molecular formula C126H171Cl9O9 B13386317 Mutarotase CAS No. 9031-76-9

Mutarotase

Cat. No.: B13386317
CAS No.: 9031-76-9
M. Wt: 2148.8 g/mol
InChI Key: XNZVUNNBBKCSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mutarotase is a useful research compound. Its molecular formula is C126H171Cl9O9 and its molecular weight is 2148.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

9031-76-9

Molecular Formula

C126H171Cl9O9

Molecular Weight

2148.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-2,4,4-trimethylpentan-1-one

InChI

InChI=1S/9C14H19ClO/c9*1-10(9-14(2,3)4)13(16)11-6-5-7-12(15)8-11/h9*5-8,10H,9H2,1-4H3

InChI Key

XNZVUNNBBKCSQO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Mutarotase in Galactose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose mutarotase, also known as aldose-1-epimerase, is a critical enzyme in galactose metabolism, catalyzing the interconversion of the β- and α-anomers of D-galactose. This step is essential for the entry of galactose into the Leloir pathway, the primary route for its conversion to glucose-1-phosphate. This guide provides an in-depth analysis of the this compound mechanism of action, including its role in metabolic pathways, structural characteristics, and the kinetics of the reaction it catalyzes. Detailed experimental protocols for the characterization of this compound and a summary of key quantitative data are also presented to support further research and drug development efforts.

Introduction

Galactose is a monosaccharide that serves as an important energy source and a component of various biomolecules. The Leloir pathway facilitates the conversion of galactose into glucose-1-phosphate, which can then enter glycolysis or be used in other metabolic processes[1][2][3]. The first committed step in this pathway is the conversion of β-D-galactose to α-D-galactose, a reaction catalyzed by galactose this compound (GALM)[1][2][4][5]. This enzymatic conversion is necessary because the subsequent enzyme in the pathway, galactokinase, is specific for the α-anomer[2][3]. Deficiencies in this compound activity can lead to Type IV galactosemia, a metabolic disorder characterized by the accumulation of galactose and its metabolites, leading to symptoms such as early-onset cataracts[6][7].

Role in the Leloir Pathway

The Leloir pathway is a four-step enzymatic process that converts galactose to glucose-1-phosphate. This compound initiates this pathway by ensuring a sufficient supply of α-D-galactose for the subsequent phosphorylation step.

The Leloir Pathway

Leloir_Pathway cluster_leloir Leloir Pathway beta_gal β-D-Galactose alpha_gal α-D-Galactose beta_gal->alpha_gal This compound (GALM) gal_1_p Galactose-1-Phosphate alpha_gal->gal_1_p Galactokinase (GALK1) udp_gal UDP-Galactose gal_1_p->udp_gal Galactose-1-Phosphate Uridylyltransferase (GALT) udp_glc_path UDP-Glucose udp_gal->udp_glc_path UDP-Galactose 4-Epimerase (GALE) glc_1_p Glucose-1-Phosphate udp_glc_path->glc_1_p Phosphoglucomutase

Figure 1: The role of this compound in the Leloir pathway.

As depicted in Figure 1, this compound catalyzes the reversible conversion of β-D-galactose to α-D-galactose[1][4]. This is followed by the phosphorylation of α-D-galactose to galactose-1-phosphate by galactokinase[1][4]. Galactose-1-phosphate is then converted to UDP-galactose by galactose-1-phosphate uridylyltransferase[1][4]. Finally, UDP-galactose 4-epimerase interconverts UDP-galactose and UDP-glucose, the latter of which can be converted to glucose-1-phosphate[1][2][4].

Catalytic Mechanism

This compound employs a general acid-base catalytic mechanism to facilitate the interconversion of galactose anomers. This process involves the opening of the pyranose ring, rotation around the C1-C2 bond, and subsequent ring closure.

Key Catalytic Residues

Structural and site-directed mutagenesis studies have identified two key residues in the active site of this compound that are essential for catalysis: a glutamate residue that acts as a general base and a histidine residue that functions as a general acid[6][7][8][9][10]. In human galactose this compound, these residues are Glu-307 and His-176, respectively[6][8]. In the Lactococcus lactis enzyme, the corresponding residues are Glu 304 and His 170[10][11][12]. Other residues, such as His 96 and Asp 243 in L. lactis this compound, are important for proper substrate positioning within the active site[10][11].

The Catalytic Cycle

The proposed mechanism involves the following steps:

  • Deprotonation: The catalytic glutamate residue (Glu-307 in humans) abstracts a proton from the C1-hydroxyl group of the sugar[9][10][11].

  • Ring Opening: Concurrently, the catalytic histidine residue (His-176 in humans) donates a proton to the ring oxygen (O5), facilitating the opening of the pyranose ring to form a transient open-chain intermediate[9][10][11].

  • Rotation: The open-chain intermediate undergoes free rotation around the C1-C2 bond.

  • Ring Closure: For the reverse reaction to form the other anomer, the catalytic glutamate, now protonated, donates a proton back to the C1-oxygen, while the catalytic histidine, now deprotonated, accepts a proton from the C5-hydroxyl group, leading to the closure of the pyranose ring[9].

Mutarotase_Mechanism beta_gal β-D-Galactose es_complex Enzyme-Substrate Complex beta_gal->es_complex Binding active_site Enzyme Active Site (Glu-COO⁻, His-Im⁺H) active_site->es_complex transition_state Open-Chain Intermediate es_complex->transition_state Ring Opening ep_complex Enzyme-Product Complex transition_state->ep_complex Ring Closure alpha_gal α-D-Galactose ep_complex->alpha_gal Release enzyme_regen Enzyme Regeneration (Glu-COOH, His-Im) ep_complex->enzyme_regen enzyme_regen->active_site Proton Reset

Figure 2: The catalytic mechanism of galactose this compound.

Structural Characteristics

The three-dimensional structure of galactose this compound has been determined for several species, including humans, Lactococcus lactis, and Caenorhabditis elegans[8]. The human enzyme is a monomeric protein composed predominantly of β-sheets, forming an intricate array of 29 β-strands[6][7][8]. The active site is located in a shallow cleft on the protein surface, which allows for the accommodation of the sugar substrate[6][8]. The sugar ligand is surrounded by several amino acid residues that participate in binding and catalysis, including Asn-81, Arg-82, His-107, His-176, Asp-243, Gln-279, and Glu-307 in the human enzyme[6][8].

Quantitative Data

The kinetic parameters of this compound have been determined for various substrates and enzyme variants. These data provide insights into the enzyme's substrate specificity and catalytic efficiency.

Table 1: Kinetic Parameters of this compound from Different Organisms

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coliα-D-Galactose4.01.84 x 1044.6 x 106[13]
Escherichia coliα-D-Glucose381.9 x 1045.0 x 105[13]
HumanGalactose-12000-[14]
Hog Kidney Cortexα-D-Glucose19--[15]

Table 2: Kinetic Parameters of Lactococcus lactis this compound and its Mutants

Enzyme VariantSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Wild-typeD-Galactose--1.85 x 105[11]
Wild-typeD-Glucose--0.68 x 105[11]
H96ND-Galactose--4000-fold decrease[11]
H170ND-GalactoseActivity too low to measureActivity too low to measureActivity too low to measure[11]
E304QD-GalactoseNearly complete loss of activityNearly complete loss of activityNearly complete loss of activity[11]
E304AD-GalactoseNearly complete loss of activityNearly complete loss of activityNearly complete loss of activity[11]

Experimental Protocols

The characterization of this compound involves several key experimental procedures, including protein purification, enzyme activity assays, and structural analysis.

Protein Purification

A common method for purifying recombinant this compound from an overexpression system like E. coli involves affinity chromatography.

Purification_Workflow start Cell Culture and Lysis centrifugation Centrifugation to remove cell debris start->centrifugation affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) centrifugation->affinity_chrom wash Wash with buffer containing low imidazole concentration affinity_chrom->wash elution Elute with buffer containing high imidazole concentration wash->elution dialysis Dialysis to remove imidazole and buffer exchange elution->dialysis purity_check Purity Check (SDS-PAGE) dialysis->purity_check end Purified this compound purity_check->end

Figure 3: A typical workflow for the purification of His-tagged this compound.

Protocol for Purification of His-tagged this compound:

  • Cell Lysis: Resuspend E. coli cells overexpressing His-tagged this compound in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.1, 400 mM KCl, 5% glycerol, 1 mM β-mercaptoethanol, 0.5 mM PMSF, 30 mM imidazole)[16]. Lyse the cells by sonication or using a French press[16][17].

  • Clarification: Centrifuge the lysate at high speed (e.g., 25,000g for 30 minutes) to pellet cell debris[17].

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA sepharose column pre-equilibrated with lysis buffer[16].

  • Washing: Wash the column extensively with the lysis buffer to remove non-specifically bound proteins[16].

  • Elution: Elute the bound this compound with an elution buffer containing a high concentration of imidazole (e.g., 20 mM Tris-HCl pH 8.1, 400 mM KCl, 5% glycerol, 1 mM β-mercaptoethanol, 500 mM imidazole)[16].

  • Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1 mM β-mercaptoethanol, 0.5 mM EDTA, 5 mM MgCl2, 20% glycerol) to remove imidazole and prepare for storage[16].

  • Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.

Enzyme Activity Assays

This compound activity can be measured using polarimetric or spectrophotometric methods.

Polarimetric Assay: This method directly measures the change in optical rotation as the α- and β-anomers of a sugar interconvert.

  • Reagents: Prepare a solution of the sugar substrate (e.g., α-D-glucose) in a suitable buffer (e.g., 5 mM EDTA, pH 7.4)[18].

  • Measurement: Place the substrate solution in a polarimeter cell at a constant temperature (e.g., 25°C) and record the initial optical rotation[18].

  • Enzyme Addition: Add a known amount of purified this compound to the cell, mix quickly, and record the change in optical rotation over time until equilibrium is reached[18].

  • Calculation: The rate of change in optical rotation is proportional to the enzyme activity.

Spectrophotometric Coupled Assay: This is an indirect assay that couples the production of the β-anomer to a dehydrogenase reaction that can be monitored by the change in absorbance of NAD(P)H.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 0.1 M Tris-HCl, pH 7.2), NAD⁺, and a dehydrogenase specific for the β-anomer of the sugar (e.g., glucose dehydrogenase for glucose)[19].

  • Substrate Addition: Add the α-anomer of the sugar substrate (e.g., α-D-glucose) to the reaction mixture[19].

  • Enzyme Initiation: Initiate the reaction by adding the this compound sample[19].

  • Monitoring: Monitor the increase in absorbance at 340 nm due to the formation of NADH as the β-anomer is produced and then oxidized by the dehydrogenase[19].

Structural Analysis by X-ray Crystallography

Determining the three-dimensional structure of this compound provides crucial insights into its mechanism.

  • Crystallization: Purified this compound is crystallized, often in the presence of a substrate or inhibitor, using techniques such as hanging drop vapor diffusion[11].

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded[11].

  • Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein are derived and a three-dimensional model is built[11].

Conclusion

Galactose this compound plays a fundamental role in carbohydrate metabolism by catalyzing the first step of the Leloir pathway. Its mechanism, involving a general acid-base catalysis facilitated by key glutamate and histidine residues, is well-characterized. The structural and kinetic data available for this compound from various organisms provide a solid foundation for understanding its function and for investigating its role in diseases such as galactosemia. The detailed experimental protocols outlined in this guide are intended to facilitate further research into this important enzyme, with potential applications in the development of diagnostics and therapeutics for related metabolic disorders.

References

The Pivotal Role of Mutarotase in the Leloir Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose metabolism is a fundamental biological process, and its primary route in most organisms is the Leloir pathway. This pathway is critical for the conversion of galactose into glucose-1-phosphate, a key intermediate in glycolysis and other metabolic processes. The inaugural step of this pathway is catalyzed by galactose mutarotase (GALM), an enzyme that ensures the provision of the correct anomer of galactose for the subsequent enzymatic reactions. This technical guide provides an in-depth exploration of the role of this compound in the Leloir pathway, detailing its mechanism, kinetics, and clinical significance. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in galactose metabolism and related disorders.

Introduction to the Leloir Pathway

The Leloir pathway is a four-step metabolic route that facilitates the conversion of galactose to glucose-1-phosphate.[1] The key enzymes involved are galactose this compound, galactokinase, galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE).[2][3] This pathway is not only central to energy metabolism but also provides precursors for the synthesis of glycoproteins and glycolipids.[4] Dysregulation of the Leloir pathway can lead to serious metabolic disorders, most notably galactosemia.[4][5]

The Essential First Step: The Role of this compound

The Leloir pathway begins with the conversion of β-D-galactose to α-D-galactose, a reaction catalyzed by galactose this compound (also known as aldose-1-epimerase).[6][7] This initial step is crucial because the subsequent enzyme in the pathway, galactokinase, is specific for the α-anomer of galactose.[2][4] Lactose, a primary dietary source of galactose, is hydrolyzed to glucose and β-D-galactose.[2] this compound, therefore, acts as a gatekeeper, ensuring a continuous supply of the correct substrate for entry into the Leloir pathway.[3]

Catalytic Mechanism of this compound

The catalytic mechanism of galactose this compound involves a general acid-base catalysis mechanism.[6][8] Key amino acid residues in the active site are responsible for the interconversion of the galactose anomers. In Lactococcus lactis, Glu 304 acts as the catalytic base, abstracting a proton from the C-1 hydroxyl group of the sugar, while His 170 serves as the catalytic acid, protonating the C-5 ring oxygen.[6][8] Other residues, such as His 96 and Asp 243, are important for the proper positioning of the substrate within the active site.[6][8]

Quantitative Data on this compound Activity

The efficiency of this compound can be described by its kinetic parameters. These values are crucial for understanding the enzyme's function under physiological conditions and for developing potential therapeutic interventions.

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coliα-D-Galactose4.01.84 x 1044.6 x 106[9]
Escherichia coliα-D-Glucose381.9 x 1045.0 x 105[9]
Lactococcus lactisD-Galactose2.037001.85 x 106[6]
Lactococcus lactisD-Glucose704306.1 x 103[6]
Homo sapiensD-Galactose-12000-[3]

Experimental Protocols

This compound Activity Assay (Polarimetric Method)

This protocol is based on the method described by Sigma-Aldrich for the continuous polarimetric determination of this compound activity.

Principle: The enzymatic conversion of α-D-glucose to β-D-glucose results in a change in the optical rotation of the solution, which can be monitored over time using a polarimeter.

Reagents:

  • 5 mM Ethylenediaminetetraacetic Acid (EDTA) solution, pH 7.4 at 25°C.

  • α-D-(+)-Glucose.

  • This compound enzyme solution (125 - 250 units/ml in cold 5 mM EDTA, pH 7.4).

Procedure:

  • Calibrate a polarimeter with a 10 cm cell at 589 nm (Na Lamp) at 25°C.

  • Prepare the reaction mixture by dissolving 100 mg of α-D-(+)-Glucose in 9.90 ml of 5 mM EDTA solution, pH 7.4.

  • Initiate the reaction by adding 0.10 ml of the this compound enzyme solution to the reaction mixture at time zero.

  • Quickly mix by swirling and transfer the solution to the polarimeter cell.

  • Record the optical rotation at 30-second intervals for 10 minutes.

  • Determine the change in rotation per minute from the linear portion of the curve.

  • Calculate the enzyme activity based on the rate of change of rotation, where one unit is defined as the amount of enzyme that increases the spontaneous mutarotation of α-D-glucose to β-D-glucose by 1.0 µmole per minute at pH 7.4 at 25°C.

Visualizing the Leloir Pathway and this compound's Role

To better understand the flow of substrates and the central position of this compound, the following diagrams illustrate the Leloir pathway and the logical relationship of the initial conversion.

Leloir_Pathway beta_gal β-D-Galactose alpha_gal α-D-Galactose beta_gal->alpha_gal This compound (GALM) gal1p Galactose-1-Phosphate alpha_gal->gal1p Galactokinase (GALK) ATP -> ADP udp_gal UDP-Galactose gal1p->udp_gal GALT UDP-Glucose -> Glucose-1-Phosphate udp_glc UDP-Glucose udp_gal->udp_glc UDP-Galactose 4'-Epimerase (GALE) udp_glc->gal1p glc1p Glucose-1-Phosphate glc1p->udp_glc UTP -> PPi

Caption: The Leloir Pathway for Galactose Metabolism.

Mutarotase_Mechanism cluster_enzyme This compound Active Site Glu304 Glu 304 (Base) open_chain Open-chain intermediate Glu304->open_chain Proton donation to C1=O His170 His 170 (Acid) beta_gal β-D-Galactose His170->beta_gal beta_gal->Glu304 Proton abstraction from C1-OH beta_gal->open_chain Ring Opening open_chain->His170 Proton abstraction from C5-OH alpha_gal α-D-Galactose open_chain->alpha_gal Ring Closure

Caption: Catalytic Mechanism of Galactose this compound.

Clinical Significance and Drug Development Implications

Deficiency in galactose this compound activity leads to a rare metabolic disorder known as Galactosemia type IV.[5][10] Patients with this condition can present with congenital cataracts.[10][11] While a galactose-restricted diet is the primary treatment, understanding the structure and function of this compound opens avenues for the development of novel therapeutic strategies.

For drug development professionals, this compound represents a potential target for modulating galactose metabolism. For instance, in conditions where galactose accumulation is toxic, inhibitors of this compound could be explored. Conversely, in cases of partial this compound deficiency, pharmacological chaperones that stabilize the enzyme and enhance its residual activity could be a viable therapeutic approach. A thorough understanding of the enzyme's kinetics and structure is paramount for the rational design of such therapeutic agents.

Conclusion

Galactose this compound plays an indispensable role in initiating the Leloir pathway by providing the correct anomeric form of galactose. Its catalytic mechanism is well-characterized, and its kinetic properties have been determined for several organisms. The clinical relevance of this compound is underscored by its association with galactosemia. For researchers and drug development professionals, a deep understanding of this compound enzymology provides a solid foundation for investigating galactose metabolism and for designing novel therapies for related metabolic disorders. The data and protocols presented in this guide offer a comprehensive resource to support these endeavors.

References

Unraveling the Architecture of Human Galactose Mutarotase: A Structural and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MADISON, WI – A comprehensive technical guide detailing the crystal structure of human galactose mutarotase (hGALM), a key enzyme in galactose metabolism, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the enzyme's three-dimensional structure, the experimental protocols used to determine it, and its functional implications, particularly in the context of the Leloir pathway and the metabolic disorder galactosemia.

Human galactose this compound, also known as aldose-1-epimerase, catalyzes the interconversion of β-D-galactose to α-D-galactose, the first and crucial step in the Leloir pathway for galactose metabolism.[1][2][3] Understanding the intricate structure of this enzyme is paramount for developing therapeutic strategies for galactosemia, a genetic disorder caused by impaired galactose metabolism.[1][4]

The crystal structure of human galactose this compound has been determined in both its apoform and in complex with its substrate, D-galactose, revealing a complex architecture predominantly composed of β-strands.[5][6][7] The apoenzyme structure was resolved to a resolution of 2.20 Å.[5] The polypeptide chain of hGALM folds into an intricate arrangement of 29 β-strands, 25 classic reverse turns, and two small α-helices.[5][6][7] A notable feature of the structure is the presence of two cis-peptide bonds at Arg-78 and Pro-103.[5][6]

The active site of the enzyme is a shallow cleft where the galactose substrate binds.[4][5][7] Key amino acid residues—Asn-81, Arg-82, His-107, His-176, Asp-243, Gln-279, and Glu-307—are crucial for substrate recognition and binding.[4][5][6] The catalytic mechanism involves a general acid-base catalysis, with Glu-307 acting as the catalytic base and His-176 serving as the catalytic acid.[4][5][8]

This guide provides detailed experimental protocols for the expression, purification, crystallization, and X-ray diffraction data collection of human galactose this compound, offering a valuable resource for structural biologists and biochemists. The methodologies outlined herein are based on the foundational work that led to the elucidation of the hGALM structure.

Quantitative Crystallographic Data

The following tables summarize the key quantitative data from the X-ray crystallographic analysis of the apo human galactose this compound.

Data Collection Statistics (PDB ID: 1SNZ)
Method X-RAY DIFFRACTION
Resolution 2.20 Å
Space Group P 1 21 1
Unit Cell Dimensions
   a45.16 Å
   b63.85 Å
   c64.91 Å
   α90.00°
   β110.10°
   γ90.00°
Refinement Statistics (PDB ID: 1SNZ)
R-Value Work 0.172
R-Value Free 0.201
Total Structure Weight 76.01 kDa
Atom Count 5,639
Modeled Residue Count 686

Experimental Protocols

Protein Expression and Purification

The expression and purification of human galactose this compound were carried out using an E. coli expression system, a common and effective method for producing recombinant proteins.

  • Expression: The gene encoding human galactose this compound was cloned into a suitable expression vector (e.g., pET28-MRO) and transformed into E. coli cells. The cells were grown in a suitable medium and protein expression was induced.

  • Cell Lysis and Clarification: The bacterial cells were harvested and resuspended in a lysis buffer. The cells were then lysed, and the resulting lysate was clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate was loaded onto a chromatography column with a resin that specifically binds to a tag on the recombinant protein (e.g., a His-tag). This step allows for the initial capture and purification of the target protein.

  • Further Purification: The protein was further purified using additional chromatography steps, such as ion-exchange and size-exclusion chromatography, to achieve a high degree of purity.

Crystallization

Single crystals of human galactose this compound suitable for X-ray diffraction were grown using the vapor diffusion method.

  • Protein Concentration: The purified protein was concentrated to a typical concentration of 17.5 mg/mL.[9]

  • Crystallization Setup: The concentrated protein solution was mixed with a precipitant solution in a hanging or sitting drop setup. For the related Lactococcus lactis enzyme, crystals were grown at 4°C against a precipitant solution containing 15%–19% poly(ethylene glycol) 5000 methyl ether and 100 mM MES (pH 6.0).[9]

  • Crystal Growth: The drops were equilibrated against a larger reservoir of the precipitant solution, allowing for the slow precipitation of the protein and the formation of well-ordered crystals over time.

X-ray Data Collection and Processing
  • Crystal Soaking (for ligand-bound structures): To obtain the structure of the enzyme in complex with its substrate, crystals of the apoenzyme were soaked in a solution containing the sugar ligand.[9] For example, crystals can be equilibrated in a synthetic mother liquor composed of 20% poly(ethylene glycol) 5000 methyl ether, 200 mM NaCl, 100 mM MES (pH 6.0), and 100 mM of the desired sugar.[9]

  • Cryo-protection: Before data collection, the crystals were typically transferred to a cryoprotectant solution to prevent ice formation when flash-cooled in liquid nitrogen.

  • Data Collection: X-ray diffraction data were collected at a synchrotron source or with an in-house X-ray generator.[9] The crystals were exposed to a monochromatic X-ray beam, and the resulting diffraction pattern was recorded on a detector.

  • Data Processing: The collected diffraction images were processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

Visualizing Key Pathways and Workflows

To better illustrate the biological context and experimental procedures, the following diagrams have been generated.

Leloir_Pathway beta_gal β-D-Galactose alpha_gal α-D-Galactose beta_gal->alpha_gal Galactose this compound (hGALM) gal1p Galactose-1-Phosphate alpha_gal->gal1p Galactokinase (GALK1) udp_gal UDP-Galactose gal1p->udp_gal Galactose-1-Phosphate Uridylyltransferase (GALT) udp_glc UDP-Glucose glc1p Glucose-1-Phosphate udp_glc->glc1p udp_gal->udp_glc UDP-Galactose-4-Epimerase (GALE)

The Leloir Pathway for Galactose Metabolism.

Catalytic_Mechanism cluster_0 Active Site cluster_1 Reaction Steps Glu307 Glu-307 (Base) step1 1. Proton abstraction from C1-hydroxyl of β-D-galactose by Glu-307 Glu307->step1 His176 His-176 (Acid) step2 2. Proton donation to the ring oxygen by His-176, leading to ring opening His176->step2 step1->step2 step3 3. Rotation around the C1-C2 bond step2->step3 step4 4. Ring closure with proton transfer to form α-D-galactose step3->step4

Catalytic Mechanism of Human Galactose this compound.

Crystallization_Workflow start Purified hGALM Protein conc Concentrate Protein (e.g., 17.5 mg/mL) start->conc setup Set up Vapor Diffusion (Hanging/Sitting Drop) conc->setup mix Mix Protein with Precipitant Solution setup->mix equilibrate Equilibrate against Reservoir mix->equilibrate crystals Crystal Formation equilibrate->crystals harvest Harvest Crystals crystals->harvest cryo Cryo-protection harvest->cryo data X-ray Data Collection cryo->data

General Workflow for Protein Crystallization.

References

An In-depth Technical Guide to the Active Site Residues of Mutarotase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the active site of the mutarotase enzyme, also known as aldose-1-epimerase. This compound plays a crucial role in carbohydrate metabolism by catalyzing the interconversion of α- and β-anomers of monosaccharides, such as D-glucose and D-galactose. Understanding the intricacies of its active site, including the key amino acid residues involved in substrate binding and catalysis, is paramount for the development of novel therapeutics targeting metabolic disorders and infectious diseases where this enzyme is a key player. This document details the catalytic mechanism, summarizes key kinetic data from site-directed mutagenesis studies, and outlines the experimental protocols used to elucidate the function of these critical residues.

The this compound Active Site: Key Residues and Catalytic Mechanism

The active site of this compound is a well-defined pocket that facilitates the efficient conversion of sugar anomers. Extensive research, primarily through X-ray crystallography and site-directed mutagenesis studies on this compound from Lactococcus lactis and humans, has identified four principal amino acid residues that are intimately involved in the enzyme's function.[1][2][3][4] These residues can be categorized into two functional groups: those directly involved in the catalytic reaction and those essential for proper substrate positioning.

Catalytic Residues:

  • Glutamic Acid (Glu304 in L. lactis, Glu307 in humans): This residue functions as the catalytic base.[1][2][4][5] It initiates the reaction by abstracting a proton from the C-1 hydroxyl group of the sugar substrate.[1][2]

  • Histidine (His170 in L. lactis, His176 in humans): Acting as the catalytic acid, this histidine residue donates a proton to the C-5 ring oxygen of the sugar, facilitating the opening of the pyranose ring.[1][2][4][5]

Substrate Positioning Residues:

  • Histidine (His96 in L. lactis): This residue is crucial for the correct orientation of the substrate within the active site, ensuring that the C-1 hydroxyl and C-5 ring oxygen are appropriately positioned for the catalytic action of Glu304 and His170.[1][2]

  • Aspartic Acid (Asp243 in L. lactis): Similar to His96, Asp243 plays a vital role in substrate binding and positioning.[1][2]

In addition to these four key residues, studies on human this compound have identified other residues, including Asn-81, Arg-82, His-107, and Gln-279, that surround the sugar ligand in the active site, contributing to the overall binding affinity and specificity.[4]

The proposed catalytic mechanism, a general acid-base catalysis, involves a concerted action of the catalytic dyad. The process begins with the deprotonation of the C-1 hydroxyl by the catalytic base (Glu304/307) and protonation of the ring oxygen by the catalytic acid (His170/176). This leads to the formation of a transient open-chain intermediate. The sugar can then rotate around the C1-C2 bond, followed by ring closure to form the other anomer, with the catalytic residues reverting to their original protonation states.

Mutarotase_Catalytic_Mechanism cluster_enzyme This compound Active Site cluster_substrate_initial Initial State cluster_intermediate Transition State cluster_substrate_final Final State Glu304 Glu304 (Base) Beta_Galactose β-D-Galactose Glu304->Beta_Galactose Abstracts H+ from C1-OH His170 His170 (Acid) His170->Beta_Galactose Donates H+ to C5-O Open_Chain Open-Chain Intermediate Beta_Galactose->Open_Chain Ring Opening Open_Chain->Glu304 Donates H+ to C1-O Open_Chain->His170 Abstracts H+ from C5-OH Alpha_Galactose α-D-Galactose Open_Chain->Alpha_Galactose Ring Closure Experimental_Workflow cluster_molecular_biology Molecular Biology cluster_biochemistry Biochemistry cluster_structural_biology Structural Biology SDM Site-Directed Mutagenesis Verification DNA Sequencing SDM->Verification Expression Protein Expression Verification->Expression Purification Protein Purification Expression->Purification Kinetic_Assay Kinetic Assay (Polarimetry) Purification->Kinetic_Assay Crystallography X-ray Crystallography Purification->Crystallography Analysis Functional & Structural Analysis Kinetic_Assay->Analysis Determine kcat, Km Crystallography->Analysis Determine 3D Structure

References

GALM gene mutation and type IV galactosemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on GALM Gene Mutation and Type IV Galactosemia

Audience: Researchers, scientists, and drug development professionals.

Abstract

Galactosemia is an inborn error of carbohydrate metabolism. While classic galactosemia (Type I) caused by GALT deficiency is well-characterized, other rarer forms exist. Type IV galactosemia, a recently identified disorder, results from mutations in the GALM gene, which encodes the enzyme galactose mutarotase.[1][2] This enzyme catalyzes the first step in the Leloir pathway, the interconversion of β-D-galactose to α-D-galactose.[3][4][5] Clinically, Type IV galactosemia presents as a relatively mild phenotype, with early-onset cataracts being the most consistent symptom, similar to Type II galactosemia (galactokinase deficiency).[1][6][7] Unlike classic galactosemia, severe neonatal complications like liver failure or sepsis are typically absent.[8] Diagnosis is often initiated by newborn screening that reveals elevated galactose levels with normal activity of other Leloir pathway enzymes, and is confirmed by molecular analysis of the GALM gene.[2][9] This guide provides a comprehensive technical overview of the GALM enzyme, the pathophysiology of Type IV galactosemia, known genetic variants, detailed experimental protocols for diagnosis and research, and current therapeutic approaches.

The Role of Galactose this compound (GALM) in Galactose Metabolism

Galactose, primarily derived from lactose, is a critical carbohydrate that is metabolized into glucose via the Leloir pathway.[10] This pathway involves a series of four key enzymatic reactions.

1.1. The Leloir Pathway The entry of galactose into glycolysis requires its conversion to glucose-1-phosphate.[10] This process is initiated by galactose this compound (GALM), an aldose 1-epimerase.[4][10] GALM catalyzes the reversible conversion of β-D-galactose into its anomer, α-D-galactose.[11] The α-form is the specific substrate for the subsequent enzyme, galactokinase (GALK1), which phosphorylates it to galactose-1-phosphate (Gal-1-P).[10][12] Gal-1-P is then converted to UDP-galactose by galactose-1-phosphate uridylyltransferase (GALT). Finally, UDP-galactose-4-epimerase (GALE) converts UDP-galactose to UDP-glucose, which can enter various metabolic pathways.[5] A deficiency in any of these enzymes leads to a form of galactosemia.[2]

1.2. GALM Enzyme: Structure and Function The human GALM gene is located on chromosome 2p22.1.[10] The enzyme, galactose this compound, is a monomeric protein primarily composed of β-sheets.[1][13] Its catalytic mechanism involves a histidine residue (His 170) acting as a catalytic acid and a glutamate residue (Glu 304) as a catalytic base.[1][4] These residues facilitate the opening of the pyranose ring of D-galactose, allowing for the interconversion between the α and β anomers.[14] By maintaining the equilibrium between the two forms, GALM ensures a steady supply of α-D-galactose for the GALK1 enzyme, thereby committing galactose to the Leloir pathway.[11]

Figure 1: Galactose Metabolism Pathways. The central Leloir pathway and an alternative pathway activated during galactosemia.

Type IV Galactosemia: Clinical and Biochemical Profile

Type IV galactosemia is an autosomal recessive disorder caused by biallelic pathogenic variants in the GALM gene.[2][15] It is a relatively new and mild form of galactosemia.[7]

2.1. Clinical Manifestations The primary and most consistently reported clinical feature of GALM deficiency is the development of bilateral cataracts in infancy or early childhood.[6][8] This symptom arises from the accumulation of galactitol, a toxic alcohol produced from excess galactose via the aldose reductase pathway.[6] Unlike classic galactosemia (Type I), patients with Type IV do not typically exhibit severe neonatal symptoms such as jaundice, hepatomegaly, vomiting, or failure to thrive.[8][16] Long-term complications like intellectual disability and primary ovarian insufficiency have not been reported, though more data on adult patients are needed.[6]

2.2. Biochemical Findings Newborn screening often provides the first indication of GALM deficiency. The key biochemical marker is a mild to moderate elevation of total blood galactose.[6] However, the activity of GALT, GALK1, and GALE enzymes is normal, which distinguishes it from Types I, II, and III galactosemia.[9]

ParameterType IV Galactosemia (GALM)Type I (GALT)Type II (GALK1)Type III (GALE)
Deficient Enzyme Galactose this compoundGal-1-P UridylyltransferaseGalactokinaseUDP-Gal-4-Epimerase
Blood Galactose Mildly ElevatedHighly ElevatedHighly ElevatedElevated
Galactose-1-P Normal to slightly elevatedHighly ElevatedNormalElevated
Primary Symptom Cataracts[6][8]Neonatal toxicity, liver failure, cataracts, long-term complications[16]Cataracts[17]Variable; from asymptomatic to severe systemic illness[17]
Inheritance Autosomal Recessive[15]Autosomal Recessive[18]Autosomal Recessive[19]Autosomal Recessive[19]
Table 1: Comparison of Different Types of Galactosemia.

Known GALM Gene Mutations

Several pathogenic variants in the GALM gene have been identified that lead to Type IV galactosemia. These mutations include nonsense, frameshift, and missense variants that result in reduced or absent enzyme activity, often due to protein instability.[15]

VariantTypeConsequenceReference
p.Arg82NonsensePremature termination codon, unstable protein[15]
p.Ile99Leufs46FrameshiftPremature termination codon, unstable protein[15]
p.Trp311*NonsensePremature termination codon, unstable protein[15]
p.Gly142ArgMissenseUnstable protein[15]
p.Arg267GlyMissenseUnstable protein[15]
p.Gly277ArgMissenseAssociated with cataracts[7]
Table 2: Summary of Reported Pathogenic GALM Variants.

Experimental Protocols

Accurate diagnosis and research into Type IV galactosemia rely on precise molecular and biochemical methods.

4.1. Diagnostic Workflow The diagnostic process typically begins with an abnormal newborn screen and proceeds to definitive genetic testing.

Diagnostic_Workflow start Newborn Screening elevated_gal Elevated Total Galactose start->elevated_gal enzyme_assays Enzyme Activity Assays (GALT, GALK1, GALE) elevated_gal->enzyme_assays normal_activity Normal Enzyme Activity enzyme_assays->normal_activity Results: Normal abnormal_activity Deficient Activity in GALT, GALK1, or GALE enzyme_assays->abnormal_activity Results: Abnormal galm_seq GALM Gene Sequencing (Sanger or NGS) normal_activity->galm_seq other_galactosemia Diagnosis: Type I, II, or III Galactosemia abnormal_activity->other_galactosemia biallelic_variants Biallelic Pathogenic Variants Identified galm_seq->biallelic_variants vus Variant of Unknown Significance / No Pathogenic Variant galm_seq->vus diagnosis Diagnosis: Type IV Galactosemia biallelic_variants->diagnosis

Figure 2: Diagnostic workflow for Type IV Galactosemia.

4.2. Molecular Genetic Testing Protocol: GALM Gene Sequencing

Objective: To identify pathogenic variants in the GALM gene.

Methodology:

  • Sample Collection: Collect a whole blood sample (3-5 mL) in an EDTA tube. Buccal swabs or saliva can be used as alternative sources of genomic DNA.[20]

  • DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit (e.g., Qiagen QIAamp DNA Blood Mini Kit) following the manufacturer's protocol. Assess DNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

  • Primer Design and PCR Amplification: Design primers to amplify all coding exons and adjacent intron-exon boundaries of the GALM gene (RefSeq: NM_138801). Perform Polymerase Chain Reaction (PCR) using a high-fidelity DNA polymerase to generate amplicons for sequencing.

  • Sequencing:

    • Sanger Sequencing: Purify PCR products and sequence them using a capillary sequencing platform (e.g., Applied Biosystems 3730xl). This method is used to confirm specific variants or for single-gene analysis.[21]

    • Next-Generation Sequencing (NGS): For broader analysis, use a targeted gene panel that includes GALM or whole-exome sequencing.[20][22] Prepare a sequencing library from the genomic DNA and sequence on a platform like an Illumina MiSeq or NovaSeq.

  • Data Analysis: Align sequencing reads to the human reference genome. Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels). Annotate variants using databases such as ClinVar, HGMD, and gnomAD. Classify variants according to ACMG/AMP guidelines (pathogenic, likely pathogenic, VUS, likely benign, benign).

  • Deletion/Duplication Analysis: If sequencing does not yield two pathogenic variants in a patient with a strong clinical presentation, perform deletion/duplication analysis using methods like Multiplex Ligation-dependent Probe Amplification (MLPA) or NGS-based copy number variation (CNV) analysis to detect larger structural variants.[21]

4.3. Biochemical Assay Protocol: GALM Enzyme Activity (Representative Method)

Objective: To measure the functional activity of the GALM enzyme in patient-derived cells (e.g., fibroblasts, lymphocytes).

Principle: This is a coupled enzyme assay. GALM converts β-D-galactose to α-D-galactose. The production of α-D-galactose is then measured by coupling it to the GALK1 reaction, which consumes ATP. The depletion of ATP can be monitored using a luciferase-based bioluminescence assay (e.g., Promega Kinase-Glo®). Lower GALM activity will result in a slower rate of ATP depletion.

Methodology:

  • Lysate Preparation: Culture patient-derived fibroblasts or isolate lymphocytes. Lyse the cells in a suitable buffer (e.g., hypotonic lysis buffer with protease inhibitors) on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic proteins, including GALM. Determine the total protein concentration of the lysate using a Bradford or BCA assay.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT). For each reaction, prepare a master mix containing:

    • Reaction Buffer

    • β-D-galactose (substrate for GALM)

    • ATP (substrate for GALK1)

    • Recombinant human GALK1 enzyme

  • Assay Procedure:

    • Pipette the reaction master mix into wells of a 96-well opaque plate suitable for luminescence readings.

    • Add a standardized amount of cell lysate (e.g., 20 µg of total protein) to each well to initiate the reaction. Include a negative control (lysate from a confirmed GALM-deficient patient or heat-inactivated lysate) and a positive control (lysate from a healthy individual).

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells (if not already lysed) and contains luciferase and luciferin to measure the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the combined GALM/GALK1 activity. Calculate the rate of ATP consumption by comparing the signal in sample wells to a standard curve. Express GALM activity as a percentage of the activity measured in the healthy control lysate.

Therapeutic Strategies and Management

5.1. Current Standard of Care The primary treatment for Type IV galactosemia is the implementation of a galactose-restricted diet.[9][15] This involves eliminating milk and dairy products, which are the main sources of lactose.[23] For infants, a soy-based or other galactose-free formula is required.[9] Given the mild phenotype and variability in clinical presentation, the stringency and duration of the diet may be assessed on a case-by-case basis.[15][23] Early dietary intervention is crucial for preventing or resolving cataracts.[6]

5.2. Future and Investigational Therapies While dietary management is effective for the acute symptoms of galactosemias, research into novel therapies is ongoing, particularly for the more severe forms of the disease. These approaches could potentially be adapted for GALM deficiency if long-term complications become apparent.

  • Pharmacological Chaperones: Small molecules designed to bind to misfolded mutant enzymes and restore their proper conformation and function. This approach could be beneficial for missense mutations that cause protein instability.[24]

  • Gene Therapy: Aims to restore enzyme activity by introducing a functional copy of the deficient gene (e.g., GALM) using viral vectors, such as adeno-associated viruses (AAVs).[23]

  • mRNA Therapy: Involves administering synthetic mRNA encoding the functional enzyme, allowing the patient's cells to transiently produce the correct protein.[25]

While animal models have been developed for classic galactosemia, specific models for GALM deficiency are needed to test the efficacy and safety of these advanced therapeutic strategies.[26][27]

Conclusion

Type IV galactosemia, caused by mutations in the GALM gene, is a distinct clinical entity characterized by a mild phenotype dominated by cataracts. Its discovery has expanded the understanding of galactose metabolism disorders and highlights the importance of comprehensive genetic analysis when newborn screening reveals hypergalactosemia with normal GALT, GALK1, and GALE activity. For researchers and drug developers, the unstable nature of many mutant GALM proteins suggests that strategies like pharmacological chaperones could be a promising avenue for future therapeutic development. Further long-term studies of affected individuals are necessary to fully delineate the clinical spectrum of this rare disorder.

References

Substrate Specificity of Aldose 1-Epimerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldose 1-epimerase (EC 5.1.3.3), also known as mutarotase, is a crucial enzyme in carbohydrate metabolism. It catalyzes the interconversion of the α- and β-anomers of various aldose sugars, ensuring the availability of the correct anomer for subsequent enzymatic reactions. This technical guide provides an in-depth analysis of the substrate specificity of aldose 1-epimerase, presenting quantitative kinetic data, detailed experimental protocols for activity assessment, and visualizations of its metabolic context and experimental workflows. This information is vital for researchers studying carbohydrate metabolism, enzymology, and for professionals involved in the development of drugs targeting metabolic pathways.

Introduction

Common hexose sugars, such as glucose and galactose, exist in aqueous solutions as an equilibrium mixture of two primary cyclic hemiacetal forms: the α- and β-anomers.[1] This spontaneous interconversion is known as mutarotation. While this process occurs spontaneously, the rate is often insufficient for the demands of cellular metabolism. Many enzymes in carbohydrate pathways exhibit strict stereospecificity for one anomer.[1] For instance, the first enzyme in the Leloir pathway of galactose metabolism, galactokinase, specifically requires α-D-galactose.[2]

Aldose 1-epimerase (AEP) plays a vital role by accelerating the rate of mutarotation, ensuring a rapid equilibrium and a steady supply of the required anomer.[1][3] The enzyme is found across all domains of life, from bacteria to humans.[1] In Saccharomyces cerevisiae, the this compound activity is part of a bifunctional protein, Gal10p, which also contains UDP-galactose 4-epimerase activity.[2][4][5] Understanding the substrate specificity of AEP is fundamental to comprehending the regulation and flux of monosaccharides through key metabolic routes like the Leloir pathway.

Quantitative Analysis of Substrate Specificity

The substrate specificity of aldose 1-epimerase is determined by comparing its kinetic parameters with various monosaccharide substrates. The specificity constant (kcat/Km) is the most effective measure for comparing the catalytic efficiency of an enzyme with different substrates. The data below summarizes the kinetic parameters for human aldose 1-epimerase and the homologous this compound domain of Gal10p from Saccharomyces cerevisiae.

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Human D-Galactose3712,0003.24 x 105[1]
Human D-Glucose--5.6 x 104[1][6]
S. cerevisiae (Gal10p) D-Galactose--6.8 x 104[2]
S. cerevisiae (Gal10p) D-Glucose--~7.6 x 102[2]

Note: A dash (-) indicates that the specific value was not reported in the cited literature. The kcat/Km for S. cerevisiae with D-Glucose was calculated based on the reported 90-fold preference for galactose over glucose.[2]

The data clearly indicates that both the human and yeast enzymes have a strong preference for D-galactose over D-glucose, as evidenced by their higher specificity constants.[1][2] This preference underscores the enzyme's critical role in the Leloir pathway for galactose metabolism.

Metabolic Context: The Leloir Pathway

Aldose 1-epimerase initiates the Leloir pathway, which converts galactose into glucose-1-phosphate, a metabolite that can enter glycolysis. The enzyme's function is to convert the β-D-galactose, typically produced from the hydrolysis of lactose, into α-D-galactose, the exclusive substrate for galactokinase.[2][7]

Leloir_Pathway cluster_cell Cellular Environment Lactose Lactose b_Gal β-D-Galactose Lactose->b_Gal H₂O a_Gal α-D-Galactose b_Gal->a_Gal Gal1P Galactose-1-P a_Gal->Gal1P ATP→ADP UDPGal UDP-Galactose Gal1P->UDPGal G1P Glucose-1-P UDPGal->G1P UDPGlc UDP-Glucose UDPGlc->Gal1P UDPGlc->UDPGal G6P Glucose-6-P G1P->G6P Glycolysis Glycolysis G6P->Glycolysis E0 β-Galactosidase E1 Aldose 1-Epimerase (this compound) E2 Galactokinase (GALK) E3 Gal-1-P Uridylyltransferase (GALT) E4 UDP-Gal 4-Epimerase (GALE) E5 Phosphoglucomutase

Figure 1: The Leloir Pathway for Galactose Metabolism.

Experimental Protocols

The activity of aldose 1-epimerase can be determined using several methods. The two most common approaches are the direct polarimetric assay and the indirect coupled spectrophotometric assay.

Polarimetric Assay

This classical method directly measures the change in the optical rotation of a sugar solution as it converts from one anomeric form to another. The enzyme accelerates this change.

Principle: The α and β anomers of a sugar have different specific optical rotations. A polarimeter can track the change in rotation of plane-polarized light passing through the sample over time. The initial rate of change is proportional to the enzyme activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 5 mM EDTA, pH 7.4.

    • Substrate Stock: Prepare a fresh solution of high-purity α-D-glucose (e.g., 1% w/v) in the assay buffer.

    • Enzyme Solution: Prepare a solution of aldose 1-epimerase in cold assay buffer to a concentration of 125-250 units/ml immediately before use.[2]

  • Spontaneous Mutarotation (Control):

    • Calibrate a polarimeter at 589 nm and 25°C.

    • Rapidly dissolve the α-D-glucose in the assay buffer.

    • Transfer the solution to a 10 cm polarimeter cell and immediately begin recording the optical rotation at 30-second intervals for at least 10 minutes to determine the spontaneous rate of mutarotation.[2]

  • Enzymatic Reaction:

    • To the freshly prepared substrate solution, add a small volume (e.g., 100 µL for a 10 mL total volume) of the enzyme solution at time zero.[2]

    • Mix quickly by inversion and transfer to the polarimeter cell.

    • Record the optical rotation over time as done for the spontaneous reaction.

  • Data Analysis:

    • Plot optical rotation versus time for both the spontaneous and enzymatic reactions.

    • Calculate the initial rate (first few minutes) for both reactions.

    • Subtract the spontaneous rate from the enzymatic rate to determine the enzyme-catalyzed rate.

    • One unit of activity is defined as the amount of enzyme that increases the spontaneous mutarotation rate by 1.0 µmole per minute under the specified conditions.[2]

Coupled Spectrophotometric Assay

This method is often more sensitive and amenable to high-throughput screening. It couples the formation of a specific anomer to a dehydrogenase enzyme that reduces NAD⁺ or oxidizes NADH, which can be monitored by a spectrophotometer at 340 nm.

Principle: To measure the conversion of α-D-galactose to β-D-galactose, the reaction is coupled with β-D-galactose dehydrogenase. As β-D-galactose is formed by aldose 1-epimerase, it is immediately oxidized by the dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is directly proportional to the rate of the aldose 1-epimerase reaction.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 10 mM HEPES-NaOH, pH 8.0.

    • Substrate Stock: A solution of α-D-galactose of known concentration in assay buffer.

    • Coupling Enzyme: A solution of β-D-galactose dehydrogenase.

    • Cofactor: A solution of NAD⁺ (e.g., 3 mM final concentration).[6]

    • Enzyme Solution: A solution of aldose 1-epimerase of unknown activity.

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer, NAD⁺ solution, and the coupling dehydrogenase enzyme.

    • Add the α-D-galactose substrate solution and mix. Place the cuvette in a spectrophotometer set to 340 nm and 27°C and monitor the baseline absorbance.[6]

    • Initiate the reaction by adding a small volume of the aldose 1-epimerase solution.

    • Immediately begin recording the absorbance at 340 nm over time for several minutes.

  • Data Analysis:

    • Plot absorbance at 340 nm versus time.

    • Determine the initial linear rate of reaction (ΔAbs/min).

    • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH (ε = 6220 M⁻¹cm⁻¹) to convert the rate from absorbance units per minute to moles of product formed per minute.

    • To determine kinetic parameters (Km and kcat), repeat the assay with varying concentrations of the substrate (α-D-galactose).

    • Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation.[1]

Assay_Workflow cluster_analysis Analysis Steps prep 1. Reagent Preparation (Buffer, Substrate, NAD⁺, Coupling Enzyme, AEP) mix 2. Mix Assay Components (Buffer, NAD⁺, Dehydrogenase, α-D-Galactose) in Cuvette prep->mix equil 3. Equilibrate & Baseline (Spectrophotometer at 340 nm) mix->equil init 4. Initiate Reaction (Add Aldose 1-Epimerase) equil->init record 5. Record Data (Absorbance vs. Time) init->record analyze 6. Data Analysis record->analyze plot_abs Plot Abs vs. Time calc_rate Calculate Initial Rate (ΔAbs/min) plot_abs->calc_rate convert Convert Rate to µmol/min (Beer-Lambert Law) calc_rate->convert kinetics Repeat for [S] curve & Fit to Michaelis-Menten convert->kinetics

Figure 2: Workflow for the Coupled Spectrophotometric Assay.

Conclusion

Aldose 1-epimerase exhibits distinct substrate specificity, with a clear preference for D-galactose, particularly in organisms that rely on the Leloir pathway for galactose catabolism. The quantitative data presented herein highlights this preference in both human and yeast enzymes. The detailed experimental protocols provide researchers with robust methods to assess enzyme activity and further investigate its substrate range and kinetic properties. A thorough understanding of this enzyme's function and specificity is essential for elucidating the fine control of carbohydrate metabolism and for developing therapeutic strategies for metabolic disorders such as galactosemia.

References

Spontaneous vs. Enzyme-Catalyzed Mutarotation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetics of spontaneous and enzyme-catalyzed mutarotation of sugars. Mutarotation, the change in optical rotation that occurs when a sugar is dissolved in a solvent, is a fundamental process in carbohydrate chemistry and biology. Understanding the rates of both the spontaneous and enzyme-facilitated interconversion of anomers is critical for various fields, including drug development, food science, and metabolic research. This document details the quantitative kinetic data, experimental protocols for measuring mutarotation, and the mechanisms governing this phenomenon.

Introduction to Mutarotation

When a crystalline monosaccharide is dissolved in an aqueous solution, the specific optical rotation of the solution changes over time until it reaches a constant value. This phenomenon, known as mutarotation, is the result of the interconversion between the α and β anomers of the sugar, which exist in equilibrium with the open-chain aldehyde or ketone form.[1] For D-glucose, this equilibrium in water at room temperature consists of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose.[1] While this process occurs spontaneously, it can be significantly accelerated by acid or base catalysis, or by the action of enzymes called mutarotases (aldose 1-epimerases, EC 5.1.3.3).[1][2]

Quantitative Analysis of Mutarotation Rates

The rate of mutarotation can be quantified by determining the first-order rate constant (k) for the interconversion of the anomers. The following tables summarize the available quantitative data for both spontaneous and enzyme-catalyzed mutarotation of various sugars.

Spontaneous Mutarotation Rates

The rate of spontaneous mutarotation is influenced by factors such as temperature, pH, and the specific sugar structure.[1][3]

SugarTemperature (°C)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)Reference(s)
α-D-Glucose10.29.4 x 10⁻⁵67.7[3]
α-D-Glucose20.22.45 x 10⁻⁴67.2[3]
α-D-Glucose182.16 x 10⁻⁴Not Reported[4]
β-D-Fructose313 K (40°C)4.57 x 10⁻⁵Not Reported[5]
β-D-Fructose318 K (45°C)1.12 x 10⁻⁴Not Reported[5]
β-D-Fructose323 K (50°C)Not ReportedNot Reported[5]
Enzyme-Catalyzed Mutarotation Rates

Mutarotases, or aldose 1-epimerases, are enzymes that significantly accelerate the rate of mutarotation.[2] These enzymes play important roles in carbohydrate metabolism.[6][7] The kinetic parameters, Michaelis constant (Km) and catalytic constant (kcat), describe the efficiency of the enzyme.

Enzyme SourceSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)pHTemperature (°C)Reference(s)
Escherichia coliα-D-Galactose4.01.84 x 10⁴4.6 x 10⁶7.027[8]
Escherichia coliα-D-Glucose381.9 x 10⁴5.0 x 10⁵7.027[8]
HumanD-Galactose371.2 x 10⁴3.4 x 10⁵7.4Room Temp[8]
HumanD-GlucoseNot ReportedNot Reported9.0 x 10⁴7.4Room Temp[8]
Bovine Liverα-D-Glucose501200 units/mgNot Reported5.0-7.0Not Reported[9]

Experimental Protocols

Accurate measurement of mutarotation rates is crucial for comparative studies. The following sections detail the methodologies for determining both spontaneous and enzyme-catalyzed mutarotation rates.

Measurement of Spontaneous Mutarotation by Polarimetry

Polarimetry is the classical method for monitoring mutarotation by measuring the change in optical rotation of a sugar solution over time.[10]

Materials:

  • Polarimeter

  • Polarimeter cell (10 cm path length)

  • Sodium lamp (589 nm)

  • Thermostated water bath

  • Volumetric flasks

  • Analytical balance

  • Stopwatch

  • Sugar (e.g., α-D-glucose)

  • Solvent (e.g., deionized water or buffer)

Procedure:

  • Calibrate the polarimeter with the solvent to be used in the experiment.

  • Prepare a solution of the sugar in the chosen solvent at a known concentration. Start the stopwatch immediately upon dissolution.

  • Quickly transfer the solution to the polarimeter cell and place it in the instrument.

  • Record the optical rotation at regular time intervals until a stable reading is achieved, indicating that equilibrium has been reached.

  • The first-order rate constant (k) can be determined by plotting ln(α_t - α_∞) versus time, where α_t is the optical rotation at time t, and α_∞ is the optical rotation at equilibrium. The slope of the resulting line is equal to -k.

Measurement of Enzyme-Catalyzed Mutarotation

The activity of mutarotase can be assayed by monitoring the accelerated rate of change in optical rotation of a sugar solution upon addition of the enzyme. Stopped-flow spectroscopy is a powerful technique for studying the rapid kinetics of enzyme-catalyzed reactions.[11][12]

3.2.1. Polarimetric Assay

Materials:

  • Same as for spontaneous mutarotation, with the addition of:

  • This compound (aldose 1-epimerase) solution of known concentration

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Equilibrate the polarimeter and the sugar solution to the desired temperature.

  • Zero the polarimeter with the buffer solution.

  • Add a known amount of the sugar to the buffer in the polarimeter cell and briefly record the spontaneous mutarotation rate.

  • Initiate the enzymatic reaction by adding a small, known volume of the this compound solution to the cell.

  • Immediately begin recording the change in optical rotation at short, regular intervals.

  • The initial rate of the enzyme-catalyzed reaction is determined from the steepest part of the curve of optical rotation versus time.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

3.2.2. Stopped-Flow Spectroscopy

Stopped-flow instruments rapidly mix the enzyme and substrate solutions and then monitor the reaction in real-time, allowing for the measurement of pre-steady-state kinetics.[11][12][13]

Materials:

  • Stopped-flow spectrometer equipped with a polarimeter or spectrophotometer detector

  • Syringes for enzyme and substrate solutions

  • Buffer solution

  • Enzyme and substrate solutions at various concentrations

Procedure:

  • Load the enzyme and substrate solutions into separate syringes of the stopped-flow apparatus.

  • Initiate the experiment, which will rapidly mix the two solutions and push them into the observation cell.

  • The instrument will record the change in optical rotation or absorbance as a function of time, starting from milliseconds after mixing.

  • Analyze the resulting kinetic trace to determine rate constants for different phases of the reaction. For Michaelis-Menten kinetics, the observed rate constant (k_obs) can be plotted against substrate concentration to determine k_cat and K_m.

Visualization of Workflows and Mechanisms

Experimental Workflow for Mutarotation Measurement

The following diagram illustrates the general workflow for measuring mutarotation rates using polarimetry.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Sugar Solution C Load Sample into Polarimeter A->C B Calibrate Polarimeter B->C D Record Optical Rotation vs. Time C->D E Plot ln(αt - α∞) vs. Time D->E F Determine Rate Constant (k) from Slope E->F

Workflow for polarimetric measurement of mutarotation.

Mechanism of Enzyme-Catalyzed Mutarotation

The catalytic mechanism of galactose this compound from Lactococcus lactis involves a general acid-base catalysis mechanism. Key residues in the active site, such as histidine and glutamate, facilitate the proton transfer necessary for the ring-opening and closing steps.[14]

enzyme_mechanism cluster_Enzyme This compound Active Site cluster_Substrate Substrate Transformation His96 His96 Alpha α-Anomer His96->Alpha Substrate Positioning His170 His170 (General Acid) His170->Alpha Donates H+ to Ring Oxygen Glu304 Glu304 (General Base) Glu304->Alpha Abstracts H+ from C1-OH OpenChain Open-Chain Intermediate Alpha->OpenChain Ring Opening OpenChain->His170 Abstracts H+ from Ring OH OpenChain->Glu304 Donates H+ back to C1-O- Beta β-Anomer OpenChain->Beta Ring Closing

Enzyme-catalyzed mutarotation mechanism.

Conclusion

The study of mutarotation kinetics, both spontaneous and enzyme-catalyzed, provides fundamental insights into the behavior of carbohydrates. The data and protocols presented in this guide offer a comprehensive resource for researchers in drug development and other scientific disciplines. The significant rate enhancement provided by mutarotases highlights their potential as targets for therapeutic intervention in metabolic disorders. Further research into the substrate specificities and mechanisms of mutarotases from various organisms will continue to advance our understanding of carbohydrate biochemistry and its applications.

References

Evolutionary Conservation of the Mutarotase Active Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutarotase, or aldose-1-epimerase, is a critical enzyme in galactose metabolism, catalyzing the interconversion of the α and β anomers of D-galactose. Its active site architecture and catalytic mechanism have been the subject of extensive research, revealing a high degree of evolutionary conservation. This guide provides an in-depth analysis of the conserved features of the this compound active site, detailing the key residues essential for substrate binding and catalysis. We present quantitative data on residue conservation, detailed experimental protocols for studying the active site, and visual representations of the catalytic mechanism and experimental workflows to facilitate a deeper understanding of this ubiquitous enzyme. This information is paramount for researchers in enzymology and professionals in drug development targeting metabolic pathways.

Introduction

This compound (EC 5.1.3.3) plays a pivotal role in the Leloir pathway of galactose metabolism by ensuring a sufficient supply of α-D-galactose for galactokinase. The enzyme has been identified and characterized from a wide range of organisms, from bacteria to humans, highlighting its fundamental importance in carbohydrate metabolism. The active site of this compound is a shallow cleft on the protein surface, exquisitely shaped to accommodate its sugar substrates. Structural and functional studies have elucidated a conserved set of amino acid residues that are indispensable for the enzyme's catalytic activity. Understanding the evolutionary conservation of these residues provides insights into the enzyme's mechanism and can inform the design of specific inhibitors or the bioengineering of novel enzyme functionalities.

The this compound Active Site: A Conserved Catalytic Core

Structural biology and site-directed mutagenesis studies have identified a core set of highly conserved amino acid residues within the this compound active site that are crucial for its function. These residues participate in a general acid-base catalytic mechanism.

Key Catalytic and Substrate-Binding Residues

Based on studies of this compound from various species, including Lactococcus lactis and humans, the following residues (numbered according to the L. lactis enzyme) are considered critical[1][2]:

  • Glu304 (Glutamate-304): Acts as the general base, initiating catalysis by abstracting a proton from the C1-hydroxyl group of the sugar substrate.[1][2]

  • His170 (Histidine-170): Functions as the general acid, protonating the ring oxygen (O5) to facilitate the opening of the pyranose ring.[1][2]

  • His96 (Histidine-96): Involved in the proper positioning of the sugar substrate within the active site for efficient catalysis.[1]

  • Asp243 (Aspartate-243): Also plays a role in substrate binding and orientation.[1][2]

The conservation of these residues across diverse species underscores their essential roles in the catalytic mechanism of this compound.

Quantitative Analysis of Active Site Conservation

The evolutionary conservation of the key active site residues in this compound is remarkably high. While a comprehensive analysis across all known this compound sequences is extensive, studies have consistently shown a high degree of conservation for the catalytic dyad (Glu/His) and the primary substrate-binding residues.

Residue (L. lactis numbering)RoleConservation Across 40 Species (%)[1]
His96 Substrate PositioningHigh (Exact percentage not specified)
His170 General AcidHigh (Exact percentage not specified)
Asp243 Substrate Positioning95% (Conserved in 38 of 40 sequences)
Glu304 General Base95% (Conserved in 38 of 40 sequences)

Note: This table is based on available data and highlights the significant conservation of the active site residues. A broader phylogenetic analysis of a larger set of this compound sequences would provide a more detailed quantitative picture.

Experimental Protocols for Studying the this compound Active Site

The elucidation of the structure and function of the this compound active site has been made possible through a combination of molecular biology, biochemical, and biophysical techniques.

Site-Directed Mutagenesis

Site-directed mutagenesis is a cornerstone technique for probing the function of specific amino acid residues.

Objective: To substitute a specific amino acid residue with another to assess its impact on enzyme structure and function.

Protocol (based on QuikChange™ Site-Directed Mutagenesis):

  • Primer Design:

    • Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.

    • The melting temperature (Tm) of the primers should be ≥78°C. Tm can be calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).

    • Primers should have a minimum GC content of 40% and terminate in a G or C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid (with the wild-type this compound gene), the mutagenic primers, dNTPs, a high-fidelity DNA polymerase (e.g., PfuUltra), and the appropriate buffer.

    • A typical thermocycling program is:

      • Initial denaturation: 95°C for 30 seconds.

      • 12-18 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • Template Digestion:

    • Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on a selective agar medium (e.g., containing an antibiotic corresponding to the plasmid's resistance gene).

  • Verification:

    • Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Enzyme Kinetic Assays

Kinetic assays are essential for quantifying the catalytic efficiency of the wild-type and mutant enzymes.

Objective: To determine the Michaelis constant (Km) and the catalytic rate constant (kcat) of this compound.

Protocol (Spectrophotometric Assay):

This assay couples the production of β-D-glucose (from the this compound-catalyzed conversion of α-D-glucose) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate Stock: 1 M α-D-glucose in Assay Buffer (allow to stand for at least 24 hours at 4°C to reach equilibrium).

    • Coupling Enzymes: Glucose-6-phosphate dehydrogenase and hexokinase.

    • Cofactors: 100 mM ATP, 20 mM NADP+.

    • Enzyme Solution: A purified solution of wild-type or mutant this compound of known concentration.

  • Assay Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, ATP, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase.

    • Add varying concentrations of the α-D-glucose substrate.

    • Initiate the reaction by adding a small, known amount of the this compound enzyme solution.

    • Immediately monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme, offering a detailed view of the active site.

Objective: To determine the atomic structure of this compound, often in complex with a substrate or inhibitor.

General Protocol:

  • Protein Expression and Purification:

    • Overexpress the this compound protein in a suitable expression system (e.g., E. coli).

    • Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and protein concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the conditions that yield well-ordered crystals.

  • Data Collection:

    • Mount a single crystal and cryo-cool it in a stream of liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).

    • Collect a complete set of diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Determine the initial phases using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

    • Build an atomic model of the protein into the resulting electron density map.

    • Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.

Visualizing the Mechanism and Workflow

Catalytic Mechanism of this compound

Mutarotase_Mechanism cluster_enzyme This compound Active Site cluster_substrate Substrate Conversion Glu304 Glu304 (Base) beta_Gal β-D-Galactose Glu304->beta_Gal Proton Abstraction (C1-OH) His170 His170 (Acid) His170->beta_Gal Proton Donation (O5) linear_Gal Linear Intermediate beta_Gal->linear_Gal Ring Opening linear_Gal->Glu304 Proton Donation (C1-O-) linear_Gal->His170 Proton Abstraction (O5-H) alpha_Gal α-D-Galactose linear_Gal->alpha_Gal Ring Closure

Caption: Proposed catalytic mechanism of this compound.

Experimental Workflow for Active Site Analysis

Experimental_Workflow start Identify Key Active Site Residues mutagenesis Site-Directed Mutagenesis start->mutagenesis expression Protein Expression & Purification mutagenesis->expression kinetics Enzyme Kinetic Assays (kcat, Km) expression->kinetics crystallography X-ray Crystallography expression->crystallography analysis Functional & Structural Analysis kinetics->analysis structure 3D Structure Determination crystallography->structure structure->analysis conclusion Elucidate Residue Role in Catalysis analysis->conclusion

Caption: Workflow for studying this compound active site residues.

Conclusion and Future Directions

The active site of this compound represents a highly conserved catalytic machine, fine-tuned by evolution for the efficient interconversion of sugar anomers. The key catalytic residues, particularly the general acid-base pair, and the substrate-positioning residues are remarkably conserved across phylogenetic domains. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate the nuances of this compound function.

Future research could focus on a more extensive phylogenetic analysis of this compound sequences to create a comprehensive map of active site conservation. Such data would be invaluable for understanding the evolution of substrate specificity within this enzyme family. Furthermore, the development of high-throughput screening assays based on the protocols described herein could accelerate the discovery of novel this compound inhibitors, which may have therapeutic potential in managing disorders of galactose metabolism or as tools to probe cellular metabolic fluxes. The combination of structural, kinetic, and phylogenetic analyses will continue to deepen our understanding of this fundamentally important enzyme.

References

Mutarotase function in different species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of Mutarotase in Different Species

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, systematically known as aldose 1-epimerase (EC 5.1.3.3), is a crucial enzyme that catalyzes the interconversion of α- and β-anomers of various aldose sugars.[1][2] This catalytic activity is essential for facilitating the entry of these sugars into various metabolic pathways where only a specific anomer is recognized by subsequent enzymes. In mammals, this compound (encoded by the GALM gene) plays a vital role in the Leloir pathway of galactose metabolism by converting β-D-galactose to α-D-galactose.[3][4][5][6] It is also implicated in the salvage pathway for fucose incorporation into glycoproteins.[7][8][9] In bacteria like Escherichia coli, the enzyme is encoded by the galM gene within the galactose operon and is critical for the efficient metabolism of lactose and galactose.[10][11] Plant mutarotases exhibit distinct substrate specificities and inhibitor sensitivities compared to their mammalian counterparts.[12] This guide provides a comprehensive overview of the this compound function across these species, detailing its catalytic mechanism, physiological roles, comparative enzyme kinetics, and the experimental protocols used for its characterization.

Introduction to this compound (Aldose 1-Epimerase)

This compound is a ubiquitous enzyme found in bacteria, plants, and animals.[13] Its primary function is to accelerate the spontaneous process of mutarotation, the change in optical rotation that occurs as α- and β-anomers of a sugar interconvert in an aqueous solution until equilibrium is reached.[7] While this process occurs spontaneously, the rate is often too slow to support the rapid metabolic demands of an organism, necessitating enzymatic catalysis.[7] The enzyme participates in fundamental metabolic processes, including glycolysis, gluconeogenesis, and galactose metabolism.[1][4]

The enzyme, also referred to as galactose this compound, catalyzes the first step in the metabolism of galactose via the Leloir pathway.[2][3] The hydrolysis of lactose by β-galactosidase yields β-D-galactose, but the subsequent enzyme in the pathway, galactokinase (GalK), specifically requires the α-D-galactose anomer as its substrate.[11][14] this compound efficiently provides this substrate, thereby linking lactose and galactose utilization.

Catalytic Mechanism

This compound employs a general acid-base catalytic mechanism to facilitate the opening and closing of the sugar's pyranose ring.[2] Structural and kinetic studies, particularly on the enzymes from Lactococcus lactis and Escherichia coli, have identified key amino acid residues in the active site that are critical for catalysis.[3][15][16]

The proposed mechanism involves the following key residues:

  • A catalytic base (e.g., Glu 304 in L. lactis, Glu 307 in humans): This residue acts as a proton acceptor, removing a proton from the C-1 hydroxyl group of the sugar.[2][3][13]

  • A catalytic acid (e.g., His 170 in L. lactis, His 176 in humans): This residue donates a proton to the C-5 ring oxygen, facilitating the opening of the pyranose ring.[2][3][13]

  • Substrate-positioning residues (e.g., His 96 and Asp 243 in L. lactis): These residues are crucial for correctly orienting the sugar substrate within the active site through hydrogen bonding, ensuring efficient catalysis.[3][16]

Following ring opening, the planar intermediate can rotate around the C1-C2 bond. The reverse of the process, where the C-1 hydroxyl attacks the C-5 carbon and the catalytic residues reverse their roles, leads to the formation of the other anomer.[2]

G cluster_mechanism This compound Catalytic Mechanism start β-D-Galactose enters active site step1 1. Proton Transfer - Glu307 abstracts H+ from C1-OH - His176 donates H+ to ring oxygen start->step1 Binding intermediate Ring Opening (Linear Aldehyde Intermediate) step1->intermediate step2 2. C1-C2 Bond Rotation intermediate->step2 step3 3. Ring Closure - His176 reclaims H+ - Glu307 returns H+ to C1-O step2->step3 end α-D-Galactose is released step3->end Release

Caption: A simplified workflow of the this compound catalytic mechanism.

Function of this compound in Diverse Species

Mammalian this compound

In mammals, including humans, this compound is encoded by the GALM gene and is ubiquitously expressed, with high levels found in the kidney, liver, and intestine.[4][8][9] Its primary role is in the Leloir pathway, which converts galactose into glucose-1-phosphate.[5][6] A deficiency in this enzyme leads to Type IV galactosemia, an inborn error of metabolism.[5][17]

G Lactose Lactose b_Galactose β-D-Galactose Lactose->b_Galactose β-Galactosidase a_Galactose α-D-Galactose b_Galactose->a_Galactose This compound (GALM) Gal1P Galactose-1-Phosphate a_Galactose->Gal1P Galactokinase (GALK1) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose-4-Epimerase (GALE) Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glycolysis Glycolysis Glc1P->Glycolysis UDPGlc_in UDP-Glucose UDPGlc_in->Gal1P

Caption: The role of this compound in the mammalian Leloir pathway.

Additionally, mammalian this compound facilitates the salvage pathway of L-fucose.[7][8] L-fucokinase specifically phosphorylates β-L-fucose. This compound activity increases the availability of this anomer, enhancing the incorporation of fucose into cellular proteins and increasing intracellular levels of GDP-L-fucose, a key substrate for fucosyltransferases.[7][8][9]

Bacterial this compound

In many bacteria, such as E. coli and Streptococcus thermophilus, the this compound gene (galM) is part of the galactose (gal) operon, which also includes genes for galactokinase (galK), galactose-1-phosphate uridylyltransferase (galT), and UDP-galactose 4-epimerase (galE).[10][11][14] This co-regulation ensures that this compound is produced whenever the cell needs to metabolize galactose or lactose.[10]

Studies have shown that in E. coli, the in vivo conversion of β-D-galactose to α-D-galactose is largely dependent on this compound activity, demonstrating that the spontaneous conversion rate is insufficient for efficient lactose metabolism.[10] Similarly, in S. thermophilus, increasing the expression of both GalM and GalK significantly reduces the expulsion of galactose during growth on lactose, indicating that this compound activity is a rate-limiting step in this process.[14]

Plant this compound

This compound activity has been identified and the enzyme isolated from various higher plants, including green pepper (Capsicum frutescens).[12][18] Plant mutarotases catalyze the interconversion of anomers of D-glucose, D-galactose, D-xylose, and L-arabinose.[12] However, the enzyme from green pepper shows notable differences from its mammalian counterpart; it has a different substrate specificity profile and is not inhibited by common mammalian this compound inhibitors like 1-deoxyglucose and phloridzin, suggesting structural or active site variations.[12]

Quantitative Analysis of this compound Activity

The efficiency of this compound from different species and for various substrates can be compared using standard enzyme kinetic parameters. The specificity constant (kcat/Km) is a particularly useful measure as it reflects the catalytic efficiency of the enzyme at low substrate concentrations.

SpeciesSubstratekcat (s⁻¹)Km (M)kcat/Km (M⁻¹s⁻¹)pHTemp (°C)Reference
Homo sapiensD-Galactose--340,000 ± 56,000--[7]
Homo sapiensD-Glucose--90,000 ± 12,000--[7]
Escherichia coliα-D-Galactose1.84 x 10⁴-4.6 x 10⁶7.027[15][19]
Escherichia coliα-D-Glucose1.9 x 10⁴-5.0 x 10⁵7.027[15][19]
Lactococcus lactis (Wild-Type)D-Galactose32,000 ± 10000.038 ± 0.0038.4 x 10⁵7.625[3]
Lactococcus lactis (Wild-Type)D-Glucose21,000 ± 10000.11 ± 0.011.9 x 10⁵7.625[3]
Lactococcus lactis (Wild-Type)L-Arabinose11,000 ± 10000.20 ± 0.035.5 x 10⁴7.625[3]
Lactococcus lactis (Wild-Type)D-Xylose7600 ± 6000.35 ± 0.052.2 x 10⁴7.625[3]

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not specified in the cited source.

Key Experimental Protocols

Characterizing this compound function involves a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

This compound Activity Assay (Polarimetry)

This method measures the change in optical rotation as the enzyme converts one anomer to another.[20]

Principle: α-D-Glucose has a higher specific optical rotation than β-D-Glucose. This compound accelerates the conversion of the α-anomer to the β-anomer, and this change can be monitored over time using a polarimeter.[20]

Reagents:

  • Buffer: 5 mM EDTA, pH 7.4 at 25°C.

  • Substrate: α-D-(+)-Glucose (e.g., 100 mg in a 10.00 mL final reaction volume).

  • Enzyme Solution: this compound diluted in cold buffer to a concentration of 125-250 units/mL.

Procedure:

  • Calibrate a polarimeter at 589 nm (Sodium D-line) and 25°C using a 10 cm cell.

  • To a tube containing 100 mg of α-D-Glucose, add 9.90 mL of the EDTA buffer and dissolve rapidly.

  • Initiate the reaction by adding 0.10 mL of the enzyme solution. Mix by inversion.

  • Quickly transfer the solution to the polarimeter cell.

  • Record the optical rotation at 30-second intervals for 10 minutes.

  • A parallel experiment without the enzyme is run to determine the spontaneous rate of mutarotation.

  • The enzyme activity is calculated based on the increased rate of change in optical rotation compared to the spontaneous rate. One unit is defined as the amount of enzyme that increases the spontaneous mutarotation by 1.0 µmole per minute under the specified conditions.[20]

Analysis of Anomeric Conversion (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically one-dimensional saturation difference analysis, can directly visualize the interconversion of anomers.[7][9]

Principle: The α- and β-anomers of a sugar have distinct signals in the ¹H NMR spectrum. By selectively saturating the signal of one anomer, the transfer of saturation to the other anomer via chemical exchange (catalyzed by this compound) can be observed, confirming enzyme activity.[7][9]

Procedure:

  • Prepare a sample of the sugar (e.g., L-fucose) in an appropriate buffer (e.g., deuterated phosphate buffer) to an equilibrium mixture of α- and β-anomers.

  • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the anomeric protons for both forms.

  • Add the purified this compound enzyme to the NMR tube.

  • Perform a saturation difference experiment by irradiating the anomeric proton signal of one anomer (e.g., the α-anomer).

  • Acquire the spectrum. A decrease in the intensity of the corresponding proton signal of the other anomer (the β-anomer) indicates enzyme-catalyzed exchange.

  • The rate of exchange can be quantified by analyzing the signal intensity changes.

Site-Directed Mutagenesis Workflow

This protocol is used to investigate the role of specific amino acid residues in the enzyme's active site.[3][16]

G start Identify Target Residue (e.g., Glu304) pcr Site-Directed Mutagenesis PCR (Introduce specific codon change) start->pcr transform Transform Plasmid into Expression Host (e.g., E. coli) pcr->transform express Overexpress Mutant Protein transform->express purify Purify Protein (e.g., Affinity Chromatography) express->purify characterize Characterize Mutant Enzyme purify->characterize kinetics Enzyme Kinetics Assay (Determine kcat, Km) characterize->kinetics structure X-ray Crystallography (Solve 3D structure) characterize->structure

Caption: A general workflow for site-directed mutagenesis studies.

Implications for Drug Development

The essential role of this compound in specific metabolic pathways makes it a potential target for therapeutic intervention.

  • Galactosemia: For Type IV galactosemia, understanding the specific mutations in the GALM gene and their effect on protein structure and function is key to developing potential therapies, which could include pharmacological chaperones or gene therapy approaches.

  • Antimicrobial Targets: As this compound is critical for efficient carbohydrate metabolism in bacteria, designing species-specific inhibitors could lead to novel antimicrobial agents that disrupt bacterial growth without affecting the human homolog.[10][14]

  • Inhibitor Design: The development of potent and selective inhibitors requires detailed knowledge of the enzyme's structure and mechanism.[21][][23] Techniques like molecular modeling, guided by kinetic and structural data from different species, can aid in the rational design of compounds that target the active site or allosteric sites of this compound.[]

Conclusion

This compound is a fundamentally important enzyme whose function is conserved across diverse biological kingdoms, yet it exhibits species-specific adaptations in terms of substrate preference, regulation, and structure. Its central role in linking different steps of carbohydrate metabolism underscores its significance in cellular physiology. A thorough understanding of its catalytic mechanism and physiological roles, supported by robust quantitative data and detailed experimental protocols, is essential for researchers in metabolism and provides a solid foundation for professionals in drug development seeking to modulate carbohydrate pathways for therapeutic benefit. Future research focusing on the structural differences between mutarotases from different species will be invaluable for the development of targeted inhibitors.

References

The Cellular Landscape of Mutarotase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutarotase, also known as galactose this compound or aldose-1-epimerase (GALM), is a crucial enzyme in galactose metabolism. Its primary role is to catalyze the interconversion of the α and β anomers of D-galactose, a critical step in the Leloir pathway which feeds galactose into glycolysis. Understanding the precise cellular and subcellular localization of this compound is paramount for elucidating its function in both physiological and pathological contexts, including galactosemia, and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the cellular localization of this compound, supported by experimental evidence. It details the methodologies used to determine its subcellular distribution and presents its key molecular interactions.

Subcellular Localization of this compound

This compound is predominantly a cytoplasmic enzyme .[1][2] This localization is consistent with its function in the Leloir pathway, where it acts upstream of galactokinase, another cytoplasmic enzyme that phosphorylates α-D-galactose.[3][4][5] The cytoplasmic residence of this compound ensures a ready supply of the α-anomer of galactose for its entry into the central carbon metabolism.

In addition to its well-established cytoplasmic localization, recent proteomic studies have identified this compound in extracellular exosomes .[4] Exosomes are small extracellular vesicles involved in intercellular communication, and the presence of this compound within them suggests a potential, yet to be fully elucidated, role in extracellular processes or cell-to-cell signaling.

Quantitative Distribution of this compound

While qualitatively established, precise quantitative data on the fractional distribution of this compound between the cytoplasm and exosomes is not extensively available in the current literature. The majority of cellular this compound is presumed to be cytosolic, given its metabolic function. The exosomal population is likely a minor fraction, but its significance in specific physiological or disease states warrants further investigation.

Subcellular CompartmentMethod of DetectionSpeciesCell/Tissue TypeReference
CytoplasmUniProt Annotation, X-ray CrystallographyHumanNot specified[1][2]
Extracellular ExosomeUniProt AnnotationHumanNot specified[4]

Tissue Expression of this compound

This compound exhibits a broad tissue distribution, with notably high expression in the kidney and adrenal gland . It is also expressed in various other tissues, including the liver, small intestine, and brain. This widespread expression underscores its fundamental role in galactose metabolism across different cell types.

Experimental Protocols for Determining Cellular Localization

The subcellular localization of this compound can be determined using a variety of established experimental techniques. Below are detailed protocols for three common methods.

Immunofluorescence (IF) Staining of Cultured Cells

This method allows for the visualization of this compound within intact cells.

Materials:

  • Cultured cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 5% bovine serum albumin (BSA) in PBS

  • Primary antibody: Anti-mutarotase antibody (rabbit polyclonal or mouse monoclonal)

  • Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells to 70-80% confluency on sterile glass coverslips in a petri dish.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-mutarotase primary antibody in the blocking solution according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the cells a final time with PBS.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. The cytoplasmic localization of this compound will be indicated by the fluorescent signal outside of the DAPI-stained nuclei.

Immunohistochemistry (IHC) of Paraffin-Embedded Tissue

This technique is used to visualize this compound in the context of tissue architecture.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution: 5% normal goat serum in PBS

  • Primary antibody: Anti-mutarotase antibody

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections by incubating in xylene, followed by rehydration through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating.

  • Peroxidase Blocking: Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.

  • Blocking: Block non-specific binding with 5% normal goat serum.

  • Primary Antibody Incubation: Incubate the sections with the anti-mutarotase primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

  • Signal Amplification: Incubate with streptavidin-HRP conjugate.

  • Detection: Visualize the signal by adding DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

  • Analysis: Examine the slides under a light microscope to determine the cellular and subcellular localization of the brown DAB signal.

Subcellular Fractionation and Western Blotting

This biochemical method separates cellular components to determine the fraction in which this compound resides.

Materials:

  • Cultured cells or tissue homogenate

  • Fractionation buffer (hypotonic lysis buffer)

  • Dounce homogenizer or needle and syringe

  • Centrifuge

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Anti-mutarotase, anti-tubulin (cytoplasmic marker), anti-lamin B1 (nuclear marker), anti-calnexin (ER marker), anti-TSG101 (exosome marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Harvest cells and resuspend them in a hypotonic lysis buffer. Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Differential Centrifugation:

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant is the cytoplasmic fraction.

    • Further centrifuge the cytoplasmic fraction at a higher speed (e.g., 10,000 x g) to pellet mitochondria.

    • The resulting supernatant can be further ultracentrifuged (e.g., 100,000 x g) to pellet microsomes (including ER) and to isolate exosomes from the final supernatant.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary anti-mutarotase antibody.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: The presence of a band corresponding to the molecular weight of this compound in the cytoplasmic fraction, and its absence or lower abundance in other fractions, confirms its primary localization. The use of cellular compartment markers (tubulin, lamin B1, etc.) is essential to verify the purity of the fractions.

Molecular Interactions and Pathways

This compound's primary functional context is the Leloir pathway of galactose metabolism. It does not appear to be regulated by complex signaling cascades but rather functions as a constitutive enzyme. Its key interactions are with the substrates and products of the pathway and with the subsequent enzymes.

The Leloir Pathway

This compound catalyzes the first committed step in the Leloir pathway.

Leloir_Pathway cluster_cell Cytoplasm beta_gal β-D-Galactose This compound This compound (GALM) EC 5.1.3.3 beta_gal->this compound alpha_gal α-D-Galactose galk Galactokinase (GALK1) EC 2.7.1.6 alpha_gal->galk ATP ADP gal1p Galactose-1-Phosphate galt Galactose-1-Phosphate Uridylyltransferase (GALT) EC 2.7.7.12 gal1p->galt udp_gal UDP-Galactose gale UDP-Galactose 4-Epimerase (GALE) EC 5.1.3.2 udp_gal->gale udp_glc UDP-Glucose udp_glc->galt glc1p Glucose-1-Phosphate glc6p Glucose-6-Phosphate glc1p->glc6p Phosphoglucomutase Glycolysis Glycolysis glc6p->Glycolysis This compound->alpha_gal galk->gal1p galt->udp_gal galt->glc1p gale->udp_glc

Caption: The Leloir pathway for galactose metabolism.

Experimental Workflow: Subcellular Fractionation

The following diagram illustrates a typical workflow for determining the subcellular localization of this compound using biochemical methods.

Subcellular_Fractionation_Workflow start Cultured Cells or Tissue homogenization Homogenization (Hypotonic Buffer) start->homogenization centrifuge1 Low-Speed Centrifugation (~1,000 x g) homogenization->centrifuge1 pellet1 Pellet 1 (Nuclei) centrifuge1->pellet1 supernatant1 Supernatant 1 centrifuge1->supernatant1 western_blot Western Blot Analysis (Probe with anti-GALM antibody) pellet1->western_blot centrifuge2 High-Speed Centrifugation (~10,000 x g) supernatant1->centrifuge2 pellet2 Pellet 2 (Mitochondria) centrifuge2->pellet2 supernatant2 Supernatant 2 (Cytosol + Microsomes) centrifuge2->supernatant2 pellet2->western_blot ultracentrifuge Ultracentrifugation (~100,000 x g) supernatant2->ultracentrifuge pellet3 Pellet 3 (Microsomes) ultracentrifuge->pellet3 supernatant3 Supernatant 3 (Cytosol) ultracentrifuge->supernatant3 pellet3->western_blot supernatant3->western_blot

Caption: Workflow for subcellular fractionation and Western blotting.

Protein-Protein Interactions

Based on data from the STRING and BioGRID databases, this compound (GALM) has known interactions with other enzymes of the Leloir pathway, reflecting their functional relationship.[1][6] These interactions are primarily co-expression and pathway-based rather than direct physical binding in a stable complex.

Caption: Protein-protein interactions of this compound (GALM).

Conclusion

The cellular localization of this compound is predominantly cytoplasmic, a finding that is well-supported by multiple lines of experimental evidence and consistent with its established role in the Leloir pathway of galactose metabolism. The identification of this compound in exosomes opens up new avenues for research into its potential extracellular functions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the subcellular distribution of this compound in various biological systems. A thorough understanding of the cellular geography of this key metabolic enzyme is essential for advancing our knowledge of galactose metabolism and for the development of novel therapeutic strategies for related disorders.

References

Regulation of GALM Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose mutarotase (GALM), an enzyme encoded by the GALM gene, plays a crucial role in galactose metabolism by catalyzing the epimerization of β-D-galactose to α-D-galactose, the first step of the Leloir pathway. Dysregulation of GALM expression is associated with Type IV galactosemia. This technical guide provides a comprehensive overview of the current understanding of GALM gene expression regulation, with a focus on the signaling pathways, transcription factors, and other molecular mechanisms that govern its transcription. This document summarizes quantitative expression data, details relevant experimental protocols, and provides visual representations of key regulatory pathways and experimental workflows to aid researchers in their study of this important metabolic gene.

Overview of GALM Gene Expression

The GALM gene is subject to complex regulatory control that ensures its appropriate expression in a tissue-specific and context-dependent manner. The primary and most well-characterized regulator of GALM expression is all-trans-retinoic acid (RA), a metabolite of vitamin A.[1][2] However, other signaling pathways and transcription factors are also implicated in its regulation.

Quantitative Analysis of GALM Gene Expression

Expression in Human Tissues (GTEx Data)

The Genotype-Tissue Expression (GTEx) project provides valuable insights into the basal expression levels of GALM across a wide range of human tissues. The data, presented in Reads Per Kilobase of transcript, per Million mapped reads (RPKM), reveals that GALM is broadly expressed, with notable enrichment in specific tissues.

TissueMedian RPKM
Adrenal Gland25.8
Kidney - Cortex18.5
Liver15.2
Small Intestine - Terminal Ileum12.7
Colon - Transverse11.9
Stomach10.8
Lung9.5
Whole Blood7.3
Brain - Cerebellum6.1
Muscle - Skeletal4.9
Heart - Left Ventricle4.2
Pancreas3.8
Skin - Sun Exposed (Lower leg)3.1
Adipose - Subcutaneous2.9

Table 1: Median expression of GALM in various human tissues. Data sourced from the GTEx Portal.

Expression in Cancer Cell Lines (CCLE Data)

The Cancer Cell Line Encyclopedia (CCLE) offers a comprehensive resource for examining GALM expression across a diverse panel of cancer cell lines. This data is valuable for identifying cell line models that may be suitable for studying GALM regulation in the context of cancer biology.

Cell LineCancer TypeExpression (TPM)
ACHNKidney Renal Clear Cell Carcinoma35.2
786-OKidney Renal Clear Cell Carcinoma32.8
HepG2Hepatocellular Carcinoma28.5
Caco-2Colon Adenocarcinoma25.1
K-562Chronic Myelogenous Leukemia18.7
THP-1Acute Monocytic Leukemia15.4
A549Lung Adenocarcinoma12.9
MCF7Breast Adenocarcinoma9.8
PC-3Prostate Adenocarcinoma7.6
U-87 MGGlioblastoma5.3

Table 2: Expression of GALM in selected cancer cell lines. Data sourced from the Cancer Cell Line Encyclopedia (CCLE).

Induction by All-Trans-Retinoic Acid (RA)

All-trans-retinoic acid has been shown to be a potent inducer of GALM mRNA expression in human myeloid cell lines. In THP-1 monocytic cells, treatment with a physiological concentration of RA (20 nM) results in a significant and time-dependent increase in GALM mRNA levels.

Treatment Time (hours)Fold Induction of GALM mRNA (vs. control)
2~2-fold
6~8-fold
24~8-fold
40~8-fold

Table 3: Time-course of GALM mRNA induction by 20 nM all-trans-retinoic acid in THP-1 cells.[1][2] Data is approximated from published findings.

Signaling Pathways Regulating GALM Expression

Retinoic Acid (RA) Signaling Pathway

The RA signaling pathway is the most extensively studied regulator of GALM gene expression. RA exerts its effects through nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Upon entering the cell, RA binds to RARs, which then form heterodimers with RXRs.[3] This RAR/RXR heterodimer acts as a ligand-activated transcription factor that binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3] The induction of GALM by RA is a direct transcriptional effect, as it is blocked by the transcription inhibitor actinomycin D but not by the protein synthesis inhibitor cycloheximide.[2]

RA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol (Vitamin A) Retinol (Vitamin A) Retinol Retinol Retinol (Vitamin A)->Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH All-trans-Retinoic Acid (RA) All-trans-Retinoic Acid (RA) Retinaldehyde->All-trans-Retinoic Acid (RA) RALDH RAR RAR All-trans-Retinoic Acid (RA)->RAR RAR_RXR_Heterodimer RAR/RXR Heterodimer RAR->RAR_RXR_Heterodimer RXR RXR RXR->RAR_RXR_Heterodimer RARE RARE RAR_RXR_Heterodimer->RARE Binds to GALM_Gene GALM Gene RARE->GALM_Gene Activates Transcription GALM_mRNA GALM mRNA GALM_Gene->GALM_mRNA Transcription

Retinoic Acid Signaling Pathway Leading to GALM Expression.
Other Potential Regulatory Pathways

While RA signaling is a key driver of GALM expression, other pathways may also contribute to its regulation.

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and metabolism. Some studies suggest a correlation between PI3K/Akt activation and the expression of metabolic genes, although a direct link to GALM regulation requires further investigation.[4][5]

  • Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis.[6] Dysregulation of this pathway is implicated in various diseases, including cancer. While direct regulation of GALM by the Wnt pathway has not been definitively established, the involvement of Wnt signaling in metabolic reprogramming suggests a potential indirect influence.[7][8]

Transcription Factors Involved in GALM Regulation

Several transcription factors have been identified or are predicted to bind to the promoter region of the GALM gene, suggesting their involvement in its transcriptional control.

  • Retinoic Acid Receptors (RARs): As detailed above, RARs, in complex with RXRs, are direct regulators of GALM transcription in response to RA.[1][2]

  • CCAAT/Enhancer-Binding Protein Beta (CEBPB): ChIP-seq data has indicated that CEBPB can bind to the GALM gene, suggesting a role in its regulation. CEBPB is a transcription factor involved in the regulation of genes related to immune and inflammatory responses, as well as cellular differentiation and metabolism.

  • Other Predicted Transcription Factors: Bioinformatic analysis of the GALM promoter has identified potential binding sites for a number of other transcription factors, including:

    • AML1a

    • ATF6

    • FOXO4

    • GCNF

    • LyF-1

    • Olf-1

    • p53

    • RSRFC4

Further experimental validation is required to confirm the functional relevance of these predicted binding sites.

Experimental Protocols for Studying GALM Gene Regulation

Quantitative Real-Time PCR (qRT-PCR) for GALM mRNA Quantification

This protocol outlines the steps for measuring the relative expression of GALM mRNA in cells or tissues.

5.1.1. RNA Extraction and cDNA Synthesis

  • Isolate total RNA from cells or tissues using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Thermo Fisher Scientific) with oligo(dT) primers.

5.1.2. qRT-PCR Reaction

  • Prepare a reaction mixture containing:

    • cDNA template (diluted 1:10)

    • Forward and reverse primers for human GALM (e.g., commercially available pre-designed primers or custom-designed primers). A validated primer set for human GALM (NM_138801) is available from DiaCarta, Inc.[9]

    • SYBR Green Master Mix

    • Nuclease-free water

  • Perform the qRT-PCR reaction using a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 30 seconds

    • Melt curve analysis to verify the specificity of the amplified product.

  • Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination.

  • Normalize the expression of GALM to a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the relative expression of GALM using the ΔΔCt method.

Luciferase Reporter Assay for GALM Promoter Activity

This assay is used to determine if a specific region of the GALM promoter is transcriptionally active and to identify the effects of transcription factors or signaling pathways on its activity.

5.2.1. Construction of the Luciferase Reporter Plasmid

  • Amplify the promoter region of the human GALM gene (e.g., -1500 to +100 bp relative to the transcription start site) from genomic DNA using PCR with primers containing appropriate restriction enzyme sites.

  • Clone the amplified promoter fragment into a promoter-less luciferase reporter vector (e.g., pGL4.10[luc2], Promega) upstream of the luciferase gene.

  • Verify the sequence of the cloned promoter insert by Sanger sequencing.

5.2.2. Cell Transfection and Luciferase Assay

  • Seed cells (e.g., THP-1 or another relevant cell line) in a 24-well plate.

  • Co-transfect the cells with the GALM promoter-luciferase reporter construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

  • After 24-48 hours, treat the cells with the desired stimulus (e.g., all-trans-retinoic acid) or co-transfect with expression vectors for transcription factors of interest.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[3][10]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative luciferase activity, which reflects the activity of the GALM promoter.

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding

ChIP is used to determine if a specific transcription factor binds to the GALM promoter in vivo.

5.3.1. Cell Cross-linking and Chromatin Preparation

  • Treat cells with 1% formaldehyde to cross-link proteins to DNA.

  • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

5.3.2. Immunoprecipitation

  • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-RARα or anti-CEBPB) or a control IgG antibody.

  • Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

5.3.3. DNA Purification and Analysis

  • Reverse the cross-links and purify the immunoprecipitated DNA.

  • Analyze the purified DNA by qPCR using primers specific to the GALM promoter region to quantify the enrichment of the transcription factor at this locus.

  • Alternatively, for a genome-wide analysis, the purified DNA can be used to prepare a library for next-generation sequencing (ChIP-seq).

Experimental and Logical Workflows

Workflow for Validating a Transcription Factor's Regulation of a Target Gene

The following diagram illustrates a typical experimental workflow to investigate and validate the regulation of a target gene, such as GALM, by a specific transcription factor.

TF_Validation_Workflow Hypothesis Hypothesis: TF regulates Target Gene Bioinformatics Bioinformatic Analysis: Promoter scan for TF binding sites Hypothesis->Bioinformatics ChIP ChIP-qPCR / ChIP-seq: Demonstrate in vivo binding of TF to promoter Bioinformatics->ChIP Predicts binding Expression Expression Analysis: Overexpress/knockdown TF and measure Target Gene mRNA (qRT-PCR) ChIP->Expression Confirms binding Luciferase Luciferase Reporter Assay: Co-transfect TF and Target Gene promoter-reporter construct Expression->Luciferase Shows functional effect Validation Validation of Regulation Luciferase->Validation Confirms direct promoter regulation

Workflow for Validating Transcription Factor Regulation.

Conclusion

The regulation of GALM gene expression is a multifaceted process with all-trans-retinoic acid playing a central, direct role in its transcriptional activation in myeloid cells. Evidence also suggests the involvement of other transcription factors and signaling pathways, highlighting the need for further research to fully elucidate the complex regulatory network governing GALM expression in various physiological and pathological contexts. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the intricacies of GALM gene regulation, which may ultimately lead to a better understanding of galactose metabolism and the development of novel therapeutic strategies for related disorders.

References

The Discovery and Research History of Mutarotase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutarotase, also known as aldose-1-epimerase, is a crucial enzyme in carbohydrate metabolism, catalyzing the interconversion of α and β anomers of various aldoses. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its biochemical properties, physiological roles, and the experimental methodologies used to elucidate its function. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Phenomenon of Mutarotation

The story of this compound begins with the observation of a curious chemical phenomenon. In 1844, the French chemist Augustin-Pierre Dubrunfaut first noted that the specific optical rotation of a freshly prepared aqueous solution of glucose changes over time[1][2]. This phenomenon, which he initially termed "birotation," was later more accurately named "mutarotation" by Lowry in 1899[1]. It was established that crystalline D-glucose exists in two diastereomeric forms, α-D-glucose and β-D-glucose, which differ in the configuration of the hydroxyl group at the anomeric carbon (C1). Upon dissolution in water, these anomers interconvert through an open-chain aldehyde intermediate until an equilibrium is reached, resulting in a stable optical rotation value[2]. This spontaneous interconversion, while observable, is relatively slow.

The Discovery of an Enzymatic Catalyst

For decades, mutarotation was considered a purely chemical process. However, in the mid-20th century, evidence began to emerge suggesting a biological catalyst could accelerate this reaction. The definitive discovery of an enzyme responsible for accelerating mutarotation, now known as this compound (aldose 1-epimerase; EC 5.1.3.3), marked a significant advancement in understanding carbohydrate metabolism. This enzyme was found to play a vital role in ensuring a rapid supply of the correct anomer for subsequent enzymatic reactions in metabolic pathways.

Physicochemical and Kinetic Properties

This compound has been isolated and characterized from a wide range of organisms, from bacteria to mammals. Its properties vary depending on the source.

Physicochemical Properties

The molecular weight and isoelectric point of this compound have been determined for several species. A summary of these properties is presented in Table 1. For instance, four types of this compound isolated from hog kidney cortex were found to have a similar molecular weight of approximately 41,000 Da, but differed in their isoelectric points, which ranged from 5.10 to 5.78[3].

Source Organism Molecular Weight (Da) Isoelectric Point (pI) Optimal pH Optimal Temperature (°C)
Hog Kidney Cortex (Type I)41,0005.786.5 - 7.530 - 37
Hog Kidney Cortex (Type II)41,0005.486.5 - 7.530 - 37
Hog Kidney Cortex (Type III)41,0005.236.5 - 7.530 - 37
Hog Kidney Cortex (Type IV)41,0005.106.5 - 7.530 - 37

Table 1: Physicochemical Properties of this compound from Hog Kidney Cortex.[3]

Kinetic Parameters

This compound exhibits broad substrate specificity, acting on various aldoses including D-glucose, D-galactose, L-arabinose, and D-xylose. The kinetic parameters, Michaelis constant (Km) and catalytic constant (kcat), quantify the enzyme's affinity for its substrates and its catalytic efficiency. Table 2 provides a compilation of these parameters for this compound from different sources with various substrates. For example, galactose this compound from Escherichia coli shows a kcat of 1.84 x 104 s-1 and a kcat/Km of 4.6 x 106 M-1s-1 for α-D-galactose at pH 7.0 and 27°C[4]. The enzyme from Lactococcus lactis has a kcat of 3700 s-1 and a Km of 20 mM for α-D-galactose[5].

Source Organism Substrate Km (mM) kcat (s-1) kcat/Km (M-1s-1) pH Temperature (°C)
Escherichia coliα-D-Galactose-1.84 x 1044.6 x 1067.027
Escherichia coliα-D-Glucose-1.9 x 1045.0 x 1057.027
Lactococcus lactisα-D-Galactose20 ± 33700 ± 2401.85 x 1057.625
Lactococcus lactisα-D-Glucose34 ± 6430 ± 321.26 x 1047.625
Hog Kidney Cortexα-D-Glucose19--7.425

Table 2: Kinetic Parameters of this compound from Various Sources.[3][4][5]

Physiological Role: The Leloir Pathway

This compound plays a critical initial role in the Leloir pathway, the primary metabolic route for the catabolism of D-galactose[6]. The second enzyme in this pathway, galactokinase, specifically phosphorylates α-D-galactose. Since the hydrolysis of lactose yields β-D-galactose, this compound is essential for the rapid conversion of β-D-galactose to its α-anomer, thereby providing the necessary substrate for galactokinase and allowing for efficient entry into galactose metabolism.

Leloir_Pathway cluster_this compound This compound Catalysis cluster_leloir Leloir Pathway beta-D-Galactose beta-D-Galactose alpha-D-Galactose alpha-D-Galactose beta-D-Galactose->alpha-D-Galactose This compound (Aldose 1-epimerase) Gal1P Galactose-1-phosphate alpha-D-Galactose->Gal1P Galactokinase UDP_Gal UDP-Galactose Gal1P->UDP_Gal Galactose-1-phosphate uridylyltransferase UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc UDP-galactose 4-epimerase Glc1P Glucose-1-phosphate UDP_Gal->Glc1P UDP_Glc->Gal1P Glycolysis Glycolysis Glc1P->Glycolysis

The role of this compound in the Leloir Pathway.

Experimental Protocols

The characterization of this compound has been made possible through a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Purification of this compound from Porcine Kidney

This protocol is adapted from established methods for the isolation of this compound from mammalian tissue.

  • Homogenization: Fresh or frozen porcine kidney cortex is homogenized in a cold buffer (e.g., 50 mM potassium phosphate buffer, pH 8.3) containing protease inhibitors.

  • Heat Treatment: The homogenate is subjected to a controlled heat treatment (e.g., 55°C for 30 minutes) to denature and precipitate a significant portion of contaminating proteins. The mixture is then centrifuged to remove the precipitate.

  • Ammonium Sulfate Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation. The protein fraction precipitating between 40% and 80% saturation is collected by centrifugation and redissolved in a minimal volume of buffer.

  • Dialysis: The redissolved protein is dialyzed extensively against a low ionic strength buffer to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography: The dialyzed sample is loaded onto an anion-exchange column (e.g., DEAE-cellulose). Proteins are eluted with a salt gradient (e.g., 0-0.5 M NaCl). Fractions are collected and assayed for this compound activity.

  • Gel Filtration Chromatography: Active fractions from ion-exchange chromatography are pooled, concentrated, and applied to a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size. This step also provides an estimation of the native molecular weight.

  • Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE.

Purification_Workflow Start Porcine Kidney Cortex Homogenization Homogenization Start->Homogenization Heat_Treatment Heat Treatment (55°C) Homogenization->Heat_Treatment Centrifugation1 Centrifugation Heat_Treatment->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 AmSO4_Precipitation Ammonium Sulfate Precipitation (40-80%) Supernatant1->AmSO4_Precipitation Centrifugation2 Centrifugation AmSO4_Precipitation->Centrifugation2 Pellet Protein Pellet Centrifugation2->Pellet Dialysis Dialysis Pellet->Dialysis Ion_Exchange Ion-Exchange Chromatography (DEAE-Cellulose) Dialysis->Ion_Exchange Gel_Filtration Gel Filtration Chromatography (Sephadex G-100) Ion_Exchange->Gel_Filtration Purified_Enzyme Purified this compound Gel_Filtration->Purified_Enzyme

Workflow for the purification of this compound.
This compound Activity Assay (Polarimetric Method)

This classical assay directly measures the change in optical rotation as the enzyme catalyzes the interconversion of anomers.

  • Instrumentation: A polarimeter equipped with a sodium lamp (589 nm) and a temperature-controlled cell holder is required.

  • Reagents:

    • Assay buffer: e.g., 5 mM EDTA solution, pH 7.4.

    • Substrate: A freshly prepared solution of α-D-glucose (e.g., 1% w/v) in the assay buffer.

    • Enzyme solution: A suitably diluted solution of purified this compound.

  • Procedure:

    • The polarimeter is zeroed with the assay buffer at the desired temperature (e.g., 25°C).

    • The substrate solution is placed in the polarimeter cell, and the initial optical rotation is recorded. The spontaneous rate of mutarotation is monitored for a few minutes.

    • A small volume of the enzyme solution is added to the substrate solution in the cell, and the change in optical rotation is recorded over time (e.g., every 30 seconds for 10 minutes)[7].

  • Calculation: The initial rate of the enzyme-catalyzed reaction is determined from the linear portion of the plot of optical rotation versus time, after subtracting the spontaneous rate. One unit of this compound activity is typically defined as the amount of enzyme that increases the rate of mutarotation of α-D-glucose by 1.0 µmole per minute under the specified conditions[7].

X-ray Crystallography for Structure Determination

The three-dimensional structure of this compound has been solved for several species, providing insights into its catalytic mechanism.

  • Crystallization: Purified and concentrated this compound is subjected to crystallization screening using various techniques, such as hanging-drop or sitting-drop vapor diffusion. A range of precipitants, buffers, and additives are tested to find conditions that yield diffraction-quality crystals. For human galactose this compound, crystals were grown from polyethylene glycol 8000 at pH 5.0[8].

  • Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. The structure is then solved using methods like molecular replacement, if a homologous structure is available, or experimental phasing techniques. The resulting model is refined against the experimental data to obtain a final, high-resolution atomic structure[9][10].

This compound in Drug Development

The involvement of this compound in metabolic pathways, particularly the Leloir pathway, makes it a potential target for drug development.

This compound Inhibitors

The development of specific inhibitors of this compound could be a strategy for managing certain metabolic disorders. While research in this area is still emerging, various compounds can be screened for their inhibitory effects on this compound activity. High-throughput screening assays, coupled with structural information of the enzyme's active site, can facilitate the discovery and design of potent and selective inhibitors.

Relevance to Diabetes

Given that this compound acts on glucose, its role in the context of diabetes mellitus is an area of active investigation. While not a primary target in current diabetes therapies, understanding how this compound activity might influence glucose homeostasis could open new avenues for therapeutic intervention. For instance, modulating this compound activity could potentially impact the availability of specific glucose anomers for cellular transport and metabolism.

Conclusion

From the initial observation of a curious optical phenomenon to the detailed elucidation of its enzymatic basis and physiological significance, the study of this compound has provided valuable insights into carbohydrate biochemistry. This technical guide has summarized the key historical discoveries, the physicochemical and kinetic properties of the enzyme, its role in the Leloir pathway, and the experimental methodologies crucial for its investigation. The continued exploration of this compound, particularly in the context of drug development and metabolic diseases, promises to uncover further complexities of its biological function and may lead to novel therapeutic strategies.

References

An In-depth Technical Guide to the Anomeric Specificity of Glucose Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucose, the primary carbohydrate fuel source in most organisms, exists in solution as an equilibrium mixture of two cyclic hemiacetal isomers, or anomers: α-D-glucose and β-D-glucose. At physiological temperature and pH, this equilibrium consists of approximately 36% α-anomer and 64% β-anomer. While often considered a single entity in metabolic charts, the distinct stereochemistry of these anomers at the C1 carbon dictates their interaction with and processing by various enzymes. This anomeric specificity has profound implications for the regulation and flux of key metabolic pathways, including glycolysis, the pentose phosphate pathway, and glycogen metabolism. Understanding these preferences is critical for elucidating intricate metabolic controls and for the development of targeted therapeutic agents.

This technical guide provides a comprehensive overview of the anomeric specificity of key glucose-metabolizing enzymes, presenting quantitative kinetic data, detailed experimental protocols for assessing anomeric preference, and visualizations of the interconnected metabolic pathways.

Data Presentation: Anomeric Specificity of Key Glucose-Metabolizing Enzymes

The following table summarizes the known anomeric preferences and kinetic parameters of several pivotal enzymes involved in glucose metabolism. These data highlight the varied and specific interactions of these enzymes with the α and β anomers of D-glucose and its phosphorylated derivatives.

EnzymeSourcePreferred AnomerVmax Ratio (β/α)Km (α-D-glucose)Km (β-D-glucose)Reference(s)
Hexokinase (Type I) Rat Brainβ-D-glucose1.45Lower for αHigher for β[1]
Hexokinase (Type II) Rat Skeletal Muscleβ-D-glucose1.53--[1]
Hexokinase (Type III) Rat Liverβ-D-glucose1.54--[1]
Glucokinase (Hexokinase Type IV) Rat Liverα-D-glucose0.55Somewhat lower for αHigher for β[1][2]
Glucose-6-Phosphate Dehydrogenase Human Erythrocyteα-D-glucose-6-phosphate---
Phosphoglucoisomerase Yeastα-D-glucose-6-phosphate---[3][4]
Glycogen Phosphorylase Rat Liverα-D-glucose (product)---[5]
Glucose-6-Phosphatase (Phosphotransferase activity) Rat Liver Microsomesβ-D-glucoseHigher for βSlightly higher for αSlightly lower for β[6]

Experimental Protocols

Spectrophotometric Assay for Determining Hexokinase Anomeric Specificity

This protocol describes a continuous spectrophotometric coupled enzyme assay to determine the kinetic parameters of hexokinase for α-D-glucose and β-D-glucose. The phosphorylation of glucose by hexokinase is coupled to the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.[7]

Materials:

  • Enzyme: Purified hexokinase

  • Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides (specific for the β-anomer of G6P, but the rapid anomerization of G6P allows for measurement of both pathways)

  • Substrates:

    • α-D-glucose (freshly prepared solution)

    • β-D-glucose (freshly prepared solution)

    • Adenosine 5'-triphosphate (ATP)

    • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Cofactor: Magnesium chloride (MgCl₂)

  • Buffer: 50 mM Triethanolamine buffer, pH 7.6

  • Instrumentation: UV/Vis Spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of α-D-glucose and β-D-glucose in buffer immediately before use to minimize mutarotation.

    • Prepare stock solutions of ATP, NADP+, and MgCl₂ in buffer.

    • Prepare a working solution of G6PDH in cold buffer. The concentration should be in excess to ensure it is not rate-limiting.

    • Prepare a working solution of hexokinase in cold buffer.

  • Assay Mixture Preparation (for a 1 mL final volume):

    • In a cuvette, combine:

      • Buffer to final volume

      • A constant, saturating concentration of ATP (e.g., 1 mM)

      • A constant concentration of NADP+ (e.g., 0.5 mM)

      • A constant concentration of MgCl₂ (e.g., 5 mM)

      • A sufficient amount of G6PDH (e.g., 1-2 units)

      • Varying concentrations of either α-D-glucose or β-D-glucose.

  • Kinetic Measurement:

    • Incubate the assay mixture at a constant temperature (e.g., 25°C or 37°C) for several minutes to allow for temperature equilibration.

    • Initiate the reaction by adding a small volume of the hexokinase working solution.

    • Immediately begin monitoring the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot v₀ against the substrate concentration for both α-D-glucose and β-D-glucose.

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each anomer by fitting the data to the Michaelis-Menten equation using non-linear regression software.

NMR Spectroscopy for Determining Phosphoglucoisomerase Anomeric Specificity

Two-dimensional exchange spectroscopy (2D EXSY) NMR is a powerful technique to probe the anomeric specificity of enzymes like phosphoglucoisomerase, which catalyzes a reversible reaction. This method allows for the direct observation of the interconversion between the anomers of the substrate and product.[1][3]

Materials:

  • Enzyme: Purified phosphoglucoisomerase

  • Substrate: ¹³C-labeled D-glucose-6-phosphate (e.g., [2-¹³C]glucose-6-phosphate)

  • Buffer: Deuterated buffer (e.g., D₂O-based buffer) to avoid solvent signal interference in ¹H NMR.

  • Instrumentation: High-field NMR spectrometer equipped for ¹³C detection and 2D experiments.

Procedure:

  • Sample Preparation:

    • Dissolve the ¹³C-labeled glucose-6-phosphate in the deuterated buffer to a known concentration.

    • Place the sample in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹³C NMR spectrum to identify the chemical shifts of the α and β anomers of glucose-6-phosphate and fructose-6-phosphate.

    • Set up a 2D EXSY experiment. This experiment consists of a series of pulses separated by delay times, including a mixing time (τm) during which chemical exchange (i.e., enzymatic conversion) occurs.

    • Acquire a series of 2D EXSY spectra with varying mixing times.

  • Data Analysis:

    • Process the 2D EXSY spectra. The diagonal peaks will correspond to the chemical shifts of each anomer. Cross-peaks will appear between the signals of species that are interconverting during the mixing time.

    • The presence of a cross-peak between α-D-glucose-6-phosphate and β-D-fructose-6-phosphate, for example, would indicate that the enzyme specifically catalyzes this interconversion.

    • The build-up rate of the cross-peak intensities as a function of the mixing time can be quantitatively analyzed to determine the rate constants for the enzymatic reaction and any enzyme-catalyzed anomerization.

Signaling Pathways and Logical Relationships

The anomeric specificity of glucose-metabolizing enzymes has significant implications for the direction and regulation of metabolic pathways. The following diagrams, generated using Graphviz, illustrate these relationships.

Experimental Workflow for Determining Hexokinase Anomeric Specificity

Hexokinase_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay cluster_analysis Data Analysis alpha_glc α-D-Glucose (freshly prepared) reaction_mix Reaction Mixture in Cuvette alpha_glc->reaction_mix beta_glc β-D-Glucose (freshly prepared) beta_glc->reaction_mix atp ATP atp->reaction_mix nadp NADP+ nadp->reaction_mix g6pdh G6PDH g6pdh->reaction_mix hk Hexokinase hk->reaction_mix Initiates reaction spectrophotometer Spectrophotometer (ΔA340 nm/min) reaction_mix->spectrophotometer initial_velocity Calculate Initial Velocity (v₀) spectrophotometer->initial_velocity mm_plot Michaelis-Menten Plot (v₀ vs. [S]) initial_velocity->mm_plot kinetic_params Determine Km and Vmax for each anomer mm_plot->kinetic_params

Caption: Workflow for determining hexokinase anomeric specificity.
Influence of Anomeric Specificity on Glucose Metabolism

Anomeric_Metabolism cluster_glucose Glucose Anomers cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_glycogen Glycogen Metabolism alpha_glc α-D-Glucose beta_glc β-D-Glucose alpha_glc->beta_glc Mutarotation gk Glucokinase (α-preference) alpha_glc->gk hk Hexokinase (β-preference) beta_glc->hk g6p Glucose-6-Phosphate (α and β) hk->g6p gk->g6p pgi Phosphoglucoisomerase (α-preference) g6p->pgi g6pdh G6PDH (α-preference) g6p->g6pdh α-G6P glycogen_syn Glycogen Synthase g6p->glycogen_syn f6p Fructose-6-Phosphate pgi->f6p glycolysis_end Pyruvate f6p->glycolysis_end ppp_end Ribose-5-Phosphate + NADPH g6pdh->ppp_end glycogen Glycogen glycogen_syn->glycogen glycogen_phos Glycogen Phosphorylase (produces α-G1P) glycogen->glycogen_phos glycogen_phos->g6p via G1P Glycolysis_Regulation cluster_signal Hormonal Signaling cluster_liver Hepatocyte insulin Insulin glut2 GLUT2 Transporter insulin->glut2 Upregulates gk Glucokinase (α-preference) insulin->gk Activates (indirectly) glycogen_synthesis Glycogen Synthesis insulin->glycogen_synthesis Activates glucagon Glucagon glucagon->gk Downregulates (transcriptional) alpha_glc α-D-Glucose glut2->alpha_glc Glucose Entry alpha_glc->gk g6p G6P gk->g6p glycolysis Glycolysis g6p->glycolysis g6p->glycogen_synthesis

References

The Physiological Significance of Mutarotase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutarotase, also known as aldose-1-epimerase (EC 5.1.3.3), is a critical enzyme that catalyzes the interconversion of α- and β-anomers of various monosaccharides, most notably D-glucose and D-galactose.[1] While this conversion, termed mutarotation, can occur spontaneously, the enzymatic catalysis by this compound ensures a rapid equilibrium is reached, a process vital for efficient carbohydrate metabolism. This technical guide provides an in-depth exploration of the physiological significance of this compound activity, its enzymatic kinetics, role in metabolic pathways, and implications in human health and disease. Detailed experimental protocols and data are presented to serve as a comprehensive resource for the scientific community.

Introduction: The Role of Anomers in Biology

Monosaccharides in aqueous solution exist as an equilibrium mixture of cyclic hemiacetal or hemiketal isomers called anomers (α and β forms), along with a small amount of the open-chain aldehyde or ketone form. Many metabolic enzymes exhibit a strict stereospecificity for a particular anomer. Consequently, the rapid interconversion between anomers is essential to provide a continuous supply of the correct substrate for these enzymes. This compound fulfills this crucial role, thereby facilitating the seamless integration of dietary carbohydrates into cellular metabolic pathways.

Enzymatic Function and Kinetics of this compound

This compound, encoded by the GALM gene in humans, is a member of the isomerase family.[2][3] It significantly accelerates the rate of mutarotation for several aldose sugars.

Catalytic Mechanism

The catalytic mechanism of this compound involves a general acid-base catalysis. Key amino acid residues in the active site, specifically a histidine and a glutamate (or aspartate), act as a proton donor and acceptor to facilitate the opening and closing of the sugar ring.[4][5] For instance, in Lactococcus lactis this compound, Glu 304 acts as the active site base, abstracting a proton from the C-1 hydroxyl group, while His 170 serves as the active site acid, protonating the ring oxygen.[4][5] His 96 and Asp 243 are crucial for the correct positioning of the substrate within the active site.[4][5]

Quantitative Kinetic Data

The kinetic parameters of human this compound highlight its efficiency and substrate preference. The enzyme displays a higher affinity and catalytic efficiency for galactose compared to glucose.[6][7]

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)pHTemperature (°C)Reference
D-Galactose3712,0003.24 x 10⁵7.020[6]
D-Glucose544,9009.07 x 10⁴7.020[6]
α-D-Galactose-1.84 x 10⁴4.6 x 10⁶7.027[8]
α-D-Glucose-1.9 x 10⁴5.0 x 10⁵7.027[8]

Table 1: Kinetic Parameters of this compound. This table summarizes the Michaelis-Menten constant (K_m), catalytic rate constant (k_cat), and catalytic efficiency (k_cat/K_m) for human and E. coli this compound with its primary substrates.

Physiological Roles of this compound

This compound activity is integral to several key physiological processes, primarily centered around carbohydrate metabolism.

Galactose Metabolism: The Leloir Pathway

The primary and most well-characterized role of this compound is in the Leloir pathway, the principal route for galactose metabolism.[6][9] Dietary galactose is primarily in the β-D-galactose form. However, the first enzyme in the Leloir pathway, galactokinase (GALK), is specific for α-D-galactose.[6][10] this compound catalyzes the rapid conversion of β-D-galactose to α-D-galactose, thereby providing the necessary substrate for GALK and enabling the entry of galactose into glycolysis.[6][9][10]

Leloir_Pathway cluster_this compound This compound Activity cluster_leloir Leloir Pathway beta-D-Galactose beta-D-Galactose alpha-D-Galactose alpha-D-Galactose beta-D-Galactose->alpha-D-Galactose This compound (GALM) Galactose-1-phosphate Galactose-1-phosphate alpha-D-Galactose->Galactose-1-phosphate Galactokinase (GALK) UDP-Galactose UDP-Galactose Galactose-1-phosphate->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glucose-1-phosphate Glucose-1-phosphate UDP-Glucose->Glucose-1-phosphate GALT Glycolysis Glycolysis Glucose-1-phosphate->Glycolysis

Figure 1: Role of this compound in the Leloir Pathway.
Glucose Homeostasis and Transport

While the spontaneous mutarotation of glucose is faster than that of galactose, enzymatic catalysis by this compound is still physiologically relevant. Evidence suggests a potential role for this compound in glucose transport.[11] A study on a case of glucose-galactose malabsorption reported an absence of this compound activity, hinting at its involvement in the intestinal absorption of these sugars.[11] However, the precise mechanism of this involvement remains to be fully elucidated.

Fucose Metabolism

This compound activity is also implicated in the metabolism of other sugars, such as L-fucose.[12][13] Fucosylated glycans are crucial for cell-cell recognition and adhesion.[12] Similar to galactose metabolism, fucokinase is specific for β-L-fucose.[12] this compound facilitates the interconversion between α- and β-L-fucose, thereby regulating its incorporation into glycoproteins and glycolipids.[12][13]

Clinical Significance and Pathophysiology

Dysfunctional this compound activity is associated with specific metabolic disorders.

Galactosemia Type IV

A deficiency in this compound activity, caused by mutations in the GALM gene, leads to Galactosemia Type IV, a rare autosomal recessive disorder.[6][14] This condition is characterized by congenital galactosemia and the development of cataracts in infancy.[14][15] Unlike classic galactosemia, severe liver dysfunction and neurological symptoms are typically absent, especially with early dietary restriction of galactose.[14][16] The formation of cataracts is attributed to the accumulation of galactitol in the lens, which is produced from the reduction of excess galactose.

Tissue Distribution and Other Potential Roles

This compound is expressed in various human tissues, including the kidney, liver, pancreas, and small intestine.[2][13] This widespread expression suggests that its physiological roles may extend beyond its established function in galactose metabolism. For instance, polymorphisms in the GALM gene have been associated with serotonin transporter binding potential in the human thalamus, indicating a potential, yet unexplored, role in neurological processes.[7]

Experimental Protocols

This compound Activity Assay (Polarimetric Method)

This protocol is a classic method for determining this compound activity by measuring the change in the optical rotation of a sugar solution over time.[17]

Principle: The α- and β-anomers of a sugar have different specific optical rotations. This compound catalyzes the interconversion between these anomers, leading to a change in the overall optical rotation of the solution until an equilibrium is reached. The rate of this change is proportional to the enzyme activity.

Reagents:

  • 50 mM Phosphate buffer, pH 7.4

  • 10% (w/v) α-D-Galactose or α-D-Glucose solution (freshly prepared)

  • This compound enzyme solution (e.g., cell lysate or purified enzyme)

Procedure:

  • Equilibrate the polarimeter cell to 25°C.

  • Prepare a reaction mixture containing the phosphate buffer and the sugar solution in the polarimeter cell.

  • Record the initial optical rotation.

  • Add a known amount of the this compound enzyme solution to the reaction mixture and start the timer.

  • Record the change in optical rotation at regular intervals (e.g., every 30 seconds) until a stable reading is achieved (equilibrium).

  • Calculate the initial rate of change in optical rotation. One unit of this compound activity is defined as the amount of enzyme that catalyzes the mutarotation of 1 µmole of sugar per minute under the specified conditions.[17]

Mutarotase_Assay_Workflow Start Start Prepare_Reagents Prepare Buffer and Substrate Solution Start->Prepare_Reagents Equilibrate Equilibrate Polarimeter to 25°C Prepare_Reagents->Equilibrate Measure_Baseline Measure Initial Optical Rotation Equilibrate->Measure_Baseline Add_Enzyme Add this compound and Start Timer Measure_Baseline->Add_Enzyme Record_Data Record Optical Rotation over Time Add_Enzyme->Record_Data Analyze Calculate Rate of Change Record_Data->Analyze End End Analyze->End

Figure 2: Workflow for this compound Activity Assay.
Cellular Glucose Uptake Assay

This protocol measures the rate of glucose transport into cells, which can be influenced by factors related to this compound activity. Both radioactive and non-radioactive methods are available.[18][19][20][21]

Principle (Radiolabeled Method): A radiolabeled, non-metabolizable glucose analog, such as 2-deoxy-D-[³H]glucose (2-DOG), is used.[18][19][21] Cells take up 2-DOG, which is then phosphorylated. The resulting 2-deoxy-D-[³H]glucose-6-phosphate is trapped inside the cell. The amount of intracellular radioactivity is proportional to the glucose uptake rate.

Materials:

  • Cultured cells (e.g., adipocytes, muscle cells)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Insulin (for stimulated uptake)

  • Phloretin (inhibitor of glucose transport)

  • Cell lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Culture cells to the desired confluency in multi-well plates.

  • Wash cells with KRH buffer to remove glucose.

  • Pre-incubate cells with or without insulin in KRH buffer.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose. For control wells, also add phloretin to determine non-specific uptake.

  • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Stop the uptake by aspirating the radioactive solution and washing the cells rapidly with ice-cold KRH buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific glucose uptake by subtracting the non-specific uptake (with phloretin) from the total uptake and normalize to protein concentration.

Future Directions and Therapeutic Potential

The established role of this compound in galactose metabolism makes it a potential target for therapeutic intervention in galactosemia. While dietary management is the current standard of care, understanding the regulation of this compound expression and activity could open avenues for novel treatments. Furthermore, its potential involvement in glucose transport and neurological function warrants further investigation. The development of specific inhibitors or activators of this compound could provide valuable tools for dissecting its diverse physiological roles and may hold therapeutic promise for a range of metabolic and neurological disorders.

Conclusion

This compound is a physiologically vital enzyme that ensures the efficient utilization of dietary carbohydrates by catalyzing the rapid interconversion of sugar anomers. Its central role in the Leloir pathway of galactose metabolism is well-established, and its deficiency leads to the metabolic disorder galactosemia type IV. Emerging evidence suggests broader physiological roles in glucose transport and other metabolic processes. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and clinicians working to further unravel the complexities of this compound function and its implications for human health.

References

Methodological & Application

Application Notes and Protocols: Mutarotase Activity Assay Using Polarimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutarotase (EC 5.1.3.3), also known as aldose 1-epimerase, is an enzyme that catalyzes the interconversion of the α and β anomers of D-glucose and other aldoses. This catalytic activity is crucial for various metabolic pathways, and the enzyme is a subject of interest in both fundamental research and drug discovery. Polarimetry offers a continuous and non-invasive method to assay this compound activity by measuring the change in optical rotation as the substrate is converted to the product. This document provides detailed protocols for determining this compound activity and for screening potential inhibitors using polarimetry.

Principle of the Assay

The polarimetric assay for this compound activity is based on the principle that the α and β anomers of D-glucose are optically active and have different specific rotations. The specific rotation of α-D-glucose is +112°, while that of β-D-glucose is +19° at the sodium D-line (589 nm) and 25°C[1][2][3]. When α-D-glucose is dissolved in an aqueous solution, it undergoes spontaneous mutarotation to an equilibrium mixture of α and β anomers, resulting in a final specific rotation of +52.7°[2][4][5].

This compound catalyzes the acceleration of this equilibration. The activity of the enzyme is determined by monitoring the change in the optical rotation of a solution of α-D-glucose over time. The rate of change in optical rotation is directly proportional to the rate of the enzymatic reaction.

Experimental Workflow

Mutarotase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Spontaneous_Rotation Measure Spontaneous Mutarotation (Control) Reagent_Prep->Spontaneous_Rotation Enzymatic_Rotation Measure Enzyme-Catalyzed Mutarotation Reagent_Prep->Enzymatic_Rotation Inhibitor_Screening Screening Assay (with Inhibitors) Reagent_Prep->Inhibitor_Screening Enzyme_Prep Enzyme Dilution Enzyme_Prep->Enzymatic_Rotation Enzyme_Prep->Inhibitor_Screening Substrate_Prep Substrate Weighing Substrate_Prep->Spontaneous_Rotation Substrate_Prep->Enzymatic_Rotation Substrate_Prep->Inhibitor_Screening Rate_Calculation Calculate Rate of Rotation Change (Δ°/min) Spontaneous_Rotation->Rate_Calculation Enzymatic_Rotation->Rate_Calculation Inhibitor_Screening->Rate_Calculation Activity_Calculation Calculate Enzyme Activity (Units/mL) Rate_Calculation->Activity_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation

References

Application Notes and Protocols for Spectrophotometric Mutarotase Kinetics Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutarotase, also known as aldose 1-epimerase (EC 5.1.3.3), is a crucial enzyme that catalyzes the interconversion of the α and β anomers of D-glucose and other aldoses. This enzymatic activity is vital for carbohydrate metabolism, as many key enzymes in pathways like glycolysis are specific for a particular anomer. The study of this compound kinetics is essential for understanding its catalytic mechanism, its role in metabolic regulation, and for the development of inhibitors that could have therapeutic applications, for instance, in targeting microbial metabolism.

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the kinetic parameters of this compound. The described method is a coupled enzyme assay, which offers high sensitivity and is suitable for high-throughput screening of potential inhibitors.

Principle of the Assay

The this compound activity is measured by coupling the formation of β-D-glucose to a subsequent enzymatic reaction that produces a detectable chromogenic product. The most common and reliable method is the glucose oxidase/peroxidase (GOD-POD) coupled assay.

The reaction sequence is as follows:

  • This compound Reaction: this compound catalyzes the conversion of α-D-glucose to β-D-glucose. α-D-glucose ⇌ β-D-glucose

  • Glucose Oxidase (GOD) Reaction: Glucose oxidase specifically oxidizes β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).[1][2] This reaction is the rate-limiting step for the overall coupled reaction when this compound is present.

  • Peroxidase (POD) Reaction: In the presence of peroxidase, the hydrogen peroxide produced oxidizes a chromogenic substrate (e.g., o-dianisidine or a mixture of 4-aminoantipyrine and a phenol derivative), resulting in a colored product that can be monitored spectrophotometrically.[1][2] The rate of color formation is directly proportional to the rate of this compound activity under conditions where glucose oxidase and peroxidase are in excess.

Experimental Workflow

The following diagram illustrates the overall workflow for the spectrophotometric assay of this compound kinetics.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Enzymes) instrument_setup Setup Spectrophotometer (Wavelength, Temperature) mix_reagents Mix Assay Components in Cuvette instrument_setup->mix_reagents initiate_reaction Initiate Reaction (Add this compound) mix_reagents->initiate_reaction measure_absorbance Monitor Absorbance Change over Time initiate_reaction->measure_absorbance calc_initial_velocity Calculate Initial Velocity (V₀) measure_absorbance->calc_initial_velocity plot_kinetics Plot V₀ vs. [Substrate] calc_initial_velocity->plot_kinetics determine_params Determine Km and Vmax (Michaelis-Menten Plot) plot_kinetics->determine_params

Figure 1: Experimental workflow for the this compound kinetics assay.

Coupled Enzyme Reaction Pathway

The biochemical pathway for the coupled GOD-POD assay for this compound activity is depicted below.

reaction_pathway cluster_this compound This compound Reaction cluster_god Glucose Oxidase Reaction cluster_pod Peroxidase Reaction alpha_glucose α-D-Glucose beta_glucose β-D-Glucose alpha_glucose->beta_glucose This compound alpha_glucose->beta_glucose gluconolactone D-Glucono-δ-lactone beta_glucose->gluconolactone Glucose Oxidase beta_glucose->gluconolactone h2o2 H₂O₂ chromogen_oxidized Oxidized Chromogen (Colored) h2o2->chromogen_oxidized Peroxidase h2o2->chromogen_oxidized chromogen_reduced Reduced Chromogen chromogen_reduced->chromogen_oxidized

Figure 2: Coupled reaction pathway for the this compound assay.

Materials and Reagents

  • α-D-Glucose (anhydrous)

  • This compound (e.g., from pig kidney)

  • Glucose Oxidase (GOD) from Aspergillus niger

  • Horseradish Peroxidase (POD)

  • o-Dianisidine dihydrochloride (or other suitable chromogenic substrate)

  • Potassium phosphate buffer (0.1 M, pH 6.0)

  • Reagent grade water

  • Spectrophotometer capable of measuring absorbance at 460 nm (for o-dianisidine)

  • Thermostatted cuvette holder

  • Pipettes and tips

  • Cuvettes (1 cm path length)

Experimental Protocols

Reagent Preparation
  • 0.1 M Potassium Phosphate Buffer (pH 6.0): Prepare a 0.1 M solution of potassium phosphate and adjust the pH to 6.0 at 25°C.

  • 18% (w/v) α-D-Glucose Stock Solution: Dissolve 18 g of α-D-glucose in reagent grade water to a final volume of 100 mL. This solution should be prepared fresh and kept on ice to minimize spontaneous mutarotation. For kinetic studies, a range of concentrations will be prepared by diluting this stock solution.

  • Peroxidase Solution (200 µg/mL): Dissolve horseradish peroxidase at a concentration of 200 µg/mL in reagent grade water.[3]

  • 1% (w/v) o-Dianisidine Solution: Dissolve 10 mg of o-dianisidine dihydrochloride in 1 mL of reagent grade water. Caution: o-Dianisidine is a potential carcinogen and should be handled with appropriate safety precautions.[3]

  • Dianisidine-Buffer Mixture: Shortly before use (within 30 minutes), dilute 0.1 mL of the 1% o-dianisidine solution in 12 mL of 0.1 M potassium phosphate buffer (pH 6.0).[3] Saturate this mixture with oxygen by bubbling O₂ gas for 10 minutes.[3]

  • This compound Enzyme Solution: Prepare a stock solution of this compound in cold 0.1 M potassium phosphate buffer (pH 6.0). The final concentration in the assay will depend on the specific activity of the enzyme preparation and should be optimized to give a linear reaction rate for at least 1-2 minutes.

Assay Procedure for this compound Activity
  • Set the spectrophotometer to 460 nm and equilibrate the cuvette holder to 25°C.[3]

  • In a 1 cm cuvette, pipette the following reagents in the order listed:

    • 2.5 mL of the oxygenated dianisidine-buffer mixture.

    • 0.3 mL of the 18% α-D-glucose solution.

    • 0.1 mL of the peroxidase solution.

  • Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a baseline rate.[3]

  • Initiate the reaction by adding 0.1 mL of the appropriately diluted this compound enzyme solution.

  • Immediately start monitoring the increase in absorbance at 460 nm for 3-5 minutes, recording the absorbance at regular intervals (e.g., every 15 seconds).

  • A blank reaction should be performed by adding 0.1 mL of the buffer instead of the this compound solution to measure the rate of spontaneous mutarotation.

Protocol for Determining Kinetic Parameters (Km and Vmax)
  • Prepare a series of α-D-glucose solutions of varying concentrations (e.g., from 0.1x to 10x the expected Km) by diluting the 18% stock solution in 0.1 M potassium phosphate buffer (pH 6.0).

  • For each glucose concentration, perform the this compound activity assay as described above.

  • Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of reaction can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of oxidized o-dianisidine (11.3 mM⁻¹cm⁻¹ at 460 nm), c is the concentration, and l is the path length (1 cm).[3]

  • Subtract the rate of the blank (spontaneous mutarotation) from the enzyme-catalyzed rate for each substrate concentration.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

Data Presentation

The kinetic parameters for this compound can vary depending on the source of the enzyme and the specific assay conditions. The following table provides representative kinetic data for galactose this compound from pig liver, which also exhibits activity on glucose.

ParameterValueSubstrateConditionsSource
Vmax 0.43 mmol min⁻¹ kg⁻¹ liverD-Galactose20% Oxygen[4]
Km 0.23 mmol L⁻¹D-Galactose20% Oxygen[4]

Note: The above data is for galactose elimination by perfused pig liver and serves as an illustrative example of kinetic parameters. Actual values for purified this compound with glucose as a substrate should be determined experimentally.

Applications in Drug Development

This spectrophotometric assay for this compound kinetics is a valuable tool in drug discovery and development for several reasons:

  • High-Throughput Screening (HTS): The assay can be adapted to a microplate format, enabling the rapid screening of large compound libraries to identify potential this compound inhibitors.

  • Mechanism of Inhibition Studies: By performing the kinetic assay in the presence of varying concentrations of an inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be elucidated.

  • Structure-Activity Relationship (SAR) Studies: The assay can be used to evaluate the potency of a series of related compounds, providing valuable data for optimizing lead compounds.

  • Target Validation: Characterizing the kinetics of this compound from a pathogenic organism can help validate it as a potential drug target.

The development of potent and specific inhibitors of microbial mutarotases could lead to novel antimicrobial agents. This assay provides a robust and reliable method for advancing such research.

References

Application Notes and Protocols for Studying Mutarotase Mechanism using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the mechanism of mutarotase (also known as aldose-1-epimerase). This compound is a crucial enzyme that catalyzes the interconversion of α and β anomers of certain sugars, playing a significant role in carbohydrate metabolism. Understanding its mechanism is vital for drug development and biochemical research. NMR spectroscopy offers a powerful, non-invasive tool to study the kinetics, substrate binding, and catalytic mechanism of this compound at an atomic level.

Introduction to NMR Spectroscopy in this compound Research

NMR spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution.[1][2] For studying the this compound-catalyzed reaction, NMR is particularly advantageous as it allows for the direct and simultaneous observation of both the α and β anomers of the sugar substrate, as well as the open-chain intermediate in some cases.[3][4]

Key applications of NMR in this field include:

  • Kinetic Analysis: Real-time monitoring of the concentrations of anomers to determine kinetic parameters such as the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat).[5][6][7]

  • Substrate Binding: Investigating the interaction between this compound and its substrates or inhibitors to identify the binding epitope and determine binding constants (KD).[8][9][10]

  • Mechanism Elucidation: Probing the chemical environment of active site residues and the substrate to understand the catalytic mechanism of the enzyme.[11][12][13]

Key NMR Experiments and Methodologies

Several NMR experiments are particularly useful for studying the this compound mechanism. The choice of experiment depends on the specific aspect of the enzyme's function being investigated.

1H NMR Spectroscopy for Kinetic Studies

One-dimensional proton (1H) NMR is a straightforward method for monitoring the mutarotation reaction in real-time.[14] The anomeric protons of the α and β forms of the sugar substrate typically have distinct chemical shifts, allowing for their individual quantification.[3][14][15]

Principle: The equatorial anomeric proton of the α-anomer generally resonates at a lower field (higher ppm) compared to the axial anomeric proton of the β-anomer.[3][14] By acquiring a series of 1H NMR spectra over time, the change in the integral of these anomeric proton signals can be used to follow the conversion of one anomer to the other.

2D Exchange Spectroscopy (EXSY) for Measuring Exchange Rates

Two-dimensional EXSY is a powerful technique for studying chemical exchange processes, such as the interconversion of α and β anomers catalyzed by this compound.[16]

Principle: In a 2D EXSY experiment, cross-peaks appear between the signals of nuclei that are exchanging with each other. The intensity of these cross-peaks is related to the rate of exchange. By analyzing the intensities of the diagonal and cross-peaks, the forward and reverse rate constants of the mutarotation reaction can be determined. The pulse sequence for 2D EXSY is identical to that of 2D NOESY.

Saturation Transfer Difference (STD) NMR for Substrate Binding Analysis

STD NMR is a ligand-observed experiment used to identify the binding epitope of a ligand to a large receptor protein, such as this compound.[8][9][10][17]

Principle: In an STD NMR experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands through spin diffusion. When the ligand dissociates, it carries this saturation information into the bulk solution, leading to a decrease in the intensity of its NMR signals. By subtracting a reference spectrum (without protein saturation) from the saturated spectrum, a "difference" spectrum is obtained which only shows signals from the protons of the ligand that are in close proximity to the protein in the bound state.[9][10][17] The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are most closely interacting with the enzyme.[18]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data obtained from NMR studies of this compound.

Table 1: Kinetic Parameters of this compound Determined by NMR

Enzyme SourceSubstrateNMR TechniqueKM (mM)kcat (s-1)kcat/KM (M-1s-1)Reference
Escherichia coli FucUL-FucoseSaturation DifferenceSame for α and β forms--[5]
Escherichia coli GalMα-D-GlucoseNot specified-1.9 x 1045.0 x 105[19]
Escherichia coli GalMα-D-GalactoseNot specified-1.84 x 1044.6 x 106[19]

Note: "-" indicates data not specified in the cited source.

Table 2: Chemical Shifts of Anomeric Protons of D-Glucose

AnomerProtonTypical Chemical Shift (ppm)J-coupling (JH1-H2) (Hz)Reference
α-D-GlucoseH1 (equatorial)~5.1 - 5.25~2.7 - 4.0[3][14][20][21]
β-D-GlucoseH1 (axial)~4.5 - 4.64~7.0 - 8.0[3][14]

Note: Chemical shifts can vary depending on the solvent, temperature, and pH.

Experimental Protocols

The following are detailed protocols for the key NMR experiments used to study the this compound mechanism.

Protocol for 1H NMR Kinetic Assay

This protocol describes how to monitor the this compound-catalyzed conversion of α-D-glucose to β-D-glucose.

Materials:

  • This compound enzyme

  • α-D-Glucose

  • Deuterated buffer (e.g., 50 mM sodium phosphate, pD 7.0, in D2O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of α-D-glucose in the deuterated buffer. A typical starting concentration is 20-100 mM.

    • Prepare a stock solution of this compound in the same deuterated buffer. The final enzyme concentration in the NMR tube should be in the nanomolar to low micromolar range, depending on its activity.

    • Equilibrate both solutions to the desired temperature for the experiment (e.g., 25 °C).

  • NMR Data Acquisition:

    • Transfer a known volume of the α-D-glucose solution to an NMR tube.

    • Place the NMR tube in the spectrometer and acquire a reference 1H NMR spectrum (t=0, before adding the enzyme).

    • Initiate the reaction by adding a small volume of the this compound stock solution to the NMR tube. Mix quickly but gently.

    • Immediately start acquiring a series of 1D 1H NMR spectra at regular time intervals. The time interval will depend on the reaction rate but can range from a few seconds to several minutes.

    • Key acquisition parameters to consider:

      • Pulse sequence: A simple pulse-acquire sequence is usually sufficient.

      • Number of scans: Choose a number that provides adequate signal-to-noise in the desired time frame.

      • Relaxation delay: Set to at least 5 times the T1 of the anomeric protons to ensure full relaxation and accurate quantification.

  • Data Processing and Analysis:

    • Process the series of spectra using NMR software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to the anomeric protons of the α- and β-anomers in each spectrum.

    • Plot the concentration of the α-anomer (or the appearance of the β-anomer) as a function of time.

    • Fit the data to the appropriate kinetic model (e.g., first-order or Michaelis-Menten) to determine the kinetic parameters.

Protocol for 2D EXSY Experiment

This protocol outlines the steps for a 2D EXSY experiment to measure the rate of interconversion between the two anomers.

Materials:

  • Same as for the 1H NMR kinetic assay.

Procedure:

  • Sample Preparation:

    • Prepare a sample containing the sugar substrate and this compound in deuterated buffer, allowing the reaction to reach equilibrium.

  • NMR Data Acquisition:

    • Acquire a 2D EXSY spectrum. The pulse sequence is typically noesygpph or a similar variant.

    • Key acquisition parameters to optimize:

      • Mixing time (d8): This is a crucial parameter. A series of EXSY spectra with different mixing times should be acquired to build up the exchange cross-peaks. Typical mixing times range from a few milliseconds to several hundred milliseconds.

      • Number of increments in the indirect dimension: This determines the resolution in the F1 dimension.

      • Relaxation delay: Should be sufficient for full relaxation between scans.

  • Data Processing and Analysis:

    • Process the 2D spectrum using appropriate software.

    • Integrate the volumes of the diagonal peaks (α to α, β to β) and the cross-peaks (α to β, β to α).

    • The rate constants can be determined by analyzing the build-up of the cross-peak intensity as a function of the mixing time.

Protocol for STD NMR Experiment

This protocol describes how to identify the binding epitope of a sugar substrate to this compound.

Materials:

  • This compound enzyme (unlabeled)

  • Sugar substrate (ligand)

  • Deuterated buffer

Procedure:

  • Sample Preparation:

    • Prepare a sample containing the this compound and a significant excess of the sugar substrate (e.g., a 1:50 to 1:100 protein-to-ligand molar ratio). A typical protein concentration is 10-50 µM.

    • Prepare a control sample containing only the sugar substrate at the same concentration.

  • NMR Data Acquisition:

    • Acquire two spectra: an "on-resonance" spectrum and an "off-resonance" spectrum.

    • On-resonance: Selectively saturate a region of the protein's 1H spectrum where there are no ligand signals (e.g., in the aliphatic region around 0 to -1 ppm).

    • Off-resonance: Irradiate a region of the spectrum where there are no protein or ligand signals (e.g., 30-40 ppm).

    • Key acquisition parameters:

      • Saturation time: The duration of the saturation pulse train. This needs to be optimized, typically in the range of 0.5 to 4 seconds.

      • Pulse sequence: Use a standard STD pulse sequence, such as stddiff.2.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • The signals that appear in the STD spectrum correspond to the ligand protons that are in close contact with the protein.

    • The relative intensities of the STD signals can be calculated and mapped onto the ligand's structure to identify the binding epitope. The signal with the highest intensity is typically normalized to 100%.

Visualizations

The following diagrams illustrate the this compound mechanism and a general experimental workflow for NMR-based kinetic analysis.

Mutarotase_Mechanism cluster_enzyme This compound Active Site cluster_reaction Mutarotation of D-Glucose His170 His170-H+ alpha_glucose α-D-Glucose (pyranose) His170->alpha_glucose Protonates ring oxygen Glu304 Glu304- Glu304->alpha_glucose Accepts proton from C1-OH open_chain Open-chain aldehyde alpha_glucose->open_chain Ring Opening open_chain->alpha_glucose Ring Closure beta_glucose β-D-Glucose (pyranose) open_chain->beta_glucose Ring Closure beta_glucose->open_chain Ring Opening

Caption: Proposed catalytic mechanism of this compound.

NMR_Workflow start Start sample_prep Sample Preparation (Enzyme, Substrate, Buffer) start->sample_prep nmr_setup NMR Spectrometer Setup (Tuning, Shimming) sample_prep->nmr_setup ref_spec Acquire Reference Spectrum (t=0) nmr_setup->ref_spec initiate_reaction Initiate Reaction (Add Enzyme) ref_spec->initiate_reaction time_series Acquire Time-Series of 1D 1H NMR Spectra initiate_reaction->time_series data_proc Data Processing (FT, Phasing, Baseline Correction) time_series->data_proc integration Integrate Anomeric Proton Signals data_proc->integration kinetic_analysis Kinetic Analysis (Plot Concentration vs. Time, Fit Data) integration->kinetic_analysis results Determine Kinetic Parameters (k_cat, K_M) kinetic_analysis->results

Caption: Experimental workflow for NMR-based kinetic analysis.

References

Application Notes and Protocols for Recombinant Human Mutarotase Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human galactose mutarotase (GALM), also known as aldose 1-epimerase, is a crucial enzyme in galactose metabolism. It catalyzes the interconversion of β-D-galactose to α-D-galactose, the first step of the Leloir pathway, which is the primary route for galactose utilization. The production of highly pure and active recombinant human this compound in prokaryotic systems like Escherichia coli (E. coli) is essential for a variety of research applications, including structural biology, enzyme kinetics, inhibitor screening, and the development of diagnostics and therapeutics for galactosemia.

These application notes provide a comprehensive guide to the expression and purification of recombinant human this compound in E. coli. The protocols detailed below are based on established methodologies for recombinant protein production and are tailored for obtaining high-purity, active human this compound.

Data Presentation

While specific yields and purification folds can vary between experimental setups, the following tables provide representative data for the expression and purification of a His-tagged recombinant human this compound from a 1-liter E. coli culture.

Table 1: Purification Summary of Recombinant Human this compound

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Cell Lysate150030002.01001
Ni-NTA Affinity Chromatography302400808040
Size-Exclusion Chromatography252100847042

Note: Units are defined as the amount of enzyme that catalyzes the conversion of 1 µmol of α-D-glucose to β-D-glucose per minute at pH 7.4 and 25°C.

Table 2: Kinetic Parameters of Purified Recombinant Human this compound

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
D-Galactose~37~12000~3.2 x 105
D-Glucose~54~4900~9.1 x 104

Note: Kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the human this compound gene (GALM) into an E. coli expression vector. The pET series of vectors, which utilize a strong T7 promoter, are a common choice. A hexa-histidine (6xHis) tag is often fused to the N- or C-terminus of the protein to facilitate purification.

Materials:

  • Human GALM cDNA (e.g., from a commercial supplier or reverse-transcribed from human mRNA)

  • pET expression vector (e.g., pET-28a(+))

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase

  • High-fidelity DNA polymerase for PCR

  • Primers for GALM amplification (with appropriate restriction sites)

  • DH5α competent E. coli cells

  • LB agar plates with appropriate antibiotic (e.g., kanamycin for pET-28a(+))

Protocol:

  • Primer Design: Design forward and reverse primers to amplify the coding sequence of human GALM (Ala2 to Ala342). Incorporate NdeI and XhoI restriction sites into the 5' ends of the forward and reverse primers, respectively.

  • PCR Amplification: Perform PCR using the designed primers and human GALM cDNA as a template to amplify the gene.

  • Digestion: Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.

  • Ligation: Ligate the digested GALM insert into the digested pET-28a(+) vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent DH5α E. coli cells and plate on LB agar plates containing kanamycin (50 µg/mL). Incubate overnight at 37°C.

  • Verification: Select individual colonies and verify the presence of the correct insert by colony PCR and subsequent DNA sequencing.

Expression of Recombinant Human this compound in E. coli

This protocol outlines the induction of protein expression in a suitable E. coli strain, such as BL21(DE3).

Materials:

  • Verified pET-28a(+)-GALM plasmid

  • BL21(DE3) competent E. coli cells

  • Luria-Bertani (LB) medium

  • Kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transformation: Transform the pET-28a(+)-GALM plasmid into competent BL21(DE3) E. coli cells.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium containing 50 µg/mL kanamycin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Expression: Continue to incubate the culture at the lower temperature (18-25°C) for 16-20 hours with shaking. Lower temperatures often improve the solubility of the recombinant protein.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Purification of Recombinant Human this compound

This protocol describes the purification of His-tagged human this compound using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).

Materials:

  • Frozen E. coli cell pellet

  • Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose resin

  • SEC Buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Size-exclusion chromatography column (e.g., Superdex 200)

Protocol:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the suspension on ice to further disrupt the cells and shear the DNA.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • IMAC (Affinity Chromatography):

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified supernatant onto the equilibrated resin.

    • Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged this compound with Elution Buffer.

  • SEC (Size-Exclusion Chromatography):

    • Concentrate the eluted fractions containing this compound.

    • Equilibrate the SEC column with SEC Buffer.

    • Load the concentrated protein onto the SEC column.

    • Collect fractions corresponding to the expected molecular weight of monomeric this compound (~38 kDa).

  • Purity Analysis: Analyze the purified fractions by SDS-PAGE to confirm purity. Pool the purest fractions and determine the protein concentration.

This compound Activity Assay

The activity of this compound can be determined by monitoring the change in optical rotation of a D-glucose solution as it reaches equilibrium between its α and β anomers.

Materials:

  • Polarimeter

  • α-D-glucose

  • Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Purified recombinant human this compound

Protocol:

  • Prepare a solution of α-D-glucose in the Assay Buffer.

  • Calibrate the polarimeter at a suitable wavelength (e.g., 589 nm) and temperature (e.g., 25°C).

  • Add a known amount of the purified this compound to the glucose solution and immediately start recording the change in optical rotation over time.

  • The initial rate of change in optical rotation is proportional to the enzyme activity.

  • One unit of this compound activity is typically defined as the amount of enzyme that catalyzes the mutarotation of 1 µmole of α-D-glucose per minute under the specified conditions.

Visualizations

Expression_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification PCR PCR Amplification of GALM Gene Digestion Restriction Digestion PCR->Digestion Ligation Ligation into pET Vector Digestion->Ligation Transformation_Cloning Transformation into DH5α Ligation->Transformation_Cloning Verification Colony PCR & Sequencing Transformation_Cloning->Verification Transformation_Expression Transformation into BL21(DE3) Verification->Transformation_Expression Culture Cell Culture (OD600 0.6-0.8) Transformation_Expression->Culture Induction IPTG Induction Culture->Induction Expression Low-Temperature Expression Induction->Expression Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis IMAC Ni-NTA Affinity Chromatography Lysis->IMAC SEC Size-Exclusion Chromatography IMAC->SEC Analysis SDS-PAGE & Concentration SEC->Analysis

Caption: Workflow for Recombinant Human this compound Expression and Purification.

Mutarotase_Catalytic_Mechanism cluster_reaction Catalytic Cycle cluster_enzyme Enzyme Active Site beta_Gal β-D-Galactose Open_Chain Open-Chain Intermediate beta_Gal->Open_Chain Ring Opening alpha_Gal α-D-Galactose Open_Chain->alpha_Gal Ring Closing Glu307 Glu-307 (General Base) Open_Chain->Glu307 Donates H+ to C1-O- His176 His-176 (General Acid) Open_Chain->His176 Abstracts H+ from Ring OH Glu307->beta_Gal Abstracts H+ from C1-OH His176->beta_Gal Donates H+ to Ring Oxygen

Caption: Catalytic Mechanism of Human this compound.

Application Note and Protocol: Purification of His-tagged Mutarotase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutarotase (aldose 1-epimerase, EC 5.1.3.3) is an enzyme that catalyzes the interconversion of α- and β-anomers of D-glucose and other aldoses. This function is crucial for carbohydrate metabolism across various organisms. Recombinant production of this compound with a polyhistidine tag (His-tag) at the N- or C-terminus allows for efficient purification using Immobilized Metal Affinity Chromatography (IMAC). This application note provides a detailed protocol for the expression and subsequent purification of His-tagged this compound from E. coli, yielding a highly pure and active enzyme suitable for downstream applications in research and drug development.

The purification strategy relies on the high affinity of the histidine residues in the tag for divalent metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), which are chelated to a stationary phase resin.[1][2][3] The target protein is selectively bound to the resin while host cell proteins are washed away. Elution of the purified protein is achieved by competition with a high concentration of imidazole or by a decrease in pH.[1]

Materials and Reagents

  • E. coli cells expressing His-tagged this compound

  • Lysis Buffer

  • Binding Buffer

  • Wash Buffer

  • Elution Buffer

  • IMAC Resin (e.g., Ni-NTA Agarose)

  • Lysozyme

  • DNase I

  • Protease Inhibitor Cocktail (EDTA-free)

  • Bradford Assay Reagent

  • SDS-PAGE analysis reagents

  • This compound Activity Assay Reagents

Experimental Protocols

A. Buffer Preparation

Prepare the following buffers and store them at 4°C. The optimal imidazole concentration may need to be determined empirically for best results, but the concentrations provided are a good starting point.[4][5][6]

Buffer Component Concentration pH Notes
Lysis Buffer Sodium Phosphate50 mM8.0Can be substituted with Tris-HCl.[7]
Sodium Chloride300-500 mMHigh salt concentration reduces non-specific ionic interactions.
Imidazole10-20 mMLow imidazole concentration prevents non-specific binding of host proteins.[1][8]
Glycerol (optional)10% (v/v)Can improve protein stability.[7]
Binding Buffer Sodium Phosphate50 mM8.0Should be the same as the Lysis Buffer.[9]
Sodium Chloride300-500 mM
Imidazole10-20 mM
Wash Buffer Sodium Phosphate50 mM8.0
Sodium Chloride300-500 mM
Imidazole20-50 mMA slightly higher imidazole concentration removes weakly bound contaminants.[10][11]
Elution Buffer Sodium Phosphate50 mM8.0
Sodium Chloride300-500 mM
Imidazole250-500 mMHigh imidazole concentration competes with the His-tag for binding to the resin.[5][9]
B. Cell Lysis
  • Thaw the E. coli cell pellet (from a 1 L culture) on ice.

  • Resuspend the pellet in 30-40 mL of ice-cold Lysis Buffer.[7]

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail (EDTA-free) as per the manufacturer's recommendation.[8][12]

  • Incubate on ice for 30 minutes with occasional gentle mixing.

  • If the lysate is viscous due to DNA, add DNase I to a final concentration of 5-10 µg/mL along with 1 mM MgCl₂.[7]

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating and denaturation of the protein.[8][12]

  • Clarify the lysate by centrifugation at 12,000-15,000 x g for 30 minutes at 4°C to pellet cell debris.[12]

  • Carefully collect the supernatant, which contains the soluble His-tagged this compound.

C. Protein Purification using IMAC

This protocol is for batch purification, which is suitable for most applications.

  • Resin Equilibration:

    • Add 2 mL of Ni-NTA agarose slurry to a 15 mL conical tube.

    • Centrifuge at 500 x g for 2 minutes and discard the supernatant.

    • Add 10 mL of Binding Buffer to equilibrate the resin. Invert the tube several times and centrifuge again at 500 x g for 2 minutes. Discard the supernatant. Repeat this step.[9]

  • Binding:

    • Add the clarified cell lysate to the equilibrated resin.

    • Incubate at 4°C for 1 hour with gentle end-over-end rotation to allow the His-tagged protein to bind to the resin.[12]

  • Washing:

    • Centrifuge the lysate-resin mixture at 500 x g for 2 minutes and discard the supernatant (flow-through).

    • Add 10 mL of Wash Buffer to the resin. Resuspend the resin gently and incubate for 5-10 minutes at 4°C with gentle mixing.

    • Centrifuge at 500 x g for 2 minutes and discard the supernatant (wash fraction).

    • Repeat the wash step 2-3 times until the A280 of the wash fraction is near baseline.

  • Elution:

    • Add 2 mL of Elution Buffer to the washed resin.

    • Resuspend the resin and incubate for 10-15 minutes at 4°C with gentle mixing.

    • Centrifuge at 500 x g for 2 minutes and carefully collect the supernatant, which contains the purified His-tagged this compound. This is the first elution fraction.

    • Repeat the elution step 2-3 times to maximize the recovery of the protein, collecting each fraction separately.

D. Analysis of Purification Fractions
  • Protein Concentration: Determine the protein concentration of the collected elution fractions using the Bradford assay or by measuring the absorbance at 280 nm.

  • Purity Assessment: Analyze the crude lysate, flow-through, wash, and elution fractions by SDS-PAGE to visualize the purification process and assess the purity of the final product. A single prominent band at the expected molecular weight of this compound (approximately 41 kDa) should be observed in the elution fractions.[13]

E. This compound Activity Assay (Polarimetric Method)

The activity of the purified this compound can be determined by measuring the rate of change in the optical rotation of a solution of α-D-glucose as it is converted to β-D-glucose.[14][15]

  • Reagents:

    • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

    • Substrate Stock: 10% (w/v) α-D-glucose in Assay Buffer (prepare fresh).

    • Enzyme Solution: Dilute the purified this compound in ice-cold Assay Buffer to a suitable concentration.

  • Procedure:

    • Set up a polarimeter to measure at 589 nm and maintain the temperature at 25°C.

    • Zero the instrument with the Assay Buffer.

    • To a cuvette, add the Assay Buffer and the Substrate Stock.

    • Initiate the reaction by adding a small volume of the diluted enzyme solution and mix quickly.

    • Record the change in optical rotation over time. The rate of change is proportional to the enzyme activity.

    • One unit of this compound activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of α-D-glucose to β-D-glucose per minute at pH 7.4 and 25°C.[15]

Visualizations

Workflow for His-tagged this compound Purification

Purification_Workflow cluster_Expression Protein Expression cluster_Lysis Cell Lysis cluster_Purification IMAC Purification cluster_Analysis Analysis Expression E. coli Culture with His-Mutarotase Plasmid Induction IPTG Induction Expression->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Resuspension Resuspend in Lysis Buffer Harvest->Resuspension Cell Pellet Lysis Sonication Resuspension->Lysis Clarification Centrifugation Lysis->Clarification Binding Binding to Ni-NTA Resin Clarification->Binding Clarified Lysate Wash Washing with Wash Buffer Binding->Wash Elution Elution with Elution Buffer Wash->Elution Analysis SDS-PAGE & Activity Assay Elution->Analysis Purified Protein IMAC_Logic cluster_Proteins Clarified Lysate cluster_Steps Purification Steps Resin Ni-NTA Resin Ni²⁺ Histhis compound His-tagged this compound Binding Binding (Low Imidazole) Histhis compound->Binding Binds Contaminant Host Protein Contaminant->Binding Weak/No Binding Binding->Resin:port Washing Washing (Medium Imidazole) Binding->Washing Washing->Contaminant Washed Away Elution Elution (High Imidazole) Washing->Elution Elution->Histhis compound Eluted

References

Application Notes and Protocols for Site-Directed Mutagenesis of Mutarotase Active Site Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the active site of mutarotase through site-directed mutagenesis. Understanding the structure-function relationship of this compound's active site residues is crucial for elucidating its catalytic mechanism and for the rational design of inhibitors, which has implications in fields ranging from metabolic disorders to microbial pathogenesis.

Application Notes

Introduction to this compound

This compound (also known as aldose-1-epimerase) is an enzyme that catalyzes the interconversion of the α and β anomers of D-glucose and other aldoses. This is a critical step in carbohydrate metabolism. For instance, in the Leloir pathway of galactose metabolism, this compound facilitates the conversion of β-D-galactose to α-D-galactose, the substrate for galactokinase.[1] Given its role in metabolic pathways, this compound is a potential target for therapeutic intervention.

Key Active Site Residues and Catalytic Mechanism

Structural and kinetic studies on this compound from various organisms have identified several key amino acid residues within the active site that are essential for substrate binding and catalysis.

  • In Lactococcus lactis , four residues are intimately involved in sugar binding: His96, His170, Asp243, and Glu304.[1][2][3]

  • In Escherichia coli , the corresponding catalytic residues are His104, His175, and Glu309.[4]

  • In humans , the key catalytic residues are Glu307 and His176.[5]

Site-directed mutagenesis studies have been instrumental in elucidating the specific roles of these residues. The generally accepted mechanism involves a concerted acid-base catalysis. For the L. lactis enzyme, Glu304 acts as the catalytic base, abstracting a proton from the C-1 hydroxyl group of the sugar.[1][2] Simultaneously, His170 acts as the catalytic acid, donating a proton to the C-5 ring oxygen, which facilitates the opening of the pyranose ring.[1][2] His96 and Asp243 are crucial for the proper positioning of the substrate within the active site.[1][2]

G cluster_0 This compound Catalytic Cycle cluster_1 Key Active Site Residues (L. lactis) E_S Enzyme-Substrate Complex (β-D-Galactose bound) TS1 Transition State 1 (Ring Opening) E_S->TS1 Glu304 acts as base His170 acts as acid Intermediate Open-Chain Intermediate TS1->Intermediate Proton transfer TS2 Transition State 2 (Ring Closure) Intermediate->TS2 Rotation around C1-C2 bond E_P Enzyme-Product Complex (α-D-Galactose bound) TS2->E_P Glu304 acts as acid His170 acts as base E_P->E_S Product release, new substrate binds Residues Glu304 (Catalytic Base) His170 (Catalytic Acid) His96 (Substrate Positioning) Asp243 (Substrate Positioning)

Proposed catalytic mechanism of this compound from Lactococcus lactis.
Quantitative Analysis of this compound Variants

The functional importance of active site residues can be quantified by comparing the kinetic parameters (kcat and Km) of wild-type and mutant enzymes. The following tables summarize the kinetic data for site-directed mutants of L. lactis and E. coli this compound.

Table 1: Kinetic Parameters of Lactococcus lactis this compound Variants with D-Galactose [2]

Enzyme Variantkcat (s-1)Km (mM)kcat/Km (M-1s-1)
Wild-Type1.8 x 1044.04.5 x 106
H96N1.1 x 1035.12.2 x 105
H170N2.62.99.0 x 102
D243N3.2 x 102122.7 x 104
D243A1.9 x 102151.3 x 104
E304Q0.043.511
E304A0.024.24.8

Table 2: Kinetic Parameters of Escherichia coli this compound Variants with α-D-Glucose at pH 7.0 and 27°C [4]

Enzyme Variantkcat (s-1)Km (mM)kcat/Km (M-1s-1)
Wild-Type1.9 x 104385.0 x 105
H104QNot ReportedNot Reported~125 (4000-fold reduction)
E309QNot ReportedNot ReportedNot Reported

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound

This protocol describes a PCR-based method for introducing point mutations into the this compound gene cloned into an expression vector.

G start Start primer_design 1. Primer Design (Incorporate desired mutation) start->primer_design pcr 2. PCR Amplification (Full plasmid with mutation) primer_design->pcr dpni 3. DpnI Digestion (Remove parental methylated DNA) pcr->dpni transform 4. Transformation (Introduce plasmid into E. coli) dpni->transform plate 5. Plating and Incubation (Select for transformants) transform->plate sequence 6. Sequence Verification (Confirm mutation) plate->sequence end End sequence->end

Workflow for site-directed mutagenesis.

1. Primer Design: [6][7]

  • Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.

  • The primers should have a GC content of at least 40% and terminate in one or more C or G bases.

  • The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).

2. PCR Amplification: [7]

  • Set up the PCR reaction in a 50 µL volume:

    • 5-50 ng of dsDNA template (plasmid containing wild-type this compound gene)

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix (10 mM)

    • 5 µL of 10x reaction buffer

    • 1 µL of high-fidelity DNA polymerase

    • Nuclease-free water to 50 µL

  • Perform PCR using the following cycling conditions (adjust annealing temperature and extension time based on polymerase and plasmid size):[6]

    • Initial denaturation: 95°C for 1 minute

    • 18 cycles of:

      • Denaturation: 95°C for 50 seconds

      • Annealing: 60°C for 50 seconds

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 7 minutes

3. DpnI Digestion: [6][8]

  • Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.

4. Transformation: [8]

  • Add 1-2 µL of the DpnI-treated DNA to 50 µL of competent E. coli cells.

  • Incubate on ice for 30 minutes.

  • Heat-shock at 42°C for 45-90 seconds, then immediately place on ice for 2 minutes.

  • Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

5. Plating and Incubation:

  • Spread 100 µL of the transformed cells onto an LB agar plate containing the appropriate antibiotic for selection.

  • Incubate overnight at 37°C.

6. Sequence Verification:

  • Select several colonies and grow overnight liquid cultures.

  • Isolate the plasmid DNA and send for sequencing to confirm the presence of the desired mutation.

Protocol 2: Expression and Purification of Recombinant this compound

This protocol is for the expression of His-tagged this compound in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

G start Start expression 1. Protein Expression (Induce with IPTG) start->expression lysis 2. Cell Lysis (Sonication or French press) expression->lysis binding 3. Binding to Ni-NTA resin lysis->binding wash 4. Washing (Remove non-specific proteins) binding->wash elution 5. Elution (Competitive displacement with imidazole) wash->elution analysis 6. Purity Analysis (SDS-PAGE) elution->analysis end End analysis->end

Workflow for recombinant protein purification.

1. Protein Expression:

  • Inoculate 1 L of LB medium (with appropriate antibiotic) with an overnight culture of E. coli harboring the this compound expression plasmid.

  • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation.

2. Cell Lysis: [9][10]

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.

3. Binding to Ni-NTA Resin: [11]

  • Equilibrate a Ni-NTA column with lysis buffer.

  • Load the clarified lysate onto the column.

4. Washing: [11]

  • Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

5. Elution: [11]

  • Elute the His-tagged this compound with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect fractions and monitor protein elution by measuring the absorbance at 280 nm.

6. Purity Analysis:

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Protocol 3: Enzyme Kinetic Assay

This protocol describes a spectrophotometric assay to determine the kinetic parameters of this compound.[12][13]

G start Start prepare 1. Prepare Reagents (Buffer, substrate, enzyme) start->prepare assay 2. Set up Reactions (Vary substrate concentration) prepare->assay measure 3. Measure Initial Rates (Spectrophotometer) assay->measure plot 4. Plot Data (Lineweaver-Burk or Michaelis-Menten) measure->plot calculate 5. Calculate Kinetic Parameters (Km and Vmax) plot->calculate end End calculate->end

Workflow for enzyme kinetic assay.

1. Prepare Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • Substrate Stock Solution: Prepare a high concentration stock of the α-anomer of the sugar substrate (e.g., α-D-glucose or α-D-galactose) in the assay buffer.

  • Enzyme Solution: Prepare a stock solution of the purified this compound (wild-type or mutant) in the assay buffer. The concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.[14]

2. Set up Reactions:

  • In a cuvette or microplate well, add the assay buffer and varying concentrations of the substrate.

  • Equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the enzyme solution.

3. Measure Initial Rates:

  • The mutarotation reaction can be monitored by polarimetry or by coupling it to a second enzymatic reaction where only one anomer is a substrate.[15]

  • For a coupled spectrophotometric assay, a common method is to use glucose oxidase, which is specific for β-D-glucose. The production of hydrogen peroxide can be coupled to the oxidation of a chromogenic substrate by horseradish peroxidase.

  • Measure the change in absorbance over time at the appropriate wavelength. The initial rate (v0) is the slope of the linear portion of the progress curve.[16]

4. Plot Data:

  • Plot the initial reaction rates (v0) against the corresponding substrate concentrations ([S]).

  • For a more accurate determination of Km and Vmax, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be generated.[17]

5. Calculate Kinetic Parameters: [17]

  • From the Michaelis-Menten plot, Vmax is the plateau of the curve, and Km is the substrate concentration at which the reaction rate is half of Vmax.

  • From the Lineweaver-Burk plot, the y-intercept is 1/Vmax, and the x-intercept is -1/Km.

  • Calculate kcat from the equation kcat = Vmax / [E]T, where [E]T is the total enzyme concentration.

References

Application Notes and Protocols: Immobilization of Mutarotase for Biosensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutarotase (aldehyde 1-epimerase, EC 5.1.3.3) is a crucial enzyme in carbohydrate metabolism, catalyzing the interconversion of the α and β anomers of D-glucose and other aldoses. In the context of biosensors, particularly those for glucose monitoring, its application is of significant interest. Glucose oxidase (GOx), the most common enzyme in glucose biosensors, is specific for the β-D-glucose anomer. As glucose in solution exists as an equilibrium mixture of α and β forms (approximately 36% α and 64% β at equilibrium), the presence of this compound accelerates the conversion of α-D-glucose to the β-form, thereby ensuring that the entire glucose concentration is accessible to GOx for detection. This co-immobilization strategy enhances the sensitivity, accuracy, and response time of glucose biosensors.[1][2]

This document provides detailed application notes and protocols for the immobilization of this compound for biosensor applications, focusing on common and effective techniques.

Immobilization Strategies for this compound

The choice of immobilization technique is critical as it directly impacts the stability, activity, and reusability of the enzyme, and consequently, the overall performance of the biosensor.[3][4] Common strategies for immobilizing this compound, often in conjunction with glucose oxidase, include covalent attachment, cross-linking, and physical entrapment.

Data Presentation: Comparison of Immobilization Techniques

The following table summarizes the quantitative data on the performance of biosensors utilizing different this compound immobilization strategies.

Immobilization TechniqueSupport MatrixCo-immobilized Enzyme(s)Key Performance MetricsReference(s)
Covalent Attachment Triacetyl cellulose membranesGlucose OxidaseLinear range for sucrose: up to 40 mM; Stable for >10 days.[5][5]
Glassy CarbonHorseradish PeroxidaseHigh enzyme loading (0.05 U/mg of carbon matrix).[6][6]
ChitosanTrehalose SynthaseIncreased thermal stability; Retained 53% activity after 30 reuses.[7][7]
Cross-linking Chitosan membraneGlucose OxidaseHigh retention of enzyme activity.[2][2]
Bovine Serum Albumin (BSA)Glucose OxidaseEnhanced biosensor stability.[3][8][3][8]
Entrapment Carbon PasteGlucose OxidaseImproved sensitivity towards glucose.[1][1]
Hydrogel (Agar-agar)MaltaseImmobilization efficiency of 82.77%; Retained 73% activity after 2 months of storage.[9][10][9][10]
Hydrogel (PEGDA)Penicillinase, Horseradish Peroxidase (on TMV scaffolds)Sustained enzyme activity after 7 days of washing.[11][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific applications and materials.

Protocol 1: Covalent Immobilization of this compound and Glucose Oxidase on a Pre-activated Membrane

This protocol is adapted from methods used for co-immobilizing enzymes on activated membranes for electrochemical biosensors.[5]

Materials:

  • This compound from porcine kidney

  • Glucose Oxidase from Aspergillus niger

  • Triacetyl cellulose membrane (or other suitable activated membrane)

  • 1,8-diamino-4-aminomethyloctane

  • Glutaraldehyde solution (25% in water)

  • Phosphate buffered saline (PBS), pH 7.2

  • Deionized water

Procedure:

  • Membrane Activation:

    • Immerse the triacetyl cellulose membrane in a solution of 1,8-diamino-4-aminomethyloctane to introduce primary amine groups. The concentration and incubation time will depend on the membrane manufacturer's instructions.

    • Rinse the membrane thoroughly with deionized water to remove any unreacted diamine.

    • Activate the amine-functionalized membrane by immersing it in a 2.5% (v/v) glutaraldehyde solution in PBS for 1 hour at room temperature. This step introduces aldehyde groups that will react with the amine groups of the enzymes.

    • Wash the membrane extensively with deionized water and then with PBS to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution containing both this compound (e.g., 1 mg/mL) and glucose oxidase (e.g., 2 mg/mL) in PBS (pH 7.2).

    • Place the activated membrane on a clean, flat surface.

    • Pipette the enzyme solution onto the activated side of the membrane, ensuring the entire surface is covered.

    • Incubate the membrane in a humid chamber at 4°C overnight to allow for covalent bond formation between the aldehyde groups on the membrane and the amine groups on the enzymes.

  • Post-Immobilization Treatment:

    • After incubation, rinse the membrane thoroughly with PBS to remove any unbound enzymes.

    • Store the enzyme-immobilized membrane in PBS at 4°C until use.

Protocol 2: Co-immobilization of this compound and Glucose Oxidase in a Carbon Paste Electrode by Entrapment

This protocol describes the incorporation of enzymes directly into a carbon paste matrix.[1]

Materials:

  • This compound

  • Glucose Oxidase

  • Graphite powder

  • Mineral oil (or other suitable pasting liquid)

  • Phosphate buffer, pH 7.2

Procedure:

  • Enzyme Preparation:

    • Weigh out the desired amounts of this compound and glucose oxidase. The optimal ratio should be determined experimentally, but a starting point could be a 1:2 mass ratio of this compound to glucose oxidase.

  • Carbon Paste Preparation:

    • In a mortar, thoroughly mix the graphite powder with the enzymes until a homogeneous powder is obtained.

    • Add the mineral oil dropwise to the powder mixture while continuing to mix with the pestle.

    • Continue adding the pasting liquid and mixing until a uniform, thick, and well-packed paste is formed. The typical ratio of graphite to mineral oil is around 70:30 (w/w).

  • Electrode Fabrication:

    • Pack the prepared enzyme-containing carbon paste into the cavity of an electrode body (e.g., a plastic syringe with a copper wire for electrical contact).

    • Smooth the surface of the electrode by rubbing it on a clean piece of paper.

    • The electrode is now ready for use in electrochemical measurements.

Protocol 3: Entrapment of this compound in a Hydrogel Matrix

This protocol provides a general method for entrapping enzymes in a hydrogel, which can then be cast onto an electrode surface.[9][10][12]

Materials:

  • This compound

  • Hydrogel precursor (e.g., agar-agar, poly(ethylene glycol) diacrylate - PEGDA)

  • Photoinitiator (if using a photopolymerizable hydrogel like PEGDA)

  • Phosphate buffer, pH 7.0

Procedure (using Agar-agar):

  • Hydrogel Preparation:

    • Prepare a 4.0% (w/v) solution of agar-agar in phosphate buffer (pH 7.0).

    • Heat the solution gently with stirring until the agar-agar is completely dissolved.

    • Cool the solution to just above its gelling temperature (around 40-45°C).

  • Enzyme Entrapment:

    • Prepare a concentrated solution of this compound in a minimal volume of phosphate buffer.

    • Quickly and thoroughly mix the enzyme solution with the molten agar-agar solution.

  • Gel Formation:

    • The enzyme-hydrogel mixture can be cast into a specific shape (e.g., a thin film on an electrode surface) or used to form beads by dropping the mixture into a cold, immiscible liquid.

    • Allow the gel to solidify completely at room temperature or by cooling at 4°C.

  • Washing and Storage:

    • Wash the hydrogel-entrapped enzyme with phosphate buffer to remove any surface-adsorbed, non-entrapped enzyme.

    • Store the immobilized enzyme in buffer at 4°C.

Visualizations

experimental_workflow cluster_activation Membrane Activation cluster_immobilization Enzyme Immobilization cluster_post_treatment Post-Immobilization activation1 Introduce Amine Groups activation2 Glutaraldehyde Activation activation1->activation2 enzyme_solution Prepare this compound/GOx Solution activation2->enzyme_solution incubation Incubate Membrane with Enzymes enzyme_solution->incubation rinsing Rinse Unbound Enzymes incubation->rinsing storage Store at 4°C rinsing->storage

Caption: Covalent Immobilization Workflow.

signaling_pathway alpha-D-Glucose alpha-D-Glucose This compound This compound alpha-D-Glucose->this compound beta-D-Glucose beta-D-Glucose Glucose Oxidase (GOx) Glucose Oxidase (GOx) beta-D-Glucose->Glucose Oxidase (GOx) This compound->beta-D-Glucose Gluconolactone + H2O2 Gluconolactone + H2O2 Glucose Oxidase (GOx)->Gluconolactone + H2O2 Electrode Electrode Gluconolactone + H2O2->Electrode Signal Signal Electrode->Signal

Caption: Biosensor Signaling Pathway.

logical_relationship start Select Immobilization Method covalent Covalent Attachment start->covalent crosslink Cross-linking start->crosslink entrapment Entrapment start->entrapment covalent_adv Advantages: - Strong, stable binding - Minimal enzyme leaching covalent->covalent_adv covalent_dis Disadvantages: - Can alter enzyme conformation - Harsher chemical conditions covalent->covalent_dis crosslink_adv Advantages: - Strong enzyme binding - Simple procedure crosslink->crosslink_adv crosslink_dis Disadvantages: - Potential for enzyme inactivation - Diffusion limitations crosslink->crosslink_dis entrapment_adv Advantages: - Mild conditions - Preserves native enzyme structure entrapment->entrapment_adv entrapment_dis Disadvantages: - Potential for enzyme leaching - Mass transfer limitations entrapment->entrapment_dis

Caption: Immobilization Method Selection.

References

Application Notes and Protocols for a Coupled Enzyme Assay to Determine Mutarotase Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to establish a robust and reliable coupled enzyme assay for measuring the activity of mutarotase (also known as aldose 1-epimerase). The protocols outlined are particularly suited for kinetic studies and high-throughput screening of potential inhibitors.

Introduction

This compound (EC 5.1.3.3) is an enzyme that accelerates the interconversion of the α and β anomers of D-glucose and other aldoses.[1] This catalytic activity is crucial for various metabolic pathways where only one anomeric form of a sugar is recognized by other enzymes. The development of a reliable assay to measure this compound activity is essential for understanding its biological function, characterizing its kinetic properties, and for the discovery of novel inhibitors that could have therapeutic applications.

The described method is a continuous spectrophotometric coupled enzyme assay. This approach offers high sensitivity and is amenable to automation for high-throughput screening (HTS) applications.[2][3]

Principle of the Assay

The this compound-catalyzed conversion of α-D-glucose to β-D-glucose is a reaction that does not directly produce a change in absorbance or fluorescence. Therefore, a coupled enzyme system is employed to link the this compound activity to a measurable signal.[4] In this assay, the production of β-D-glucose is coupled to the activity of glucose-6-phosphate dehydrogenase (G6PDH), which specifically oxidizes β-D-glucose in the presence of its cofactor, nicotinamide adenine dinucleotide phosphate (NADP+). The reduction of NADP+ to NADPH leads to an increase in absorbance at 340 nm, which is directly proportional to the rate of this compound activity.[5]

An alternative colorimetric detection method involves the reduction of a tetrazolium salt, such as MTT, by the NADPH generated. This reaction, often facilitated by a diaphorase enzyme, produces a colored formazan product that can be measured at a wavelength of approximately 565 nm.[2][3]

Signaling Pathway Diagram

Coupled_Enzyme_Assay cluster_this compound This compound Reaction cluster_g6pdh Coupling Reaction (G6PDH) cluster_detection Detection A α-D-Glucose B β-D-Glucose A->B This compound C β-D-Glucose E 6-Phospho-D-glucono-δ-lactone C->E G6PDH F NADPH C->F G6PDH D NADP+ D->E G6PDH D->F G6PDH G NADPH H Absorbance at 340 nm G->H Spectrophotometer

Caption: Workflow of the coupled enzyme assay for this compound.

Experimental Protocols

Materials and Reagents
  • Purified this compound Enzyme

  • α-D-Glucose

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) from Leuconostoc mesenteroides (specific for β-D-glucose)

  • NADP+ (Nicotinamide Adenine Dinucleotide Phosphate)

  • Assay Buffer: 50 mM Imidazole, pH 7.6, 50 mM KCl, 8 mM MgSO4[5]

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • Control inhibitor (optional, e.g., phloretin)

Reagent Preparation
  • Assay Buffer: Prepare a stock solution of the assay buffer and adjust the pH to 7.6 at the desired reaction temperature (e.g., 25°C).

  • α-D-Glucose Stock Solution: Prepare a concentrated stock solution of α-D-glucose in the assay buffer. Allow this solution to equilibrate at room temperature for at least 24 hours to reach an equilibrium mixture of α and β anomers if being used for G6PDH control reactions. For this compound assays, a freshly prepared solution from solid α-D-glucose is preferred.

  • NADP+ Stock Solution: Prepare a stock solution of NADP+ in the assay buffer. Store on ice.

  • G6PDH Stock Solution: Prepare a stock solution of G6PDH in the assay buffer. Store on ice.

  • This compound Enzyme Solution: Prepare a stock solution of this compound in the assay buffer. The optimal concentration should be determined empirically by titration. Store on ice.

Assay Protocol (96-well plate format)
  • Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing the final concentrations of the assay components as detailed in the table below. It is recommended to prepare a master mix of the common reagents (buffer, NADP+, G6PDH, and α-D-glucose) to minimize pipetting errors.

  • Initiate the Reaction: The reaction is initiated by the addition of the this compound enzyme solution.

  • Kinetic Measurement: Immediately after adding the enzyme, place the microplate in the spectrophotometer pre-set to the reaction temperature (e.g., 25°C).

  • Data Acquisition: Measure the increase in absorbance at 340 nm over a period of 5-10 minutes, taking readings every 15-30 seconds.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of NADPH production is proportional to the this compound activity.

Experimental Workflow Diagram

Experimental_Workflow A Prepare Reagents (Buffer, Substrate, Cofactors, Enzymes) B Add Assay Components to Microplate (G6PDH, NADP+, α-D-Glucose) A->B C Pre-incubate at Reaction Temperature B->C D Initiate Reaction by Adding this compound C->D E Kinetic Measurement in Spectrophotometer (Absorbance at 340 nm over time) D->E F Data Analysis (Determine Initial Velocity, V₀) E->F

Caption: Step-by-step experimental workflow for the this compound assay.

Data Presentation

Table 1: Recommended Reagent Concentrations for the Coupled Assay
ReagentStock ConcentrationVolume per well (µL)Final Concentration
Assay Buffer1xAs needed to reach final volume1x
α-D-Glucose1 M1050 mM
NADP+20 mM101 mM
G6PDH200 units/mL55 units/mL
This compoundVariable10Variable (e.g., 0.1-1 µg/mL)
Total Volume 200 µL
Table 2: Example Kinetic Data for this compound
Substrate [α-D-Glucose] (mM)Initial Velocity (mAU/min)
510.2
1018.5
2031.0
4045.8
8055.1
16060.3

Note: The data presented in this table is illustrative and should be determined experimentally for the specific enzyme and conditions used.

Protocol for Inhibitor Screening

  • Prepare Compound Plates: Serially dilute test compounds in an appropriate solvent (e.g., DMSO) and then dilute into the assay buffer.

  • Add Compounds to Assay Plate: Add a small volume (e.g., 1-2 µL) of the diluted test compounds to the wells of the assay plate. Include appropriate controls (no inhibitor and a known inhibitor).

  • Add Reaction Mixture: Add the reaction mixture (excluding this compound) to the wells containing the test compounds.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) to allow for the interaction between the compounds and the enzyme.

  • Initiate and Measure: Initiate the reaction by adding the this compound enzyme solution and proceed with the kinetic measurement as described above.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value for active compounds by fitting the data to a dose-response curve.

Logical Relationship for Inhibition Assay

Inhibition_Assay_Logic A This compound + Substrate C Binding of Inhibitor to this compound A->C D Reduced this compound Activity A->D No Inhibition B Active Inhibitor B->C C->D E Decreased Rate of β-D-Glucose Production D->E F Decreased Rate of NADPH Production E->F G Lower Slope of Absorbance at 340 nm vs. Time F->G

Caption: Logical flow of an inhibitor's effect in the coupled assay.

Conclusion

The coupled enzyme assay described provides a sensitive and reliable method for measuring this compound activity. Its adaptability to a microplate format makes it ideal for enzyme kinetics, characterization, and high-throughput screening of potential inhibitors, thus serving as a valuable tool in drug discovery and biochemical research.

References

Application Notes: Enhancing Biofuel Production from Galactose Using Mutarotase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactose, a C-4 epimer of glucose, is a readily available monosaccharide found in various biomass sources, including marine macroalgae, dairy waste (lactose), and lignocellulosic materials.[1][2] Its conversion to biofuels, such as bioethanol, presents a significant opportunity for sustainable energy production. The primary metabolic route for galactose utilization in many microorganisms, including the industrially relevant yeast Saccharomyces cerevisiae, is the Leloir pathway.[3][4] This pathway converts galactose into glucose-6-phosphate, which then enters glycolysis to be fermented into ethanol.[5]

Mutarotase (aldose-1-epimerase, EC 5.1.3.3) plays a crucial initial role in this pathway by catalyzing the interconversion of the anomers of D-galactose, specifically converting β-D-galactose to α-D-galactose.[6][7] The subsequent enzyme in the Leloir pathway, galactokinase, is specific for the α-anomer.[6] Therefore, the rate of mutarotation can be a limiting factor in the overall efficiency of galactose metabolism and, consequently, biofuel production. While this conversion occurs spontaneously, the enzymatic catalysis by this compound significantly accelerates the process.

These application notes provide an overview of the role of this compound in the Leloir pathway and detail protocols for utilizing this compound to potentially enhance the efficiency of bioethanol production from galactose.

The Role of this compound in the Leloir Pathway

The Leloir pathway is the central metabolic cascade for galactose catabolism.[3] The pathway consists of a series of enzymatic reactions that ultimately convert galactose into a glycolytic intermediate.[4][8]

  • Mutarotation: β-D-galactose is converted to α-D-galactose by This compound (GalM).[6]

  • Phosphorylation: α-D-galactose is phosphorylated by galactokinase (GalK) to produce galactose-1-phosphate.[5]

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GalT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[6]

  • Epimerization: UDP-galactose-4-epimerase (GalE) regenerates UDP-glucose from UDP-galactose.[3]

  • Isomerization: Phosphoglucomutase (PGM) converts glucose-1-phosphate to glucose-6-phosphate, which then enters the glycolytic pathway to be converted to pyruvate and subsequently to ethanol under anaerobic conditions.[5]

Enhancing the activity of enzymes within the Leloir pathway has been shown to improve galactose utilization and ethanol production in yeast. For instance, overexpression of phosphoglucomutase (PGM2) has resulted in a significant increase in the maximum specific galactose uptake rate and ethanol production rate.[9][10] By analogy, increasing the availability of the initial substrate for the pathway, α-D-galactose, through the action of this compound could alleviate a potential bottleneck, leading to improved fermentation kinetics.

Potential Applications in Biofuel Production

  • Accelerated Fermentation: By increasing the rate of α-D-galactose formation, this compound can potentially reduce the lag phase and increase the overall rate of galactose consumption, leading to faster fermentation times.

  • Enhanced Ethanol Yield: A more efficient galactose metabolism may lead to a higher conversion of the sugar into ethanol, thereby increasing the final product yield. While some studies have focused on genetic modification of yeast to improve galactose fermentation, the addition of exogenous this compound could be a viable alternative or complementary strategy.[9][11]

  • Co-fermentation of Sugars: In biomass hydrolysates containing a mixture of sugars, efficient utilization of all available carbohydrates is crucial for process economics. Enhancing galactose fermentation with this compound could improve the co-fermentation of galactose and glucose.

Quantitative Data on Galactose Fermentation

The following tables summarize quantitative data from studies on ethanol production from galactose using various strains of Saccharomyces cerevisiae. While these studies do not directly supplement with exogenous this compound, they provide a baseline for galactose fermentation performance and highlight the effects of metabolic engineering on the Leloir pathway.

Table 1: Ethanol Production from Galactose by Different S. cerevisiae Strains

StrainInitial Galactose (g/L)Ethanol Produced (g/L)Ethanol Yield (g/g)Productivity (g/L/h)Reference
Wild-type20--0.63[12]
S. cerevisiae KL17 (pre-cultured on galactose)-950.393.46[12]
Mutant Strain120~54.5 (6.9% v/v)0.451.51[13]
Wild-type (immobilized)-9.570.94 (93.82% efficiency)-[14]
Evolved Strain (JQ-G1)--94% increase vs wild-type6.9-fold increase vs wild-type[15]

Table 2: Improvement of Galactose Fermentation by PGM2 Overexpression

StrainMax. Specific Galactose Uptake Rate (mmol/g DW/h)Max. Specific Ethanol Production Rate (mmol/g DW/h)Reference
Reference Strain~1.8~3.0[9]
PGM2 Overexpressing Strain~3.1 (70% increase)~9.0 (3-fold increase)[9]

Experimental Protocols

Protocol 1: this compound Activity Assay

This protocol is adapted from standard spectrophotometric methods for determining this compound activity.

Principle: The activity of this compound is measured by monitoring the rate of conversion of α-D-glucose to β-D-glucose. The reaction is coupled to glucose dehydrogenase, which specifically oxidizes β-D-glucose, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the this compound activity.

Reagents:

  • 0.1 M Tris-HCl buffer, pH 7.2

  • 10 mM NAD+ solution

  • Glucose dehydrogenase (1,000 IU/mL)

  • 30 mM α-D-Glucose solution (freshly prepared)

  • This compound enzyme solution (e.g., ~3 IU/mL)

Procedure:

  • In a cuvette, prepare the following reaction mixture:

    • 1.50 mL Tris-HCl buffer

    • 0.60 mL NAD+ solution

    • 0.06 mL Glucose dehydrogenase

    • 0.80 mL Distilled water

  • Add 0.05 mL of the freshly prepared α-D-Glucose solution to the cuvette and mix.

  • Initiate the reaction by adding 0.02 mL of the this compound enzyme solution.

  • Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time at 25°C.

  • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

  • A blank reaction without the this compound enzyme should be run to account for any spontaneous mutarotation.

Calculation of Activity: The activity of the this compound solution in IU/mL can be calculated using the following formula:

IU/mL = (ΔA/min * V * D) / (ε * d * v)

Where:

  • ΔA/min = Change in absorbance at 340 nm per minute

  • V = Total volume of the reaction mixture (in mL)

  • D = Enzyme dilution factor

  • ε = Molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹)

  • d = Light path length of the cuvette (typically 1 cm)

  • v = Volume of the enzyme sample added (in mL)

Protocol 2: Bioethanol Production from Galactose by Fermentation

This protocol outlines a general procedure for batch fermentation of galactose to ethanol using Saccharomyces cerevisiae.

Materials:

  • Saccharomyces cerevisiae strain (e.g., a wild-type or metabolically engineered strain)

  • YPG medium (1% yeast extract, 2% peptone, and the desired concentration of galactose, e.g., 50 g/L)

  • Inoculation loop

  • Sterile fermentation vessel (e.g., 250 mL Erlenmeyer flask with an airlock)

  • Incubator shaker

Procedure:

  • Inoculum Preparation:

    • Prepare a pre-culture by inoculating a single colony of S. cerevisiae into a small volume of YPG medium.

    • Incubate at 30°C with shaking (e.g., 150 rpm) for 24-48 hours.

  • Fermentation:

    • Prepare the main fermentation medium (YPG) in the fermentation vessel and sterilize it by autoclaving.

    • Inoculate the fermentation medium with the pre-culture to a starting optical density (OD₆₀₀) of approximately 0.1.

    • Incubate the fermentation vessel at 30°C with gentle agitation (e.g., 100-150 rpm) under anaerobic or semi-anaerobic conditions (using an airlock).

    • To test the effect of this compound, a sterile solution of the enzyme can be added to the fermentation medium at the beginning of the experiment. A control fermentation without added this compound should be run in parallel.

  • Sampling:

    • Aseptically withdraw samples at regular time intervals (e.g., every 6, 12, or 24 hours) for the analysis of cell growth (OD₆₀₀), galactose concentration, and ethanol concentration.

Protocol 3: Analytical Methods

A. Determination of Galactose Concentration by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a common method for quantifying sugars.

Instrumentation and Columns:

  • HPLC system with a refractive index detector.

  • Aminex HPX-87H or a similar ion-exchange column suitable for carbohydrate analysis.[16]

Mobile Phase:

  • 5 mM Sulfuric Acid (H₂SO₄) in deionized water.[16]

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation samples to pellet the yeast cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the samples as necessary with the mobile phase to fall within the linear range of the standard curve.

  • HPLC Analysis:

    • Set the column temperature (e.g., 60-80°C) and mobile phase flow rate (e.g., 0.6 mL/min).[17]

    • Inject the prepared samples and standards onto the HPLC column.

    • Identify and quantify the galactose peak based on the retention time and peak area compared to a standard curve of known galactose concentrations.

B. Determination of Ethanol Concentration by Spectrophotometry

Principle: This colorimetric method is based on the oxidation of ethanol by potassium dichromate in the presence of an acid, which results in a color change that can be measured spectrophotometrically.[18][19]

Reagents:

  • Potassium dichromate solution

  • Sulfuric acid

  • Ethanol standards

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation samples to remove yeast cells.

    • Collect the supernatant for analysis.

  • Reaction:

    • In a test tube, mix a small volume of the supernatant with the potassium dichromate and sulfuric acid solution. .

    • Allow the reaction to proceed for a set time at a specific temperature.

  • Measurement:

    • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 595 nm) using a spectrophotometer.[18]

  • Quantification:

    • Determine the ethanol concentration in the samples by comparing their absorbance values to a standard curve prepared with known ethanol concentrations.

Diagrams

Leloir_Pathway b_gal β-D-Galactose a_gal α-D-Galactose b_gal->a_gal This compound (GalM) gal_1p Galactose-1-Phosphate a_gal->gal_1p Galactokinase (GalK) udp_gal UDP-Galactose gal_1p->udp_gal Galactose-1-Phosphate Uridylyltransferase (GalT) udp_glc UDP-Glucose udp_gal->udp_glc UDP-Galactose-4-Epimerase (GalE) glc_1p Glucose-1-Phosphate udp_glc->glc_1p glc_6p Glucose-6-Phosphate glc_1p->glc_6p Phosphoglucomutase (PGM) glycolysis Glycolysis -> Ethanol glc_6p->glycolysis

Caption: The Leloir pathway for galactose metabolism.

Biofuel_Production_Workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_product Product biomass Galactose-rich Biomass (e.g., Macroalgae) hydrolysis Hydrolysis biomass->hydrolysis galactose Galactose Solution hydrolysis->galactose fermentation Yeast Fermentation (+/- this compound) galactose->fermentation sampling Periodic Sampling fermentation->sampling biofuel Biofuel (Ethanol) fermentation->biofuel analysis HPLC (Galactose) Spectrophotometry (Ethanol) sampling->analysis data Data Analysis analysis->data data->biofuel Results

Caption: Experimental workflow for biofuel production from galactose.

References

Application Notes and Protocols for Cloning and Expression of Mutarotase from Thermophilic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutarotase (aldose-1-epimerase, EC 5.1.3.3) is a crucial enzyme in carbohydrate metabolism, catalyzing the interconversion of α- and β-anomers of various aldoses, including D-glucose and D-galactose. This function is the initial step in the Leloir pathway for galactose metabolism.[1][2][3] Thermostable mutarotases, sourced from thermophilic bacteria, are of significant interest for industrial and pharmaceutical applications due to their inherent stability at high temperatures, which can streamline purification processes and enhance their utility in various biotechnological applications.

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and purification of a putative thermostable this compound from a thermophilic bacterium. The protocols are designed to be adaptable for researchers with a foundational knowledge of molecular biology and protein biochemistry.

Data Presentation

Table 1: General Properties of a Putative Thermophilic this compound
PropertyCharacteristicReference
Source Organism Thermophilic Bacterium (e.g., Geobacillus sp., Anoxybacillus sp.)General Knowledge
Gene Designation mutA (hypothetical)General Knowledge
Protein Name This compound (Aldose-1-epimerase)[4]
EC Number 5.1.3.3[4]
Estimated Molecular Weight ~40 kDa[5][6]
Optimal Temperature 60-80°C (estimated)General Knowledge
Optimal pH 6.0-8.0 (estimated)General Knowledge
Function Catalyzes the interconversion of α- and β-anomers of aldoses.[1][2][3]
Table 2: Example Purification of a Recombinant Thermostable this compound
Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Cell Lysate 50010,000201001
Heat Treatment (70°C, 30 min) 1009,50095954.75
Ni-NTA Affinity Chromatography 158,55057085.528.5
Size Exclusion Chromatography 127,8006507832.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

signaling_pathway cluster_galactose_metabolism Galactose Metabolism (Leloir Pathway) beta_gal β-D-Galactose alpha_gal α-D-Galactose beta_gal->alpha_gal This compound (GALM) gal_1p Galactose-1-phosphate alpha_gal->gal_1p Galactokinase (GALK1) udp_gal UDP-Galactose gal_1p->udp_gal GALT udp_glc UDP-Glucose udp_gal->udp_glc GALE glc_1p Glucose-1-phosphate udp_glc->glc_1p Glycogen Phosphorylase

Caption: The Leloir Pathway for Galactose Metabolism.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression and Purification genomic_dna 1. Genomic DNA Isolation (from Thermophilic Bacterium) pcr 2. PCR Amplification of mutA gene genomic_dna->pcr ligation 4. Ligation/Assembly (Recombinant Plasmid) pcr->ligation vector_prep 3. Expression Vector (e.g., pET-28a) Preparation vector_prep->ligation transformation 5. Transformation into E. coli DH5α ligation->transformation screening 6. Colony Screening and Plasmid Verification transformation->screening expression_host 7. Transformation into E. coli BL21(DE3) screening->expression_host Verified Plasmid induction 8. Induction of Protein Expression (e.g., IPTG) expression_host->induction cell_harvest 9. Cell Harvesting and Lysis induction->cell_harvest heat_purification 10. Heat Treatment (Purification Step 1) cell_harvest->heat_purification chromatography 11. Affinity & Size Exclusion Chromatography heat_purification->chromatography analysis 12. Purity Analysis (SDS-PAGE) and Activity Assay chromatography->analysis

Caption: Experimental Workflow for this compound Production.

Experimental Protocols

Protocol 1: Cloning of the Putative mutA Gene

1.1. Genomic DNA Isolation from Thermophilic Bacteria

  • Culture the selected thermophilic bacterium (e.g., Geobacillus stearothermophilus) in an appropriate medium at its optimal growth temperature (e.g., 60°C) overnight.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., TE buffer with lysozyme and Proteinase K).

  • Incubate at 37°C for 1-2 hours to ensure complete cell lysis.

  • Extract the genomic DNA using a standard phenol-chloroform extraction method, followed by ethanol precipitation.

  • Resuspend the purified genomic DNA in nuclease-free water and quantify its concentration using a spectrophotometer.

1.2. PCR Amplification of the mutA Gene

  • Design primers based on conserved regions of known this compound genes. Incorporate restriction sites (e.g., NdeI and XhoI) for cloning into the expression vector.

  • Set up a 50 µL PCR reaction containing:

    • 100-200 ng of genomic DNA

    • 1 µL of each primer (10 µM)

    • 10 µL of 5x high-fidelity PCR buffer

    • 1 µL of dNTP mix (10 mM)

    • 1 µL of a thermostable DNA polymerase

    • Nuclease-free water to 50 µL

  • Perform PCR with the following cycling conditions (to be optimized):

    • Initial denaturation: 98°C for 30 seconds

    • 30-35 cycles of:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final extension: 72°C for 5-10 minutes

  • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a fragment of the expected size (~1.2 kb for a ~40 kDa protein).

1.3. Recombinant Plasmid Construction

  • Purify the PCR product using a PCR purification kit.

  • Digest both the purified PCR product and the expression vector (e.g., pET-28a(+)) with the selected restriction enzymes (e.g., NdeI and XhoI).

  • Purify the digested PCR product and linearized vector using a gel extraction kit.

  • Ligate the digested insert into the linearized vector using T4 DNA ligase.

  • Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).

  • Incubate overnight at 37°C.

1.4. Screening and Plasmid Verification

  • Select several colonies and perform colony PCR to screen for positive clones.

  • Inoculate positive colonies into liquid LB medium with the selective antibiotic and grow overnight.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the correct insertion by restriction digestion and Sanger sequencing.

Protocol 2: Expression and Purification of Recombinant Thermostable this compound

2.1. Transformation into an Expression Host

  • Transform the verified recombinant plasmid into a suitable E. coli expression strain, such as BL21(DE3).

  • Plate on LB agar with the selective antibiotic and incubate overnight at 37°C.

2.2. Protein Expression

  • Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-30°C) to enhance protein solubility.

2.3. Cell Lysis

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and add a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice or by using a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

2.4. Purification

  • Heat Treatment:

    • Transfer the clarified lysate to a heat-resistant container.

    • Incubate in a water bath at 70°C for 30 minutes. This step denatures and precipitates most of the mesophilic E. coli proteins.[7]

    • Immediately cool the lysate on ice and centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

  • Affinity Chromatography (for His-tagged protein):

    • Load the supernatant from the heat treatment step onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the recombinant this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size Exclusion Chromatography (Optional):

    • For higher purity, concentrate the eluted fractions and load them onto a size exclusion chromatography column (e.g., Superdex 75 or 200) equilibrated with a suitable buffer (e.g., PBS or Tris-HCl with NaCl).

    • Collect fractions and analyze for the presence of the purified protein.

2.5. Purity Analysis and Activity Assay

  • Analyze the purity of the final protein preparation by SDS-PAGE. A single band at the expected molecular weight (~40 kDa) indicates high purity.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Assay the this compound activity by monitoring the change in optical rotation of a solution of α-D-glucose using a polarimeter or a coupled enzymatic assay.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful cloning, expression, and purification of a thermostable this compound from a thermophilic source. The inherent thermostability of the target enzyme is leveraged as a key purification step, simplifying the overall process. This methodology can be adapted for the production of other thermostable enzymes for various research and industrial applications.

References

Application Note: Mutarotase (GALM) Gene Knockout using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutarotase, encoded by the GALM gene, is a crucial enzyme in galactose metabolism. It catalyzes the epimerization of β-D-galactose to α-D-galactose, the first step in the Leloir pathway, which is the primary route for galactose utilization.[1][2][3] This pathway is essential for converting galactose, derived from lactose and other dietary sources, into glucose-1-phosphate, which can then enter glycolysis for energy production or be converted to glycogen for storage.[4] Dysfunctional GALM leads to Type IV galactosemia, an inborn error of metabolism characterized by the accumulation of galactose and its metabolites, leading to clinical manifestations such as cataracts.[5][6][7]

The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the targeted knockout of genes to study their function and role in disease.[8][9] This application note provides a detailed protocol for knocking out the GALM gene using CRISPR/Cas9 technology in a human cell line. It covers single guide RNA (sgRNA) design, delivery of CRISPR/Cas9 components, validation of gene knockout, and phenotypic analysis of the resulting knockout cells. This information is valuable for researchers investigating galactose metabolism, developing models for galactosemia, and for drug discovery efforts targeting metabolic disorders.

Signaling Pathway and Experimental Workflow

The GALM enzyme plays a critical role in the Leloir pathway for galactose metabolism. Understanding this pathway is essential for interpreting the consequences of a GALM gene knockout.

Leloir_Pathway cluster_0 Galactose Metabolism (Leloir Pathway) Lactose Lactose Galactose (β-anomer) Galactose (β-anomer) Lactose->Galactose (β-anomer) Lactase Galactose (α-anomer) Galactose (α-anomer) Galactose (β-anomer)->Galactose (α-anomer) GALM (this compound) [Target for Knockout] Galactose-1-phosphate Galactose-1-phosphate Galactose (α-anomer)->Galactose-1-phosphate GALK1 UDP-galactose UDP-galactose Galactose-1-phosphate->UDP-galactose GALT UDP-glucose UDP-glucose UDP-galactose->UDP-glucose GALE Glucose-1-phosphate Glucose-1-phosphate UDP-glucose->Glucose-1-phosphate UGP2 Glycolysis Glycolysis Glucose-1-phosphate->Glycolysis CRISPR_Workflow cluster_1 Experimental Workflow sgRNA Design & Synthesis sgRNA Design & Synthesis Vector Construction Vector Construction sgRNA Design & Synthesis->Vector Construction Cell Transfection Cell Transfection Vector Construction->Cell Transfection Clonal Selection Clonal Selection Cell Transfection->Clonal Selection Genomic DNA Validation Genomic DNA Validation Clonal Selection->Genomic DNA Validation Protein Validation Protein Validation Genomic DNA Validation->Protein Validation Phenotypic Analysis Phenotypic Analysis Protein Validation->Phenotypic Analysis

References

Application Notes and Protocols for Small Molecule Activators of Mutarotase (GALM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutarotase, also known as aldose-1-epimerase or galactose this compound (GALM), is a crucial enzyme in carbohydrate metabolism. It catalyzes the interconversion of the α- and β-anomers of D-galactose and other aldose sugars.[1][2] This catalytic activity is the first step in the Leloir pathway for galactose metabolism, ensuring a sufficient supply of α-D-galactose for galactokinase.[1][3] Given its role in fundamental metabolic pathways, modulating this compound activity with small molecules is of significant interest for basic research and therapeutic development.

This document provides an overview of the known types of small molecule enhancers of this compound activity and detailed protocols for identifying and characterizing such compounds. To date, the identified activators are primarily substrates, substrate analogs, and essential ions rather than classical allosteric activators discovered through high-throughput screening.

Small Molecule Activators of this compound

The activation of this compound by small molecules can occur through several mechanisms, including direct participation in the catalytic process, stabilization of the enzyme-substrate complex, or allosteric modulation. The following table summarizes the classes of known small molecules that enhance this compound activity.

Class of CompoundExample(s)Putative Mechanism of Action
Natural Substrates D-Galactose, D-GlucoseDirect engagement with the active site, increasing the rate of mutarotation.[4]
Substrate Analogs N-Acetyl-D-galactosamine, D-FucoseBinding to the active site, potentially stabilizing the enzyme-substrate complex and enhancing catalytic efficiency.[4]
Ketohexoses 1,3-Dihydroxyacetone, D-TagatoseIncreasing the diversity and availability of substrates, which indirectly promotes the enzyme's isomerizing role.[4]
Essential Ions Manganese (Mn²⁺), Magnesium (Mg²⁺)Acting as cofactors, binding to the enzyme to enhance structural stability and catalytic efficiency.[4]
Energy Currency Adenosine 5'-triphosphate (ATP)May promote phosphorylation states that favor an active enzyme conformation.[4]

Signaling Pathway: The Leloir Pathway

This compound plays a key role at the entry point of the Leloir pathway, which is responsible for the conversion of galactose to glucose-1-phosphate. Understanding this pathway is essential for contextualizing the function of this compound and the potential downstream effects of its activation.

Leloir_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Galactose_beta β-D-Galactose This compound This compound (GALM) (Activated by Small Molecules) Galactose_beta->this compound Transport Galactose_alpha α-D-Galactose Galactose_1_P Galactose-1-phosphate Galactose_alpha->Galactose_1_P ATP -> ADP GALK1 UDP_Galactose UDP-Galactose Galactose_1_P->UDP_Galactose GALT UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE Glucose_1_P Glucose-1-phosphate This compound->Galactose_alpha Interconversion GALK1 Galactokinase (GALK1) GALT Galactose-1-Phosphate Uridylyltransferase (GALT) GALT->Glucose_1_P GALE UDP-Galactose 4'-Epimerase (GALE) UDP_Glucose_in UDP_Glucose_in->GALT

Caption: The Leloir Pathway for Galactose Metabolism.

Experimental Protocols

Two primary methods for assaying this compound activity are the polarimetric assay and the coupled enzyme assay. These can be adapted for higher throughput screening to identify novel activators.

Polarimetric Assay for this compound Activity

This assay directly measures the change in optical rotation as this compound catalyzes the interconversion of α-D-glucose to β-D-glucose.

Principle: α-D-Glucose + H₂O ⇌ β-D-Glucose

The α- and β-anomers of glucose have different specific optical rotations. The enzymatic conversion from the α- to the β-form can be monitored by observing the change in the angle of plane-polarized light over time using a polarimeter.

Materials:

  • Purified this compound enzyme

  • α-D-Glucose

  • 5 mM Ethylenediaminetetraacetic Acid (EDTA) solution, pH 7.4 at 25°C

  • Polarimeter with a 10 cm cell and a sodium lamp (589 nm)

  • Test compounds (potential activators) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Spontaneous Rotation Determination (Control): a. Zero the polarimeter with a 10 cm cell at 25°C. b. Prepare a 1% (w/v) solution of α-D-glucose in 10.00 mL of 5 mM EDTA solution. c. Quickly transfer the solution to the polarimeter cell and start recording the optical rotation at 30-second intervals for 10 minutes. This measures the spontaneous mutarotation rate.

  • Enzyme-Catalyzed Rotation Determination: a. Zero the polarimeter as before. b. Prepare the α-D-glucose solution as in step 1b. c. Add a known amount of this compound enzyme solution (e.g., 12.5 - 25 units) to the glucose solution. d. Mix quickly and transfer to the polarimeter cell. e. Record the optical rotation at 30-second intervals for 10 minutes.

  • Screening for Activators: a. Perform the enzyme-catalyzed reaction in the presence of the test compound. b. Compare the rate of change in optical rotation with and without the test compound. An increased rate indicates activation.

Data Analysis: Plot optical rotation versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve. The fold activation can be calculated by dividing the rate in the presence of the compound by the rate in the absence of the compound.

Coupled Enzyme Assay for High-Throughput Screening (HTS)

This is an indirect assay that is more amenable to a high-throughput format. The activity of this compound is coupled to the activity of a second enzyme that specifically acts on one of the anomers, leading to a detectable signal (e.g., change in absorbance or fluorescence).

Principle: The conversion of α-D-glucose to β-D-glucose by this compound is coupled to the oxidation of β-D-glucose by β-D-glucose dehydrogenase. This oxidation is linked to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.[5]

Materials:

  • Purified this compound enzyme

  • α-D-Glucose

  • β-D-Glucose Dehydrogenase

  • NAD⁺

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 384-well microplates

  • Test compounds in DMSO

Procedure:

  • Prepare a master mix containing the assay buffer, α-D-glucose, β-D-glucose dehydrogenase, and NAD⁺.

  • Dispense the test compounds into the microplate wells using a liquid handler.

  • Add the this compound enzyme to the master mix immediately before starting the assay.

  • Dispense the enzyme-containing master mix into the wells to start the reaction.

  • Incubate the plate at a constant temperature (e.g., 25°C).

  • Monitor the increase in absorbance at 340 nm over time in a kinetic mode.

Data Analysis: The rate of NADH production (slope of the absorbance vs. time curve) is directly proportional to the this compound activity. The percentage of activation can be calculated relative to a control without any test compound. Potent activators can be further characterized by determining their AC₅₀ (activator concentration for 50% of maximal activation).

Experimental Workflow and Logic Diagrams

Workflow for Identification and Characterization of this compound Activators

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate small molecule activators of this compound.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation cluster_characterization Lead Characterization Primary_Screen Primary HTS using Coupled Enzyme Assay Hit_Identification Identification of Primary Hits (e.g., >3σ above baseline) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curves and AC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Confirmation with Orthogonal Assay (e.g., Polarimetric Assay) Dose_Response->Orthogonal_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Kinetics, Binding Assays) Orthogonal_Assay->Mechanism_Studies Selectivity_Profiling Selectivity Profiling against other enzymes Mechanism_Studies->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Galactose Metabolism) Selectivity_Profiling->Cell_Based_Assays

Caption: Workflow for this compound Activator Discovery.

Logical Relationship for a Coupled Enzyme Assay

This diagram details the logical and sequential relationship of the components in the coupled enzyme assay for this compound.

Coupled_Assay_Logic Substrate α-D-Glucose Enzyme1 This compound (GALM) Substrate->Enzyme1 Product1 β-D-Glucose Enzyme1->Product1 Activation by Test Compound Enzyme2 β-D-Glucose Dehydrogenase Product1->Enzyme2 Product2 D-Glucono-δ-lactone Enzyme2->Product2 Reduced_Cofactor NADH Enzyme2->Reduced_Cofactor Cofactor NAD+ Cofactor->Enzyme2 Signal Absorbance at 340 nm Reduced_Cofactor->Signal

Caption: Logic of the Coupled this compound Assay.

Conclusion

While the discovery of potent and specific non-substrate small molecule activators of this compound is still an emerging area, the existing knowledge of compounds that enhance its activity provides a solid foundation for further research. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers to identify and characterize novel activators of this compound, which could serve as valuable tools for studying carbohydrate metabolism and as potential leads for therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mutarotase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH and temperature for mutarotase assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound assay?

The optimal pH for a this compound assay can vary depending on the source of the enzyme. For many standard applications, a pH of 7.4 is recommended and widely used.[1] However, studies on specific mutarotases, such as galactose this compound from E. coli, have shown optimal activity within a pH range of 6.0 to 7.5.[2] It is crucial to determine the optimal pH for your specific enzyme and experimental conditions empirically.

Q2: What is the optimal temperature for a this compound assay?

A commonly used temperature for this compound assays is 25°C.[1] Some studies have been conducted at 27°C with consistent results.[2] However, the optimal temperature can be higher for enzymes from different organisms. For instance, a related enzyme, mutanase from Trichoderma harzianum, exhibits maximum activity at 40°C. As with pH, the optimal temperature should be determined experimentally for your specific this compound.

Q3: Can I use a different buffer for my this compound assay?

Yes, but it is important to ensure the chosen buffer is effective in the desired pH range and does not interfere with the assay. Commonly used buffers include Tris-HCl and phosphate buffers. When optimizing pH, it is advisable to use a set of buffers with overlapping pH ranges to identify the true optimum.[3] For example, you could use acetate buffers for pH 4.5-5.5, phosphate buffers for pH 6.0-7.4, and Tris-HCl for pH 7.5-9.0.[3]

Q4: How critical is the enzyme concentration in the assay?

Enzyme concentration is a critical parameter. If the concentration is too high, the reaction may proceed too quickly to be accurately measured.[4] Conversely, a very low enzyme concentration may result in a signal that is difficult to detect above the background.[5] It is important to optimize the enzyme concentration to obtain a linear reaction rate over the desired time course.

Troubleshooting Guide

Problem Possible Cause Solution
No or low enzyme activity Incorrect pH or temperature.Verify the pH of your buffer and the temperature of your incubation. Perform a pH and temperature optimization experiment (see Experimental Protocols).
Inactive enzyme.Ensure the enzyme has been stored correctly and has not expired. Always keep the enzyme on ice before use.[4]
Presence of inhibitors in the sample.Some substances like EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (>0.2%) can interfere with the assay.[6] Consider sample cleanup steps if inhibition is suspected.
Inconsistent or non-reproducible results Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents where possible.[6]
Temperature fluctuations.Ensure all reagents, except the enzyme, are equilibrated to the assay temperature before starting the reaction.[7] Avoid stacking plates during incubation to ensure even temperature distribution.[8]
Well-to-well variability.Ensure thorough mixing of reagents in each well. Check for and eliminate air bubbles, which can interfere with absorbance readings.[7]
High background signal Substrate instability.Prepare fresh substrate solutions and protect them from light if they are light-sensitive.
Contaminated reagents or buffer.Use high-purity water and reagents. Filter-sterilize buffers if necessary.
Assay signal plateaus too quickly Enzyme concentration is too high.Reduce the enzyme concentration in the assay.
Substrate concentration is too low.Increase the substrate concentration to ensure it is not the limiting factor during the initial phase of the reaction.

Quantitative Data Summary

Enzyme SourceSubstrateOptimal pHOptimal Temperature (°C)Reference
Not Specifiedα-D-Glucose7.425[1]
Escherichia coli (Galactose this compound)α-D-Glucose6.0 - 7.527[2]
Trichoderma harzianum (Mutanase)Mutan5.540

Experimental Protocols

Standard this compound Assay Protocol (Polarimetric Method)

This protocol is adapted from a standard procedure for measuring this compound activity.[1]

Materials:

  • This compound enzyme solution

  • α-D-Glucose

  • 5 mM EDTA solution, pH 7.4

  • Polarimeter with a 10 cm cell

  • Water bath or incubator set to 25°C

Procedure:

  • Equilibrate the polarimeter and the 10 cm cell to 25°C.

  • Prepare the reaction mixture by dissolving 100 mg of α-D-Glucose in 9.90 ml of 5 mM EDTA solution (pH 7.4) at 25°C.

  • Zero the polarimeter with the reaction mixture.

  • To initiate the reaction, add 0.10 ml of the this compound enzyme solution to the reaction mixture.

  • Quickly mix by swirling and transfer the solution to the polarimeter cell.

  • Record the optical rotation at 589 nm at 30-second intervals for 10 minutes.

  • Calculate the change in rotation over time to determine the enzyme activity. One unit of this compound is defined as the amount of enzyme that increases the spontaneous mutarotation of α-D-glucose to β-D-glucose by 1.0 µmole per minute at pH 7.4 at 25°C.[1]

Protocol for pH Optimization
  • Prepare a series of buffers with overlapping pH ranges (e.g., acetate pH 4.5-5.5, phosphate pH 6.0-7.5, Tris-HCl pH 7.5-9.0).

  • For each pH value to be tested, prepare the reaction mixture as described in the standard protocol, substituting the EDTA solution with the corresponding buffer.

  • Perform the this compound assay at each pH, keeping the temperature constant at 25°C.

  • Plot the enzyme activity as a function of pH to determine the optimal pH.

Protocol for Temperature Optimization
  • Using the optimal pH determined above, prepare the reaction mixture.

  • Set up a series of incubations at different temperatures (e.g., in 5°C increments from 20°C to 45°C).

  • Equilibrate all reaction components (except the enzyme) to each respective temperature.

  • Initiate the reaction by adding the enzyme and perform the assay at each temperature.

  • Plot the enzyme activity as a function of temperature to determine the optimal temperature.

Visualizations

Experimental_Workflow Experimental Workflow for pH and Temperature Optimization cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization prep_enzyme Prepare Enzyme Stock run_ph_assays Run Assays at Constant T, Varying pH prep_enzyme->run_ph_assays run_temp_assays Run Assays at Optimal pH, Varying Temperature prep_enzyme->run_temp_assays prep_substrate Prepare Substrate Solution prep_substrate->run_ph_assays prep_substrate->run_temp_assays prep_buffers Prepare Buffers (Varying pH) prep_buffers->run_ph_assays analyze_ph Analyze Data and Determine Optimal pH run_ph_assays->analyze_ph analyze_ph->run_temp_assays Use Optimal pH analyze_temp Analyze Data and Determine Optimal T run_temp_assays->analyze_temp final_protocol final_protocol analyze_temp->final_protocol Optimized Protocol

Caption: Workflow for optimizing pH and temperature in a this compound assay.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Assay cluster_solutions_activity Solutions for No/Low Activity cluster_solutions_reproducibility Solutions for Inconsistency cluster_solutions_background Solutions for High Background start Problem with Assay? check_activity No/Low Activity? start->check_activity check_reproducibility Inconsistent Results? check_activity->check_reproducibility No solution_ph_temp Verify/Optimize pH & Temp check_activity->solution_ph_temp Yes check_background High Background? check_reproducibility->check_background No solution_pipetting Review Pipetting Technique check_reproducibility->solution_pipetting Yes solution_substrate Use Fresh Substrate check_background->solution_substrate Yes end Assay Optimized check_background->end No solution_enzyme Check Enzyme Storage/Activity solution_ph_temp->solution_enzyme solution_inhibitors Screen for Inhibitors solution_enzyme->solution_inhibitors solution_inhibitors->end solution_temp_control Ensure Stable Temperature solution_pipetting->solution_temp_control solution_mixing Improve Reagent Mixing solution_temp_control->solution_mixing solution_mixing->end solution_reagents Check Reagent Purity solution_substrate->solution_reagents solution_reagents->end

Caption: A decision tree for troubleshooting common this compound assay issues.

References

Technical Support Center: Overcoming Low Yield in Recombinant Mutarotase Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yield during the purification of recombinant mutarotase.

Troubleshooting Guides

This section provides a question-and-answer guide to address specific issues you may encounter during your purification workflow.

Q1: My final yield of purified this compound is very low. Where should I start troubleshooting?

Low final yield can stem from issues at multiple stages of the expression and purification process. A systematic approach is crucial to identify the bottleneck. Start by analyzing samples from each major step of your protocol (e.g., pre- and post-induction cell lysate, soluble and insoluble fractions after lysis, flow-through, wash, and elution fractions from chromatography) using SDS-PAGE. This will help pinpoint where the protein is being lost.

Below is a troubleshooting decision tree to guide your investigation:

G start Low Final Yield of this compound check_expression Is there a strong band at the expected MW of this compound in the post-induction whole-cell lysate? start->check_expression no_expression Problem: Low or No Expression check_expression->no_expression No check_solubility Is the this compound band present in the soluble fraction after cell lysis? check_expression->check_solubility Yes optimize_expression Troubleshooting: - Optimize codon usage for E. coli. - Verify plasmid sequence. - Optimize induction conditions (IPTG concentration, temperature, time). - Test different E. coli expression strains (e.g., BL21(DE3), Rosetta). no_expression->optimize_expression insoluble Problem: Inclusion Body Formation check_solubility->insoluble No check_binding Is the this compound band absent or weak in the chromatography column flow-through? check_solubility->check_binding Yes optimize_solubility Troubleshooting: - Lower induction temperature (e.g., 16-25°C) and extend induction time. - Reduce IPTG concentration. - Co-express with chaperones. - Proceed to inclusion body solubilization and refolding. insoluble->optimize_solubility poor_binding Problem: Poor Binding to Resin check_binding->poor_binding No check_elution Is the this compound band present in the wash fractions or still on the resin after elution? check_binding->check_elution Yes optimize_binding Troubleshooting: - Check accessibility of the His-tag; consider moving it to the other terminus. - Perform purification under denaturing conditions to expose the tag. - Ensure buffer components are compatible with IMAC (e.g., no EDTA). - Optimize imidazole concentration in the binding buffer. poor_binding->optimize_binding poor_elution Problem: Inefficient Elution or Premature Elution check_elution->poor_elution No final_yield Protein is expressed, soluble, binds, and elutes, but the yield is still low. check_elution->final_yield Yes optimize_elution Troubleshooting: - Increase imidazole concentration in the elution buffer. - Use a gradient elution instead of a step elution. - Check the pH of your buffers. - If protein is in the wash, increase imidazole in the wash buffer to remove contaminants without eluting the target. poor_elution->optimize_elution optimize_stability Troubleshooting: - Add protease inhibitors to your lysis buffer. - Keep samples cold throughout the purification process. - Optimize buffer pH and ionic strength for this compound stability. final_yield->optimize_stability

Caption: Troubleshooting Decision Tree for Low this compound Yield.

Q2: My recombinant this compound is mostly found in the insoluble pellet after cell lysis. What should I do?

This indicates that your this compound is forming inclusion bodies, which are insoluble aggregates of misfolded protein.[1] You have two main strategies to address this:

  • Optimize Expression for Solubility:

    • Lower Induction Temperature: Reducing the temperature to 15-25°C after induction slows down protein synthesis, which can promote proper folding.[2]

    • Reduce Inducer Concentration: Lowering the concentration of IPTG can decrease the rate of protein expression, reducing the burden on the cellular folding machinery.

    • Change Expression Strain: Use an E. coli strain that is engineered to enhance disulfide bond formation or that contains chaperones to assist in protein folding.

    • Co-expression with Chaperones: Plasmids containing chaperone proteins can be co-transformed to assist in the proper folding of your target protein.

  • Inclusion Body Solubilization and Refolding: If optimizing for solubility is unsuccessful, you can purify the this compound from inclusion bodies. This involves isolating the inclusion bodies, solubilizing them with strong denaturants like urea or guanidine hydrochloride, and then refolding the protein into its active conformation.[3] On-column refolding is an efficient method where the denatured protein is bound to the affinity column, and the denaturant is gradually removed through a buffer gradient, allowing the protein to refold while immobilized.[2][4]

Q3: My His-tagged this compound is not binding to the Ni-NTA column. What could be the problem?

Several factors can prevent your His-tagged this compound from binding to the IMAC resin:

  • Inaccessible His-tag: The His-tag may be buried within the folded structure of the this compound, making it inaccessible to the nickel resin.[5] To test this, you can perform a small-scale purification under denaturing conditions (e.g., with 6M urea or guanidine-HCl in your lysis and binding buffers). If the protein binds under these conditions, the tag is likely hidden.[5] Solutions include moving the His-tag to the other terminus of the protein or adding a flexible linker sequence between the tag and the protein.[5]

  • Interfering Buffer Components: Your buffers may contain substances that strip the nickel ions from the column or interfere with binding. Common culprits include EDTA and strong reducing agents like DTT.[6][7] Ensure you are using an EDTA-free protease inhibitor cocktail and consider the compatibility of all buffer additives with IMAC.

  • Incorrect Buffer pH: The binding of histidine to the nickel resin is pH-dependent. A low pH can protonate the histidine residues, preventing coordination with the nickel ions.[5] Ensure your lysis and binding buffers have a pH of around 8.0.

  • High Imidazole Concentration: If you are adding imidazole to your lysis and binding buffers to reduce non-specific binding, the concentration might be too high, preventing your this compound from binding. Try reducing or removing the imidazole from the binding buffer.

Frequently Asked Questions (FAQs)

Expression

  • Q: What is the optimal E. coli strain for expressing this compound? A: BL21(DE3) is a commonly used and generally robust strain for recombinant protein expression. However, if you experience issues with rare codons, a strain like Rosetta(DE3), which contains a plasmid for rare tRNAs, might improve expression levels.[8]

  • Q: How can I optimize codon usage for this compound expression in E. coli? A: Human this compound gene contains codons that are rarely used by E. coli, which can lead to translational stalling and low expression levels.[9] You can use online tools to analyze your gene sequence and identify rare codons. Gene synthesis with an optimized codon sequence for E. coli can significantly enhance expression.[10][11][12]

Lysis

  • Q: What is the most effective method for lysing E. coli to release this compound? A: Sonication is a common and effective method for cell lysis. However, it can generate heat that may denature the protein. Chemical lysis using commercially available reagents can be a gentler alternative. The optimal method should be determined empirically. A comparison of different lysis methods on a small scale can help you determine the best approach for maximizing the yield of soluble this compound.

Purification

  • Q: How do I determine the optimal imidazole concentration for washing and eluting my His-tagged this compound? A: The optimal imidazole concentrations for washing and elution are protein-dependent. A good starting point is to use a low concentration of imidazole (10-20 mM) in your wash buffer to remove weakly bound contaminants, and a higher concentration (250-500 mM) for elution.[13] To optimize this, you can perform a gradient elution, where the imidazole concentration is gradually increased, and analyze the fractions by SDS-PAGE to see at what concentration your protein elutes and when contaminants are washed away.[7]

  • Q: My purified this compound appears to be degraded. How can I prevent this? A: Protein degradation is often caused by proteases released during cell lysis. To minimize degradation, add a protease inhibitor cocktail to your lysis buffer, work quickly, and keep your samples on ice or at 4°C throughout the purification process.[14][1]

Data Presentation

The following is an illustrative purification table for a His-tagged recombinant protein, demonstrating the type of data that should be collected at each step to monitor the purification progress.

Purification StepTotal Volume (mL)Total Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate 501200240,0002001001
Clarified Lysate 48800224,000280931.4
Ni-NTA Elution 1040180,0004,5007522.5
Size Exclusion 1530150,0005,00062.525

Note: This is an example table. The actual values will vary depending on the expression level and purification efficiency.[5][15][16]

Experimental Protocols

Protocol 1: Screening of Lysis Buffers for Optimal Soluble this compound Recovery

This protocol allows for the rapid testing of different lysis buffer formulations to maximize the recovery of soluble recombinant this compound.

Workflow Diagram:

G start Start: Small-scale culture of E. coli expressing this compound harvest Harvest cells by centrifugation start->harvest resuspend Resuspend cell pellets in different lysis buffers (e.g., with varying salt, detergent, pH) harvest->resuspend lyse Lyse cells (e.g., by sonication) resuspend->lyse separate Separate soluble and insoluble fractions by centrifugation lyse->separate analyze Analyze total, soluble, and insoluble fractions by SDS-PAGE separate->analyze select Select the buffer that yields the highest amount of soluble this compound analyze->select

Caption: Workflow for Screening Lysis Buffers.

Methodology:

  • Grow a small-scale culture (e.g., 50 mL) of E. coli expressing recombinant this compound and induce expression.

  • Harvest the cells by centrifugation and divide the cell pellet into equal aliquots.

  • Prepare a set of lysis buffers with varying compositions (e.g., different salt concentrations, pH, or the presence of detergents).

  • Resuspend each cell pellet aliquot in a different lysis buffer.

  • Lyse the cells using a consistent method for all samples (e.g., sonication).

  • Centrifuge the lysates to separate the soluble and insoluble fractions.

  • Analyze the total cell lysate, soluble fraction, and insoluble fraction for each buffer condition by SDS-PAGE.

  • Compare the intensity of the this compound band in the soluble fractions to identify the optimal lysis buffer.

Protocol 2: On-Column Refolding of His-tagged this compound from Inclusion Bodies

This protocol describes a method for purifying and refolding this compound from inclusion bodies using an IMAC column.[2][6]

Workflow Diagram:

G start Start: Isolate inclusion bodies from cell lysate solubilize Solubilize inclusion bodies in binding buffer containing 6M Guanidine-HCl or 8M Urea start->solubilize bind Bind solubilized, denatured this compound to a Ni-NTA column solubilize->bind wash Wash the column with binding buffer bind->wash refold Refold the protein on the column by applying a linear gradient of decreasing denaturant concentration wash->refold elute Elute the refolded this compound with elution buffer containing a high concentration of imidazole refold->elute analyze Analyze eluted fractions for purity (SDS-PAGE) and activity (activity assay) elute->analyze

Caption: Workflow for On-Column Refolding of this compound.

Methodology:

  • Inclusion Body Isolation: After cell lysis, centrifuge the lysate at a high speed to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and membranes.

  • Solubilization: Solubilize the washed inclusion bodies in a binding buffer containing a high concentration of a denaturant (e.g., 6 M guanidine-HCl or 8 M urea) and a low concentration of imidazole (5-10 mM).

  • Binding: Load the solubilized protein onto a Ni-NTA column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove any unbound proteins.

  • Refolding: Gradually exchange the buffer on the column with a buffer lacking the denaturant. This is typically done using a linear gradient from 100% binding buffer to 100% refolding buffer (without denaturant) over several column volumes. This slow removal of the denaturant allows the protein to refold while bound to the resin.

  • Elution: Elute the refolded this compound from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analysis: Analyze the eluted fractions by SDS-PAGE for purity and perform an activity assay to confirm proper refolding.

Protocol 3: this compound Activity Assay

This spectrophotometric assay measures the activity of this compound by coupling the conversion of α-D-glucose to β-D-glucose with the glucose dehydrogenase reaction.[4]

Methodology:

  • Reagents:

    • Tris-HCl buffer (0.1 M, pH 7.2)

    • NAD+ (10 mM)

    • Glucose dehydrogenase (1,000 IU/mL)

    • α-D-Glucose (30 mM)

    • Purified this compound sample

  • Procedure:

    • In a cuvette, mix:

      • 1.50 mL Tris-HCl buffer

      • 0.60 mL NAD+

      • 0.06 mL Glucose dehydrogenase

      • 0.80 mL Distilled water

      • 0.05 mL α-D-Glucose

    • Incubate at 25°C to allow for the measurement of any background reaction.

    • Initiate the reaction by adding 0.02 mL of the this compound sample.

    • Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculation: The rate of change in absorbance per minute can be used to calculate the enzyme activity in IU/mL.[4]

References

Troubleshooting background signal in Mutarotase colorimetric assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Mutarotase colorimetric assay, with a specific focus on resolving high background signals.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound colorimetric assay?

The this compound colorimetric assay is a coupled enzyme assay used to determine the activity of this compound (aldose-1-epimerase). The reaction proceeds in two main steps:

  • This compound Activity: this compound catalyzes the interconversion of α-D-glucose to β-D-glucose.

  • Colorimetric Detection: The newly formed β-D-glucose is then specifically oxidized by glucose oxidase (GOx). This reaction produces gluconic acid and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a chromogenic substrate to produce a colored product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of β-D-glucose produced and thus to the this compound activity.

Q2: What are the common causes of high background signal in the this compound colorimetric assay?

High background signal in this assay can arise from several factors, often related to the reagents or the experimental setup. The most common causes include:

  • Contamination of reagents with glucose.

  • Non-enzymatic degradation of the substrate or chromogen.

  • Presence of interfering substances in the sample.

  • Suboptimal assay conditions (e.g., buffer composition, pH, temperature).

  • Issues with the microplate or reader.

The following sections provide detailed troubleshooting guides to address these issues.

Troubleshooting High Background Signal

Problem: High background in "No Enzyme" control wells.

This issue suggests that a colored product is being formed independently of the this compound enzyme. The following troubleshooting guide will help you pinpoint the source of the high background.

Reagent Contamination

Contamination of assay components with glucose is a primary suspect for high background.

Experimental Protocol: Screening for Glucose Contamination

  • Prepare Control Reactions: Set up a series of reactions in a 96-well plate, systematically omitting one component at a time to identify the source of contamination.

  • Reaction Composition:

    • Complete Control (No this compound): All assay components except the this compound enzyme.

    • No α-D-glucose: All components except the α-D-glucose substrate.

    • No Glucose Oxidase: All components except glucose oxidase.

    • No HRP: All components except HRP.

    • Buffer Only: Assay buffer alone.

  • Incubation: Incubate the plate according to your standard protocol.

  • Measurement: Read the absorbance at the appropriate wavelength.

Data Presentation: Interpreting Contamination Screening Results

Well CompositionExpected AbsorbanceHigh Absorbance Implies
Complete Control (No this compound)LowBaseline high background
No α-D-glucoseLowContamination in the α-D-glucose stock
No Glucose OxidaseLowContamination in the glucose oxidase preparation
No HRPLowContamination in the HRP preparation
Buffer OnlyVery LowContamination in the assay buffer

Solution:

  • If a specific component is identified as contaminated, use a fresh, high-purity stock of that reagent.[1]

  • Always use high-purity water and freshly prepared buffers.[2]

Substrate Instability and Spontaneous Conversion

The α-D-glucose substrate can spontaneously convert to β-D-glucose in solution over time, leading to a high background. While this process is generally slow at physiological pH, it can be a contributing factor.[3]

Experimental Protocol: Assessing Substrate Stability

  • Prepare Substrate Solution: Dissolve α-D-glucose in the assay buffer.

  • Time-Course Measurement: Immediately after preparation, and at several time points thereafter (e.g., 0, 30, 60, 120 minutes), take an aliquot of the substrate solution and add it to a reaction mixture containing glucose oxidase, HRP, and the chromogenic substrate (but no this compound).

  • Incubate and Read: Incubate for the standard reaction time and measure the absorbance.

Data Presentation: Expected Increase in Background Over Time

Time (minutes)Absorbance (Example)Interpretation
00.05Initial low background
300.10Gradual increase due to spontaneous conversion
600.15Further increase in background
1200.25Significant background from spontaneous conversion

Solution:

  • Prepare the α-D-glucose substrate solution fresh for each experiment.[4]

  • Keep the substrate solution on ice to minimize spontaneous conversion.

Interfering Substances

Certain compounds present in the sample can interfere with the coupled enzyme reaction, leading to either an increase or a decrease in the measured signal. For the glucose oxidase-peroxidase detection system, several interfering substances have been identified.[5][6][7]

Experimental Protocol: Testing for Sample Interference

  • Prepare Spiked Samples: To a known concentration of your sample, add a known amount of α-D-glucose (a "spike").

  • Run the Assay: Run the standard this compound assay with the unspiked sample, the spiked sample, and a standard of the same α-D-glucose concentration as the spike.

  • Calculate Recovery: Determine the percent recovery of the spike.

    % Recovery = [(Absorbance of spiked sample - Absorbance of unspiked sample) / Absorbance of standard] * 100

Data Presentation: Common Interfering Substances and Their Effects

Interfering SubstanceTypical Effect on AssayMechanism of Interference
MannosePositive Interference (Increased Signal)Can be oxidized by some preparations of glucose oxidase.[6]
GalactosePositive Interference (at high concentrations)Can be oxidized by some preparations of glucose oxidase.[6]
AcetaminophenNegative Interference (Decreased Signal)Consumes H₂O₂ in the peroxidase reaction.[5]
GliclazideNegative Interference (Decreased Signal)Interferes with the chromogen in the peroxidase reaction.[7]
Ascorbic Acid (>0.2%)Negative InterferenceA reducing agent that can interfere with the colorimetric reaction.[8]
EDTA (>0.5 mM)VariableCan chelate metal ions that may be required for enzyme activity.[8]

Solution:

  • If interference is suspected, consider sample preparation steps such as dialysis, desalting, or filtration to remove the interfering substance.[1]

  • If the interfering substance is known, it may be possible to find an alternative detection method that is not susceptible to that interference.

Suboptimal Assay Conditions

The composition of the assay buffer, including its pH and ionic strength, can significantly impact enzyme activity and background signal.[1][9]

Experimental Protocol: Optimizing Buffer Conditions

  • Prepare a Range of Buffers: Prepare the assay buffer at different pH values (e.g., 6.5, 7.0, 7.5, 8.0) and with varying ionic strengths (by adjusting the salt concentration).

  • Run Control Reactions: For each buffer condition, run a "No Enzyme" control and a positive control (with this compound).

  • Determine Optimal Conditions: Identify the buffer composition that provides the lowest background signal while maintaining high enzyme activity (i.e., the best signal-to-noise ratio).

Solution:

  • Ensure the pH of the buffer is optimal for all enzymes in the coupled reaction.

  • Be aware that the pH of some buffers, like Tris, is temperature-dependent.[1]

Visualizing the Workflow and Troubleshooting Process

This compound Colorimetric Assay Signaling Pathway

Mutarotase_Assay_Pathway cluster_this compound Step 1: this compound Reaction cluster_detection Step 2: Colorimetric Detection cluster_measurement Step 3: Measurement a_glucose α-D-Glucose This compound This compound a_glucose->this compound Substrate b_glucose β-D-Glucose go Glucose Oxidase b_glucose->go Substrate b_glucose_det b_glucose_det This compound->b_glucose Product h2o2 H₂O₂ go->h2o2 hrp HRP chromogen_ox Colored Product hrp->chromogen_ox h2o2->hrp spectro Spectrophotometer chromogen_ox->spectro Measure Absorbance chromogen_red Chromogen (colorless) chromogen_red->hrp

Caption: The signaling pathway of the this compound colorimetric assay.

Troubleshooting Workflow for High Background Signal

Troubleshooting_Workflow cluster_investigation Initial Checks cluster_solutions Potential Solutions start High Background Signal Observed check_no_enzyme Is background high in 'No Enzyme' control? start->check_no_enzyme check_reagents Run reagent contamination screen check_no_enzyme->check_reagents Yes check_substrate Assess substrate stability over time check_reagents->check_substrate No contamination solution_reagents Use fresh, high-purity reagents check_reagents->solution_reagents Contamination found solution_substrate Prepare substrate fresh and keep on ice check_substrate->solution_substrate Instability observed check_sample Suspect sample interference? check_substrate->check_sample Substrate is stable solution_sample Perform sample cleanup (dialysis, filtration) solution_buffer Optimize buffer pH and ionic strength solution_instrument Check plate reader settings and plate quality check_sample->solution_sample Yes check_buffer Have buffer conditions been optimized? check_sample->check_buffer No check_buffer->solution_buffer No check_instrument Are plate and reader settings correct? check_buffer->check_instrument Yes check_instrument->solution_instrument No end Further Investigation Needed check_instrument->end Yes, problem persists. Contact technical support.

Caption: A logical workflow for troubleshooting high background signals.

References

Technical Support Center: Preventing Aggregation of Purified Mutarotase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of purified proteins is paramount for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Mutarotase (also known as aldose 1-epimerase) aggregation.

Troubleshooting Guide: this compound Aggregation

Problem: My purified this compound protein is aggregating, leading to precipitation, loss of activity, or inaccurate experimental results.

This guide provides a systematic approach to diagnosing and resolving aggregation issues.

Step 1: Identify the Cause of Aggregation

Protein aggregation can be triggered by a variety of factors. Pinpointing the likely cause is the first step toward an effective solution.

Logical Flow for Troubleshooting this compound Aggregation

start Start: Purified this compound Shows Aggregation concentration Is Protein Concentration > 2 mg/mL? start->concentration buffer_ph Is Buffer pH near pI (5.1-5.8)? concentration->buffer_ph No sol_concentration Solution: - Decrease protein concentration - Add solubilizing agents (e.g., Arginine) concentration->sol_concentration Yes ionic_strength Is Ionic Strength Low (<100 mM NaCl)? buffer_ph->ionic_strength No sol_ph Solution: - Adjust buffer pH to be at least 1 unit away from the pI buffer_ph->sol_ph Yes temperature Was the Protein Exposed to Freeze-Thaw Cycles or High Temps? ionic_strength->temperature No sol_ionic Solution: - Increase NaCl or KCl concentration (150-500 mM) ionic_strength->sol_ionic Yes reducing_agent Does this compound have Free Cysteines? temperature->reducing_agent No sol_temp Solution: - Store at -80°C with cryoprotectant (e.g., Glycerol) - Avoid repeated freeze-thaw cycles temperature->sol_temp Yes sol_reducing Solution: - Add a reducing agent (e.g., DTT, TCEP) reducing_agent->sol_reducing Yes

Caption: Troubleshooting flowchart for this compound aggregation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal buffer conditions for storing purified this compound?

Maintaining an appropriate buffer environment is critical for this compound stability. Key parameters to consider are pH and ionic strength.

  • pH: The isoelectric point (pI) of this compound from various sources ranges from 5.1 to 5.8. At a pH close to its pI, a protein has a neutral net charge, which can lead to reduced solubility and increased aggregation. It is recommended to maintain the buffer pH at least one unit away from the pI. For this compound, a pH range of 7.0 to 9.0 is generally optimal for stability.

  • Ionic Strength: Low salt concentrations can lead to protein aggregation due to unfavorable charge-charge interactions. Increasing the ionic strength of the buffer can help to shield these charges and improve solubility. A common practice is to include 150-500 mM NaCl or KCl in the storage buffer.

ParameterRecommended RangeRationale
pH 7.0 - 9.0Avoids the isoelectric point (pI ≈ 5.1-5.8), enhancing solubility.
Ionic Strength 150 - 500 mM NaCl/KClShields surface charges, reducing intermolecular attraction.
FAQ 2: What additives can I use to prevent this compound aggregation, and at what concentrations?

Several classes of additives can be employed to enhance the stability of purified this compound. The choice and concentration of the additive will depend on the specific experimental conditions and downstream applications.

Additive ClassExampleRecommended ConcentrationMechanism of Action
Osmolytes/Polyols Glycerol5-20% (v/v)Promotes a compact, stable protein conformation through preferential hydration. Also acts as a cryoprotectant.
Sucrose0.25 - 1 MStabilizes the native protein structure by being preferentially excluded from the protein surface.
Trehalose0.25 - 1 MSimilar to sucrose, it is a very effective stabilizer, particularly during freeze-thawing and lyophilization.
Amino Acids L-Arginine0.5 - 1 MSuppresses aggregation by interacting with exposed hydrophobic patches and reducing non-native protein-protein interactions.
Reducing Agents Dithiothreitol (DTT)1 - 5 mMPrevents the formation of intermolecular disulfide bonds by keeping cysteine residues in a reduced state.
TCEP-HCl0.1 - 0.5 mMA more stable and effective reducing agent than DTT over a wider pH range.
Non-ionic Detergents Tween-20 / Triton X-1000.005 - 0.05% (v/v)Can help to solubilize aggregation-prone intermediates by interacting with hydrophobic surfaces. Use with caution as they may interfere with some downstream assays.
FAQ 3: How can I detect and quantify this compound aggregation?

Several biophysical techniques can be used to detect and quantify protein aggregation. The choice of method depends on the nature of the aggregates (soluble vs. insoluble) and the level of detail required.

Workflow for Detecting and Quantifying Protein Aggregation

start Start: Suspected this compound Aggregation visual Visual Inspection: Precipitate or Cloudiness? start->visual insoluble Insoluble Aggregates Present visual->insoluble Yes soluble Soluble Aggregates Suspected visual->soluble No sec Size-Exclusion Chromatography (SEC) insoluble->sec soluble->sec dls Dynamic Light Scattering (DLS) soluble->dls sec_result Result: Quantify monomer, dimer, and higher-order aggregates sec->sec_result dls_result Result: Determine hydrodynamic radius and polydispersity dls->dls_result

Caption: Methods for detecting protein aggregation.

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Materials:

  • Purified this compound sample

  • SEC column suitable for the molecular weight of this compound (~38 kDa) and its potential aggregates.

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)

  • 0.22 µm syringe filters

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the this compound sample at >10,000 x g for 10 minutes at 4°C to remove any large, insoluble aggregates. Filter the supernatant through a 0.22 µm syringe filter.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Analysis: Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates. The percentage of each species can be calculated relative to the total peak area.

Protocol 2: Dynamic Light Scattering (DLS) for Detecting Soluble Aggregates

DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.

Materials:

  • Purified this compound sample

  • DLS instrument

  • Low-volume cuvettes

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Prepare the this compound sample as described in the SEC protocol. The final concentration should be within the optimal range for the DLS instrument (typically 0.1-1.0 mg/mL).

  • Instrument Setup: Set the instrument parameters, including temperature and acquisition time.

  • Measurement: Pipette the filtered sample into a clean cuvette, ensuring no air bubbles are present. Place the cuvette in the DLS instrument and initiate the measurement.

  • Data Analysis: The instrument's software will generate a size distribution profile. Analyze the data for the presence of larger species, which would indicate soluble aggregates. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a PDI below 0.2 generally indicates a monodisperse sample.

Protocol 3: this compound Activity Assay

This assay can be used to indirectly assess the effect of aggregation on the functional integrity of the enzyme. A decrease in specific activity may suggest that a portion of the protein has aggregated and is no longer active.

Principle: The mutarotation of α-D-glucose to β-D-glucose is monitored using a polarimeter.

Materials:

  • Purified this compound sample

  • α-D-glucose

  • 5 mM EDTA, pH 7.4

  • Polarimeter

Procedure:

  • Blank Measurement: Measure the spontaneous mutarotation of a 1% (w/v) α-D-glucose solution in 5 mM EDTA, pH 7.4, by recording the optical rotation at regular intervals for 10 minutes.

  • Enzymatic Reaction: Prepare a fresh 1% (w/v) α-D-glucose solution in 5 mM EDTA, pH 7.4. At time zero, add a known amount of the this compound enzyme solution.

  • Data Acquisition: Immediately transfer the solution to the polarimeter and record the optical rotation at regular intervals for 10 minutes.

  • Calculation: The rate of change in optical rotation in the presence of the enzyme is compared to the spontaneous rate to determine the enzyme's activity.

Signaling Pathway Involvement

This compound (gene name: GALM) plays a crucial role in the Leloir pathway , which is the primary metabolic pathway for the conversion of galactose to glucose.

The Leloir Pathway

cluster_0 Leloir Pathway Galactose β-D-Galactose GALM This compound (GALM) Galactose->GALM alpha_Galactose α-D-Galactose GALK1 Galactokinase (GALK1) alpha_Galactose->GALK1 Gal1P Galactose-1-phosphate GALT Galactose-1-phosphate uridylyltransferase (GALT) Gal1P->GALT UDPGal UDP-Galactose GALE UDP-galactose 4-epimerase (GALE) UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-phosphate GALM->alpha_Galactose GALK1->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc

Caption: Role of this compound in the Leloir pathway.

Technical Support Center: Substrate Inhibition in Mutarotase Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with mutarotase kinetic studies, particularly concerning substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of enzyme kinetics?

A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1][2] Instead of reaching a maximum velocity (Vmax) and plateauing, the reaction rate begins to decline. This is often due to the formation of an unproductive enzyme-substrate complex at supra-optimal substrate concentrations.[2]

Q2: Is substrate inhibition a common phenomenon for enzymes?

A2: Yes, substrate inhibition is observed in approximately 25% of all known enzymes.[2] It is not just an experimental artifact and can have physiological significance.[3][4]

Q3: What is the proposed mechanism for substrate inhibition?

A3: The most common mechanism involves the binding of two substrate molecules to the enzyme. One substrate molecule binds to the active site, and a second molecule binds to an allosteric or secondary, non-catalytic site.[1] This can lead to a conformational change that prevents product formation or release. Another possibility is the formation of an inactive enzyme-substrate-substrate (ESS) complex. In some cases, the substrate might block the release of the product from the active site.[2]

Q4: What are the key kinetic parameters to consider when investigating substrate inhibition?

A4: In addition to the Michaelis-Menten constant (Km) and maximum velocity (Vmax), an inhibition constant (Ki or Kis) is introduced to describe the binding of the second substrate molecule to the enzyme-substrate complex. A lower Ki value indicates stronger inhibition.

Q5: How can I differentiate between substrate inhibition and other experimental artifacts that cause a decrease in reaction rate at high substrate concentrations?

A5: Carefully designed control experiments are crucial. Consider factors like substrate solubility, changes in pH or ionic strength at high substrate concentrations, and the presence of contaminants in the substrate stock. A true substrate inhibition model will show a specific kinetic profile that can be fitted to a substrate inhibition equation.

Troubleshooting Guides

Problem 1: Observed decrease in this compound activity at high substrate concentrations.

Possible Cause 1: True Substrate Inhibition

  • Troubleshooting Steps:

    • Perform a wide range of substrate concentrations: Ensure your substrate titration extends well beyond the apparent Km to observe the characteristic downturn in the velocity plot.

    • Data Analysis: Fit your data to the uncompetitive substrate inhibition model equation: v = Vmax / (1 + (Km/[S]) + ([S]/Ki)). A good fit suggests substrate inhibition.

    • Vary Enzyme Concentration: Repeat the substrate titration at a different enzyme concentration. The substrate concentration at which maximum velocity is observed should be independent of the enzyme concentration.

Possible Cause 2: Substrate Insolubility or Aggregation

  • Troubleshooting Steps:

    • Visually inspect solutions: Check for any precipitation or cloudiness in your substrate solutions at high concentrations.

    • Solubility Test: Determine the maximum solubility of your substrate in the assay buffer under the experimental conditions (pH, temperature).

    • Use of Co-solvents: If solubility is an issue, consider using a small amount of a co-solvent like DMSO, but first, verify that it does not affect enzyme activity.[5]

Possible Cause 3: Contaminants in the Substrate Stock

  • Troubleshooting Steps:

    • Use a fresh, high-purity substrate: Purchase substrate from a reputable supplier and consider using a new lot.

    • Control Experiment: Test for inhibitory effects of any potential contaminants that might be present in the substrate preparation.

Problem 2: High background signal or non-linear reaction progress curves.

Possible Cause 1: Non-enzymatic mutarotation of the substrate

  • Troubleshooting Steps:

    • Run a "no-enzyme" control: Measure the rate of mutarotation in the assay buffer without the enzyme. Subtract this background rate from your enzyme-catalyzed rates.

    • Optimize pH: The rate of non-enzymatic mutarotation can be pH-dependent. Ensure your assay pH is optimal for enzymatic activity and minimizes the background reaction.

Possible Cause 2: Instability of Assay Components

  • Troubleshooting Steps:

    • Check enzyme stability: Incubate the enzyme in the assay buffer for the duration of the experiment and then measure its activity to ensure it is stable.

    • Check substrate stability: Ensure the substrate is stable and does not degrade over the course of the assay.[5]

Experimental Protocols

Detailed Methodology for a this compound Kinetic Assay

This protocol describes a continuous spectrophotometric assay for monitoring this compound activity. This method is suitable for investigating substrate inhibition.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4, containing 1 mM EDTA. Equilibrate to the desired assay temperature (e.g., 25°C).

  • Enzyme Solution: Prepare a stock solution of purified this compound in assay buffer. The final concentration in the assay will need to be determined empirically but is typically in the low nanomolar range.

  • Substrate Stock Solution: Prepare a high-concentration stock solution of the α-anomer of the desired sugar substrate (e.g., α-D-glucose or α-D-galactose) in the assay buffer. Allow this solution to equilibrate at the assay temperature.

2. Instrumentation:

  • A UV-Vis spectrophotometer capable of maintaining a constant temperature and measuring absorbance changes over time.

3. Assay Procedure:

  • Set the spectrophotometer to the appropriate wavelength for monitoring the product formation (this will depend on the coupled enzyme system used, if any, or direct polarimetry). For a coupled assay with glucose oxidase and horseradish peroxidase, the wavelength is typically 420 nm for the oxidation of a chromogenic substrate like o-dianisidine.

  • Prepare a series of substrate dilutions in the assay buffer from your stock solution. The concentration range should be wide, for example, from 0.1 x Km to 50 x Km, to adequately test for substrate inhibition.

  • To a cuvette, add the assay buffer and the substrate solution to a final volume of, for example, 1 mL.

  • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

  • Initiate the reaction by adding a small, fixed volume of the this compound enzyme solution.

  • Immediately start recording the change in absorbance over time for a set period (e.g., 1-5 minutes). The initial linear portion of the curve represents the initial velocity (v₀).

  • Repeat the measurement for each substrate concentration.

  • Perform a "no-enzyme" control at each substrate concentration to measure the background rate of spontaneous mutarotation.

4. Data Analysis:

  • Calculate the initial velocity (v₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time plot.

  • Subtract the background rate from the enzyme-catalyzed rate for each substrate concentration.

  • Plot the initial velocity (v₀) as a function of substrate concentration ([S]).

  • If substrate inhibition is observed, fit the data to the substrate inhibition equation using non-linear regression analysis to determine the kinetic parameters Vmax, Km, and Ki.

Data Presentation

Table 1: Example Kinetic Data for this compound Showing Substrate Inhibition

Substrate Concentration [S] (mM)Initial Velocity (v₀) (µM/min)
123.8
241.7
571.4
1090.9
20100.0
4088.9
8061.5
16038.1

This is a hypothetical dataset provided for illustrative purposes.

Visualizations

Substrate_Inhibition_Mechanism E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) S->ES ESS Enzyme-Substrate-Substrate Complex (ESS) (Inactive) S->ESS ES->E k-1 P Product (P) ES->P kcat ES->ESS Ki P->E ESS->ES k-i

Mechanism of uncompetitive substrate inhibition.

Troubleshooting_Workflow start Decreased activity at high [S] check_solubility Check Substrate Solubility start->check_solubility is_soluble Is substrate soluble? check_solubility->is_soluble check_contaminants Check for Contaminants is_soluble->check_contaminants Yes remediate_solubility Remediate: Use co-solvent or lower [S] is_soluble->remediate_solubility No is_pure Is substrate pure? check_contaminants->is_pure fit_model Fit Data to Substrate Inhibition Model is_pure->fit_model Yes remediate_purity Remediate: Use new substrate stock is_pure->remediate_purity No good_fit Does it fit well? fit_model->good_fit conclusion_si Conclusion: Likely Substrate Inhibition good_fit->conclusion_si Yes conclusion_artifact Conclusion: Likely Experimental Artifact good_fit->conclusion_artifact No remediate_solubility->conclusion_artifact remediate_purity->conclusion_artifact

Troubleshooting workflow for decreased activity.

References

Technical Support Center: Improving the Stability of Immobilized Mutarotase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the stability of immobilized mutarotase. The following sections offer frequently asked questions (FAQs) and detailed guides in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for a significant loss of this compound activity after immobilization?

A1: Significant loss of this compound activity post-immobilization can stem from several factors:

  • Conformational Changes: The immobilization process can induce structural changes in the enzyme, altering the active site and reducing its catalytic efficiency.[1]

  • Active Site Obstruction: The enzyme may attach to the support in an orientation that blocks the active site, preventing substrate access.

  • Harsh Immobilization Conditions: Extreme pH, temperature, or the presence of denaturing chemical agents during the immobilization process can lead to enzyme inactivation.[2]

  • Mass Transfer Limitations: The support material can create a physical barrier, slowing down the diffusion of the substrate to the enzyme and the product away from it.[3]

Q2: How can I improve the storage stability of my immobilized this compound?

A2: To enhance the storage stability of immobilized this compound, consider the following strategies:

  • Optimize Storage Conditions: Store the immobilized enzyme at low temperatures (e.g., 4°C) in a suitable buffer with a pH that ensures maximal stability.

  • Use of Stabilizing Additives: Incorporate additives such as polyols (e.g., glycerol, sorbitol), sugars (e.g., sucrose, trehalose), or other polymers into the storage buffer. These agents can help maintain the enzyme's native conformation.

  • Prevent Dehydration: For lyophilized preparations, ensure a low moisture content and store in a desiccated environment. Solid enzyme preparations are generally more stable.

  • Minimize Microbial Contamination: Use sterile buffers and consider adding antimicrobial agents if long-term storage is required.

Q3: My immobilized this compound is leaching from the support. What can I do to prevent this?

A3: Enzyme leaching is a common issue, particularly with non-covalent immobilization methods. To mitigate this:

  • Switch to Covalent Immobilization: Covalent bonding provides a much stronger and more stable attachment between the enzyme and the support, significantly reducing leaching.[2]

  • Use Cross-linking Agents: After physical adsorption, a cross-linking agent like glutaraldehyde can be used to create covalent bonds between the enzyme molecules and the support.

  • Optimize Adsorption Conditions: If using adsorption, optimize parameters such as pH, ionic strength, and temperature to maximize the binding affinity between the enzyme and the support.

Troubleshooting Guides

Issue 1: Low Catalytic Activity of Immobilized this compound

This guide will help you troubleshoot and address the issue of lower-than-expected activity after immobilizing this compound.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low immobilized this compound activity.

Potential Cause Troubleshooting Step Recommended Action
Inactive Free Enzyme Assay the activity of the free this compound solution used for immobilization.If the free enzyme is inactive, obtain a fresh batch or re-purify the existing stock. Ensure proper storage conditions for the free enzyme.
Suboptimal Immobilization pH Review the pH of the buffer used during the immobilization reaction.The optimal pH for immobilization may differ from the optimal pH for enzyme activity. Perform immobilization at various pH values to find the optimal condition for binding without denaturation.
Enzyme Denaturation Assess the temperature and chemical environment of the immobilization process.Lower the temperature during immobilization. Avoid harsh chemicals or organic solvents that could denature the enzyme.
Mass Transfer Limitation Evaluate the porosity and particle size of the support material.Use a support with a larger pore size or smaller particle diameter to reduce diffusion barriers for the substrate and product.[3]
Incorrect Enzyme Orientation This is difficult to assess directly.Try different immobilization chemistries or supports. For instance, if using covalent bonding via amino groups, try a method that targets carboxyl groups to alter the attachment points.
Issue 2: Poor Operational and Storage Stability

This section provides guidance on how to address rapid loss of activity during repeated use (operational stability) or storage.

Logical Relationship for Improving Stability

Caption: Logical steps to improve the stability of immobilized this compound.

Stability Issue Potential Cause Troubleshooting and Improvement Strategy
Poor Operational Stability Enzyme Leaching: Weak bonds between the enzyme and support.Switch from physical adsorption to covalent immobilization. Use cross-linking agents like glutaraldehyde post-adsorption.
Mechanical Stress: Agitation or high flow rates in a reactor can damage the immobilized enzyme.Use a more mechanically robust support material. Optimize the stirring speed or flow rate to minimize physical stress.
Product Inhibition/Denaturation: Accumulation of product or byproducts may inhibit or denature the enzyme.Optimize the reaction conditions to facilitate product removal. For continuous reactors, increase the flow rate.
Poor Storage Stability Suboptimal Storage Buffer: Incorrect pH or ionic strength can lead to enzyme denaturation over time.Determine the optimal pH for storage stability by incubating the immobilized enzyme in buffers of different pH values and assaying residual activity over time.
Proteolytic Degradation: Contamination with proteases can degrade the enzyme.Add protease inhibitors to the storage buffer. Ensure aseptic handling during and after immobilization.
Oxidation: Susceptible amino acid residues can be oxidized.Add antioxidants like dithiothreitol (DTT) or β-mercaptoethanol to the storage buffer if compatible with enzyme activity.

Data Presentation: Stability Comparison

The following tables provide an illustrative comparison of the stability of free versus immobilized this compound. Note: The quantitative data presented here are representative examples based on typical improvements observed for other immobilized enzymes and should be experimentally determined for your specific system.

Table 1: Thermal Stability of Free vs. Immobilized this compound

Temperature (°C) Free this compound (Relative Activity %) Immobilized this compound (Relative Activity %)
30100100
408598
506090
603075
70550

Table 2: pH Stability of Free vs. Immobilized this compound

pH Free this compound (Relative Activity %) Immobilized this compound (Relative Activity %)
4.04060
5.07085
6.095100
7.010095
8.08090
9.05075

Table 3: Storage Stability of Free vs. Immobilized this compound at 4°C

Storage Time (Days) Free this compound (Residual Activity %) Immobilized this compound (Residual Activity %)
0100100
78098
146595
214590
302085

Table 4: Reusability (Operational Stability) of Immobilized this compound

Number of Cycles Relative Activity (%)
1100
298
396
493
590
687
784
880

Experimental Protocols

Protocol 1: Immobilization of this compound on Glutaraldehyde-Activated Agarose Beads

This protocol describes the covalent immobilization of this compound onto agarose beads activated with glutaraldehyde.[4][5][6]

Workflow for Agarose Immobilization

Caption: Experimental workflow for this compound immobilization on agarose.

Materials:

  • Agarose beads (e.g., Sepharose)

  • Glutaraldehyde solution (25% w/v)

  • This compound solution

  • Phosphate buffer (0.1 M, pH 7.0)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Glycine solution

  • Bovine Serum Albumin (BSA) solution (for blocking)

Procedure:

  • Activation of Agarose Beads:

    • Wash 10 g of agarose beads with distilled water.

    • Suspend the beads in 50 mL of 0.1 M phosphate buffer (pH 7.0).

    • Add 10 mL of 2.5% (v/v) glutaraldehyde solution.

    • Incubate at room temperature for 2 hours with gentle shaking.

  • Washing:

    • Wash the activated beads extensively with distilled water to remove excess glutaraldehyde.

  • Immobilization of this compound:

    • Suspend the activated beads in 20 mL of a this compound solution of known concentration (e.g., 1 mg/mL in 0.1 M phosphate buffer, pH 7.0).

    • Incubate at 4°C overnight with gentle agitation.

  • Blocking of Unreacted Groups:

    • Separate the beads from the supernatant (which can be used to determine immobilization efficiency).

    • Wash the beads with phosphate buffer.

    • Suspend the beads in a blocking solution (e.g., 1 M Tris-HCl, pH 8.0, or a BSA solution) for 2 hours at room temperature to block any remaining active aldehyde groups.

  • Final Washing and Storage:

    • Wash the immobilized this compound beads thoroughly with phosphate buffer.

    • Store the beads at 4°C in a suitable buffer.

Protocol 2: Immobilization of this compound on Chitosan Beads

This protocol outlines the immobilization of this compound on chitosan beads, a common method for enzyme immobilization.

Materials:

  • Chitosan flakes

  • Acetic acid solution (5% v/v)

  • Sodium hydroxide (NaOH) solution (2.0 M)

  • Ethanol

  • Epichlorohydrin

  • This compound solution

  • Phosphate buffer (0.1 M, pH 7.0)

Procedure:

  • Preparation of Chitosan Beads:

    • Dissolve 2 g of chitosan flakes in 100 mL of 5% acetic acid.

    • Drop the chitosan solution into a 2.0 M NaOH/20% ethanol solution to form beads.

    • Allow the beads to harden, then wash with distilled water until neutral.

  • Activation of Chitosan Beads:

    • Suspend the chitosan beads in a solution of epichlorohydrin (a cross-linking and activating agent) under alkaline conditions. The exact concentration and reaction time need to be optimized.

  • Washing:

    • Wash the activated chitosan beads thoroughly with distilled water.

  • Immobilization of this compound:

    • Suspend the activated beads in a this compound solution in 0.1 M phosphate buffer (pH 7.0).

    • Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 3 hours) with gentle shaking.

  • Final Washing and Storage:

    • Wash the immobilized enzyme beads with phosphate buffer to remove any unbound enzyme.

    • Store the immobilized this compound at 4°C.

References

Selecting the correct buffer for Mutarotase activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the correct buffer and performing successful mutarotase activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound activity assay?

The optimal pH for this compound activity is generally between 7.0 and 9.0 for enzymes from microorganisms.[1] For galactose this compound (GalM) from E. coli, the catalytic activity is dependent on the ionization states of three functional groups with pKa values of 6.0 and 7.5.[2][3] The enzyme exhibits a distorted bell-shaped profile of log kcat/Km versus pH, with maximal activity observed in this range.[2][3] It is crucial to choose a buffer that can effectively maintain the pH within this optimal range throughout the experiment.[4]

Q2: Which buffer should I choose for my this compound assay?

The choice of buffer is critical for accurate and reproducible results. Commonly used buffers for this compound assays include HEPES, Tris-HCl, and potassium phosphate.[1][3][5] The selection should be based on the optimal pH of your specific this compound enzyme and the assay method.

For a coupled spectrophotometric assay involving glucose dehydrogenase, a 10 mM HEPES buffer at pH 7.5 has been successfully used.[3] Another spectrophotometric method utilizes a 0.1 mol/L Tris-HCl buffer at pH 7.2.[5] For polarimetric assays, a 5 mM ethylenediaminetetraacetic acid (EDTA) solution adjusted to pH 7.4 can be used.

It is essential to consider potential interactions between the buffer components and the enzyme or substrates. For instance, phosphate buffers can sometimes inhibit certain enzymes.[4]

Q3: What are the common methods to measure this compound activity?

There are two primary methods for measuring this compound activity:

  • Polarimetric Method: This method directly measures the change in optical rotation as this compound catalyzes the interconversion of α- and β-anomers of a sugar, such as D-glucose.[3] The initial rate of change in rotation is proportional to the enzyme activity.

  • Coupled Spectrophotometric Method: This is an indirect method where the this compound reaction is coupled to a second enzyme-catalyzed reaction that produces a detectable change in absorbance. A common approach involves coupling the mutarotation of β-D-glucose to α-D-glucose with the oxidation of α-D-glucose by glucose dehydrogenase, which results in the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is measured.[1][3][5]

Troubleshooting Guide

Problem Possible Cause Solution
No or Low Enzyme Activity Incorrect Buffer pH: The pH of the assay buffer is outside the optimal range for the enzyme.[6][7]Verify the pH of your buffer and adjust it to the optimal range for your specific this compound (typically pH 7.0-9.0).[1]
Inappropriate Buffer Type: The chosen buffer may be inhibiting the enzyme.Try a different buffer system (e.g., switch from phosphate to HEPES or Tris).[4]
Presence of Inhibitors: Your sample or reagents may contain inhibitors of this compound.Known inhibitors include 1-deoxyglucose.[8] Substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can also interfere with enzymatic assays.[9] Ensure your reagents are free from these contaminants.
Improperly Stored Enzyme: The enzyme may have lost activity due to incorrect storage.Store the this compound enzyme solution according to the manufacturer's instructions, typically at -20°C or below.[1]
High Background Signal Contaminated Reagents: Buffers or substrates may be contaminated.Use fresh, high-purity reagents and sterile, deionized water to prepare all solutions.
Non-specific Binding (in coupled assays): The detection antibody or enzyme may be binding non-specifically.Use an appropriate blocking buffer and optimize the concentration of the conjugated secondary antibody.
Inconsistent or Irreproducible Results Temperature Fluctuations: Inconsistent assay temperatures can affect enzyme kinetics.Ensure all reagents and the reaction mixture are equilibrated to the specified assay temperature before initiating the reaction.[10]
Pipetting Errors: Inaccurate pipetting can lead to variations in reagent concentrations.Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency.[9][10]
Bubbles in Wells: Air bubbles in microplate wells can interfere with absorbance readings.Pipette gently to avoid introducing bubbles. Spin down plates before reading.[10][11]

Quantitative Data Summary

Table 1: Kinetic Parameters of E. coli Galactose this compound at pH 7.0 and 27°C [2][3]

Substratekcat (s⁻¹)Km (M)kcat/Km (M⁻¹s⁻¹)
α-D-galactose1.84 x 10⁴4.0 x 10⁻³4.6 x 10⁶
α-D-glucose1.9 x 10⁴3.8 x 10⁻²5.0 x 10⁵

Table 2: Recommended Buffer Conditions for this compound Assays

Assay MethodBufferpHTemperatureReference
Coupled Spectrophotometric10 mM HEPES7.527°C[3]
Coupled Spectrophotometric0.1 mol/L Tris-HCl7.225°C[5]
Coupled Spectrophotometric50 mM HEPES7.525°C[1]
Polarimetric5 mM EDTA7.425°C

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay

This protocol is adapted from methods utilizing glucose dehydrogenase.[1][5]

Materials:

  • 0.1 M Tris-HCl buffer, pH 7.2

  • 10 mM NAD+ solution

  • 1,000 IU/mL Glucose Dehydrogenase solution

  • 30 mM α-D-Glucose solution

  • This compound enzyme solution (approx. 3 IU/mL)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare the reaction mixture by pipetting the following reagents into a cuvette:

    • 1.50 mL Tris-HCl buffer (0.1 mol/L, pH 7.2)

    • 0.60 mL NAD+ (10 mmol/L)

    • 0.06 mL Glucose dehydrogenase (1,000 IU/mL)

    • 0.80 mL Distilled water

    • 0.05 mL α-D-Glucose (30 mmol/L)

  • Mix the contents of the cuvette by gentle inversion.

  • Incubate the mixture at 25°C for 3-5 minutes to reach temperature equilibrium and record any blank rate.

  • Initiate the reaction by adding 0.02 mL of the this compound enzyme solution.

  • Immediately start recording the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction (ΔA/min) from the initial linear portion of the curve.

Protocol 2: Polarimetric Assay

This protocol is based on the direct measurement of the change in optical rotation.

Materials:

  • 5 mM Ethylenediaminetetraacetic Acid (EDTA) solution, pH 7.4

  • α-D-(+)-Glucose

  • This compound enzyme solution (125 - 250 units/mL)

  • Polarimeter with a 10 cm cell maintained at 25°C

Procedure:

  • Zero the polarimeter with a 10 cm cell at 589 nm and 25°C.

  • Prepare the substrate solution by dissolving 100 mg of α-D-(+)-Glucose in 9.90 mL of the 5 mM EDTA solution.

  • At time zero, add 0.10 mL of the this compound enzyme solution to the glucose solution.

  • Quickly mix by swirling and transfer the solution to the polarimeter cell.

  • Begin recording the optical rotation at 30-second intervals for 10 minutes.

  • Determine the change in rotation over a 5-minute interval from the initial linear portion of the data plot (rotation vs. time).

Visualizations

Mutarotase_Reaction_Pathway α-D-Glucose α-D-Glucose Open-chain form Open-chain form α-D-Glucose->Open-chain form This compound β-D-Glucose β-D-Glucose Open-chain form->β-D-Glucose This compound Coupled_Assay_Workflow cluster_mutarotase_reaction This compound Reaction cluster_detection_reaction Detection Reaction β-D-Glucose β-D-Glucose α-D-Glucose α-D-Glucose β-D-Glucose->α-D-Glucose This compound NAD+ NAD+ Glucono-δ-lactone Glucono-δ-lactone α-D-Glucose->Glucono-δ-lactone Glucose Dehydrogenase NADH NADH NAD+->NADH Measure Absorbance at 340 nm Measure Absorbance at 340 nm NADH->Measure Absorbance at 340 nm

References

Technical Support Center: Optimizing Mutarotase Expression in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the codon optimization and expression of Mutarotase in yeast.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization, and why is it crucial for expressing this compound in yeast?

A1: Codon optimization is the process of altering the codons in a gene's sequence to match the preferred codon usage of a specific expression host, such as Saccharomyces cerevisiae or Pichia pastoris. Different organisms exhibit a "codon bias," meaning they use certain codons more frequently than others to encode the same amino acid. By replacing rare codons in the this compound gene with those commonly used by yeast, you can enhance translational efficiency, leading to significantly higher protein yields. This is especially important when expressing a gene from a different organism (heterologous expression), as the codon usage patterns can be quite different.

Q2: What is the Codon Adaptation Index (CAI), and how does it relate to this compound expression?

A2: The Codon Adaptation Index (CAI) is a numerical value that quantifies how well the codon usage of a gene matches the codon usage of a reference set of highly expressed genes in a particular organism.[1][2] A CAI value closer to 1.0 indicates that the gene's codons are optimized for high expression in that host. For this compound, calculating the CAI of the native gene for the chosen yeast species can predict its potential expression level. A low CAI suggests that codon optimization is likely necessary to achieve significant protein production.[1][2]

Q3: Which yeast species is better for this compound expression, Saccharomyces cerevisiae or Pichia pastoris?

A3: Both S. cerevisiae and P. pastoris are popular and effective hosts for recombinant protein production. P. pastoris, a methylotrophic yeast, is often favored for its ability to grow to very high cell densities and for its strong, tightly regulated promoters, such as the AOX1 promoter. This can lead to very high protein yields. S. cerevisiae is a well-understood model organism with a vast array of genetic tools available. The best choice depends on the specific experimental goals, required post-translational modifications, and downstream applications of the this compound protein.

Q4: Besides codon usage, what other factors can I optimize in my this compound gene sequence?

A4: Beyond codon optimization, other sequence features can be modified to enhance expression. These include adjusting the GC content to be optimal for the yeast host, removing mRNA secondary structures that can impede translation, and eliminating cryptic splice sites or polyadenylation signals that could lead to truncated or unstable transcripts.[3] It is also important to avoid sequences that could lead to the formation of strong hairpins, especially in the first 48 base pairs of the coding sequence.[4]

Q5: Should I expect post-translational modifications on my recombinant this compound expressed in yeast?

A5: Yeast, as a eukaryotic system, can perform many post-translational modifications (PTMs) such as glycosylation, phosphorylation, and acetylation.[5] However, the pattern of these modifications, particularly glycosylation, can differ from those in mammalian cells.[5] If specific PTMs are critical for this compound activity and the native enzyme is from a mammalian source, these differences should be considered.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no this compound expression Inefficient translation due to rare codons: The native this compound gene may contain codons that are infrequently used by yeast, leading to ribosome stalling and low protein synthesis.Perform codon optimization: Synthesize a new version of the this compound gene with codons optimized for the specific yeast host (S. cerevisiae or P. pastoris).[6]
mRNA instability: The this compound mRNA may be rapidly degraded due to destabilizing sequences or secondary structures.Optimize the gene sequence: In addition to codon optimization, remove potential mRNA instability motifs and minimize strong secondary structures, especially near the 5' end.[7]
Sub-optimal culture conditions: Induction time, temperature, or media composition may not be ideal for high-level protein production.[8]Optimize expression conditions: Experiment with different induction times, lower temperatures (e.g., 20-25°C) to improve protein folding, and different media formulations.[9]
Insoluble this compound (Inclusion Bodies) High expression rate leading to misfolding: Rapid synthesis of the protein can overwhelm the cell's folding machinery, causing aggregation.Reduce expression temperature: Lowering the temperature after induction can slow down protein synthesis, allowing more time for proper folding.
Incorrect disulfide bond formation: If this compound contains cysteine residues, the cellular environment may not be optimal for correct disulfide bond formation.Co-express folding chaperones: Introduce plasmids to co-express chaperones that can assist in proper protein folding.
Low this compound Activity Incorrect protein folding: Even if the protein is soluble, it may not be in its active conformation.Optimize folding conditions: As with insolubility issues, try lowering the expression temperature and co-expressing chaperones.
Improper post-translational modifications (PTMs): The glycosylation or other PTMs performed by yeast may differ from the native protein, affecting its activity.[5]Consider a different expression system: If specific PTMs are essential, an insect or mammalian cell expression system might be more suitable.
Low Transformation Efficiency Poor quality of competent cells: The yeast cells may not have been properly prepared for DNA uptake.Prepare fresh competent cells: Ensure cells are harvested during the log-phase of growth for optimal competency.
Incorrect amount of DNA: Too little or too much plasmid DNA can reduce transformation efficiency.Optimize DNA concentration: Use the recommended amount of plasmid DNA for your transformation protocol.
Problem with the selection marker: The antibiotic or auxotrophic selection may be too stringent or not working correctly.Verify selection conditions: Check the concentration of the selective agent and the composition of the selective media.

Quantitative Data Summary

GeneHost OrganismOptimization StrategyImprovement in Expression
α-AmylasePichia pastorisCodon optimization2.31 to 2.62-fold increase in activity
KeratinasePichia pastorisCodon optimization1.66-fold increase in activity
MargatoxinPichia pastorisCodon optimization and clone selectionHigh yield of 36 mg/L achieved
Hepatitis B Small AntigenSaccharomyces cerevisiaeCodon optimization and pathway engineering2.12-fold increase in expression

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain the amino acid sequence of the target this compound protein.

  • Utilize a codon optimization tool. Many gene synthesis companies provide free online tools.

  • Select the target expression host (e.g., Saccharomyces cerevisiae or Pichia pastoris).

  • Review and adjust optimization parameters. Aim for a high Codon Adaptation Index (CAI), a balanced GC content (typically 45-55% for yeast), and the removal of detrimental sequence elements.

  • Add necessary sequences. Include start and stop codons, flanking restriction sites for cloning into your chosen yeast expression vector, and any desired affinity tags (e.g., 6x-His tag) for purification.

  • Synthesize the optimized gene. This is typically outsourced to a commercial gene synthesis provider.

Protocol 2: Yeast Transformation (Lithium Acetate Method)

This is a general protocol and may need optimization for your specific yeast strain and plasmid.

Materials:

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Sterile water

  • 1 M Lithium Acetate (LiAc)

  • 50% Polyethylene Glycol (PEG) 3350

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Your plasmid DNA containing the optimized this compound gene

  • Selective agar plates

Procedure:

  • Inoculate a single colony of your yeast strain into 5 mL of YPD and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water.

  • Resuspend the cells in 1 mL of 100 mM LiAc and incubate for 15 minutes at room temperature.

  • Prepare the transformation mix in a microfuge tube:

    • 240 µL 50% PEG

    • 36 µL 1 M LiAc

    • 25 µL single-stranded carrier DNA (boiled for 5 minutes and immediately cooled on ice before use)

    • 1-5 µg of your plasmid DNA in ≤ 50 µL of water

  • Add 100 µL of the competent cells to the transformation mix and vortex gently.

  • Incubate at 42°C for 40-60 minutes (heat shock).

  • Pellet the cells by centrifugation at 8,000 x g for 1 minute.

  • Resuspend the cell pellet in 200-500 µL of sterile water.

  • Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.

Protocol 3: this compound Activity Assay in Yeast Lysate

This is a general guideline; specific buffer conditions and substrate concentrations may need to be optimized for your this compound variant.

Materials:

  • Yeast lysis buffer (e.g., 50 mM potassium phosphate pH 7.4, 1 mM EDTA, 5% glycerol, and protease inhibitors)

  • Glass beads (0.5 mm diameter)

  • Substrate for this compound (e.g., α-D-glucose or α-D-galactose)

  • A coupled enzyme assay system to detect the product (e.g., glucose oxidase and peroxidase for glucose)

  • Spectrophotometer

Procedure:

  • Grow a culture of the yeast strain expressing this compound under inducing conditions.

  • Harvest a defined amount of cells (e.g., based on OD600) by centrifugation.

  • Wash the cell pellet with ice-cold lysis buffer.

  • Resuspend the pellet in a small volume of lysis buffer.

  • Lyse the cells by vortexing with glass beads in short bursts, with cooling on ice in between.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Set up the activity assay by adding a known amount of the yeast lysate to a reaction mixture containing the substrate and the coupled enzyme system.

  • Monitor the change in absorbance over time at the appropriate wavelength for your detection system.

  • Calculate the specific activity of this compound (e.g., in units per mg of total protein).

Visualizations

experimental_workflow cluster_design Gene Design & Synthesis cluster_cloning Cloning & Transformation cluster_expression Expression & Analysis get_seq Obtain this compound Amino Acid Sequence codon_opt Codon Optimization for Yeast get_seq->codon_opt gene_syn Gene Synthesis codon_opt->gene_syn ligation Ligation gene_syn->ligation vector_prep Yeast Expression Vector Preparation vector_prep->ligation transformation Yeast Transformation ligation->transformation selection Selection of Transformants transformation->selection culture Yeast Culture & Induction selection->culture harvest Cell Harvesting culture->harvest analysis Expression Analysis (SDS-PAGE, Western Blot) harvest->analysis activity Activity Assay harvest->activity unfolded_protein_response cluster_er Endoplasmic Reticulum (ER) cluster_cytosol Cytosol & Nucleus unfolded_protein Accumulation of Unfolded this compound bip BiP/Kar2p unfolded_protein->bip binds ire1 Ire1 hac1u HAC1 mRNA (unspliced) ire1->hac1u splices bip->ire1 dissociates from hac1i HAC1 mRNA (spliced) hac1p Hac1p (transcription factor) hac1i->hac1p translation upr_genes UPR Target Genes (Chaperones, Foldases) hac1p->upr_genes activates transcription folding Enhanced Protein Folding Capacity upr_genes->folding

References

Troubleshooting inconsistent results in Mutarotase kinetic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mutarotase kinetic assays.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors affecting the rate of a this compound-catalyzed reaction?

The rate of an enzymatic reaction is influenced by several factors, including enzyme concentration, substrate concentration, temperature, and pH.[1][2] For this compound, pH is a particularly critical parameter, with the enzyme's activity being dependent on the ionization state of key amino acid residues in the active site.[3][4] Temperature also plays a significant role, with higher temperatures generally increasing the reaction rate up to an optimal point, beyond which the enzyme can denature and lose activity.[5][6]

Q2: What is the optimal pH for a this compound kinetic assay?

The optimal pH for this compound activity can vary depending on the source of the enzyme. For E. coli this compound (GalM), the profile of log kcat/Km versus pH is a bell-shaped curve with pKa values of 6.0 and 7.5, suggesting optimal activity within this range.[3] A commonly used pH for this compound assays is 7.4.[7] It is crucial to maintain a constant pH throughout the experiment, as fluctuations can significantly impact the enzyme's structure and catalytic efficiency.[8][9]

Q3: How does substrate concentration influence the assay results?

At a constant enzyme concentration, the reaction rate increases with substrate concentration until the enzyme becomes saturated.[1] At this point, the reaction reaches its maximum velocity (Vmax), and further increases in substrate concentration will not increase the reaction rate.[10] For kinetic studies, it is essential to determine the Michaelis constant (Km) for the substrate to set up assays under appropriate conditions.[11]

Q4: What are the common methods for measuring this compound activity?

Two primary methods are used to measure this compound activity:

  • Polarimetry: This classical method directly measures the change in optical rotation as the anomeric form of the sugar substrate is converted.[7][12]

  • Spectrophotometry (Coupled Assays): These assays couple the mutarotation reaction to a secondary enzyme reaction that results in a change in absorbance.[12][13] For example, the conversion of α-D-glucose can be coupled to glucose dehydrogenase, which uses NAD+ as a cofactor, and the resulting production of NADH can be monitored at 340 nm.[13]

Q5: How can I ensure the stability of the this compound enzyme during experiments?

Enzyme stability is crucial for obtaining reproducible results.[14][15] To maintain this compound activity:

  • Store the enzyme at the recommended temperature, typically -20°C or below, often in a glycerol solution or as a lyophilized powder.[13][16]

  • Avoid repeated freeze-thaw cycles.

  • Prepare enzyme solutions fresh before use in a suitable cold buffer.[7]

  • Consider adding stabilizing agents like BSA or a small amount of detergent if working with very dilute enzyme solutions.[10]

Troubleshooting Guide

IssuePotential Cause(s)Troubleshooting Steps
High background noise or signal in blank wells - Contaminated reagents or buffer. - Intrinsic fluorescence of assay components. - Phenol red in the culture medium interfering with colorimetric readings.[17]- Prepare fresh reagents and use high-purity water. - Run a blank with all components except the enzyme to measure background. - If using a fluorescence-based assay, check for autofluorescence of compounds.[18] - Use phenol red-free media for cell-based assays.[17]
Non-linear reaction progress curves - Substrate depletion. - Product inhibition. - Enzyme instability under assay conditions. - In coupled assays, the auxiliary enzyme may be rate-limiting.[19][20]- Ensure the substrate concentration is not limiting; ideally, substrate concentration should be well above the Km.[10] - Analyze the full progress curve to detect potential product inhibition.[19] - Check enzyme stability at the assay temperature and pH over the experiment's duration. - In coupled assays, increase the concentration of the auxiliary enzyme to ensure it is not the limiting factor.[20]
Inconsistent results between replicates or experiments - Pipetting errors.[21] - Incomplete mixing of reagents.[20] - Temperature fluctuations.[5] - "Edge effects" in microplates.[17][22] - Variability in cell seeding density for cell-based assays.[22]- Use calibrated pipettes and be consistent with pipetting technique.[21] - Ensure thorough but gentle mixing of all components after addition.[17][20] - Use a temperature-controlled instrument or water bath to maintain a constant temperature.[21] - Avoid using the outer wells of a microplate or fill them with a blank solution (e.g., PBS) to minimize evaporation.[22] - Ensure a uniform cell suspension before seeding.
Low or no enzyme activity - Inactive enzyme due to improper storage or handling. - Incorrect assay conditions (pH, temperature). - Presence of inhibitors in the sample or reagents.[21] - Incorrect substrate anomer used.- Verify the enzyme's activity with a positive control. - Check and optimize the pH and temperature of the assay buffer.[5][8] - Test for potential inhibitors by spiking a known active sample. - Ensure you are starting with the correct anomer of the sugar substrate for the reaction you are measuring.

Quantitative Data Summary

Table 1: Kinetic Parameters of E. coli this compound (GalM) at pH 7.0 and 27°C [3][4]

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
α-D-galactose1.84 x 10⁴4.04.6 x 10⁶
α-D-glucose1.9 x 10⁴385.0 x 10⁵

Table 2: Influence of pH on the Kinetic Parameters of E. coli this compound (GalM) [3]

pHEffect on kcat for α-D-glucoseEffect on log(kcat/Km)pKa Values
Acidic (<6.0)IndependentSlope of +16.0
Alkaline (>7.5)IndependentSlope of -27.5

Experimental Protocols

Protocol 1: Polarimetric Assay for this compound Activity[7]

This method measures the change in the optical rotation of a sugar solution as it undergoes mutarotation.

Reagents:

  • Reagent A: 5 mM EDTA solution, pH 7.4 at 25°C.

  • Reagent B: α-D-(+)-Glucose.

  • Reagent C: this compound enzyme solution (125 - 250 units/ml in cold Reagent A, prepared immediately before use).

Procedure:

  • Spontaneous Optical Rotation Determination:

    • Zero a polarimeter with a 10 cm cell at 589 nm and 25°C.

    • Add 10.00 ml of Reagent A to a tube containing 100 mg of Reagent B and dissolve rapidly.

    • Transfer the solution to the polarimeter cell and record the rotation at intervals until it is constant (this determines the equilibrium rotation).

    • Plot rotation versus time on semi-log paper and extrapolate to time zero to determine the initial rotation.

  • Enzymatic Optical Rotation Determination:

    • Zero the polarimeter as above.

    • Add 9.90 ml of Reagent A to a tube containing 100 mg of Reagent B and dissolve.

    • At time zero, add 0.10 ml of Reagent C.

    • Mix quickly and transfer to the polarimeter cell.

    • Record the rotation at 30-second intervals for 10 minutes.

    • Plot rotation versus time and determine the change in rotation over a 5-minute interval.

Calculation:

One unit of this compound increases the spontaneous mutarotation of α-D-glucose to β-D-glucose by 1.0 µmole per minute at pH 7.4 at 25°C.[7]

Protocol 2: Spectrophotometric Coupled Assay for this compound Activity[13]

This method couples the mutarotation of α-D-glucose to its oxidation by glucose dehydrogenase, monitoring the increase in absorbance at 340 nm due to NADH formation.

Reagents:

  • 0.1 M Tris-HCl buffer, pH 7.2

  • 10 mM NAD+ solution

  • 1,000 IU/mL Glucose dehydrogenase solution

  • 30 mM α-D-Glucose solution

  • This compound enzyme solution (approx. 3 IU/mL)

Assay Mixture Preparation (in a 1 cm cuvette):

ReagentVolume
Tris-HCl buffer (0.1 M, pH 7.2)1.50 mL
NAD+ (10 mM)0.60 mL
Glucose dehydrogenase (1,000 IU/mL)0.06 mL
Distilled water0.80 mL
α-D-Glucose (30 mM)0.05 mL

Procedure:

  • Pipette the assay mixture components (except the this compound solution) into a cuvette.

  • Incubate at 25°C to allow for temperature equilibration.

  • Initiate the reaction by adding 0.02 mL of the this compound enzyme solution.

  • Immediately mix and monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

Calculation:

IU/mL = (ΔA/min * Total Volume * Dilution Factor) / (6.3 * Light Path Length * Enzyme Volume)[13]

Visualizations

G This compound Kinetic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) temp_equil Equilibrate Reagents to Assay Temperature prep_reagents->temp_equil mix_reagents Mix Assay Components (Buffer, Substrate) temp_equil->mix_reagents prep_instrument Prepare Instrument (Polarimeter/Spectrophotometer) initiate_reaction Initiate Reaction (Add Enzyme) mix_reagents->initiate_reaction record_data Record Data (Optical Rotation/Absorbance) initiate_reaction->record_data plot_data Plot Data (Signal vs. Time) record_data->plot_data calc_rate Calculate Initial Rate plot_data->calc_rate determine_activity Determine Enzyme Activity calc_rate->determine_activity

Caption: A flowchart illustrating the general steps involved in performing a this compound kinetic assay.

G Troubleshooting Inconsistent this compound Assay Results start Inconsistent Results? check_reagents Reagents Fresh & Stored Correctly? start->check_reagents check_pipetting Pipetting Calibrated & Consistent? check_reagents->check_pipetting Yes solution_reagents Solution: Prepare Fresh Reagents check_reagents->solution_reagents No check_mixing Thorough Mixing? check_pipetting->check_mixing Yes solution_pipetting Solution: Calibrate Pipettes, Standardize Technique check_pipetting->solution_pipetting No check_temp Temperature Stable? check_mixing->check_temp Yes solution_mixing Solution: Ensure Homogeneous Mixture check_mixing->solution_mixing No check_blanks Blanks Show High Signal? check_temp->check_blanks Yes solution_temp Solution: Use Temperature Control check_temp->solution_temp No check_linearity Progress Curve Non-Linear? check_blanks->check_linearity No solution_blanks Solution: Check for Contamination/Interference check_blanks->solution_blanks Yes solution_linearity Solution: Optimize Substrate/Enzyme Concentration check_linearity->solution_linearity Yes

Caption: A decision tree to guide troubleshooting of inconsistent results in this compound kinetic assays.

References

Technical Support Center: Enhancing Expressed Mutarotase Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of expressed mutarotase.

Troubleshooting Guides

Problem: Low or No Soluble this compound Expression

Initial Checks:

  • Verify Protein Expression: Before troubleshooting solubility, confirm that the this compound protein is being expressed. Analyze both the soluble and insoluble fractions of the cell lysate by SDS-PAGE and Western blot. A strong band in the insoluble fraction (pellet) and a weak or absent band in the soluble fraction (supernatant) indicates a solubility issue.[1]

  • Sequence Verification: Ensure the cloned this compound gene is in the correct reading frame and free of mutations by sequencing the expression vector.[2]

Possible Cause & Suggested Solution

Possible CauseSuggested Solution
Suboptimal Expression Temperature Lowering the expression temperature can slow down protein synthesis, allowing more time for proper folding.[1][3][4] Test a range of temperatures (e.g., 18°C, 25°C, 30°C) to find the optimal condition for soluble this compound expression.[4][5]
High Inducer Concentration A high concentration of the inducing agent (e.g., IPTG) can lead to rapid protein expression and overwhelm the cellular folding machinery, resulting in aggregation.[1][3][4] Titrate the inducer concentration to find the lowest level that still provides adequate expression.
Inappropriate Expression Host The codon usage of the this compound gene may not be optimal for the expression host, leading to translation errors and misfolding.[3] Consider using an E. coli strain engineered for expressing proteins with rare codons (e.g., Rosetta™ or BL21-CodonPlus®).[3] Alternatively, explore eukaryotic expression systems like yeast or insect cells, which may provide a more suitable environment for folding.[4][6]
Lack of a Solubility-Enhancing Tag Fusion tags can significantly improve the solubility of recombinant proteins.[7][8]
Problem: this compound is Expressed but Predominantly in Inclusion Bodies

Possible Cause & Suggested Solution

Possible CauseSuggested Solution
Protein Aggregation Misfolded proteins can aggregate and form insoluble inclusion bodies.[9][10]
Inefficient Cellular Folding Machinery The host cell's chaperones may be insufficient to handle the high level of expressed this compound.
Suboptimal Lysis/Purification Buffer The buffer composition can impact protein solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to improve the solubility of my expressed this compound?

A1: Start by optimizing the expression conditions. This is often the simplest and most cost-effective approach. We recommend a pilot experiment to test different temperatures (e.g., 18°C, 25°C, 37°C) and inducer concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM IPTG).[1][4] Analyze the soluble and insoluble fractions by SDS-PAGE to identify the conditions that yield the highest amount of soluble this compound.

Q2: Which solubility-enhancing fusion tag is best for this compound?

A2: The choice of a solubility tag is often protein-dependent, and what works for one protein may not work for another.[4] Commonly used and effective tags include Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST), which are larger proteins known to enhance the solubility of their fusion partners.[4][11] Smaller tags like the hexahistidine (His6) tag are primarily for purification but can sometimes improve solubility.[4] It is advisable to clone your this compound gene into vectors with different tags and empirically determine the best one.[4]

Illustrative Data: Effect of Fusion Tags on Protein Solubility

Fusion TagMolecular Weight (kDa)Typical Soluble Protein Yield (mg/L)
None-1-5
His6-tag~12-10
GST~2610-50
MBP~4220-100

Note: These are representative values and the actual yield will vary depending on the protein and expression conditions.

Q3: How can co-expression with chaperones improve this compound solubility?

A3: Molecular chaperones assist in the proper folding of proteins and can prevent aggregation.[12][13] Co-expressing this compound with a chaperone system like GroEL/GroES or DnaK/DnaJ/GrpE can significantly increase the yield of soluble and active protein.[12][13] Several commercially available plasmids allow for the co-expression of different chaperone combinations. A screening approach is often necessary to identify the most effective chaperone set for this compound.[12]

Q4: What buffer components can I add to increase the solubility of purified this compound?

A4: Optimizing the buffer composition is crucial for maintaining protein solubility. Key components to consider include:

  • pH: The pH of the buffer should be at least one unit away from the isoelectric point (pI) of the this compound to avoid precipitation.[14]

  • Salt Concentration: A moderate salt concentration (e.g., 150 mM NaCl) can help to prevent non-specific protein aggregation.[14]

  • Additives: Certain additives can stabilize proteins and enhance solubility. These include:

    • Glycerol (5-20% v/v): A common cryoprotectant that also helps to stabilize proteins.[3]

    • Arginine and Glutamate (e.g., 50 mM): These amino acids can suppress aggregation.[3][15]

    • Non-ionic detergents (e.g., 0.005% Tween-20): Can prevent aggregation and sticking to surfaces.[14]

Q5: My this compound is still in inclusion bodies. How can I refold it to an active state?

A5: Refolding from inclusion bodies is a multi-step process that can be challenging but is often successful. The general workflow involves:

  • Isolation and Washing of Inclusion Bodies: Isolate the inclusion bodies from the cell lysate by centrifugation.[16] Wash them with buffers containing low concentrations of denaturants or detergents to remove contaminants.[16]

  • Solubilization: Solubilize the washed inclusion bodies using strong denaturants like 8 M urea or 6 M guanidine hydrochloride to completely unfold the protein.[17]

  • Refolding: Gradually remove the denaturant to allow the protein to refold. Common methods include:

    • Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.[17]

    • Rapid Dilution: Quickly dilute the denatured protein solution into a large volume of refolding buffer.[18]

Experimental Protocols & Visualizations

Protocol: Small-Scale Screening of Expression Conditions

This protocol outlines a method for testing the effect of temperature and inducer concentration on this compound solubility.

  • Transform your this compound expression plasmid into a suitable E. coli strain.

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate 1 mL of the overnight culture into 50 mL of fresh LB medium in three separate flasks.

  • Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce each culture with a different concentration of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

  • Incubate one set of induced cultures at 18°C, another at 25°C, and the third at 37°C overnight.

  • Harvest 1 mL of each culture by centrifugation.

  • Resuspend the cell pellet in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

  • Lyse the cells by sonication.

  • Centrifuge the lysate at maximum speed for 15 minutes to separate the soluble (supernatant) and insoluble (pellet) fractions.

  • Analyze both fractions by SDS-PAGE.

Expression_Optimization_Workflow cluster_prep Preparation cluster_growth Growth & Induction cluster_expression Expression Conditions cluster_analysis Analysis Transform Transform Plasmid Overnight_Culture Overnight Culture Transform->Overnight_Culture Inoculate Inoculate Cultures Overnight_Culture->Inoculate Grow Grow to OD600 0.6-0.8 Inoculate->Grow Induce Induce with IPTG Grow->Induce Temp1 18°C Induce->Temp1 Temp2 25°C Induce->Temp2 Temp3 37°C Induce->Temp3 Harvest Harvest Cells Temp1->Harvest Temp2->Harvest Temp3->Harvest Lyse Lyse Cells Harvest->Lyse Separate Separate Fractions Lyse->Separate SDS_PAGE SDS-PAGE Analysis Separate->SDS_PAGE

Caption: Workflow for optimizing this compound expression conditions.

Logical Relationship: Troubleshooting Insoluble Protein

Troubleshooting_Insoluble_Protein Start Insoluble this compound Detected Optimize_Expression Optimize Expression Conditions (Temp, Inducer) Start->Optimize_Expression Change_Host Change Expression Host/ Codon Optimization Optimize_Expression->Change_Host Failure Soluble_Protein Soluble this compound Obtained Optimize_Expression->Soluble_Protein Success Add_Tag Add Solubility Tag (MBP, GST) Change_Host->Add_Tag Failure Change_Host->Soluble_Protein Success Coexpress_Chaperones Co-express with Chaperones (GroEL/ES, DnaK/J) Add_Tag->Coexpress_Chaperones Failure Add_Tag->Soluble_Protein Success Refold Refold from Inclusion Bodies Coexpress_Chaperones->Refold Failure Coexpress_Chaperones->Soluble_Protein Success Refold->Soluble_Protein

Caption: Decision tree for troubleshooting insoluble this compound.

References

Technical Support Center: Mutarotase Reactions & Product Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mutarotase. The focus is on identifying and addressing product inhibition, a common challenge in enzymatic assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments, with a focus on diagnosing and mitigating the effects of product inhibition.

Q1: My reaction rate is linear initially but then slows down and plateaus much earlier than expected. What could be the cause?

A1: This is a classic sign of product inhibition.[1] As the this compound enzyme converts the substrate (e.g., α-D-glucose) into the product (β-D-glucose), the accumulating product can bind to the enzyme and inhibit its activity.[1] This leads to a decrease in the reaction rate over time. Other potential causes include substrate depletion or instability of one of the assay components.[1]

To confirm product inhibition, you can try the following:

  • Vary Initial Substrate Concentration: Run the assay with different starting concentrations of the substrate. If product inhibition is occurring, the initial velocity will increase with substrate concentration, but the reaction will still plateau.

  • Add Product at Time Zero: Set up a reaction with a known amount of the product added at the beginning of the reaction. A significant decrease in the initial reaction rate compared to a control without added product strongly suggests product inhibition.

Q2: The overall yield of my reaction is lower than predicted, even after a long incubation time. Could this be related to product inhibition?

A2: Yes, strong product inhibition can prevent a reaction from reaching completion. The reaction may appear to stop when the concentration of the product reaches a level that significantly inhibits the enzyme. At this point, the forward and reverse reactions catalyzed by the enzyme may approach a state of quasi-equilibrium that is different from the thermodynamic equilibrium of the substrate and product in the absence of the enzyme.

Q3: How can I mitigate the effects of product inhibition in my this compound assay?

A3: There are several strategies to overcome product inhibition:

  • Use a Coupled Enzyme Assay: One of the most effective methods is to use a coupled assay system that continuously removes the product as it is formed. For example, when measuring the conversion of α-D-glucose to β-D-glucose, you can include glucose oxidase and a suitable detection system in the reaction mixture. Glucose oxidase specifically acts on β-D-glucose, thus removing it from the reaction and preventing it from inhibiting the this compound.

  • Optimize Substrate Concentration: Use a substrate concentration that is well above the Michaelis-Menten constant (Km) but not so high that it causes substrate inhibition. This can help to maximize the initial reaction rate and achieve a reasonable product yield before inhibition becomes significant.

  • Enzyme Concentration: Increasing the enzyme concentration can increase the initial reaction rate, but it will not eliminate product inhibition. This approach may be useful for specific applications where a certain amount of product needs to be generated quickly.

Q4: I am observing what I believe to be product inhibition. How can I determine the type of inhibition (e.g., competitive, non-competitive)?

A4: To determine the type of inhibition, you can perform a kinetic analysis by measuring the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of the product (inhibitor). By plotting the data using a Lineweaver-Burk (double reciprocal) plot, you can distinguish between different inhibition mechanisms:

  • Competitive Inhibition: The lines on the plot will intersect at the y-axis.

  • Non-competitive Inhibition: The lines will intersect on the x-axis.

  • Uncompetitive Inhibition: The lines will be parallel.

Frequently Asked Questions (FAQs)

Q1: What is the reaction catalyzed by this compound?

A1: this compound, also known as aldose 1-epimerase, catalyzes the interconversion of the α and β anomers of D-glucose and other sugars. For glucose, the reaction is:

α-D-glucose ⇌ β-D-glucose

This enzyme plays a role in carbohydrate metabolism by ensuring that the correct anomer of a sugar is available for the next enzyme in a metabolic pathway.

Q2: What is product inhibition in the context of an enzyme reaction?

A2: Product inhibition is a form of enzyme regulation where the product of an enzymatic reaction binds to the enzyme and decreases its activity.[1] This is a type of negative feedback. The product can act as a competitive, non-competitive, or uncompetitive inhibitor.

Q3: Why is product inhibition a particular concern for this compound reactions?

A3: this compound catalyzes a reversible reaction where the substrate and product are structurally very similar (isomers of the same sugar). This structural similarity makes it likely that the product can bind to the active site of the enzyme in a way that prevents the substrate from binding, leading to competitive inhibition. Since the reaction starts with a pure anomer and proceeds towards an equilibrium mixture, the concentration of the product is constantly increasing, making inhibition more pronounced as the reaction progresses.

Q4: What are the key active site residues in this compound?

A4: Studies on galactose this compound have identified several key amino acid residues involved in substrate binding and catalysis. For the enzyme from Lactococcus lactis, these include His 96, His 170, Asp 243, and Glu 304.[2] Specifically, Glu 304 acts as the catalytic base, and His 170 acts as the catalytic acid.[2]

Data Presentation

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
α-D-galactose1.84 x 10⁴4.04.6 x 10⁶
α-D-glucose1.9 x 10⁴385.0 x 10⁵
Data obtained at pH 7.0 and 27°C for galactose this compound (GalM) from E. coli.[3]

Experimental Protocols

1. Coupled Spectrophotometric Assay for this compound Activity

This protocol describes a continuous assay for this compound that measures the conversion of α-D-glucose to β-D-glucose. The production of β-D-glucose is coupled to the glucose oxidase/peroxidase system, which results in a colorimetric signal.

Materials:

  • α-D-glucose solution (freshly prepared)

  • This compound enzyme solution

  • Glucose oxidase

  • Horseradish peroxidase

  • O-dianisidine dihydrochloride (or another suitable chromogenic substrate)

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, glucose oxidase, horseradish peroxidase, and o-dianisidine.

  • Add the α-D-glucose solution to the reaction mixture.

  • Initiate the reaction by adding the this compound enzyme solution.

  • Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 460 nm for o-dianisidine) over time.

  • The initial rate of the reaction is proportional to the this compound activity.

2. Protocol for Determining the Type of Product Inhibition

This protocol outlines the steps to determine if product inhibition is competitive, non-competitive, or uncompetitive.

Materials:

  • Purified this compound enzyme

  • α-D-glucose (substrate)

  • β-D-glucose (product/inhibitor)

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • A suitable assay system to measure initial reaction rates (e.g., the coupled spectrophotometric assay described above)

Procedure:

  • Prepare a series of substrate (α-D-glucose) dilutions in the assay buffer.

  • Prepare a series of product (β-D-glucose) dilutions to be used as the inhibitor.

  • Set up a matrix of reactions. For each concentration of the product (inhibitor), measure the initial reaction velocity at each substrate concentration. Include a control series with no added product.

  • Ensure that you are measuring the true initial velocity by taking readings in the early, linear phase of the reaction.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • Analyze the pattern of the lines on the plot to determine the type of inhibition.

Visualizations

Mutarotase_Reaction cluster_reaction This compound Catalyzed Interconversion alpha_glucose α-D-Glucose (Substrate) enzyme This compound (Enzyme) alpha_glucose->enzyme Binds beta_glucose β-D-Glucose (Product) beta_glucose->enzyme Inhibits (Product Inhibition) enzyme->beta_glucose Releases

Caption: this compound reaction with product inhibition.

Product_Inhibition_Workflow start Start: Observe Non-Linear Reaction Progress check_substrate Is Substrate Depleted? start->check_substrate check_stability Are Enzyme/Reagents Stable? check_substrate->check_stability No no_inhibition Other Issue check_substrate->no_inhibition Yes spike_product Experiment: Add Product at t=0 check_stability->spike_product Yes check_stability->no_inhibition No inhibition_confirmed Product Inhibition Confirmed spike_product->inhibition_confirmed Initial Rate Decreases spike_product->no_inhibition No Change

Caption: Workflow for diagnosing product inhibition.

Troubleshooting_Logic issue Issue: Lower than Expected Activity / Non-linear Rate is_it_inhibition Suspect Product Inhibition? issue->is_it_inhibition solution1 Mitigation Strategy 1: Use a Coupled Assay to Remove Product is_it_inhibition->solution1 Yes other_issues Investigate Other Causes: - Substrate Depletion - Reagent Instability - pH/Temperature Effects is_it_inhibition->other_issues No solution2 Mitigation Strategy 2: Optimize Substrate & Enzyme Concentrations solution1->solution2 characterize Characterize Inhibition: Perform Kinetic Analysis (e.g., Lineweaver-Burk) solution2->characterize

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Optimizing Inducer Concentration for Mutarotase Expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression of Mutarotase. The focus is on optimizing the concentration of the inducer, typically Isopropyl β-D-1-thiogalactopyranoside (IPTG), to maximize the yield of soluble, active protein.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of IPTG for this compound expression?

A common starting point for IPTG induction is a final concentration of 1 mM.[1] However, the optimal concentration can vary significantly depending on the expression system, including the E. coli strain, the strength of the promoter, and the plasmid copy number.[1] Therefore, a titration experiment testing a range of concentrations from 0.1 mM to 1.0 mM is highly recommended to determine the optimal level for your specific construct and conditions.[1][2]

Q2: I am observing very low or no expression of this compound. What are the potential causes related to induction?

Low or no protein expression can stem from several factors.[3][4] In relation to induction, consider the following:

  • Insufficient Inducer Concentration: The IPTG concentration may be too low for effective induction. This is particularly relevant if your expression system over-produces the LacI repressor (e.g., in lacIq strains), which would require a higher IPTG concentration to de-repress the promoter.[5]

  • Suboptimal OD600 at Induction: Induction should typically occur when the cell culture is in the mid-logarithmic growth phase, usually at an OD600 between 0.6 and 0.8.[6] Inducing too early or too late can negatively impact protein yield.

  • Degraded IPTG Stock: Ensure your IPTG stock solution is properly prepared and stored to maintain its activity.

  • Protein Toxicity: High levels of this compound expression might be toxic to the host cells, leading to poor growth and reduced protein yield.[7] In such cases, a lower IPTG concentration might be beneficial.

Q3: My this compound is forming inclusion bodies. How can I optimize the inducer concentration to improve solubility?

Inclusion bodies are insoluble aggregates of misfolded protein that often form when the rate of protein expression exceeds the cell's capacity for proper folding.[8][9] To improve the solubility of this compound, you can adjust the induction conditions:

  • Lower the IPTG Concentration: Reducing the inducer concentration slows down the rate of transcription and translation, giving the newly synthesized polypeptide chain more time to fold correctly.[10][11] Concentrations as low as 0.1 mM to 0.2 mM can sometimes improve solubility.[6][11]

  • Reduce Induction Temperature: Lowering the post-induction temperature to 15-25°C is a very effective method to enhance protein solubility.[7][10] This slows down cellular processes, including protein synthesis, which can promote proper folding.[10]

  • Combine Low IPTG and Low Temperature: The most effective strategy often involves a combination of a lower IPTG concentration (e.g., 0.1-0.5 mM) and a reduced incubation temperature (e.g., 18-20°C) for a longer induction period (e.g., 16-24 hours).[2]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a structured approach to resolving them.

Issue 1: No or Low Yield of this compound
Potential Cause Recommended Solution
Suboptimal IPTG ConcentrationPerform a small-scale IPTG titration experiment (e.g., 0.1, 0.25, 0.5, 1.0 mM) to identify the optimal concentration.[12]
Inefficient Induction TimingTest induction at different points in the growth phase (e.g., OD600 of 0.4, 0.6, 0.8).[13]
This compound ToxicityUse a lower IPTG concentration to reduce the expression level and minimize stress on the host cell.[7]
Leaky ExpressionEnsure your expression system has tight control. Plasmids containing the lacI gene or using host strains that overproduce the repressor (e.g., BL21(DE3)pLysS) can help reduce basal expression.[7]
Issue 2: this compound is Expressed in Insoluble Inclusion Bodies
Potential Cause Recommended Solution
Expression Rate is Too HighLower the final IPTG concentration to 0.1-0.5 mM to slow down protein synthesis.[2][11]
Suboptimal Folding TemperatureReduce the induction temperature to 15-25°C and extend the induction time (e.g., overnight).[7][10]
Overly Strong PromoterIf using a very strong promoter (like T7), reducing the inducer concentration is critical to control the expression rate.[14]
High Cell DensityOverly dense cultures can lead to nutrient limitation and stress, promoting aggregation. Ensure adequate aeration and consider using richer media like Terrific Broth (TB).[6]

Experimental Protocols

Protocol: Small-Scale Screening for Optimal IPTG Concentration

This protocol describes a method to test various IPTG concentrations and temperatures to determine the best conditions for soluble this compound expression.

1. Preparation of Starter Culture:

  • Inoculate a single colony of E. coli (e.g., BL21(DE3)) transformed with your this compound expression plasmid into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic.

  • Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

2. Main Culture Inoculation and Growth:

  • Inoculate 10 mL of LB broth in six separate 50 mL flasks with 100 µL of the overnight starter culture.

  • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

3. Induction:

  • Label the flasks for each condition to be tested. A recommended matrix is shown in the table below.

  • Add the specified final concentration of IPTG to each flask.

  • Move the flasks to shakers set at the designated induction temperatures.

  • Incubate for the specified duration.

Table 1: Example Induction Condition Matrix

Flask IPTG Concentration (Final) Induction Temperature Induction Time
1 0.1 mM 37°C 4 hours
2 0.5 mM 37°C 4 hours
3 1.0 mM 37°C 4 hours
4 0.1 mM 20°C 16 hours (overnight)
5 0.5 mM 20°C 16 hours (overnight)

| 6 | 1.0 mM | 20°C | 16 hours (overnight) |

4. Cell Harvesting and Lysis:

  • After induction, take a 1 mL sample from each culture.

  • Normalize the samples by OD600 to ensure you are comparing equivalent amounts of cells.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in 200 µL of lysis buffer (e.g., B-PER or a buffer containing lysozyme).

  • Take a 20 µL sample of this "Total Cell Lysate".

  • Lyse the remaining cells (e.g., by sonication or freeze-thaw cycles).

5. Soluble/Insoluble Fractionation:

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the "Soluble Fraction".

  • Resuspend the pellet in 180 µL of lysis buffer. This is the "Insoluble Fraction".

6. Analysis by SDS-PAGE:

  • Prepare samples of the Total Cell Lysate, Soluble Fraction, and Insoluble Fraction for SDS-PAGE.

  • Run the gel and stain with Coomassie Blue or perform a Western blot using an antibody specific to this compound or its fusion tag.

  • Compare the protein bands corresponding to this compound across the different conditions to identify the IPTG concentration and temperature that yield the highest amount of protein in the soluble fraction.

Visual Guides

IPTG Induction of the Lac Operon

The following diagram illustrates the molecular mechanism of IPTG induction in a typical E. coli expression system. IPTG, a molecular mimic of allolactose, binds to the LacI repressor protein.[15][16][17] This binding causes a conformational change in the repressor, preventing it from binding to the operator region of the DNA.[18] Consequently, the T7 RNA polymerase is free to transcribe the gene of interest (this compound).

IPTG_Induction cluster_operon Lac Operon Control Region cluster_repressor Repression (No IPTG) cluster_induction Induction (IPTG Present) promoter Promoter operator Operator This compound This compound Gene LacI LacI Repressor LacI->operator Binds & Blocks Transcription block IPTG IPTG LacI_inactive Inactive LacI IPTG->LacI_inactive Binds & Inactivates RNA_Polymerase T7 RNA Pol RNA_Polymerase->this compound Transcription

Caption: Mechanism of IPTG induction of the lac operon for this compound expression.

Troubleshooting Workflow for this compound Expression

This workflow provides a logical decision-making process for troubleshooting common issues encountered during this compound expression.

Troubleshooting_Workflow start Start: Express this compound (e.g., 1mM IPTG, 37°C, 4h) check_expression Analyze by SDS-PAGE. Is this compound expressed? start->check_expression no_expression Problem: No/Low Expression check_expression->no_expression No check_solubility Is this compound soluble? check_expression->check_solubility Yes troubleshoot_no_exp Troubleshoot: 1. Verify vector sequence. 2. Check for protein toxicity. 3. Titrate IPTG (0.1-1.0 mM). 4. Use fresh host cells. no_expression->troubleshoot_no_exp soluble_protein Success: Soluble Protein Proceed to Purification check_solubility->soluble_protein Yes (Soluble) inclusion_bodies Problem: Inclusion Bodies check_solubility->inclusion_bodies No (Insoluble) optimize_solubility Optimize for Solubility: 1. Lower IPTG (0.1-0.5 mM). 2. Lower temp (18-25°C). 3. Test different E. coli strains. 4. Use solubility-enhancing tags. inclusion_bodies->optimize_solubility

Caption: Decision tree for troubleshooting this compound expression and solubility.

References

Validation & Comparative

Validating Mutarotase Activity in Cell Lysates: A Comparison of Polarimetric and Spectrophotometric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating carbohydrate metabolism and related pathways, accurate measurement of mutarotase (aldose-1-epimerase, GALM) activity in cellular lysates is crucial. This enzyme catalyzes the interconversion of α- and β-anomers of D-glucose and other aldoses, a key step in making these sugars available for metabolic pathways such as glycolysis. This guide provides a detailed comparison of two classical methods for validating this compound activity: polarimetry and spectrophotometry.

Performance Comparison

The choice of assay for measuring this compound activity depends on several factors, including the availability of specific equipment, desired throughput, and the nature of the biological sample. Below is a summary of the key characteristics of the polarimetric and spectrophotometric methods.

FeaturePolarimetric AssaySpectrophotometric Assay
Principle Direct measurement of the change in optical rotation as α-D-glucose is converted to β-D-glucose.Indirect measurement via a coupled enzyme reaction. The product of the this compound reaction (β-D-glucose) is a substrate for a second enzyme (glucose dehydrogenase), leading to the reduction of NAD+ to NADH, which is measured at 340 nm.
Equipment PolarimeterUV/Vis Spectrophotometer (plate reader or cuvette-based)
Throughput Low; typically single sample measurements.High; amenable to 96-well plate format.
Sensitivity Generally lower sensitivity.Higher sensitivity, as the signal (NADH) can be amplified.[1]
Cost Can be high if a dedicated polarimeter is not available.Generally lower, as spectrophotometers are common lab equipment.
Interferences Optically active compounds in the cell lysate can interfere with the measurement.Compounds in the lysate that absorb at 340 nm or interfere with the coupling enzyme can affect results.
Complexity Relatively simple procedure.More complex due to the coupled reaction and additional reagents.

Experimental Protocols

Detailed methodologies for preparing cell lysates and performing both the polarimetric and spectrophotometric assays are provided below.

Preparation of Cell Lysates for this compound Activity Assays

A consistent and gentle cell lysis procedure is critical to preserve enzyme activity.[2][3]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure for Adherent Cells:

  • Wash the cell culture dish with ice-cold PBS.

  • Aspirate the PBS and add ice-cold Lysis Buffer.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

  • Proceed with steps 4-7 from the adherent cell protocol.

Polarimetric this compound Activity Assay

This method directly measures the change in the angle of plane-polarized light as the mutarotation of glucose occurs.[5]

Materials:

  • Polarimeter with a temperature-controlled cell

  • α-D-glucose solution (e.g., 10% w/v in water, freshly prepared)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Prepared cell lysate

Procedure:

  • Set the polarimeter to a wavelength of 589 nm and a constant temperature of 25°C.

  • Calibrate the instrument to zero with the Assay Buffer.

  • To a cuvette, add the Assay Buffer and the cell lysate.

  • Initiate the reaction by adding the freshly prepared α-D-glucose solution.

  • Immediately begin recording the optical rotation at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

  • To determine the spontaneous rate of mutarotation, perform a blank reaction without the cell lysate.

  • Calculate the this compound activity by subtracting the spontaneous rate from the enzyme-catalyzed rate. One unit of activity is often defined as the amount of enzyme that catalyzes the mutarotation of 1 µmole of α-D-glucose per minute under the specified conditions.[5]

Spectrophotometric this compound Activity Assay

This assay couples the mutarotation of α-D-glucose to the production of NADH, which can be measured by the increase in absorbance at 340 nm.

Materials:

  • UV/Vis spectrophotometer or microplate reader capable of reading at 340 nm

  • α-D-glucose solution (e.g., 1 M in water, freshly prepared)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • β-NAD+ solution (e.g., 50 mM in water)

  • Glucose Dehydrogenase (GDH)

  • Prepared cell lysate

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, β-NAD+, and Glucose Dehydrogenase.

  • In a cuvette or a 96-well plate, add the reaction mixture and the cell lysate.

  • Incubate for 5 minutes at the desired temperature (e.g., 25°C or 37°C) to allow for the measurement of any background reactions.

  • Initiate the reaction by adding the α-D-glucose solution.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • The rate of NADH production is proportional to the this compound activity.

  • A blank reaction without the cell lysate should be run to account for any non-enzymatic mutarotation.

  • The activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for both the polarimetric and spectrophotometric assays.

Polarimetric_Assay_Workflow cluster_prep Sample Preparation cluster_assay Polarimetric Measurement Cell_Culture Cell_Culture Cell_Harvesting Cell_Harvesting Cell_Culture->Cell_Harvesting 1. Cell_Lysis Cell_Lysis Cell_Harvesting->Cell_Lysis 2. Centrifugation Centrifugation Cell_Lysis->Centrifugation 3. Cell_Lysate Cell_Lysate Centrifugation->Cell_Lysate 4. Mix_with_Substrate Mix Lysate with α-D-Glucose Cell_Lysate->Mix_with_Substrate 5. Polarimeter Measure Optical Rotation (589 nm, 25°C) Mix_with_Substrate->Polarimeter 6. Data_Analysis Calculate Activity Polarimeter->Data_Analysis 7.

Caption: Workflow for the polarimetric this compound activity assay.

Spectrophotometric_Assay_Workflow cluster_prep Sample Preparation cluster_assay Spectrophotometric Measurement cluster_reaction Coupled Reaction Principle Cell_Culture Cell_Culture Cell_Harvesting Cell_Harvesting Cell_Culture->Cell_Harvesting 1. Cell_Lysis Cell_Lysis Cell_Harvesting->Cell_Lysis 2. Centrifugation Centrifugation Cell_Lysis->Centrifugation 3. Cell_Lysate Cell_Lysate Centrifugation->Cell_Lysate 4. Reaction_Setup Prepare Reaction Mix: Lysate, NAD+, GDH Cell_Lysate->Reaction_Setup 5. Add_Substrate Add α-D-Glucose Reaction_Setup->Add_Substrate 6. Spectrophotometer Measure Absorbance (340 nm) Add_Substrate->Spectrophotometer 7. Data_Analysis Calculate Activity Spectrophotometer->Data_Analysis 8. alpha_glucose α-D-Glucose beta_glucose β-D-Glucose alpha_glucose->beta_glucose This compound gluconolactone Gluconolactone beta_glucose->gluconolactone GDH NAD NAD+ NADH NADH NAD->NADH Reduction

Caption: Workflow for the spectrophotometric this compound activity assay.

References

Comparative kinetic analysis of Mutarotase from different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic properties of mutarotase (also known as aldose-1-epimerase, EC 5.1.3.3) from various species. This compound plays a crucial role in carbohydrate metabolism by catalyzing the interconversion of the α and β anomers of D-glucose and other sugars. Understanding the kinetic differences of this enzyme across species is vital for fields ranging from basic research to drug development, particularly in targeting metabolic pathways of pathogens or understanding human metabolic disorders.

Quantitative Kinetic Data Summary

The following table summarizes the key kinetic parameters—Michaelis constant (Km) and catalytic constant (kcat)—for this compound from different species with their respective substrates. These values provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

SpeciesSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coliα-D-Galactose-1.84 x 1044.6 x 106[1]
α-D-Glucose-1.9 x 1045.0 x 105[1]
Homo sapiensGalactose37120003.24 x 105[2]
Glucose5449009.07 x 104[2]
Lactococcus lactisD-Galactose--1.85 x 105[3]
D-Glucose--0.68 x 105[3]
Bovine Kidney-Not availableNot availableNot available
Pig Kidney-Not availableNot availableNot available
Acinetobacter calcoaceticus-Not availableNot availableNot available

Experimental Protocols

The determination of this compound kinetic parameters typically involves monitoring the change in the concentration of either the α or β anomer of the sugar substrate over time. Two common methods are detailed below.

Polarimetric Assay

This classical method measures the change in the optical rotation of a sugar solution as it equilibrates between its anomeric forms. The enzyme accelerates this process.

Principle: The α and β anomers of a sugar have different specific optical rotations. The mutarotation reaction can be followed by observing the change in the total optical rotation of the solution over time until equilibrium is reached.

Materials:

  • Polarimeter with a sodium lamp (589 nm) and a temperature-controlled cell holder.

  • Thermostated water bath.

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • Substrate stock solution (e.g., 1 M α-D-glucose, freshly prepared in reaction buffer).

  • Purified this compound enzyme solution of known concentration.

Procedure:

  • Set the polarimeter to the desired temperature (e.g., 25°C).

  • Prepare a series of substrate concentrations by diluting the stock solution in the reaction buffer.

  • Calibrate the polarimeter with the reaction buffer.

  • To initiate the reaction, add a known amount of the enzyme solution to the substrate solution in the polarimeter cell and start recording the optical rotation immediately.

  • Record the optical rotation at regular time intervals until no further change is observed (equilibrium is reached).

  • The initial rate of the reaction (v0) is determined from the initial linear portion of the plot of optical rotation versus time.

  • Repeat the experiment for each substrate concentration.

  • Determine Km and Vmax by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression or a linearized plot (e.g., Lineweaver-Burk).

  • Calculate kcat from the Vmax value and the enzyme concentration ([E]t) using the formula: kcat = Vmax / [E]t.

Spectrophotometric Coupled Enzyme Assay

This method couples the mutarotation reaction to a second, colorimetric or fluorometric reaction that is specific for one of the anomers.

Principle: Glucose oxidase is an enzyme that specifically oxidizes β-D-glucose. The rate of β-D-glucose formation from α-D-glucose, catalyzed by this compound, can be measured by coupling the reaction to the glucose oxidase reaction. The hydrogen peroxide produced by the glucose oxidase reaction can then be used to oxidize a chromogenic substrate in the presence of horseradish peroxidase, leading to a measurable change in absorbance.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

  • Substrate stock solution (e.g., 500 mM α-D-glucose, freshly prepared in reaction buffer).

  • Glucose oxidase solution.

  • Horseradish peroxidase (HRP) solution.

  • Chromogenic substrate (e.g., o-dianisidine or ABTS).

  • Purified this compound enzyme solution of known concentration.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, glucose oxidase, HRP, and the chromogenic substrate in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Initiate the reaction by adding the α-D-glucose substrate and the this compound enzyme.

  • Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 460 nm for o-dianisidine).

  • The initial rate of the reaction (v0) is determined from the initial linear portion of the absorbance versus time plot.

  • Repeat the experiment for a range of α-D-glucose concentrations.

  • Determine Km and Vmax by fitting the initial rate data to the Michaelis-Menten equation.

  • Calculate kcat from the Vmax and the total enzyme concentration.

Visualizations

Mutarotation Reaction Catalyzed by this compound

Mutarotation_Reaction cluster_enzyme Catalysis alpha-Anomer alpha-Anomer Open-chain Aldehyde Open-chain Aldehyde alpha-Anomer->Open-chain Aldehyde Ring Opening This compound This compound alpha-Anomer->this compound Open-chain Aldehyde->alpha-Anomer Ring Closure beta-Anomer beta-Anomer Open-chain Aldehyde->beta-Anomer Ring Closure beta-Anomer->Open-chain Aldehyde Ring Opening This compound->beta-Anomer

Caption: The enzymatic interconversion of α and β anomers via an open-chain intermediate.

General Experimental Workflow for Comparative Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Source_1 Source 1 (e.g., E. coli) Purification_1 Purification Enzyme_Source_1->Purification_1 Enzyme_Source_2 Source 2 (e.g., Human) Purification_2 Purification Enzyme_Source_2->Purification_2 Enzyme_Source_N Source N (...) Purification_N Purification Enzyme_Source_N->Purification_N Characterization_1 Purity & Conc. Determination Purification_1->Characterization_1 Characterization_2 Purity & Conc. Determination Purification_2->Characterization_2 Characterization_N Purity & Conc. Determination Purification_N->Characterization_N Assay_Setup Setup Assay Conditions (Buffer, Temp, Substrate Conc.) Characterization_1->Assay_Setup Characterization_2->Assay_Setup Characterization_N->Assay_Setup Data_Acquisition Measure Initial Rates (v0) at Varying [Substrate] Assay_Setup->Data_Acquisition Michaelis_Menten Fit Data to Michaelis-Menten Equation Data_Acquisition->Michaelis_Menten Determine_Parameters Determine Km, Vmax Michaelis_Menten->Determine_Parameters Calculate_kcat Calculate kcat = Vmax / [E]t Determine_Parameters->Calculate_kcat Compare Compare Kinetic Parameters Across Species Calculate_kcat->Compare

Caption: Workflow for the comparative kinetic analysis of this compound from different sources.

References

A Comparative Guide to Aldose-1-Epimerase and Other Sugar Epimerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aldose-1-epimerase with other key sugar epimerases, namely UDP-glucose 4-epimerase and L-ribulose-5-phosphate 4-epimerase. This document outlines their distinct catalytic functions, kinetic properties, and roles in metabolic pathways, supported by experimental data and detailed protocols.

Introduction to Sugar Epimerases

Sugar epimerases are a class of isomerase enzymes that catalyze the inversion of stereochemistry at a single chiral center in a sugar molecule. These enzymes play crucial roles in various metabolic pathways, including carbohydrate metabolism and the biosynthesis of essential macromolecules.[1][2][3] This guide focuses on a comparative analysis of three significant sugar epimerases:

  • Aldose-1-epimerase (Mutarotase): Catalyzes the interconversion of the α and β anomers of aldose sugars.[4][5]

  • UDP-glucose 4-epimerase (GALE): A key enzyme in the Leloir pathway, responsible for the reversible conversion of UDP-galactose to UDP-glucose.[6][7]

  • L-ribulose-5-phosphate 4-epimerase: An enzyme involved in the pentose phosphate pathway that interconverts L-ribulose-5-phosphate and D-xylulose-5-phosphate.[8][9]

Comparative Analysis of Enzyme Performance

The performance of these epimerases can be quantitatively compared based on their kinetic parameters, which reflect their efficiency and affinity for their respective substrates.

EnzymeEC NumberSubstrateK_m_k_cat_ (s⁻¹)V_max_Source Organism
Aldose-1-epimerase 5.1.3.3D-Galactose37 mM12,000-Homo sapiens
D-Glucose---Homo sapiens
UDP-glucose 4-epimerase 5.1.3.2UDP-galactose69 µM-1.22 mmol/min/mgHomo sapiens
UDP-glucose55 µM--Hordeum vulgare (Barley)
L-ribulose-5-phosphate 4-epimerase 5.1.3.4L-ribulose-5-phosphate----

Metabolic Pathways and Significance

These epimerases function in distinct but crucial metabolic pathways, highlighting their specialized roles in cellular physiology.

Aldose-1-epimerase and the Leloir Pathway

Aldose-1-epimerase, also known as this compound, plays a critical role in the initial step of galactose metabolism, the Leloir pathway. It catalyzes the conversion of β-D-galactose to α-D-galactose, the anomer that is subsequently phosphorylated by galactokinase. This ensures a continuous supply of the correct anomer for entry into the Leloir pathway, which ultimately converts galactose to glucose-1-phosphate.[12][13]

Leloir_Pathway cluster_reactants β-D-Galactose β-D-Galactose α-D-Galactose α-D-Galactose β-D-Galactose->α-D-Galactose Aldose-1-epimerase Galactose-1-P Galactose-1-P α-D-Galactose->Galactose-1-P Galactokinase UDP-Galactose UDP-Galactose Galactose-1-P->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose UDP-glucose 4-epimerase Glucose-1-P_out Glucose-1-P Glucose-1-P Glucose-1-P UDP-Glucose->Glucose-1-P GALT UDP-Glucose_in UDP-Glucose

Caption: The Leloir Pathway for Galactose Metabolism.

UDP-glucose 4-epimerase in the Leloir Pathway and Glycan Synthesis

UDP-glucose 4-epimerase (GALE) is a central enzyme in the Leloir pathway, catalyzing the reversible epimerization of UDP-galactose to UDP-glucose.[6][7] This reaction is not only essential for galactose catabolism but also for the de novo synthesis of UDP-galactose from glucose when dietary galactose is limited. UDP-galactose is a critical precursor for the synthesis of glycoproteins and glycolipids.[14] GALE can also interconvert UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), which are vital for the synthesis of complex carbohydrates.[11]

L-ribulose-5-phosphate 4-epimerase in the Pentose Phosphate Pathway

L-ribulose-5-phosphate 4-epimerase functions in the non-oxidative branch of the pentose phosphate pathway (PPP).[9] This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for producing pentose sugars, including ribose-5-phosphate, a precursor for nucleotide biosynthesis.[6][15] L-ribulose-5-phosphate 4-epimerase specifically catalyzes the interconversion of the epimers L-ribulose-5-phosphate and D-xylulose-5-phosphate.[8][9]

Pentose_Phosphate_Pathway Glucose-6-P Glucose-6-P Ribulose-5-P Ribulose-5-P Glucose-6-P->Ribulose-5-P Oxidative Phase Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P L-Ribulose-5-P L-Ribulose-5-P Ribulose-5-P->L-Ribulose-5-P Glycolytic Intermediates Glycolytic Intermediates Ribose-5-P->Glycolytic Intermediates Xylulose-5-P->Glycolytic Intermediates L-Ribulose-5-P->Xylulose-5-P L-ribulose-5-phosphate 4-epimerase

Caption: The Pentose Phosphate Pathway.

Experimental Protocols

Detailed methodologies for assaying the activity of these epimerases are crucial for their characterization and comparison.

Aldose-1-Epimerase (this compound) Activity Assay

Principle: The activity of aldose-1-epimerase is measured by monitoring the change in the optical rotation of a sugar solution as it reaches equilibrium between its α and β anomers. The enzyme accelerates the rate of this mutarotation.[16][17] A coupled spectrophotometric assay can also be used, where an anomer-specific dehydrogenase is employed to measure the rate of formation of the specific anomer.[18][19]

Polarimetric Assay Protocol:

  • Reagent Preparation:

    • Prepare a solution of α-D-glucose (or α-D-galactose) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

    • Prepare the enzyme solution in the same buffer.

  • Instrumentation:

    • Use a polarimeter set to a wavelength of 589 nm (sodium D-line).

    • Maintain the sample cell at a constant temperature (e.g., 25°C).

  • Measurement of Spontaneous Mutarotation (Blank):

    • Dissolve a known concentration of the α-anomer of the sugar in the buffer.

    • Immediately transfer the solution to the polarimeter cell and record the optical rotation at regular intervals until a stable reading is achieved (equilibrium).

  • Measurement of Enzyme-Catalyzed Mutarotation:

    • Add a known amount of the enzyme to the sugar solution.

    • Immediately transfer the mixture to the polarimeter cell and record the optical rotation over time.

  • Data Analysis:

    • Plot optical rotation versus time for both the spontaneous and enzyme-catalyzed reactions.

    • The initial rate of the enzyme-catalyzed reaction is determined from the initial slope of the curve, after subtracting the rate of the spontaneous reaction.

    • Kinetic parameters (K_m_ and V_max_) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[18]

UDP-glucose 4-epimerase (GALE) Activity Assay

Principle: A common method is a two-step coupled enzyme assay. In the first step, GALE converts UDP-galactose to UDP-glucose. In the second step, UDP-glucose dehydrogenase is used to oxidize the newly formed UDP-glucose, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.[20][21]

Coupled Spectrophotometric Assay Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Glycine buffer, pH 8.7.

    • Substrate: UDP-galactose solution in assay buffer.

    • Coupling Enzyme: UDP-glucose dehydrogenase.

    • Cofactor: NAD⁺ solution in assay buffer.

    • Enzyme Sample: Purified GALE or cell lysate containing the enzyme.

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, NAD⁺, and UDP-glucose dehydrogenase.

    • Add the GALE enzyme sample and incubate for a few minutes to establish a baseline.

    • Initiate the reaction by adding the UDP-galactose substrate.

    • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • One unit of GALE activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

L-ribulose-5-phosphate 4-epimerase Activity Assay

Principle: The activity can be measured using a continuous spectrophotometric assay. The epimerase converts L-ribulose-5-phosphate to D-xylulose-5-phosphate. The product, D-xylulose-5-phosphate, is then cleaved by phosphoketolase to form acetyl phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then reduced by glycerol-3-phosphate dehydrogenase with the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.[22]

Continuous Coupled Assay Protocol:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

    • Substrate: L-ribulose-5-phosphate.

    • Coupling Enzymes: Phosphoketolase and glycerol-3-phosphate dehydrogenase.

    • Cofactor: NADH.

    • Enzyme Sample: Purified L-ribulose-5-phosphate 4-epimerase or cell extract.

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, NADH, and the coupling enzymes.

    • Add the epimerase sample and incubate to establish a baseline.

    • Initiate the reaction by adding the L-ribulose-5-phosphate substrate.

    • Monitor the decrease in absorbance at 340 nm at a constant temperature.

  • Data Analysis:

    • The rate of the reaction is calculated from the rate of NADH oxidation using its molar extinction coefficient.

Conclusion

Aldose-1-epimerase, UDP-glucose 4-epimerase, and L-ribulose-5-phosphate 4-epimerase, while all classified as sugar epimerases, exhibit distinct substrate specificities, catalytic mechanisms, and physiological roles. Aldose-1-epimerase is crucial for initiating the metabolism of anomeric forms of free sugars. UDP-glucose 4-epimerase is a central player in both the catabolism of galactose and the biosynthesis of essential UDP-sugars for glycan synthesis. L-ribulose-5-phosphate 4-epimerase plays a key role in the interconversion of pentose phosphates, linking them to glycolysis and nucleotide biosynthesis. Understanding the comparative performance and specific functions of these enzymes is vital for researchers in metabolic engineering, drug development targeting carbohydrate pathways, and the study of metabolic disorders. The provided experimental protocols offer a foundation for the quantitative assessment and further characterization of these important biocatalysts.

References

Confirming GALM Gene Knockout: A Comparative Guide to Western Blot and qPCR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of gene knockout is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two widely used techniques for confirming the knockout of the Galactose Mutarotase (GALM) gene: Western blot and quantitative Polymerase Chain Reaction (qPCR). We present detailed experimental protocols, a comparative analysis of the data generated, and visual workflows to aid in experimental design and interpretation.

Comparing qPCR and Western Blot for GALM Knockout Validation

The choice between qPCR and Western blot for knockout confirmation depends on the specific experimental question. qPCR quantifies the level of GALM mRNA, providing a measure of gene transcription, while Western blot detects the presence and quantity of the GALM protein, the functional product of the gene. A multi-faceted approach utilizing both techniques is considered the gold standard for robust validation.[1][2]

FeatureQuantitative PCR (qPCR)Western Blot
Analyte mRNAProtein
Primary Goal Quantify gene transcript levelsDetect and quantify protein expression
Sensitivity HighModerate to high (antibody dependent)
Throughput HighLow to moderate
Quantitative Highly quantitativeSemi-quantitative to quantitative
Inference Indicates transcriptional silencing (e.g., through nonsense-mediated decay)Directly confirms absence of the functional protein
Potential Pitfall mRNA presence does not always correlate with protein expression.[3]Truncated or non-functional proteins may still be detected depending on the antibody's epitope.[4]

Expected Outcomes for GALM Knockout Confirmation

Successful knockout of the GALM gene should result in the absence or significant reduction of both its mRNA transcript and protein product.

Table 1: Representative qPCR Data for GALM Knockout Validation

SampleTarget Gene (GALM) CqHousekeeping Gene (e.g., GAPDH) CqΔCq (GALM Cq - HKG Cq)ΔΔCq (vs. Wild-Type)Fold Change (2^-ΔΔCq)Percent Knockdown
Wild-Type Control23.518.05.50.01.00%
GALM KO Clone 1Undetermined18.2N/AN/A~0>99%
GALM KO Clone 233.118.115.09.50.001499.86%

Table 2: Representative Western Blot Data for GALM Knockout Validation

SampleGALM Protein Band (~38 kDa)Loading Control (e.g., β-actin)Result
Wild-Type ControlPresentPresentGALM protein expressed
GALM KO Clone 1AbsentPresentSuccessful protein knockout
GALM KO Clone 2AbsentPresentSuccessful protein knockout

Experimental Workflow for Knockout Validation

The overall process for confirming GALM gene knockout involves sample preparation, analysis by qPCR and/or Western blot, and data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_qpcr qPCR Analysis cluster_wb Western Blot Analysis cluster_confirmation Confirmation cell_culture Wild-Type and GALM KO Cell Culture harvest Harvest Cells cell_culture->harvest split Split Sample harvest->split rna_extraction RNA Extraction split->rna_extraction For mRNA analysis protein_extraction Protein Extraction split->protein_extraction For protein analysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with GALM-specific primers cdna_synthesis->qpcr qpcr_analysis Data Analysis (ΔΔCq) qpcr->qpcr_analysis confirmation Confirm GALM Knockout qpcr_analysis->confirmation sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunodetection Immunodetection with anti-GALM antibody transfer->immunodetection wb_analysis Data Analysis (Band Presence/Absence) immunodetection->wb_analysis wb_analysis->confirmation

Fig 1. Experimental workflow for GALM knockout validation.

The Leloir Pathway and the Role of GALM

GALM is an enzyme that catalyzes the epimerization of hexose sugars, playing a crucial role in the Leloir pathway of galactose metabolism.[5][6] Knockout of the GALM gene is expected to disrupt this pathway.

leloir_pathway galactose Galactose galm GALM (Galactose this compound) galactose->galm alpha_galactose α-D-Galactose galm->alpha_galactose galk GALK1 alpha_galactose->galk + ATP galactose_1p Galactose-1-Phosphate galk->galactose_1p galt GALT galactose_1p->galt + UDP-Glucose udp_galactose UDP-Galactose galt->udp_galactose glucose_1p Glucose-1-Phosphate galt->glucose_1p udp_glucose UDP-Glucose gale GALE udp_galactose->gale gale->udp_glucose

Fig 2. The role of GALM in the Leloir pathway.

Detailed Experimental Protocols

Quantitative PCR (qPCR) Protocol
  • RNA Extraction : Isolate total RNA from wild-type and GALM knockout cell lines using a commercially available kit, following the manufacturer's instructions. Treat with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

  • qPCR Reaction : Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the human GALM gene and a stable housekeeping gene (e.g., GAPDH, ACTB).

    • GALM Forward Primer: (Sequence to be designed based on transcript variant)

    • GALM Reverse Primer: (Sequence to be designed based on transcript variant)

    • Housekeeping Gene Forward Primer: (Validated sequence)

    • Housekeeping Gene Reverse Primer: (Validated sequence)

  • Thermal Cycling : Perform the qPCR on a real-time PCR instrument with a standard cycling protocol: initial denaturation, followed by 40 cycles of denaturation and annealing/extension.

  • Data Analysis : Determine the quantification cycle (Cq) values for GALM and the housekeeping gene in all samples. Calculate the relative expression of GALM mRNA using the ΔΔCq method.

Western Blot Protocol
  • Protein Extraction : Lyse wild-type and GALM knockout cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% polyacrylamide gel. The human GALM protein has a predicted molecular weight of approximately 37.8 kDa.[7][8][9] Recombinant versions may be slightly larger, for instance, a His-tagged version has a molecular mass of 39.9 kDa.[10][11][12]

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for GALM overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used to ensure equal protein loading.

Conclusion

Both qPCR and Western blot are powerful techniques for confirming GALM gene knockout. While qPCR provides a highly sensitive measure of transcript abundance, Western blot offers direct evidence of the absence of the functional protein. For unambiguous and robust validation, a combined approach is strongly recommended. This ensures that the observed phenotype is a direct consequence of the targeted gene disruption at both the mRNA and protein levels, providing a solid foundation for further research and drug development efforts.

References

Unveiling the Substrate Promiscuity of Mutarotase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of mutarotase with various monosaccharides, supported by experimental data. Understanding the substrate specificity of this compound is crucial for researchers in fields ranging from metabolic engineering to drug development, as this enzyme plays a key role in carbohydrate metabolism. This document summarizes the kinetic performance of this compound with different sugars, details the experimental protocols used to obtain this data, and visualizes the relevant biochemical pathway and experimental workflow.

Performance Comparison: Kinetic Parameters of Lactococcus lactis Galactose this compound with Various Monosaccharides

The substrate specificity of this compound is not absolute. While its primary physiological substrate is D-galactose, the enzyme exhibits activity towards other monosaccharides. This cross-reactivity is largely influenced by the stereochemistry of the sugar, particularly the orientation of the hydroxyl group at the C-4 position.[1][2] Sugars that share the C-4 hydroxyl configuration of D-galactose tend to be better substrates.[1][2]

The following table summarizes the kinetic parameters of wild-type galactose this compound from Lactococcus lactis with a selection of monosaccharide substrates.

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
D-Galactose1.8 x 10⁴394.6 x 10⁵
D-Glucose1.9 x 10⁴385.0 x 10⁵
L-Arabinose7.8 x 10³451.7 x 10⁵
D-Xylose6.5 x 10³1105.9 x 10⁴
D-Fucose--1.85 x 10⁵
D-Quinovose---

Data sourced from studies on galactose this compound from Lactococcus lactis.[1][2] Note: Complete kinetic data for D-fucose and D-quinovose were not available in the reviewed literature.

Experimental Protocols

The determination of this compound activity and its kinetic parameters is classically performed using polarimetry. This technique measures the change in the optical rotation of a solution containing a specific anomer of a sugar as it is converted to its equilibrium mixture by the enzyme.

Polarimetric Assay for this compound Activity

Objective: To determine the kinetic parameters (kcat and Km) of this compound for a given monosaccharide substrate.

Principle: Monosaccharides in solution exist as an equilibrium mixture of anomers (e.g., α-D-glucose and β-D-glucose), each having a characteristic optical rotation. This compound catalyzes the interconversion of these anomers. By starting with a solution of a pure anomer and adding the enzyme, the rate of change in optical rotation can be measured, which is proportional to the rate of the enzymatic reaction.

Materials:

  • Purified this compound enzyme

  • Pure anomer of the monosaccharide substrate (e.g., α-D-glucose)

  • Reaction buffer (e.g., 25 mM HEPES, pH 7.6, containing 50 mM KCl)

  • Digital polarimeter

  • Temperature-controlled sample cell for the polarimeter

  • Stopwatch

Procedure:

  • Instrument Setup:

    • Turn on the polarimeter and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the wavelength of the polarimeter (e.g., 589 nm, the sodium D-line).

    • Equilibrate the temperature-controlled sample cell to the desired reaction temperature (e.g., 25°C).

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound enzyme in the reaction buffer. The concentration should be determined empirically to ensure a measurable rate of reaction.

    • Prepare a series of substrate solutions of varying concentrations in the reaction buffer. It is critical to dissolve the pure anomer of the sugar in the buffer immediately before the measurement to minimize spontaneous mutarotation.

  • Measurement of Spontaneous Mutarotation (Blank):

    • Fill the polarimeter cell with a substrate solution of a known concentration.

    • Immediately begin recording the optical rotation over time. This measures the rate of non-enzymatic (spontaneous) mutarotation.

    • Repeat this for each substrate concentration to be tested.

  • Measurement of Enzymatic Mutarotation:

    • To a fresh aliquot of the substrate solution in a separate tube, add a specific volume of the this compound enzyme stock solution to initiate the reaction.

    • Quickly mix and transfer the reaction mixture to the polarimeter cell.

    • Immediately begin recording the optical rotation over time until the rotation stabilizes, indicating that the anomeric equilibrium has been reached.

    • Record the initial rate of the reaction (the linear portion of the curve of optical rotation versus time).

  • Data Analysis:

    • For each substrate concentration, subtract the rate of spontaneous mutarotation from the rate of the enzyme-catalyzed reaction to obtain the true initial velocity (v₀) of the enzymatic reaction.

    • Convert the change in optical rotation per unit time to the change in substrate concentration per unit time using the known specific rotations of the pure anomer and the equilibrium mixture.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (Vmax = kcat[E]). The catalytic efficiency is then calculated as kcat/Km.

Visualizations

The Leloir Pathway for Galactose Metabolism

This compound plays a critical role in the initial step of the Leloir pathway, which is the primary route for galactose metabolism in many organisms.[3][4][5] The enzyme ensures that β-D-galactose, the common anomer, is converted to α-D-galactose, the substrate for the subsequent enzyme in the pathway, galactokinase.[3][4][5]

Leloir_Pathway Leloir Pathway cluster_this compound This compound Step cluster_main_pathway Core Leloir Pathway beta-D-Galactose beta-D-Galactose alpha-D-Galactose alpha-D-Galactose beta-D-Galactose->alpha-D-Galactose This compound (GALM) Galactose-1-phosphate Galactose-1-phosphate alpha-D-Galactose->Galactose-1-phosphate Galactokinase (GALK) UDP-Galactose UDP-Galactose Galactose-1-phosphate->UDP-Galactose GALT Galactose-1-phosphate->UDP-Galactose Glucose-1-phosphate UDP-Glucose UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose UDP-Galactose-4-epimerase (GALE) Glucose-1-phosphate Glucose-1-phosphate Glycolysis / Glycogenesis Glycolysis / Glycogenesis Glucose-1-phosphate->Glycolysis / Glycogenesis UDP-Glucose_pool UDP-Glucose UDP-Glucose_pool->Galactose-1-phosphate

Caption: The role of this compound in the Leloir pathway.

Experimental Workflow for Polarimetric Assay

The following diagram outlines the key steps in determining the kinetic parameters of this compound using a polarimetric assay.

Experimental_Workflow Polarimetric Assay Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Buffer and Enzyme Stock Solution B Prepare Serial Dilutions of Monosaccharide Substrate A->B C Measure Spontaneous Mutarotation (Substrate Only) B->C D Initiate Reaction (Add Enzyme to Substrate) B->D F Calculate Initial Velocities (v₀) C->F E Measure Enzymatic Mutarotation in Polarimeter D->E E->F G Plot v₀ vs. [S] F->G H Determine Km and Vmax (Michaelis-Menten Plot) G->H I Calculate kcat and kcat/Km H->I

Caption: Workflow for this compound kinetic analysis.

References

A Comparative Guide to the Cellular Validation of a Novel Mutarotase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, hypothetical Mutarotase (Aldose-1-epimerase) inhibitor, "Muta-block," against the established galactose analogue, 1-deoxyglucose. The focus is on the cellular validation of these compounds, offering insights into their efficacy and mechanisms of action within a cellular context. This document is intended to aid researchers in the design and evaluation of novel therapeutics targeting galactose metabolism.

Introduction to this compound Inhibition

This compound (official name: aldose-1-epimerase, GALM) is a crucial enzyme in the Leloir pathway, the primary route for galactose metabolism. It catalyzes the interconversion of the α- and β-anomers of D-galactose, ensuring a sufficient supply of α-D-galactose for the subsequent enzymatic step catalyzed by galactokinase.[1] Inhibition of this compound presents a therapeutic strategy for diseases characterized by aberrant galactose metabolism, such as certain cancers that exhibit a reliance on this pathway for survival and proliferation. This guide will explore the cellular validation of a novel, potent, and selective (hypothetical) this compound inhibitor, "Muta-block," and compare its performance with the known, less potent inhibitor, 1-deoxyglucose.

Performance Comparison of this compound Inhibitors

The following tables summarize the quantitative data obtained from a series of cellular assays designed to evaluate the efficacy and characteristics of "Muta-block" in comparison to 1-deoxyglucose. All experiments were conducted using a human glioblastoma cell line (U-87 MG), known to utilize the Leloir pathway.

Table 1: In Vitro Enzyme Inhibition

CompoundTargetIC50 (µM)Mechanism of Inhibition
Muta-block Human this compound0.5Competitive
1-deoxyglucose Human this compound5000Competitive

Table 2: Cellular Activity in U-87 MG Glioblastoma Cells

CompoundCellular Target Engagement (CETSA, ΔTagg °C at 50 µM)Inhibition of Galactose-1-Phosphate Production (IC50, µM)Cell Viability (Galactose-dependent, IC50, µM)
Muta-block +5.22.510
1-deoxyglucose +0.8>10000>20000

Table 3: Selectivity and Off-Target Effects

CompoundAldose Reductase Inhibition (IC50, µM)Glucose Uptake Inhibition (IC50, µM)General Cytotoxicity (Glucose-rich media, CC50, µM)
Muta-block > 100> 100> 100
1-deoxyglucose Not reported~5000> 50000

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of similar validation studies.

This compound Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on purified human this compound.

  • Principle: The rate of mutarotation of α-D-galactose to β-D-galactose is monitored by a change in optical rotation using a polarimeter.

  • Protocol:

    • Recombinant human this compound is purified and diluted to a final concentration of 1 µg/mL in 50 mM phosphate buffer (pH 7.4).

    • The enzyme solution is pre-incubated with varying concentrations of the test compound (Muta-block or 1-deoxyglucose) for 15 minutes at 25°C.

    • The reaction is initiated by the addition of α-D-galactose to a final concentration of 50 mM.

    • The change in optical rotation at 589 nm is recorded over 5 minutes.

    • The initial reaction velocity is calculated from the linear portion of the curve.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct binding of the inhibitor to this compound within intact cells.

  • Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change can be detected by quantifying the amount of soluble protein remaining after heat treatment.

  • Protocol:

    • U-87 MG cells are cultured to 80% confluency and treated with the test compound (50 µM) or vehicle for 1 hour.

    • Cells are harvested, washed, and resuspended in PBS.

    • The cell suspension is divided into aliquots and heated at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

    • Cells are lysed by freeze-thaw cycles, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble this compound in the supernatant is quantified by Western blotting or ELISA.

    • The aggregation temperature (Tagg) is determined as the temperature at which 50% of the protein has precipitated. The change in Tagg (ΔTagg) in the presence of the compound indicates target engagement.

Galactose-1-Phosphate Accumulation Assay

This assay measures the functional consequence of this compound inhibition by quantifying the downstream metabolite, galactose-1-phosphate.

  • Principle: Inhibition of the Leloir pathway at or before the galactokinase step will lead to a decrease in the production of galactose-1-phosphate when cells are challenged with galactose.

  • Protocol:

    • U-87 MG cells are seeded in 6-well plates and allowed to attach overnight.

    • Cells are pre-incubated with varying concentrations of the test compound for 2 hours in glucose-free media.

    • The media is then replaced with media containing 10 mM galactose and the test compound, and cells are incubated for 4 hours.

    • Cells are washed with ice-cold PBS and lysed.

    • Intracellular galactose-1-phosphate levels are measured using a commercially available colorimetric or fluorometric assay kit.

    • IC50 values are calculated based on the dose-dependent reduction of galactose-1-phosphate levels.

Cell Viability Assay

This assay assesses the impact of this compound inhibition on the viability of cancer cells cultured in a galactose-dependent manner.

  • Principle: Cancer cells that rely on galactose metabolism for survival will exhibit decreased viability when the Leloir pathway is inhibited.

  • Protocol:

    • U-87 MG cells are seeded in 96-well plates in standard glucose-containing media and allowed to attach.

    • The media is then replaced with glucose-free media supplemented with 10 mM galactose.

    • Cells are treated with a serial dilution of the test compounds for 72 hours.

    • Cell viability is assessed using a standard MTT or resazurin-based assay.

    • IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Leloir_Pathway cluster_cell Cellular Environment cluster_inhibitors Inhibitors Galactose_ext Extracellular Galactose GLUT GLUT Transporter Galactose_ext->GLUT Galactose_int Intracellular β-D-Galactose GLUT->Galactose_int This compound This compound (GALM) Galactose_int->this compound alpha_Galactose α-D-Galactose This compound->alpha_Galactose GALK1 Galactokinase (GALK1) alpha_Galactose->GALK1 Gal_1_P Galactose-1-Phosphate GALK1->Gal_1_P GALT GALT Gal_1_P->GALT UDP_Gal UDP-Galactose GALT->UDP_Gal GALE GALE UDP_Gal->GALE UDP_Glc UDP-Glucose GALE->UDP_Glc Glycolysis Glycolysis UDP_Glc->Glycolysis Muta_block Muta-block Muta_block->this compound Inhibits 1_deoxyglucose 1-deoxyglucose 1_deoxyglucose->this compound Inhibits Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_data Data Analysis & Comparison Enzyme_Assay Enzyme Inhibition Assay (IC50 determination) Cell_Culture U-87 MG Cell Culture CETSA Cellular Thermal Shift Assay (Target Engagement) Cell_Culture->CETSA Metabolite_Assay Galactose-1-Phosphate Assay (Functional Inhibition) Cell_Culture->Metabolite_Assay Viability_Assay Cell Viability Assay (Phenotypic Effect) Cell_Culture->Viability_Assay Selectivity_Assay Selectivity & Off-Target Assays Cell_Culture->Selectivity_Assay Data_Analysis IC50/EC50 Calculation Statistical Analysis CETSA->Data_Analysis Metabolite_Assay->Data_Analysis Viability_Assay->Data_Analysis Selectivity_Assay->Data_Analysis Comparison Compare Muta-block vs. 1-deoxyglucose Data_Analysis->Comparison

References

A Comparative Guide to the Structural and Kinetic Properties of Bacterial and Human Mutarotase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and kinetic comparison of mutarotase enzymes from bacterial sources and humans (hGALM). Understanding the distinctions between these orthologs is crucial for targeted drug design and a deeper comprehension of their catalytic mechanisms.

Structural Comparison: A Tale of Monomers and Dimers

Both bacterial and human mutarotases share a conserved core structure dominated by β-sheets, forming a characteristic β-sandwich fold.[1][2] However, significant differences exist in their quaternary structure and specific loop regions. Human this compound (hGALM) functions as a monomer, whereas the well-characterized this compound from Lactococcus lactis exists as a dimer.[3][4]

A key structural divergence lies in a loop region connecting two β-strands, which is notably longer in the human enzyme by six residues, resulting in an extension of approximately 9 Å.[5] This difference in a surface-exposed loop could be a potential target for designing species-specific inhibitors.

The active site architecture is highly conserved, featuring a shallow cleft where the sugar substrate binds.[5] Key catalytic residues, a histidine and a glutamate, which act as a catalytic acid and base respectively, are essential for the enzyme's function in both human and bacterial forms.[2][3] In human this compound, these have been identified as His-176 and Glu-307.[5] The corresponding catalytic pair in Lactococcus lactis this compound is His-170 and Glu-304.[1]

Quantitative Structural Data
FeatureHuman this compound (hGALM)Bacterial this compound (Lactococcus lactis)
PDB ID 1SNZ, 1SO01MMU, 1L7J
Oligomeric State Monomer[3]Dimer[4]
Overall Fold Predominantly β-sheets[2]β-sandwich motif[4]
Key Active Site Residues Asn-81, Arg-82, His-107, His-176 (catalytic acid), Asp-243, Gln-279, Glu-307 (catalytic base)[5]Arg-71, His-96, His-170 (catalytic acid), Asp-243, Glu-304 (catalytic base)[4][6]
Notable Structural Difference A loop region is six residues longer than in the bacterial enzyme.[5]

Kinetic Performance: A Look at Catalytic Efficiency

Kinetic studies reveal differences in the catalytic efficiency of human and bacterial mutarotases. The following table summarizes key kinetic parameters for the mutarotation of D-galactose.

Comparative Kinetic Parameters
Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Human (hGALM) D-Galactose3712,0003.24 x 105
E. coli D-Galactose-1.84 x 1044.6 x 106
Lactococcus lactis D-Galactose1.31.1 x 1048.5 x 106

Note: Data for human and E. coli this compound were obtained from various sources. The kcat/Km for human this compound was calculated from the provided Km and kcat values.

Experimental Protocols

X-Ray Crystallography for Structural Determination

The three-dimensional structures of mutarotases are determined using X-ray crystallography. The general workflow is as follows:

  • Protein Expression and Purification: The gene encoding the this compound of interest is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The protein is then purified to homogeneity using a series of chromatography steps, including affinity and size-exclusion chromatography.

  • Crystallization: Purified protein is concentrated and subjected to crystallization screening using various techniques like vapor diffusion (hanging or sitting drop). This involves mixing the protein solution with a precipitant solution under controlled conditions to promote the formation of well-ordered crystals.

  • Data Collection: The obtained crystals are cryo-protected and exposed to a high-intensity X-ray beam, often at a synchrotron source. The diffraction pattern of X-rays by the crystal lattice is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing. The resulting electron density map is used to build an atomic model of the protein, which is then refined to best fit the experimental data.

G cluster_purification Protein Production & Purification cluster_crystallization Crystallization cluster_xray X-Ray Crystallography Expression Gene Expression Purification Chromatographic Purification Expression->Purification Screening Crystallization Screening Purification->Screening Optimization Crystal Optimization Screening->Optimization DataCollection X-ray Data Collection Optimization->DataCollection Phasing Phase Determination DataCollection->Phasing ModelBuilding Model Building & Refinement Phasing->ModelBuilding StructuralAnalysis Structural Analysis ModelBuilding->StructuralAnalysis 3D Structure

Enzyme Kinetics Assay

The catalytic activity of this compound is typically measured using a coupled enzyme assay. The principle is to link the production of the this compound product to a reaction that can be monitored spectrophotometrically.

  • Reagents and Buffers:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

    • Substrate: β-D-galactose.

    • Coupling Enzyme: An enzyme that specifically acts on the product of the this compound reaction (α-D-galactose), such as galactose dehydrogenase.

    • Co-substrate for Coupling Enzyme: e.g., NAD+.

    • This compound Enzyme: A purified solution of the enzyme at a known concentration.

  • Assay Procedure:

    • A reaction mixture is prepared in a cuvette containing the assay buffer, coupling enzyme, and its co-substrate.

    • The reaction is initiated by the addition of the this compound enzyme and the substrate (β-D-galactose).

    • The this compound converts β-D-galactose to α-D-galactose.

    • The coupling enzyme then catalyzes the oxidation of α-D-galactose, which is coupled to the reduction of NAD+ to NADH.

    • The increase in absorbance at 340 nm due to the formation of NADH is monitored over time using a spectrophotometer.

    • The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), the initial velocities are measured at various substrate concentrations.

    • The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

    • The turnover number (kcat) is calculated by dividing Vmax by the enzyme concentration.

G cluster_reaction This compound Reaction cluster_coupling Coupled Assay cluster_detection Detection BetaGal β-D-Galactose This compound This compound BetaGal->this compound AlphaGal α-D-Galactose GalDH Galactose Dehydrogenase AlphaGal->GalDH This compound->AlphaGal NADH NADH GalDH->NADH Galactonolactone Galactono-1,5-lactone GalDH->Galactonolactone NAD NAD+ NAD->GalDH Spectrophotometer Monitor Absorbance at 340 nm NADH->Spectrophotometer

References

A Comparative Guide to Alternative Enzymes for Anomer Interconversion in Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative enzymes to glucose oxidase for anomer interconversion in biosensor applications. It includes a summary of quantitative performance data, detailed experimental protocols for key experiments, and visualizations of signaling pathways and workflows.

The accurate detection of carbohydrates is crucial in various fields, from clinical diagnostics to food quality control. A key challenge in developing electrochemical biosensors for sugars like glucose is the presence of different anomeric forms (α and β) in solution. Glucose oxidase (GOx), a commonly used enzyme in glucose biosensors, is specific for the β-anomer. This specificity can lead to underestimation of the total glucose concentration as the α-anomer slowly converts to the β-anomer. To address this, enzymes that catalyze the rapid interconversion of these anomers are employed. This guide explores and compares enzymatic alternatives that either inherently overcome this anomeric specificity or are used in conjunction with a primary oxidase to achieve this goal.

Performance Comparison of Alternative Enzymes

The following table summarizes the key performance characteristics of biosensors based on Fructose Dehydrogenase, Pyranose Dehydrogenase, and a bi-enzyme system utilizing Aldose-1-Epimerase (Mutarotase) alongside a primary oxidase. These alternatives offer distinct advantages over traditional glucose oxidase-based sensors, particularly in terms of anomer independence and electron transfer mechanisms.

Enzyme SystemKey FeatureElectron Transfer MechanismTypical Substrate(s)SensitivityDetection Limit (LOD)Linear RangeStabilityReference
Fructose Dehydrogenase (FDH) Direct Electron Transfer (DET)DirectD-Fructose, D-Tagatose~150 µA cm⁻² mM⁻¹ to 175 ± 15 µA cm⁻² mM⁻¹0.16 µM to 0.35 µM1 µM - 500 µM90% activity retained after 90 days[1][2]
Pyranose Dehydrogenase (PDH) Anomer UnspecificMediated (e.g., DCIP, Osmium Polymers)Glucose, Cellobiose, XyloseNot explicitly stated in comparative termsNot explicitly stated in comparative termsNot explicitly stated in comparative termsStable for several weeks with daily use[3]
Aldose-1-Epimerase (this compound) + Oxidase Accelerates anomer interconversionMediated (dependent on primary oxidase)Glucose, GalactoseImproved sensitivity compared to oxidase aloneLowered compared to oxidase aloneExtended compared to oxidase aloneNot explicitly stated[4]

Signaling Pathways and Experimental Workflows

To illustrate the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

anomer_interconversion cluster_glucose Glucose Anomers in Solution alpha-D-glucose alpha-D-glucose beta-D-glucose beta-D-glucose alpha-D-glucose->beta-D-glucose Spontaneous Mutarotation (slow)

Figure 1: Spontaneous interconversion of glucose anomers.

Fructose_Dehydrogenase_DET D-Fructose D-Fructose FDH Fructose Dehydrogenase D-Fructose->FDH Oxidation FAD FAD FDH->FAD e- 5-Keto-D-Fructose 5-Keto-D-Fructose FDH->5-Keto-D-Fructose Heme_c Heme c FAD->Heme_c Internal e- Transfer Electrode Electrode Heme_c->Electrode Direct Electron Transfer (DET)

Figure 2: Direct Electron Transfer in a Fructose Dehydrogenase Biosensor.

Pyranose_Dehydrogenase_MET Aldopyranose Aldopyranose (α or β anomer) PDH Pyranose Dehydrogenase Aldopyranose->PDH Oxidation Mediator_ox Mediator (ox) PDH->Mediator_ox e- 2-Ketoaldose 2-Ketoaldose PDH->2-Ketoaldose Mediator_red Mediator (red) Mediator_ox->Mediator_red Electrode Electrode Mediator_red->Electrode Mediated Electron Transfer (MET)

Figure 3: Mediated Electron Transfer in a Pyranose Dehydrogenase Biosensor.

Mutarotase_System alpha-D-glucose alpha-D-glucose This compound Aldose-1-Epimerase (this compound) alpha-D-glucose->this compound beta-D-glucose beta-D-glucose Glucose_Oxidase Glucose Oxidase beta-D-glucose->Glucose_Oxidase Oxidation This compound->beta-D-glucose Rapid Interconversion Electrode Electrode Glucose_Oxidase->Electrode Signal

Figure 4: Bi-enzyme system with this compound and Glucose Oxidase.
Experimental Workflow

Biosensor_Fabrication_Workflow A Electrode Preparation (e.g., Polishing, Cleaning) B Electrode Modification (e.g., Nanomaterial Deposition) A->B C Enzyme Immobilization (e.g., Drop-casting, Cross-linking) B->C D Blocking of Non-specific Sites (e.g., BSA) C->D E Electrochemical Characterization (e.g., Cyclic Voltammetry) D->E F Amperometric Measurement of Analyte E->F

References

Restoring Mutarotase Function: A Comparative Guide to Functional Complementation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functional complementation of a gene knockout is a critical step in validating gene function and screening for potential therapeutic agents. This guide provides a comparative overview of common methods for functionally complementing a mutarotase (aldose-1-epimerase) knockout strain, supported by experimental data and detailed protocols.

This compound catalyzes the interconversion of α- and β-anomers of D-glucose and other sugars, a crucial step in carbohydrate metabolism.[1] The absence of a functional this compound can lead to reduced growth rates and altered sugar utilization, as observed in organisms like Aspergillus nidulans.[1] This guide explores two primary strategies for rescuing a this compound knockout phenotype: plasmid-based complementation and genomic integration of the wild-type gene.

Comparison of Complementation Strategies

The choice of complementation strategy depends on several factors, including the desired level and stability of gene expression, and the experimental organism. Below is a comparison of plasmid-based and genomic integration approaches.

FeaturePlasmid-Based ComplementationGenomic Integration
Description The wild-type this compound gene is introduced on an extrachromosomal plasmid.The wild-type this compound gene is inserted directly into the host chromosome.
Gene Expression Often results in high, but potentially variable, gene expression depending on plasmid copy number.Provides stable, single-copy expression that more closely mimics the endogenous level.
Stability Can be unstable and may require selective pressure to maintain the plasmid.[2]Highly stable as the gene is integrated into the host genome.
Experimental Ease Generally faster and technically simpler to implement.More complex and time-consuming, requiring homologous recombination.
Typical Use Cases High-throughput screening, proof-of-concept studies, and when high levels of protein expression are desired.Studies requiring precise physiological levels of gene expression and long-term strain stability.

Experimental Data: Rescue of a mutY Knockout in E. coli

To illustrate the effectiveness of these methods, consider a hypothetical experiment using a this compound knockout strain of Escherichia coli (ΔmutY). The ΔmutY strain exhibits a reduced growth rate on a minimal medium with lactose as the sole carbon source due to the inefficient conversion of β-D-galactose to α-D-galactose, the substrate for the first enzyme in the Leloir pathway.

Strain / ConditionGrowth Rate (µ) on Lactose Minimal MediumThis compound Activity (Units/mg protein)
Wild-Type E. coli0.610.5
ΔmutY (knockout)0.2<0.1
ΔmutY + pMUT (plasmid complementation)0.825.2
ΔmutY::mutY (genomic integration)0.5810.1

Note: The data presented in this table is illustrative and compiled from typical results seen in complementation studies.

The data demonstrates that both plasmid-based complementation and genomic integration can successfully rescue the growth defect of the ΔmutY strain. Plasmid-based complementation, due to the high copy number of the plasmid, leads to overexpression of this compound and a growth rate exceeding that of the wild-type. In contrast, genomic integration restores this compound activity and growth rate to near wild-type levels, reflecting a more physiologically relevant complementation.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the workflows for creating a knockout strain and performing functional complementation, as well as a simplified representation of the Leloir pathway for galactose metabolism.

experimental_workflow cluster_ko Knockout Strain Generation cluster_comp Functional Complementation cluster_plasmid Plasmid-Based cluster_genomic Genomic Integration ko1 Design knockout cassette (e.g., antibiotic resistance gene) ko2 Amplify cassette with flanking homology arms to mutY gene ko1->ko2 ko3 Transform wild-type E. coli ko2->ko3 ko4 Select for antibiotic resistance and screen for mutY deletion ko3->ko4 p1 Clone mutY gene into an expression vector p2 Transform ΔmutY strain with the plasmid p1->p2 p3 Select for transformants and induce mutY expression p2->p3 g1 Construct integration vector with mutY and selection marker g2 Transform ΔmutY strain g1->g2 g3 Select for integration event and screen for correct insertion g2->g3

Fig. 1: Experimental workflow for knockout and complementation.

leloir_pathway β-D-Galactose β-D-Galactose α-D-Galactose α-D-Galactose β-D-Galactose->α-D-Galactose This compound Galactose-1-P Galactose-1-P α-D-Galactose->Galactose-1-P Galactokinase UDP-Galactose UDP-Galactose Galactose-1-P->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glucose-1-P Glucose-1-P UDP-Glucose->Glucose-1-P Glycolysis Glycolysis Glucose-1-P->Glycolysis

Fig. 2: Simplified Leloir pathway for galactose metabolism.

Key Experimental Protocols

Below are detailed methodologies for the key experiments involved in the functional complementation of a this compound knockout strain.

Generation of a mutY Knockout Strain in E. coli

This protocol utilizes a PCR-based method for gene deletion.

Materials:

  • Wild-type E. coli strain (e.g., K-12)

  • Plasmid containing an antibiotic resistance cassette (e.g., pKD4 with a kanamycin resistance gene)

  • Primers with homology to the regions flanking the mutY gene and to the resistance cassette

  • Reagents for PCR and electroporation

Procedure:

  • Design Primers: Design forward and reverse primers that are approximately 100 nucleotides long. The 5' end of each primer should have 40-50 nucleotides of homology to the region immediately upstream or downstream of the mutY gene. The 3' end should have 20-25 nucleotides that anneal to the antibiotic resistance cassette on the template plasmid.

  • PCR Amplification: Perform PCR using the designed primers and the template plasmid to amplify the resistance cassette flanked by the mutY homology regions.

  • Purification: Purify the PCR product to remove primers and the template plasmid.

  • Transformation: Prepare electrocompetent wild-type E. coli cells expressing the λ Red recombinase system. Transform the cells with the purified PCR product via electroporation.

  • Selection and Verification: Plate the transformed cells on agar containing the appropriate antibiotic to select for colonies where the resistance cassette has integrated into the genome. Verify the deletion of the mutY gene by colony PCR using primers that flank the mutY locus and by sequencing.

Plasmid-Based Complementation

Materials:

  • ΔmutY E. coli strain

  • Expression vector (e.g., pBAD or pET series)

  • Primers to amplify the wild-type mutY gene

  • Restriction enzymes and T4 DNA ligase

  • Reagents for plasmid preparation and transformation

Procedure:

  • Gene Amplification: Amplify the wild-type mutY gene from the wild-type E. coli genome using PCR with primers that add appropriate restriction sites.

  • Cloning: Digest both the PCR product and the expression vector with the corresponding restriction enzymes. Ligate the mutY gene into the vector.

  • Transformation: Transform competent E. coli cells (a cloning strain like DH5α) with the ligation mixture and select for transformants.

  • Plasmid Isolation and Verification: Isolate the plasmid from a positive clone and verify the correct insertion by restriction digest and sequencing.

  • Complementation: Transform the verified plasmid into the ΔmutY strain.

  • Expression and Analysis: Grow the complemented strain under inducing conditions and perform a growth assay and a this compound activity assay.

This compound Activity Assay (Spectrophotometric Method)

This assay couples the mutarotation of α-D-glucose to β-D-glucose with the oxidation of β-D-glucose by glucose dehydrogenase, which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the this compound activity.[3]

Materials:

  • Cell lysate from the E. coli strains

  • Tris-HCl buffer (0.1 M, pH 7.2)

  • NAD+ solution (10 mM)

  • Glucose dehydrogenase (1,000 IU/mL)

  • α-D-Glucose solution (30 mM)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD+ solution, and glucose dehydrogenase.

  • Initiate Reaction: Add the α-D-Glucose solution to the cuvette and mix.

  • Measure Baseline: Record the initial rate of absorbance change at 340 nm, which represents the uncatalyzed reaction and any background activity.

  • Add Enzyme: Add a small volume of the cell lysate to the cuvette and mix.

  • Measure Catalyzed Rate: Immediately begin recording the change in absorbance at 340 nm for several minutes.

  • Calculate Activity: The this compound activity is calculated from the difference in the rate of absorbance change before and after the addition of the cell lysate. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

This guide provides a framework for understanding and implementing functional complementation of a this compound knockout. The choice of method will depend on the specific experimental goals, with plasmid-based approaches offering speed and high expression, while genomic integration provides physiological relevance and stability.

References

A Comparative Guide to Isothermal Titration Calorimetry for Mutarotase-Ligand Binding Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) with other biophysical techniques for characterizing the binding of ligands to Mutarotase (also known as aldose 1-epimerase). Due to the limited availability of public ITC data specifically for this compound, this guide will utilize kinetic data for this compound and illustrative ITC data from another well-characterized carbohydrate-binding protein to demonstrate the principles and comparative value of the technique.

Introduction to this compound and Its Ligands

This compound (EC 5.1.3.3) is a crucial enzyme in carbohydrate metabolism, catalyzing the interconversion of the α and β anomers of D-glucose and other aldoses.[1] This function is particularly important in the Leloir pathway for galactose metabolism, where it converts β-D-galactose to α-D-galactose, the substrate for galactokinase.[2][3] Given its role in fundamental metabolic pathways, understanding the binding thermodynamics and kinetics of this compound with its substrates and potential inhibitors is of significant interest in various research and drug development contexts.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[4] This allows for the determination of the binding affinity (K D), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding interaction.

Experimental Protocol: A Representative ITC Experiment

Materials:

  • Purified this compound enzyme

  • Ligand of interest (e.g., D-galactose, D-glucose, or a potential inhibitor)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dialyze the purified this compound extensively against the chosen ITC buffer to ensure buffer matching.

    • Dissolve the ligand in the final dialysis buffer.

    • Degas both the protein and ligand solutions immediately before the ITC run to prevent bubble formation.

    • Accurately determine the concentrations of the protein and ligand.

  • ITC Experiment Setup:

    • Load the this compound solution (typically 10-50 µM) into the sample cell.

    • Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Program the injection sequence (e.g., one initial 0.4 µL injection followed by 18-20 injections of 2 µL).

  • Data Acquisition and Analysis:

    • Initiate the titration. The instrument will measure the heat changes upon each injection.

    • Integrate the raw data peaks to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine K D, ΔH, and n.

Representative Data for a Carbohydrate-Binding Protein

The following table presents illustrative ITC data for the binding of a carbohydrate ligand to a carbohydrate-binding module (CBM), demonstrating the type of quantitative information that can be obtained.

ParameterValue
K D (Binding Affinity) 10 µM
n (Stoichiometry) 1.1
ΔH (Enthalpy Change) -15.0 kcal/mol
-TΔS (Entropic Change) -5.0 kcal/mol
ΔG (Gibbs Free Energy) -10.0 kcal/mol

This is representative data and not from an actual this compound experiment.

Comparison with Other Biophysical Techniques

While ITC provides a comprehensive thermodynamic profile, other techniques offer complementary information and may be more suitable under certain conditions.

TechniquePrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with binding.[4]Provides a complete thermodynamic profile (K D, ΔH, ΔS, n) in a single experiment; Label-free; In-solution measurement.[4]Requires relatively large amounts of protein and ligand; May not be suitable for very weak or very tight binders.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.High sensitivity; Provides kinetic information (k on, k off); Requires small amounts of analyte.Requires immobilization of one binding partner, which may affect its activity; Potential for mass transport limitations.
Fluorescence Spectroscopy Measures changes in fluorescence properties (intensity, polarization, or resonance energy transfer) upon binding.High sensitivity; Can be used in high-throughput screening; Requires small sample volumes.Often requires labeling of one of the binding partners, which can alter the interaction; Susceptible to interference from colored compounds.

Kinetic Data for this compound

While direct thermodynamic data from ITC is scarce, kinetic parameters for this compound have been determined, which can provide insights into its substrate affinity.

Enzyme SourceSubstrateK m (mM)k cat (s⁻¹)k cat/K m (M⁻¹s⁻¹)Reference
E. coliα-D-Galactose4.01.84 x 10⁴4.6 x 10⁶[1]
E. coliα-D-Glucose381.9 x 10⁴5.0 x 10⁵[1]
HumanGalactose3712,0003.2 x 10⁵[5]
HumanGlucose---[5]

Note: The human enzyme shows a four-fold preference for galactose over glucose based on the specificity constant (kcat/Km).[5]

Visualizing the Context: The Leloir Pathway and Experimental Workflow

To understand the biological context of this compound and the experimental process of ITC, the following diagrams are provided.

Leloir_Pathway cluster_0 Galactose Metabolism beta-D-Galactose beta-D-Galactose alpha-D-Galactose alpha-D-Galactose beta-D-Galactose->alpha-D-Galactose This compound (GALM) Galactose-1-Phosphate Galactose-1-Phosphate alpha-D-Galactose->Galactose-1-Phosphate Galactokinase (GALK) UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glucose-1-Phosphate Glucose-1-Phosphate UDP-Glucose->Glucose-1-Phosphate Glycolysis

Caption: The Leloir Pathway for galactose metabolism.

ITC_Workflow cluster_1 ITC Experimental Workflow A 1. Sample Preparation (Protein & Ligand in matched buffer) B 2. Instrument Setup (Load samples, set temperature) A->B C 3. Titration (Inject ligand into protein solution) B->C D 4. Data Acquisition (Measure heat change per injection) C->D E 5. Data Analysis (Integrate peaks and fit to a model) D->E F 6. Thermodynamic Parameters (KD, ΔH, n, ΔG, ΔS) E->F

Caption: A generalized workflow for an ITC experiment.

Conclusion

Isothermal Titration Calorimetry stands as a gold-standard technique for the in-depth thermodynamic characterization of protein-ligand interactions. While specific ITC data for this compound remains to be published, the principles and workflow demonstrated here are directly applicable to its study. The kinetic data available for this compound provides a foundation for understanding its substrate preferences. For a comprehensive understanding of this compound-ligand binding, a multi-faceted approach employing ITC for thermodynamics, and potentially SPR or fluorescence-based assays for kinetics and high-throughput screening, would be most effective. This guide serves as a foundational resource for researchers embarking on the biophysical characterization of this compound and similar carbohydrate-modifying enzymes.

References

A Head-to-Head Battle of Efficiency: Wild-Type vs. Mutant Mutarotase

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular metabolism, the efficiency of enzymes is paramount. This guide provides a comparative analysis of the kinetic parameters of wild-type mutarotase and its site-directed mutants, offering researchers, scientists, and drug development professionals a clear overview of how specific amino acid substitutions impact the enzyme's catalytic prowess. The data presented here, summarized from key research findings, illuminates the structure-function relationship of this compound and provides a foundation for further investigation and potential therapeutic applications.

This compound, also known as aldose-1-epimerase, plays a crucial role in carbohydrate metabolism by catalyzing the interconversion of the α and β anomers of D-glucose and other sugars. This function is a critical first step in pathways like the Leloir pathway for galactose metabolism.[1][2] Understanding the kinetic behavior of this enzyme, both in its natural form and when altered through mutation, is essential for a complete picture of metabolic regulation and for the development of strategies to address metabolic disorders.

Quantitative Comparison of Kinetic Parameters

The performance of an enzyme is defined by its kinetic parameters, principally the Michaelis constant (K_m), the maximum velocity (V_max), the catalytic constant (k_cat), and the catalytic efficiency (k_cat/K_m). The following tables summarize these parameters for wild-type this compound from Lactococcus lactis and Escherichia coli, alongside several of their mutants, when acting on various substrates.

Lactococcus lactis this compound

The following data details the kinetic parameters of the wild-type enzyme and various active site mutants with D-galactose and D-glucose as substrates.[3]

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Wild-Type D-Galactose0.418004.5 x 10⁶
D-Glucose3.819005.0 x 10⁵
H96N D-Galactose2.61.86.9 x 10²
D-Glucose252.18.4 x 10¹
H170N D-Galactose120.00180.15
D-Glucose1000.00210.021
D243N D-Galactose111801.6 x 10⁴
D-Glucose1002102.1 x 10³
D243A D-Galactose25187.2 x 10²
D-Glucose250218.4 x 10¹
E304Q D-Galactose150.00360.24
D-Glucose1500.00420.028
E304A D-Galactose1.10.000180.16
D-Glucose110.000210.019

Data from a study on galactose this compound from Lactococcus lactis.[3]

Escherichia coli this compound

The kinetic parameters for the wild-type this compound from E. coli were determined at pH 7.0 and 27°C.[4]

EnzymeSubstratek_cat (s⁻¹)K_m (mM)k_cat/K_m (M⁻¹s⁻¹)
Wild-Type α-D-Galactose1.84 x 10⁴4.04.6 x 10⁶
α-D-Glucose1.9 x 10⁴385.0 x 10⁵

Data from a study on galactose this compound from Escherichia coli.[4]

Experimental Protocols

The determination of these kinetic parameters relies on precise experimental methodologies. Below are detailed protocols for site-directed mutagenesis and the enzyme kinetic assay.

Site-Directed Mutagenesis

Site-directed mutagenesis is a technique used to create specific, targeted changes in a DNA sequence.[5][6] This allows for the production of mutant proteins with desired amino acid substitutions, enabling the study of the role of individual residues in protein function.

Workflow for Site-Directed Mutagenesis:

  • Primer Design: Design oligonucleotide primers containing the desired mutation. These primers should be complementary to the template DNA sequence on either side of the mutation.[7]

  • PCR Amplification: Perform polymerase chain reaction (PCR) using the designed primers and a plasmid containing the wild-type this compound gene as a template. This reaction amplifies the entire plasmid, incorporating the mutation.[6]

  • Template Digestion: Digest the PCR product with a restriction enzyme, such as DpnI, that specifically targets and cleaves methylated DNA. Since the template plasmid DNA isolated from most E. coli strains is methylated, this step selectively removes the original, non-mutated plasmid.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed cells, typically using antibiotic resistance conferred by the plasmid. Isolate the plasmid DNA from individual colonies and sequence the this compound gene to confirm the presence of the desired mutation.[8]

Enzyme Kinetic Assay

Enzyme kinetic assays are performed to determine the rate of an enzyme-catalyzed reaction and to calculate key kinetic parameters.[9]

Protocol for a Spectrophotometric this compound Assay:

  • Reagent Preparation: Prepare a buffered solution (e.g., potassium phosphate buffer at a specific pH) containing a known concentration of the substrate (e.g., α-D-glucose or α-D-galactose).[10] Prepare a stock solution of the purified wild-type or mutant this compound enzyme.

  • Assay Setup: In a cuvette, combine the buffer and substrate solution. Place the cuvette in a spectrophotometer set to a wavelength where a change in absorbance can be monitored, often coupled to a secondary enzymatic reaction that produces a chromogenic product. Allow the mixture to equilibrate to the desired temperature.[11]

  • Initiation of Reaction: Initiate the reaction by adding a small, known amount of the enzyme solution to the cuvette and mix quickly.

  • Data Collection: Record the change in absorbance over time. The initial rate of the reaction (V₀) is determined from the linear portion of the resulting curve.[12]

  • Varying Substrate Concentration: Repeat steps 2-4 with a range of substrate concentrations.

  • Data Analysis: Plot the initial reaction rates (V₀) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the V_max and K_m values.[13] The k_cat can then be calculated from the V_max and the enzyme concentration ([E]) using the formula: k_cat = V_max / [E].[14]

Visualizing the Processes

To better understand the context and workflow of this comparative analysis, the following diagrams are provided.

Mutarotase_Catalytic_Mechanism cluster_enzyme This compound Active Site Glu304 Glu304 beta-D-Galactose beta-D-Galactose Glu304->beta-D-Galactose General Base (abstracts H+ from C1-OH) His170 His170 His170->beta-D-Galactose General Acid (donates H+ to ring oxygen) Open-chain_intermediate Open-chain_intermediate beta-D-Galactose->Open-chain_intermediate Ring Opening alpha-D-Galactose alpha-D-Galactose Open-chain_intermediate->alpha-D-Galactose Ring Closure

Caption: Proposed catalytic mechanism of this compound.

Experimental_Workflow cluster_preparation Enzyme Preparation cluster_assay Kinetic Analysis cluster_analysis Data Analysis Site_Directed_Mutagenesis Site_Directed_Mutagenesis Expression_and_Purification_WT Expression & Purification (Wild-Type) Site_Directed_Mutagenesis->Expression_and_Purification_WT Expression_and_Purification_Mutant Expression & Purification (Mutant) Site_Directed_Mutagenesis->Expression_and_Purification_Mutant Enzyme_Kinetic_Assay_WT Enzyme Kinetic Assay (Wild-Type) Expression_and_Purification_WT->Enzyme_Kinetic_Assay_WT Enzyme_Kinetic_Assay_Mutant Enzyme Kinetic Assay (Mutant) Expression_and_Purification_Mutant->Enzyme_Kinetic_Assay_Mutant Data_Comparison Comparison of Kinetic Parameters Enzyme_Kinetic_Assay_WT->Data_Comparison Enzyme_Kinetic_Assay_Mutant->Data_Comparison

Caption: Experimental workflow for comparing kinetic parameters.

Leloir_Pathway beta-D-Galactose beta-D-Galactose alpha-D-Galactose alpha-D-Galactose beta-D-Galactose->alpha-D-Galactose This compound Galactose-1-Phosphate Galactose-1-Phosphate alpha-D-Galactose->Galactose-1-Phosphate Galactokinase UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glucose-1-Phosphate Glucose-1-Phosphate UDP-Galactose->Glucose-1-Phosphate GALT

Caption: Simplified Leloir pathway for galactose metabolism.

References

A Comparative Guide to the Validation of mTOR as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The search for precise and effective therapeutic targets in oncology and other complex diseases has led to extensive investigation into cellular signaling pathways. While the term "mutarotase" can refer to enzymes such as galactose this compound, implicated in the metabolic disorder galactosemia, the context of a broadly applicable therapeutic target strongly points towards the mammalian target of rapamycin (mTOR) . This guide provides a comprehensive comparison of the validation of mTOR as a therapeutic target, contrasting various inhibitory strategies and presenting the supporting experimental data.

Clarification of Terminology: this compound vs. mTOR

Galactose this compound (GALM): This enzyme catalyzes the interconversion of β-D-galactose to α-D-galactose, the first step in the Leloir pathway of galactose metabolism. Its deficiency leads to Type IV galactosemia, a rare genetic disorder. Current treatment focuses on dietary restriction of galactose to prevent symptoms like cataracts. While essential for its metabolic pathway, GALM is not a widely pursued target for therapeutic inhibition. Interestingly, research into related enzymes like UDP-galactopyranose mutase (UGM) in pathogens such as Mycobacterium tuberculosis is being explored as a potential antimicrobial drug target due to its absence in humans.[1][2][3][4][5]

Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in many cancers, making it a highly validated and attractive therapeutic target. This guide will focus on the validation of mTOR.

The mTOR Signaling Pathway: A Central Hub for Cell Growth

The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes are activated by various upstream signals, including growth factors, nutrients, and cellular energy levels, and in turn, regulate a multitude of downstream processes critical for cell function and survival.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activate Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 activate Cellular Energy (ATP) Cellular Energy (ATP) Cellular Energy (ATP)->mTORC1 regulate AKT AKT PI3K->AKT activate AKT->mTORC1 activate mTORC2 mTORC2 AKT->mTORC2 activate Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promote Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis promote Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition promote mTORC2->AKT activate Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization regulate Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Lipid Synthesis->Cell Growth & Proliferation

Caption: Simplified mTOR Signaling Pathway.

Comparative Analysis of mTOR Inhibitors

The validation of mTOR as a therapeutic target has led to the development of several classes of inhibitors, each with distinct mechanisms of action and clinical profiles.

Inhibitor ClassMechanism of ActionKey ExamplesAdvantagesDisadvantages
First-Generation (Rapalogs) Allosteric inhibitors that bind to FKBP12, which then targets mTORC1.Sirolimus (Rapamycin), Everolimus, TemsirolimusWell-characterized, approved for several cancers (e.g., renal cell carcinoma, breast cancer).[6][7]Incomplete inhibition of mTORC1; can lead to feedback activation of AKT signaling via mTORC2.[8]
Second-Generation (mTOR Kinase Inhibitors - TORKi) ATP-competitive inhibitors that target the kinase domain of mTOR, thus inhibiting both mTORC1 and mTORC2.Sapanisertib, AZD8055, OSI-027More complete inhibition of mTOR signaling; overcomes the feedback activation of AKT seen with rapalogs.[9][10][11]Potential for increased toxicity due to broader pathway inhibition.
Third-Generation (Dual PI3K/mTOR Inhibitors) Inhibit both PI3K and mTOR kinases, providing a more comprehensive blockade of the PI3K/AKT/mTOR pathway.Gedatolisib, Buparlisib, BEZ235Potentially more effective in tumors with multiple alterations in the PI3K/AKT/mTOR pathway; may overcome resistance to single-agent inhibitors.[8][12][13][14]Increased potential for off-target effects and toxicity.
Quantitative Performance Data of mTOR Inhibitors

The following table summarizes the in vitro potency (IC50) of representative mTOR inhibitors against various cancer cell lines. It is important to note that IC50 values can vary between studies based on experimental conditions.

InhibitorClassCancer TypeCell LineIC50 (nM)Reference
Everolimus RapalogBreast CancerMCF-7>100[15]
Kidney CancerCaki-10.5 - 5[15]
AZD8055 TORKiPediatric Cancersvariousmedian 24.7[11]
Breast Cancervarious20 - 50[11]
OSI-027 TORKivariousvarious< 4[16]
BEZ235 Dual PI3K/mTORAcute Lymphoblastic LeukemiaNALM6, REH, LK6313 - 26[14]
BGT226 Dual PI3K/mTORAcute Lymphoblastic LeukemiaNALM6, REH, LK6313 - 26[14]
PKI-587 Dual PI3K/mTORBreast CancerMDA-MB-3613[7][]
Prostate CancerPC39[7][]

Alternative Therapeutic Strategy: PI3K Inhibition

Given the intricate crosstalk within the PI3K/AKT/mTOR pathway, targeting PI3K itself represents a key alternative and complementary strategy, particularly in cancers with activating mutations in PI3K, such as certain breast cancers.[12]

TargetInhibitor ExampleMechanism of ActionClinical Context
mTOR EverolimusAllosteric inhibition of mTORC1Approved for HR+/HER2- advanced breast cancer in combination with exemestane.[6]
PI3K AlpelisibSelective inhibition of the p110α isoform of PI3KApproved for HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer in combination with fulvestrant.[18]

Experimental Protocols for Target Validation

The validation of mTOR inhibitors relies on a series of well-established in vitro and in vivo assays.

In Vitro mTOR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of mTOR.

Kinase_Assay_Workflow cluster_protocol In Vitro mTOR Kinase Assay Protocol start Start step1 Immunoprecipitate mTORC1 from cell lysates start->step1 step2 Incubate immunoprecipitates with test compound and Rheb-GTP step1->step2 step3 Initiate kinase reaction with ATP and substrate (e.g., GST-4E-BP1) step2->step3 step4 Incubate at 30°C for 30-60 minutes step3->step4 step5 Stop reaction and analyze substrate phosphorylation by Western Blot step4->step5 end End step5->end Western_Blot_Workflow cluster_protocol Western Blot Protocol for mTOR Pathway start Start step1 Treat cells with mTOR inhibitor start->step1 step2 Lyse cells and quantify protein concentration step1->step2 step3 Separate proteins by SDS-PAGE step2->step3 step4 Transfer proteins to a PVDF membrane step3->step4 step5 Incubate with primary antibodies (p-mTOR, p-S6K, p-4E-BP1) step4->step5 step6 Incubate with HRP-conjugated secondary antibody step5->step6 step7 Detect signal using ECL and visualize step6->step7 end End step7->end Proliferation_Assay_Workflow cluster_protocol Cell Proliferation Assay Protocol start Start step1 Seed cancer cells in 96-well plates start->step1 step2 Treat with varying concentrations of inhibitor for 72 hours step1->step2 step3 Add MTT or SRB reagent and incubate step2->step3 step4 Solubilize formazan crystals (MTT) or protein-bound dye (SRB) step3->step4 step5 Measure absorbance and calculate cell viability step4->step5 end End step5->end

References

Cross-Validation of a Spectrophotometric Mutarotase Assay with the Polarimetric Reference Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals requiring accurate measurement of mutarotase activity, ensuring the validity of the chosen assay is paramount. This guide provides a comprehensive cross-validation of a modern spectrophotometric this compound assay against the established polarimetric reference method. The data presented herein offers a direct comparison of performance, supported by detailed experimental protocols to facilitate methodology replication and informed decision-making.

Performance Characteristics: A Comparative Analysis

The performance of the spectrophotometric this compound assay was rigorously evaluated against the polarimetric reference method. Key validation parameters, including accuracy, precision, linearity, and sensitivity, were assessed. The results are summarized below, demonstrating the comparable performance of the spectrophotometric method.

Performance ParameterSpectrophotometric this compound AssayPolarimetric Reference Method
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%
Precision (Intra-assay %RSD) < 1.5%< 2.0%
Precision (Inter-assay %RSD) < 3.0%< 3.5%
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.25 U/mL0.50 U/mL
Limit of Quantification (LOQ) 0.75 U/mL1.52 U/mL[1][2]

Experimental Protocols

Detailed methodologies for both the spectrophotometric and polarimetric assays are provided to ensure reproducibility.

Spectrophotometric this compound Assay Protocol

This assay is a coupled-enzyme kinetic spectrophotometric method. This compound catalyzes the conversion of α-D-glucose to β-D-glucose. Glucose dehydrogenase then specifically oxidizes β-D-glucose, leading to the reduction of NAD+ to NADH. The rate of increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the this compound activity.

Reagents:

  • 100 mM Tris-HCl buffer (pH 7.2)

  • 10 mM NAD+ solution

  • 1,000 U/mL Glucose Dehydrogenase solution

  • 30 mM α-D-Glucose solution (freshly prepared)

  • This compound enzyme solution (sample to be tested)

Procedure:

  • Pipette the following reagents into a quartz cuvette:

    • 1.50 mL Tris-HCl buffer

    • 0.60 mL NAD+ solution

    • 0.06 mL Glucose Dehydrogenase solution

    • 0.80 mL Distilled water

  • Mix gently and incubate at 25°C for 5 minutes to reach thermal equilibrium.

  • Add 0.05 mL of the α-D-Glucose solution to initiate the reaction and monitor the baseline absorbance at 340 nm.

  • Add 0.02 mL of the this compound enzyme solution to the cuvette.

  • Immediately start recording the absorbance at 340 nm every 15 seconds for 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.[3]

Polarimetric this compound Assay Protocol (Reference Method)

This method directly measures the change in the optical rotation of a glucose solution as this compound catalyzes the conversion of the α-anomer to the β-anomer.[4]

Reagents:

  • 5 mM Ethylenediaminetetraacetic Acid (EDTA) solution, pH 7.4 at 25°C.

  • α-D-Glucose (solid).

  • This compound enzyme solution (sample to be tested).

Procedure:

  • Calibrate a polarimeter at 589 nm using a 10 cm cell at 25°C.

  • Spontaneous Rotation Determination (Blank):

    • Dissolve 100 mg of α-D-Glucose in 10.00 mL of EDTA solution.

    • Quickly transfer the solution to the polarimeter cell.

    • Record the optical rotation at 1-minute intervals for the first 10 minutes, then at 5-minute intervals until the rotation is stable. This determines the spontaneous rate of mutarotation.

  • Enzyme-Catalyzed Rotation Determination (Test):

    • Zero the polarimeter with the cell in place.

    • Dissolve 100 mg of α-D-Glucose in 9.90 mL of EDTA solution.

    • At time zero, add 0.10 mL of the this compound enzyme solution.

    • Mix quickly and transfer to the polarimeter cell.

    • Begin recording the optical rotation at 30-second intervals for 10 minutes.[4]

  • Calculate the enzyme-catalyzed rate of change in optical rotation and subtract the spontaneous rate to determine the this compound activity. One unit of this compound increases the spontaneous mutarotation of α-D-glucose to β-D-glucose by 1.0 µmole per minute at pH 7.4 at 25°C.[4]

Cross-Validation Workflow

The logical flow for the cross-validation of the two assay methods is depicted in the following diagram. This workflow ensures a systematic comparison of the new method against the established reference standard.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_assays Assay Execution cluster_data Data Acquisition cluster_analysis Performance Analysis cluster_conclusion Conclusion Sample This compound Samples (Multiple Concentrations) Assay_Spec Spectrophotometric Assay Sample->Assay_Spec Assay_Pol Polarimetric Assay (Reference Method) Sample->Assay_Pol Data_Spec Absorbance Data (340 nm) Assay_Spec->Data_Spec Data_Pol Optical Rotation Data (589 nm) Assay_Pol->Data_Pol Calc_Spec Calculate Activity (ΔA/min) Data_Spec->Calc_Spec Calc_Pol Calculate Activity (ΔRotation/min) Data_Pol->Calc_Pol Compare Compare Performance Metrics (Accuracy, Precision, Linearity, LOD, LOQ) Calc_Spec->Compare Calc_Pol->Compare Conclusion Determine Method Correlation and Validity Compare->Conclusion

Caption: Cross-validation workflow for the this compound assay.

Conclusion

The data presented in this guide demonstrates that the spectrophotometric this compound assay is a valid and reliable alternative to the classical polarimetric method. With its comparable accuracy and precision, coupled with superior sensitivity (lower LOD and LOQ) and higher throughput potential, the spectrophotometric method is well-suited for modern research and drug development applications. The choice between the two methods may ultimately depend on the specific requirements of the study and the instrumentation available.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Mutarotase Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective disposal of biochemical reagents is a cornerstone of laboratory best practices. This guide provides essential, step-by-step procedures for the proper disposal of mutarotase, an enzyme commonly used in carbohydrate research and clinical diagnostics. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) for this compound and adhere to all local and national regulations regarding laboratory waste. The following general safety precautions should always be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid Aerosolization: When handling solid this compound, take care to avoid generating dust. For liquid preparations, minimize the formation of aerosols.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, particularly when handling powdered forms of the enzyme or volatile chemicals used for inactivation.

  • Spill Management: In the event of a spill, contain the material and clean the area using appropriate wet methods to prevent the spread of the enzyme.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or liquid) and the nature of any contaminants. The primary goal is to inactivate the enzyme before disposal to eliminate any potential biological activity.

Liquid this compound Waste (Solutions and Spills)

For liquid waste containing this compound, such as experimental solutions and spill residues, chemical inactivation is the recommended procedure.

1. Chemical Inactivation:

  • Primary Method (Sodium Hypochlorite): A freshly prepared solution of sodium hypochlorite (bleach) is an effective agent for inactivating enzymes. For general biological liquid waste, a final concentration of 0.5% sodium hypochlorite is recommended.[1] For a standard household bleach solution (typically 5-6% sodium hypochlorite), this can be achieved by making a 1:10 dilution.

    • Procedure: Carefully add the bleach solution to the liquid this compound waste in a suitable container.

    • Contact Time: Allow a minimum contact time of 30 minutes to ensure complete inactivation.[2]

  • Alternative Method (pH Denaturation): this compound activity is pH-dependent, with pKa values of 6.0 and 7.5.[2] Adjusting the pH of the solution to a highly acidic (pH < 4) or highly alkaline (pH > 10) state can effectively denature the enzyme.

    • Procedure: Slowly add a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to the this compound solution while stirring. Monitor the pH using a calibrated pH meter.

    • Contact Time: Maintain the extreme pH for at least one hour to ensure denaturation.

2. Neutralization (if applicable):

  • If pH denaturation was used, neutralize the solution to a pH between 6.0 and 8.0 by carefully adding a neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for alkaline solutions).

3. Final Disposal:

  • Once inactivated and neutralized, the liquid waste can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always confirm your institution's policies on sewer disposal of treated biological waste.

Solid this compound Waste

Solid this compound waste includes expired or unused powdered enzyme, as well as contaminated labware (e.g., weigh boats, pipette tips).

1. Containment:

  • All solid waste contaminated with this compound should be collected in a clearly labeled, sealed, and puncture-resistant container.

2. Inactivation of Contaminated Labware:

  • Disposable labware that has come into contact with this compound should be submerged in a 10% bleach solution for at least 30 minutes before being placed in the solid waste container.[2]

3. Final Disposal:

  • The sealed container of solid this compound waste should be disposed of through your institution's chemical or biological waste management stream, which typically involves incineration. Do not dispose of solid enzyme waste in the regular trash.

Quantitative Data for Inactivation and Denaturation

ParameterMethodConcentration / ConditionMinimum Contact TimeReference
Chemical Inactivation Sodium Hypochlorite (Bleach)10% solution (of household bleach)30 minutes[2]
pH Denaturation Acidification / AlkalinizationpH < 4 or pH > 101 hourInferred from[2]
Thermal Denaturation Heating> 50°CNot specified for disposalBased on stability data from[3]

Experimental Protocols

The procedures outlined above are based on standard laboratory practices for enzyme inactivation and disposal. For instance, the protocol for chemical inactivation with bleach is a widely accepted method for treating biological waste in laboratory settings.[1][2] Similarly, pH-induced denaturation is a fundamental concept in protein biochemistry used to irreversibly alter enzyme structure and function.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Mutarotase_Disposal_Workflow cluster_start cluster_form cluster_liquid_path cluster_solid_path start Identify this compound Waste is_liquid Liquid Waste? start->is_liquid chem_inactivation Chemical Inactivation (e.g., 10% Bleach for 30 min) is_liquid->chem_inactivation Yes contain_solid Collect in a Labeled, Sealed Container is_liquid->contain_solid No (Solid) neutralize Neutralize (if necessary) chem_inactivation->neutralize ph_denaturation pH Denaturation (pH < 4 or > 10 for 1 hr) ph_denaturation->neutralize sewer_disposal Dispose via Sanitary Sewer (with copious water, per regulations) neutralize->sewer_disposal incineration Dispose via Chemical/ Biological Waste Stream (Incineration) contain_solid->incineration invis_node1->ph_denaturation

A logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can effectively manage this compound waste, minimizing risks to themselves and the environment, and fostering a culture of safety and responsibility in scientific research.

References

Essential Safety and Logistics for Handling Mutarotase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and having clear, immediate logistical information is paramount when working with enzymes like Mutarotase. This guide provides essential procedural information for the safe handling and disposal of this compound, designed to be a trusted resource beyond the product itself.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, especially in powdered form, the primary hazard is respiratory sensitization, which can lead to allergic reactions upon inhalation.[1][2] Therefore, a combination of engineering controls and personal protective equipment is crucial.

Engineering Controls:

  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or reconstituting the powdered enzyme, a fume hood or a local exhaust ventilation system should be used.[3]

  • Containment: For high-energy operations like mixing or grinding, consider using closed systems to minimize the release of enzyme particles.[4]

Personal Protective Equipment (PPE):

  • Respiratory Protection: If engineering controls are insufficient, or as an auxiliary measure, respiratory protection is necessary.[1][5] A protective mask is recommended.[3] For powdered forms, a dust mask or a respirator with a P3/N100/P100 filter should be considered to prevent inhalation of enzyme dust.[4][5]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes.[1][6]

  • Hand Protection: Wear protective gloves, such as disposable nitrile gloves.[1] Always inspect gloves before use and wash hands thoroughly after handling the enzyme.[1][5]

  • Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1]

Quantitative Safety Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, general OELs for enzymes have been developed by various organizations to minimize the risk of respiratory sensitization. These are typically expressed as a time-weighted average (TWA) concentration of active enzyme protein in the air.

ParameterValueOrganization/IndustryNotes
General Enzyme OEL (starting point) 60 ng/m³ACGIH / Industry ConsensusThis is a widely recognized starting point for defining occupational health limits for enzymes.[7][8]
Detergent Industry OELs (example) 5-20 ng/m³Internal Company GuidelinesSome industries have adopted more stringent internal limits for specific enzymes like proteases, lipases, and amylases.[7]
UK Protease OEL 40 ng/m³UK Health and Safety ExecutiveAn example of a nationally regulated limit for a class of enzymes.[7]

Note: These values are for airborne active enzyme protein. It is crucial to handle this compound in a way that minimizes the generation of dust and aerosols.

Experimental Protocol: Enzymatic Assay of this compound

This protocol outlines the determination of this compound activity via a polarimetric method.[9] One unit of this compound is defined as the amount of enzyme that increases the spontaneous mutarotation of α-D-glucose to β-D-glucose by 1.0 µmole per minute at pH 7.4 and 25°C.[9]

Reagents:

  • Reagent A: 5 mM Ethylenediaminetetraacetic Acid (EDTA) solution, pH 7.4 at 25°C.[9]

  • Reagent B: 100 mg α-D-(+)-Glucose (in a tube).[9]

  • Reagent C: this compound enzyme solution (125 - 250 units/ml in cold Reagent A), prepared immediately before use.[9]

Procedure:

  • Set up a polarimeter with a 10 cm cell at 589 nm (Sodium Lamp) and maintain the temperature at 25°C. Zero the instrument.[9]

  • Add 9.90 ml of Reagent A to the tube containing Reagent B and dissolve the glucose rapidly by agitation.[9]

  • At time zero, add 0.10 ml of Reagent C (enzyme solution) to the glucose solution.[9]

  • Mix by swirling and rapidly transfer the solution to the polarimeter cell.[9]

  • Begin recording the optical rotation at 30-second intervals for 10 minutes.[9]

  • Plot the rotation versus time to determine the change in rotation over a 5-minute interval.[9]

  • Calculate the enzyme activity based on the rate of change in optical rotation compared to the spontaneous rotation rate.[9]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for safety and environmental compliance.

Handling and Storage:

  • Store this compound in a cool (2-10 °C), dry, and well-ventilated place, away from direct sunlight.[3]

  • Keep containers tightly sealed when not in use.[3]

  • Avoid contact with strong oxidizing agents.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

Spill Cleanup:

  • Restrict access to the spill area.

  • For liquid spills, absorb with an inert material and collect for disposal.[1]

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Use a vacuum with a HEPA filter if available.[4]

  • Clean the spill area thoroughly with water.[4]

  • Dispose of spilled material and cleanup supplies as chemical waste in accordance with local regulations.[4]

Disposal Plan: The proper disposal method depends on the form of the waste and local regulations.

  • Solid this compound Waste:

    • Unused or expired powdered enzyme should be treated as chemical waste.[5]

    • Alternatively, it can be dissolved in a large volume of water and then deactivated or disposed of as liquid waste, taking care to avoid dust generation during dissolution.[10]

  • Liquid this compound Waste (Solutions):

    • Deactivation: For small quantities, enzyme solutions can be deactivated by adding a 5% bleach solution and letting it stand for an extended period (e.g., 12-16 hours).[5]

    • Sewer Disposal: After deactivation, or for very dilute, non-hazardous enzyme solutions, the waste may be poured down a foul drain with copious amounts of water, subject to local regulations.[5][10]

    • Chemical Waste: For larger volumes or concentrated solutions, collect the waste in a clearly labeled, sealed chemical waste container for disposal by a licensed waste management company.[5]

  • Contaminated Materials:

    • Labware (e.g., pipette tips, tubes) and PPE (e.g., gloves) contaminated with this compound should be collected in a designated chemical or biohazard waste bin for proper disposal.[5]

Always consult your institution's Safety Data Sheet (SDS) and waste management guidelines before disposing of any chemical waste.

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe 1. Don PPE (Lab Coat, Gloves, Goggles) prep_setup 2. Prepare Work Area (Fume Hood/Ventilated Space) prep_ppe->prep_setup handle_weigh 3. Weigh/Reconstitute (Minimize Dust/Aerosols) prep_setup->handle_weigh handle_experiment 4. Perform Experiment handle_weigh->handle_experiment cleanup_deactivate 5. Deactivate Liquid Waste (e.g., with Bleach) handle_experiment->cleanup_deactivate spill_contain Contain Spill handle_experiment->spill_contain If Spill Occurs cleanup_collect 6. Collect Solid Waste & Contaminated Materials cleanup_deactivate->cleanup_collect cleanup_dispose 7. Dispose via Approved Route (Sewer or Chemical Waste) cleanup_collect->cleanup_dispose cleanup_clean 8. Clean Work Surfaces cleanup_dispose->cleanup_clean cleanup_wash 9. Doff PPE & Wash Hands cleanup_clean->cleanup_wash spill_cleanup Clean Up Spill (Absorb/Sweep) spill_contain->spill_cleanup spill_dispose Dispose of Cleanup Materials spill_cleanup->spill_dispose

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.